molecular formula C2H2NiO4 B098452 Nickel formate CAS No. 3349-06-2

Nickel formate

Cat. No.: B098452
CAS No.: 3349-06-2
M. Wt: 103.711 g/mol
InChI Key: HZPNKQREYVVATQ-UHFFFAOYSA-L
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Description

Nickel formate is an inorganic salt with the formula Ni(HCOO)₂, commonly encountered as a pale green crystalline dihydrate (Ni(HCOO)₂·2H₂O) . It is sparingly soluble in cold water and insoluble in organic solvents . This compound is valued primarily as a versatile precursor for the synthesis of high-purity metallic nickel and other nickel-based materials. When heated under controlled conditions in an inert or reducing atmosphere (e.g., under hydrogen or nitrogen) at temperatures of approximately 200–300 °C, this compound decomposes to yield finely divided, pure nickel powder alongside gaseous byproducts like carbon dioxide and hydrogen . The resulting highly pure nickel powder is exceptionally useful as a hydrogenation catalyst . In materials science, this compound serves as an ideal catalyst precursor for the surface-bound thermal and plasma-enhanced chemical vapor deposition (CVD) growth of carbon nanotubes, benefiting from its solution-based deposition for low-cost, large-area growth . It is also used to produce high-performance nickel oxide (NiOₓ) thin films, which function effectively as hole transport layers (HTLs) in organic photovoltaic (OPV) devices and other energy technologies . Furthermore, this compound is studied in coordination chemistry for synthesizing metal-organic frameworks (MOFs) and layered coordination polymers, leveraging its ability to form extended networks . This compound can be synthesized by the neutralization reaction of nickel(II) acetate or nickel(II) hydroxide with formic acid, or by the reaction of nickel(II) sulphate with sodium formate . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. As a nickel compound, it is considered hazardous. Prolonged exposure can lead to skin sensitization, respiratory irritation, and potential carcinogenic effects . Proper safety measures, including the use of gloves, masks, and fume hoods, must be employed during handling. Waste disposal must comply with applicable environmental regulations .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

nickel(2+);diformate
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InChI

InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2
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InChI Key

HZPNKQREYVVATQ-UHFFFAOYSA-L
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Canonical SMILES

C(=O)[O-].C(=O)[O-].[Ni+2]
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Molecular Formula

C2H2NiO4
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DSSTOX Substance ID

DTXSID40890523
Record name Formic acid, nickel(2+) salt (2:1)
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Molecular Weight

148.73 g/mol
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Physical Description

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999), Odorless green solid; [CAMEO]
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Boiling Point

Decomposes at 200-250 °C
Record name NICKEL FORMATE
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Solubility

SOL IN ACIDS, AMMONIUM HYDROXIDE; 13 MG/L OF COLD WATER /NICKEL FORMATE DIHYDRATE/
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Density

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.15 at 20 °C
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CAS No.

3349-06-2; 15694-70-9(dihydrate), 3349-06-2, 15843-02-4
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Foundational & Exploratory

what is the chemical formula of nickel formate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Nickel(II) Formate: Synthesis, Structure, and Application as a Catalyst Precursor

Executive Summary

Nickel(II) formate, an inorganic salt of nickel and formic acid, is a compound of significant interest in materials science and catalysis. Most commonly encountered as a green, crystalline dihydrate (Ni(HCOO)₂·2H₂O), its primary value lies in its function as a clean and efficient thermal decomposition precursor. When heated under controlled atmospheres, it yields finely divided, high-purity metallic nickel powder, which is a highly active catalyst for hydrogenation and other chemical transformations critical to industrial and pharmaceutical synthesis. This guide provides a comprehensive overview of the chemical and structural properties of nickel(II) formate, detailed protocols for its synthesis, an in-depth analysis of its thermal decomposition, and its application in the preparation of heterogeneous catalysts.

Core Chemical and Structural Properties

Nickel(II) formate exists in two primary forms: the anhydrous salt, Ni(HCOO)₂, and the more common dihydrate, Ni(HCOO)₂·2H₂O.[1] The dihydrate is a green, odorless, crystalline solid with a monoclinic crystal structure.[1] It becomes anhydrous upon gentle heating at 130–140 °C.[1]

Physicochemical Data

The fundamental properties of anhydrous and dihydrate nickel(II) formate are summarized below for quick reference.

PropertyAnhydrous Nickel(II) FormateNickel(II) Formate Dihydrate
Chemical Formula C₂H₂NiO₄[1]C₂H₆NiO₆[2]
Line Formula Ni(HCOO)₂Ni(HCOO)₂·2H₂O[3]
Molar Mass 148.73 g/mol [1]184.77 g/mol [2]
Appearance Green Solid[1]Green, monoclinic crystals[4]
Density 2.154 g/cm³[1]2.15 g/cm³
Melting Point Decomposes at 180-200 °C[1][4]130-140 °C (loses water)[1]
Solubility in Water Slightly solubleModerately soluble[5]
CAS Number 3349-06-2[1]15694-70-9[1]
Crystal Structure of Nickel(II) Formate Dihydrate

A detailed crystallographic study provides profound insight into the structure of Ni(HCOO)₂·2H₂O.[6][7] The structure is not a simple hydrated salt but a complex three-dimensional coordination polymer.[6] There are two distinct nickel(II) cations within the crystal lattice, each located on an inversion center and featuring a distorted octahedral coordination geometry.[6][7]

  • First Ni²⁺ Environment (Ni1): This nickel ion is coordinated by six oxygen atoms from six different formate anions.[6][7]

  • Second Ni²⁺ Environment (Ni2): This nickel ion is coordinated by four oxygen atoms from four different water molecules and two oxygen atoms from two formate anions.[6][7]

The formate anions act as bridging ligands, connecting the two types of nickel centers to build a robust 3D framework.[6] This structure is further stabilized by medium-strength O-H···O hydrogen bonds between the coordinated water molecules and the formate oxygen atoms.[6][7]

Caption: Coordination environments of the two Ni²⁺ centers in the crystal lattice.

Synthesis of Nickel(II) Formate Dihydrate

Several reliable methods exist for the synthesis of nickel(II) formate. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two field-proven protocols are detailed below.

Protocol A: Laboratory-Scale Synthesis from Nickel(II) Acetate

This method is advantageous for producing a high-purity product with a straightforward workup, making it ideal for laboratory and research applications.[8][9]

  • Causality: The synthesis relies on the high solubility of the nickel(II) acetate tetrahydrate precursor in warm water and the significantly lower solubility of the resulting nickel(II) formate dihydrate.[8][9] Formic acid, being stronger than acetic acid, displaces the acetate ions.[8] The addition of ethanol, a non-solvent for the product, further drives precipitation, ensuring a high yield.[8]

G start Start step1 Dissolve Ni(CH₃COO)₂·4H₂O in warm water (60-80°C) to form a clear green solution. start->step1 step2 Add excess 99% formic acid to the warm solution with stirring. step1->step2 step3 Cool the reaction mixture in an ice bath. step2->step3 step4 Add 96% ethanol to induce complete precipitation. step3->step4 step5 Filter the microcrystalline precipitate. step4->step5 step6 Wash precipitate with ethanol, then diethyl ether. step5->step6 end Dry in air to obtain pure Ni(HCOO)₂·2H₂O step6->end

Caption: Workflow for the laboratory synthesis of Nickel(II) Formate Dihydrate.

Step-by-Step Methodology: [8]

  • Dissolution: In a suitable reaction vessel, dissolve 5.0 g of nickel(II) acetate tetrahydrate in 20 mL of deionized water. Warm the mixture in a water bath (60-80 °C) with stirring until a clear, green solution is obtained.

  • Acidification: To the warm solution, add 10 mL of 99% formic acid while maintaining stirring. The reaction is Ni(CH₃COO)₂ + 2HCOOH → Ni(HCOO)₂ + 2CH₃COOH.

  • Precipitation: Cool the reaction tube in an ice bath. With continuous stirring, slowly add 30 mL of 96% ethanol. A light green, microcrystalline precipitate of nickel(II) formate dihydrate will form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake sequentially with two 10 mL portions of ethanol and two 10 mL portions of diethyl ether. The ethanol wash removes residual acetic acid and unreacted starting materials, while the diethyl ether wash facilitates rapid drying.

  • Drying: Dry the product in air or in a desiccator to yield the final product.

Protocol B: Industrial-Scale Synthesis via Metathesis

This method is based on a double displacement reaction and is suitable for larger-scale production using more economical starting materials.[10]

  • Causality: This synthesis leverages the reaction between aqueous solutions of nickel(II) sulfate and sodium formate. The key to a successful and pure product lies in managing the solubility of the byproduct, sodium sulfate. By concentrating the hot reaction mixture, the less soluble nickel formate precipitates out, while the sodium sulfate remains in the hot mother liquor.[10] Hot filtration is therefore a critical, self-validating step; failure to perform this step while the solution is hot will result in co-precipitation and contamination of the product with sodium sulfate upon cooling.

Step-by-Step Methodology: [10]

  • Solution Preparation: Prepare two separate solutions.

    • Solution A: Dissolve 280 parts by weight of nickel(II) sulfate in 250 parts boiling water.

    • Solution B: Dissolve 160 parts by weight of sodium formate in 150 parts boiling water. Neutralize any sodium carbonate impurity with a small amount of formic acid.

  • Reaction: Filter both solutions while hot to remove any insoluble impurities. Mix the hot, filtered solutions. Add water to adjust the specific gravity to approximately 22° Baumé.

  • Concentration & Precipitation: Boil the combined solution to concentrate it to a specific gravity of 37-38° Baumé. During this step, the majority of the nickel(II) formate will precipitate from the hot solution.

  • Hot Filtration: Immediately filter the hot slurry to separate the this compound crystals from the mother liquor containing the dissolved sodium sulfate.

  • Washing: Wash the collected this compound crystals with cold water until the washings are substantially free of sulfate ions (testable with BaCl₂ solution).

  • Drying: Dry the product at 100-105 °C. The resulting product is suitable for catalyst manufacturing.

Core Application: Precursor for Heterogeneous Nickel Catalysts

The most significant application of nickel(II) formate is in the production of high-purity, finely divided nickel metal catalysts.[1][5] Its utility stems from its clean and predictable thermal decomposition behavior.

Thermal Decomposition Mechanism

The decomposition products of nickel(II) formate are highly dependent on the atmosphere under which the pyrolysis is conducted.

  • In an Inert or Reducing Atmosphere (e.g., N₂, Ar, vacuum): This is the pathway to generate active metallic nickel. The dihydrate first loses its two water molecules around 130-140 °C.[1] Upon further heating to ~300 °C in a vacuum, the anhydrous salt decomposes to form pure metallic nickel, carbon dioxide, water, and hydrogen gas.[1] The overall reaction is: Ni(HCOO)₂(H₂O)₂ → Ni(s) + 2CO₂(g) + 2H₂O(g) + H₂(g)[1] The resulting nickel is a fine, often pyrophoric powder with a high surface area, making it an excellent hydrogenation catalyst.[1][5]

  • In an Oxidizing Atmosphere (Air): The decomposition in air proceeds via a two-step mechanism.[11]

    • Dehydration: Similar to the inert process, the dihydrate loses its water of hydration.

    • Oxidative Decomposition: The anhydrous salt subsequently decomposes and oxidizes to form nickel(II) oxide (NiO) as the final solid product.[11][12]

G cluster_inert Inert/Reducing Atmosphere (N₂, Vacuum) cluster_air Oxidizing Atmosphere (Air) start Ni(HCOO)₂·2H₂O (Green Crystalline Solid) anhydrous Ni(HCOO)₂ (Anhydrous Salt) start->anhydrous ~130-140°C (-2H₂O) ni Ni⁰ (Active Metallic Nickel) + 2CO₂ + 2H₂O + H₂ anhydrous->ni ~300°C nio NiO (Nickel Oxide) + Gaseous Products anhydrous->nio >280°C

Caption: Thermal decomposition pathways of Nickel(II) Formate Dihydrate.

Protocol: Preparation of Active Nickel Catalyst

This protocol describes the generation of an active nickel catalyst from the dihydrate precursor for use in hydrogenation reactions.

  • Setup: Place a precisely weighed amount (e.g., 1.0 g) of nickel(II) formate dihydrate in a quartz tube furnace or a Schlenk flask.

  • Inerting: Purge the system with a steady, slow flow of an inert gas (e.g., high-purity nitrogen or argon) for 15-20 minutes to remove all oxygen.

  • Dehydration: While maintaining the inert gas flow, slowly heat the furnace to 140-150 °C and hold for 1 hour to ensure complete removal of water.

  • Decomposition: Increase the temperature to 280-300 °C and hold for 2-3 hours, or until gas evolution ceases. The green solid will transform into a black or dark grey powder.

  • Cooling & Passivation: Cool the sample to room temperature under the inert gas flow. Caution: The resulting finely divided nickel powder can be pyrophoric. It must be handled under an inert atmosphere or carefully passivated before exposure to air.

Application in Catalytic Hydrogenation

The nickel catalyst generated from this compound is highly effective for a range of hydrogenation reactions. Its use is a cost-effective alternative to noble metal catalysts (e.g., palladium, platinum). In the context of drug development and organic synthesis, it can be employed for:

  • Reduction of Alkenes and Alkynes: Saturating carbon-carbon multiple bonds.

  • Reduction of Carbonyl Compounds: Converting aldehydes and ketones to alcohols.[13]

  • Hydrogenation of Nitro Groups: Reducing nitroarenes to valuable aniline derivatives, a key transformation in the synthesis of many pharmaceuticals.

  • Reductive Amination: A one-pot reaction to form amines from ketones/aldehydes and ammonia/amines.

  • Hydrogenolysis: Cleavage of certain C-O, C-N, and C-X bonds.

The formate ion itself can also serve as a hydrogen donor in catalytic transfer hydrogenation reactions, where a metal catalyst (like the nickel derived from this precursor) facilitates the transfer of hydrogen from a donor molecule (like sodium or ammonium formate) to the substrate.[13][14]

Safety and Handling

Nickel(II) formate, like other nickel compounds, requires careful handling due to its associated health risks.

  • Health Hazards: May cause skin sensitization upon contact (dermatitis).[4] Inhalation of dust can cause respiratory irritation and is a potential carcinogen.[1][4]

  • Precautionary Measures:

    • Handle in a well-ventilated area or a fume hood to avoid dust inhalation.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid creating dust during handling and weighing.

    • Store in a tightly sealed container in a cool, dry place.

References

  • Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. IUCrData, 3, x180428. [Link]

  • Blesa, M. A. (1991). Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab. Journal of Chemical Education, 68(4), 322. [Link]

  • Wikipedia. (n.d.). This compound. Wikipedia, The Free Encyclopedia. [Link]

  • Lush, E. J. (1923). U.S. Patent No. 1,452,478. Washington, DC: U.S.
  • Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. ResearchGate. [Link]

  • LookChem. (n.d.). About this compound. [Link]

  • Tanaka, T., et al. (2013). U.S.
  • El-Mossalamy, E. H., et al. (2009). The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. ResearchGate. [Link]

  • Ren, W., et al. (2018). Efficient and selective hydrogenation of C–O bonds with a simple sodium formate catalyzed by nickel. Chemical Communications, 54(76), 10724-10727. [Link]

  • Sciencemadness Discussion Board. (2014). Catalytic Transfer Hydrogenation with an Aqueous Metal Salt & Phase Transfer Catalyst. [Link]

  • Blesa, M. A. (1991). Microscale Preparation of this compound Dihydrate: A Simple Experiment for the Freshman Lab. ACS Publications. [Link]

  • Laboratory Notes. (n.d.). This compound. [Link]

  • Dollimore, D., et al. (1971). The development of internal structure during thermal decomposition: this compound dihydrate. Journal of Catalysis, 20(1), 1-6. [Link]

  • Primary Information Services. (n.d.). This compound-Technology, MSDS, Process, Raw Materials, Company Profile, Suppliers, Study. [Link]

  • Galwey, A. K., & Brown, M. E. (1980). Decomposition reactions of this compound, nickel malonate, nickel maleate and nickel fumarate in oxygen. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 76, 212-220. [Link]

  • Gowda, S., & Gowda, D. C. (2002). Versatile catalytic transfer hydrogenation using ammonium formate. Indian Journal of Chemistry, 41B, 1054-1058. [Link]

  • National Center for Biotechnology Information. (n.d.). Nickel(II) formate dihydrate. PubChem Compound Database. [Link]

Sources

An In-depth Technical Guide to the Structure and Properties of Nickel Formate Dihydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of nickel formate dihydrate (Ni(HCOO)₂·2H₂O), a compound of significant interest in catalysis, materials science, and chemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural characteristics and physicochemical properties that underpin its utility. We will explore its synthesis, characterization, and the causal relationships between its atomic arrangement and its macroscopic behavior, grounding all claims in authoritative scientific literature.

Introduction: The Significance of a Seemingly Simple Salt

This compound dihydrate, a pale green crystalline solid, is more than a simple inorganic salt.[1] It serves as a crucial precursor for the synthesis of finely divided nickel catalysts, which are pivotal in various industrial hydrogenation processes.[1][2] Its controlled thermal decomposition at relatively low temperatures (around 200–300 °C) yields high-purity, nanostructured metallic nickel, a property that is central to its catalytic applications.[1] Understanding the intricate details of its crystal structure and thermal behavior is paramount for optimizing its use in these and other advanced applications, such as the development of metal-organic frameworks (MOFs).[1]

The Molecular Architecture: A Tale of Two Nickels

A recent redetermination of the crystal structure of this compound dihydrate using modern CCD data has provided a highly detailed and accurate picture of its atomic arrangement.[3][4] The structure is not as straightforward as its chemical formula might suggest. It features a three-dimensional framework built upon two distinct nickel(II) cation environments, both of which are octahedrally coordinated but with different ligands.[3][4]

  • The First Nickel Ion (Ni1): This ion is located at an inversion center and is coordinated by six oxygen atoms from six different formate anions.[3][4]

  • The Second Nickel Ion (Ni2): This ion, also at an inversion center, is coordinated by four oxygen atoms from water molecules and two oxygen atoms from formate anions.[3][4]

The formate anions act as bridging ligands, connecting these two types of nickel centers into a robust three-dimensional network.[3][4] This framework is further stabilized by a network of medium-strength O—H···O hydrogen bonds between the coordinated water molecules and the oxygen atoms of the formate anions.[3][4]

Below is a conceptual representation of the coordination environments of the two nickel centers.

G Ni1 Ni1 (Octahedral) Formate1 Formate Ligand Ni1->Formate1 Formate2 Formate Ligand Ni1->Formate2 Formate3 Formate Ligand Ni1->Formate3 Formate4 Formate Ligand Ni1->Formate4 Formate5 Formate Ligand Ni1->Formate5 Formate6 Formate Ligand Ni1->Formate6 Ni2 Ni2 (Octahedral) Water1 Water Ligand Ni2->Water1 Water2 Water Ligand Ni2->Water2 Water3 Water Ligand Ni2->Water3 Water4 Water Ligand Ni2->Water4 Formate7 Formate Ligand Ni2->Formate7 Formate8 Formate Ligand Ni2->Formate8

Caption: Coordination spheres of the two distinct Ni(II) centers in this compound dihydrate.

Physicochemical Properties: A Quantitative Overview

The macroscopic properties of this compound dihydrate are a direct consequence of its underlying structure. The following table summarizes its key physicochemical data.

PropertyValueSource(s)
Molecular Formula C₂H₆NiO₆[5]
Molecular Weight 184.76 g/mol [5]
Appearance Fine, green, monoclinic crystals; odorless green solid[2][6]
Density 2.15 g/cm³ at 20 °C[2][7]
Solubility Moderately soluble in water; practically insoluble in alcohol and formic acid. Soluble in acids and ammonium hydroxide.[2][6]
Decomposition Dehydration occurs around 130-140 °C. Decomposition of the anhydrous salt occurs at 180-200 °C, yielding nickel metal, CO, CO₂, H₂, and H₂O.[2] In air, decomposition above 300 °C can form a mixture of nickel oxide and metallic nickel.[8][2][8]
CAS Number 15694-70-9[2][5]

Synthesis and Characterization: A Practical Approach

The synthesis of high-purity this compound dihydrate is crucial for its subsequent applications. While several methods exist, a common and effective laboratory-scale synthesis involves the reaction of a nickel(II) salt with formic acid.[1][9]

Experimental Protocol: Synthesis of this compound Dihydrate

This protocol describes a method adapted from the reaction of nickel carbonate with formic acid.[2]

Materials:

  • Nickel(II) carbonate (NiCO₃)

  • Formic acid (HCOOH), ~85% aqueous solution

  • Deionized water

  • Beakers, magnetic stirrer, heating plate, filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, slowly add nickel(II) carbonate to a stirred aqueous solution of formic acid. The addition should be portion-wise to control the effervescence (release of CO₂).

  • Stoichiometry: Use a slight excess of formic acid to ensure complete reaction of the nickel carbonate.

  • Digestion: Gently heat the reaction mixture to approximately 50-60 °C with continuous stirring for 1-2 hours to ensure the reaction goes to completion. The solution should become a clear green.

  • Crystallization: Filter the hot solution to remove any unreacted solids. Allow the filtrate to cool slowly to room temperature. Green crystals of this compound dihydrate will precipitate. For improved yield, the solution can be further cooled in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a wash with a small amount of ethanol to facilitate drying.

  • Drying: Dry the crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40 °C) to avoid premature dehydration.

The following diagram illustrates the general workflow for the synthesis and characterization of this compound dihydrate.

G cluster_synthesis Synthesis cluster_characterization Characterization a Reactants: NiCO₃ + HCOOH b Reaction & Digestion a->b c Crystallization b->c d Isolation & Drying c->d e X-ray Diffraction (XRD) (Phase & Structure) d->e Characterize Product f Thermal Analysis (TGA/DSC) (Decomposition Profile) d->f Characterize Product g Infrared Spectroscopy (FTIR) (Functional Groups) d->g Characterize Product

Caption: A typical workflow for the synthesis and characterization of this compound dihydrate.

Essential Characterization Techniques

To validate the synthesis and understand the properties of the resulting this compound dihydrate, the following characterization techniques are indispensable:

  • X-ray Diffraction (XRD): This is the definitive technique for confirming the crystal structure and phase purity of the synthesized material. The obtained diffraction pattern should match the known pattern for this compound dihydrate.

  • Thermogravimetric Analysis (TGA): TGA is crucial for studying the thermal decomposition of the compound. It provides quantitative information about the dehydration and decomposition temperatures, which is vital for its application as a catalyst precursor.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the characteristic vibrational modes of the formate and water ligands, confirming their presence in the coordination sphere of the nickel ions.

Safety and Handling

This compound dihydrate should be handled with care, following standard laboratory safety procedures. It is classified as a substance that may cause skin and serious eye irritation.[10] It is also a respiratory sensitizer and may cause cancer.[10] Therefore, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[7][10]

Conclusion

This compound dihydrate is a compound whose simple formula belies a complex and interesting solid-state structure. Its unique arrangement of two distinct nickel centers bridged by formate ligands into a three-dimensional, hydrogen-bonded network dictates its physicochemical properties, most notably its thermal decomposition behavior. This property is harnessed in the production of high-purity nickel catalysts. A thorough understanding of its structure, properties, and synthesis, as outlined in this guide, is essential for any researcher or professional seeking to exploit its full potential in catalysis and materials science.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12598460, Nickel(II) formate dihydrate. Retrieved from [Link].

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  • Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. ResearchGate. Retrieved from [Link].

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  • Wikipedia. (n.d.). This compound. Retrieved from [Link].

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An In-depth Technical Guide to the Synthesis of Nickel(II) Formate Dihydrate from Nickel(II) Acetate and Formic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O), a versatile precursor for advanced materials and catalysts. Addressed to researchers, chemists, and professionals in materials science and drug development, this document delves into the core chemical principles, provides a field-proven experimental protocol, and outlines methods for product characterization. The synthesis route from nickel(II) acetate and formic acid is highlighted for its efficiency, high purity yield, and operational simplicity.

Strategic Importance of Nickel Formate

Nickel(II) formate, typically encountered as its dihydrate, is a pale green crystalline solid of significant scientific and industrial value.[1] Its primary application lies in its role as a thermal decomposition precursor for producing finely divided, catalytically active metallic nickel.[1][2] This property is leveraged in:

  • Catalysis: Manufacturing nickel catalysts for hydrogenation reactions in organic synthesis, particularly for processing vegetable oils.[3][4][5]

  • Materials Science: Synthesizing nickel nanoparticles and other nickel-based materials for applications in fuel cell electrodes and sintered metal products.[1][3]

  • Coordination Chemistry: Serving as a building block for metal-organic frameworks (MOFs) and layered coordination polymers.[1]

While other synthesis methods exist, such as reacting formic acid with nickel carbonate or metathetical reactions, the displacement reaction using nickel acetate offers distinct advantages.[2][6] It generally yields a purer product and simplifies the work-up process due to the high solubility of the nickel acetate reactant and acetic acid byproduct in the reaction medium.[2][6][7]

Core Chemical Principles: A Mechanistic Perspective

The synthesis hinges on a straightforward acid-base and ligand displacement reaction, governed by fundamental principles of chemical equilibrium and solubility.

The Reaction: Ni(CH₃COO)₂·4H₂O(aq) + 2HCOOH(aq) → Ni(HCOO)₂(s)↓ + 2CH₃COOH(aq) + 4H₂O(l)

Causality Behind Experimental Choices:

  • Acid Strength and Displacement: The cornerstone of this synthesis is the difference in acidity between formic acid (pKa ≈ 3.75) and acetic acid (pKa ≈ 4.76). Formic acid is approximately ten times stronger than acetic acid. This allows it to readily protonate the acetate ions coordinated to the Ni²⁺ center, leading to their displacement by formate ions. The use of excess formic acid ensures the equilibrium is driven decisively towards the formation of this compound.[6]

  • Solubility Differentials: The process exploits the contrasting solubilities of the nickel salts. Nickel(II) acetate tetrahydrate is highly soluble in warm water, allowing for the creation of a homogeneous reaction solution.[6] Conversely, nickel(II) formate dihydrate is only moderately soluble in water and significantly less soluble in organic solvents like ethanol.[3][4] This differential is key to achieving high-yield precipitation of the desired product.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and reproducibility in a standard laboratory setting. The rationale for each step is explained to ensure a deep understanding of the process.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Nickel(II) Acetate TetrahydrateReagent Grade, ≥98%Sigma-AldrichNi(CH₃COO)₂·4H₂O, M.W. 248.84 g/mol
Formic AcidACS Reagent, ≥98%Fisher ScientificHCOOH, M.W. 46.03 g/mol , Corrosive
EthanolReagent Grade, 96%VWRUsed as an anti-solvent and for washing
Diethyl EtherACS Reagent, ≥99%EMD MilliporeUsed for final washing and rapid drying
Deionized WaterType II or betterLaboratory supply
Beaker or Erlenmeyer Flask250 mLPyrex
Glass Stirring Rod
Heating Mantle or Water BathFor controlled heating
Ice BathFor cooling and maximizing precipitation
Büchner Funnel and Filter FlaskFor vacuum filtration
Whatman Filter PaperGrade 1
Watch GlassFor air-drying the final product
Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Chemical Reaction cluster_isolation 3. Product Isolation cluster_purification 4. Purification & Drying A Weigh Ni(CH₃COO)₂·4H₂O B Add deionized water A->B C Heat (60-80°C) with stirring B->C D Obtain clear green solution C->D E Add excess Formic Acid to warm solution D->E F Ligand exchange occurs E->F G Cool solution in ice bath F->G H Add Ethanol (anti-solvent) with stirring G->H I Precipitate forms H->I J Vacuum filter the solid I->J K Wash precipitate with Ethanol J->K L Wash precipitate with Diethyl Ether K->L M Air-dry on watch glass L->M N Obtain pure Ni(HCOO)₂·2H₂O M->N

Caption: Workflow for the synthesis of Nickel(II) Formate Dihydrate.

Step-by-Step Methodology

(Based on the validated microscale preparation described in the Journal of Chemical Education[2][6])

  • Dissolution of Nickel Acetate:

    • In a 250 mL beaker, dissolve 12.45 g (50 mmol) of nickel(II) acetate tetrahydrate in 50 mL of deionized water.

    • Gently heat the mixture in a water bath or on a hot plate to between 60-80°C while stirring with a glass rod. Continue until a clear, green solution is obtained.

    • Causality Check: Heating increases the dissolution rate of the acetate salt, ensuring all the reactant is available for the subsequent reaction. Filtration is typically unnecessary if a high-purity starting material is used.[6]

  • Addition of Formic Acid and Reaction:

    • To the warm, clear green solution, add 7.5 mL (approx. 200 mmol) of 98% formic acid. A slight excess ensures the reaction goes to completion.

    • Stir the solution for a few minutes. The reaction is typically rapid.

  • Precipitation and Crystallization:

    • Remove the beaker from the heat and place it in an ice bath to cool.

    • While stirring, slowly add 75 mL of 96% ethanol. The ethanol acts as an anti-solvent, drastically reducing the solubility of the this compound.

    • A light green, microcrystalline precipitate of nickel(II) formate dihydrate will form. Allow the mixture to stand in the ice bath for 15-20 minutes to maximize crystal growth and yield.

  • Isolation and Purification:

    • Set up a Büchner funnel for vacuum filtration.

    • Filter the precipitated solid, collecting the light green crystals.

    • Wash the crystals on the filter paper sequentially with three 20 mL portions of ethanol, followed by two 20 mL portions of diethyl ether.

    • Causality Check: The ethanol wash removes the acetic acid byproduct and any unreacted starting materials. The diethyl ether wash facilitates rapid and efficient drying of the final product due to its high volatility.

  • Drying:

    • Carefully transfer the filter cake to a pre-weighed watch glass.

    • Break up the solid gently with a spatula and allow it to air-dry. The product is stable in air. A typical yield for this procedure is around 85-90%.

Product Characterization and Validation

Confirming the identity and purity of the synthesized nickel(II) formate dihydrate is a critical step.

Physical and Chemical Properties
PropertyNickel(II) Acetate Tetrahydrate (Reactant)Nickel(II) Formate Dihydrate (Product)
IUPAC Name Nickel(II) acetate tetrahydrateNickel(II) formate dihydrate
CAS Number 6018-89-915694-70-9[8]
Formula Ni(CH₃COO)₂·4H₂ONi(HCOO)₂·2H₂O[1]
Molar Mass 248.84 g/mol 184.76 g/mol
Appearance Green crystalline solid[9]Light green, odorless microcrystalline solid[5][8]
Crystal Structure Monoclinic[10]Monoclinic, Space Group P2₁/c[8][11]
Solubility in Water Highly solubleSparingly soluble[4][8]
Decomposition Temp. ~250°CAnhydrous at 130-140°C; Decomposes at 180-200°C[3][4][8]
Analytical Techniques
  • Thermogravimetric Analysis (TGA): TGA is an excellent method to confirm the hydration state. A weight loss corresponding to two water molecules should be observed upon heating to ~140°C. Further heating in an inert atmosphere to ~300°C will result in decomposition to pure metallic nickel, which can be used for gravimetric analysis.[6][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum should show characteristic stretches for the formate ligand (C-H, C=O, O-C-O) and broad peaks corresponding to the O-H stretches of the water of hydration.

  • X-ray Diffraction (XRD): Powder XRD can be used to confirm the crystalline phase and structure of the product, matching it against known patterns for nickel(II) formate dihydrate.[11]

Chemical Transformation Diagram

Caption: Ligand displacement at the Ni(II) center by formic acid.

Safety and Handling

  • Formic Acid: Is corrosive and can cause severe burns. Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Nickel Compounds: Nickel(II) salts are classified as hazardous. Inhalation of dust can cause irritation and allergic reactions. They are also suspected carcinogens.[12] Avoid creating dust and handle with gloves.

  • Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby during the washing step.

All waste should be disposed of in accordance with institutional and local environmental regulations.

References

  • Galo, J., et al. (1992). Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab. Journal of Chemical Education. [Link]

  • Wikipedia. (n.d.). This compound. Wikipedia, The Free Encyclopedia. [Link]

  • Laboratory Notes. (2025). This compound. [Link]

  • Lab Wale. (n.d.). This compound (500 gm). [Link]

  • ACS Publications. (n.d.). Microscale Preparation of this compound Dihydrate: A Simple Experiment for the Freshman Lab. Journal of Chemical Education. [Link]

  • Merck Index. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Formic acid, nickel salt. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
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  • GeeksforGeeks. (2023). Nickel Acetate Formula. [Link]

  • RSC Publishing. (n.d.). Decomposition reactions of this compound... Journal of the Chemical Society, Faraday Transactions 1. [Link]

  • RMIT University. (2024). DFT study of nickel-catalyzed low-temperature methanol synthesis. [Link]

  • Sciencemadness.org. (2014). Preparation of Nickel (ii) acetate. [Link]

  • Crystal growing wiki. (2025). Nickel acetate. [Link]

  • RSC Publishing. (n.d.). Nickel-catalyzed release of H2 from formic acid... Dalton Transactions. [Link]

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The Thermal Decomposition of Nickel Formate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of nickel formate, a critical process in the synthesis of advanced nickel-based materials. This document is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of nickel nanoparticles and oxides in their work. Our focus is on elucidating the underlying chemical transformations, the influence of atmospheric conditions, and the analytical techniques required for precise characterization of the decomposition products.

Introduction: The Significance of this compound Decomposition

This compound, particularly in its dihydrate form (Ni(HCOO)₂·2H₂O), serves as a key precursor in the bottom-up synthesis of nickel and nickel oxide nanoparticles. The thermal decomposition of this organometallic compound offers a versatile and controllable route to produce materials with high purity and specific morphologies. The resulting nickel-based nanomaterials are of significant interest in various applications, including catalysis, energy storage, and magnetic materials. Understanding the nuances of the decomposition process is paramount to tailoring the properties of the final product for specific technological applications.

The decomposition of this compound is a multi-stage process that is highly sensitive to the surrounding atmosphere. This guide will delve into the distinct decomposition pathways observed in inert and oxidizing environments, providing a detailed analysis of the reaction mechanisms and the resulting products.

The Two-Stage Decomposition Process: A Tale of Two Atmospheres

The thermal decomposition of this compound dihydrate invariably proceeds through a two-stage mechanism: an initial dehydration step followed by the decomposition of the anhydrous this compound. However, the nature of the final products is fundamentally dictated by the gaseous environment in which the heating occurs.

Stage 1: Dehydration

The first stage of the thermal decomposition involves the endothermic removal of the two water molecules of hydration from the this compound dihydrate crystal lattice. This process typically occurs in the temperature range of 130-140°C[1].

Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)

This dehydration step is crucial as it prepares the anhydrous this compound for the subsequent, more complex decomposition stage.

Stage 2: Decomposition of Anhydrous this compound

The decomposition of the resulting anhydrous this compound is where the influence of the atmosphere becomes critical.

When heated in an inert atmosphere, anhydrous this compound undergoes a reductive decomposition to yield metallic nickel. This process is of particular interest for the synthesis of pure nickel nanoparticles for catalytic and magnetic applications. The decomposition in a nitrogen atmosphere can proceed through two concurrent routes[2]:

Route 1: Ni(HCOO)₂(s) → Ni(s) + CO₂(g) + CO(g) + H₂O(g) Route 2: Ni(HCOO)₂(s) → Ni(s) + H₂(g) + 2CO₂(g)

The gaseous byproducts, including hydrogen (H₂) and carbon monoxide (CO), are reducing agents that help maintain a reducing environment, preventing the oxidation of the newly formed nickel nanoparticles. The decomposition of anhydrous this compound to metallic nickel typically occurs in the temperature range of 200-300°C[2].

In the presence of oxygen, the decomposition of anhydrous this compound leads to the formation of nickel(II) oxide (NiO). This process is an oxidative decomposition. The overall reaction can be summarized as follows:

2Ni(HCOO)₂(s) + O₂(g) → 2NiO(s) + 4CO₂(g) + 2H₂(g)

In an air atmosphere, the decomposition of the anhydrous salt and subsequent oxidation to NiO is an exothermic process[2]. The final solid product is a blackish nickel oxide[2].

The following diagram illustrates the distinct decomposition pathways of this compound dihydrate under inert and oxidizing atmospheres.

Thermal_Decomposition_of_Nickel_Formate Thermal Decomposition Pathways of this compound Dihydrate A Ni(HCOO)₂·2H₂O (this compound Dihydrate) B Ni(HCOO)₂ (Anhydrous this compound) A->B Dehydration (130-140°C) C1 Inert Atmosphere (e.g., N₂, Ar) B->C1 C2 Oxidizing Atmosphere (e.g., Air) B->C2 D1 Metallic Nickel (Ni) + Gaseous Byproducts (CO₂, CO, H₂O, H₂) C1->D1 Reductive Decomposition (200-300°C) D2 Nickel Oxide (NiO) + Gaseous Byproducts (CO₂, H₂) C2->D2 Oxidative Decomposition

Caption: Decomposition pathways of this compound dihydrate.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for quantitatively studying the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

The following table summarizes typical TGA/DSC data for the decomposition of this compound dihydrate in both air and inert atmospheres. It is important to note that the exact temperatures can vary depending on experimental parameters such as the heating rate.

StageAtmosphereTemperature Range (°C)Mass Loss (%)DSC Event
DehydrationAir/Inert100 - 200~19.4% (Theoretical)Endothermic
DecompositionInert200 - 300~49.8% (Theoretical, for Ni)Endothermic
DecompositionAir250 - 350~40.1% (Theoretical, for NiO)Exothermic

Experimental Protocols

To ensure the reproducibility and accuracy of experimental results, the following detailed protocols for the thermal analysis and characterization of this compound and its decomposition products are provided.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

This protocol outlines the steps for analyzing the thermal decomposition of this compound dihydrate using a simultaneous TGA-DSC instrument.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the TGA-DSC instrument is calibrated for both temperature and heat flow according to the manufacturer's specifications.

    • Turn on the instrument and allow it to stabilize.

    • Select the desired purge gas (high-purity nitrogen for inert atmosphere or dry air for oxidizing atmosphere) and set the flow rate (typically 20-50 mL/min).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound dihydrate powder into a clean, tared alumina or platinum crucible.

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

  • Experimental Setup:

    • Place the sample crucible and an empty reference crucible (of the same material and mass) into the TGA-DSC furnace.

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 500°C).

      • Hold at the final temperature for a short period to ensure the completion of the reaction.

  • Data Acquisition and Analysis:

    • Start the experiment and monitor the TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves in real-time.

    • After the experiment is complete, analyze the data to determine the onset and peak temperatures of decomposition, the percentage mass loss for each step, and the enthalpy of the reactions.

Characterization of Decomposition Products

The solid products of the thermal decomposition are typically characterized using X-ray Diffraction (XRD) to determine their crystalline structure and Scanning Electron Microscopy (SEM) to observe their morphology and particle size.

The following diagram illustrates a typical experimental workflow for the characterization of the decomposition products.

Characterization_Workflow Experimental Workflow for Product Characterization A Thermal Decomposition of This compound Dihydrate B Collect Solid Product A->B C1 X-ray Diffraction (XRD) Analysis B->C1 C2 Scanning Electron Microscopy (SEM) Analysis B->C2 D1 Phase Identification (e.g., Ni, NiO) C1->D1 E1 Crystallite Size Determination D1->E1 D2 Morphology and Particle Size Analysis C2->D2 E2 Elemental Composition (with EDX) D2->E2

Caption: Workflow for product characterization.

Step-by-Step Methodology:

  • Sample Collection:

    • After the thermal decomposition is complete and the furnace has cooled to room temperature, carefully remove the crucible containing the solid product.

  • X-ray Diffraction (XRD) Analysis:

    • Gently grind the collected powder to ensure a homogenous sample.

    • Mount the powder on a sample holder.

    • Perform XRD analysis over a suitable 2θ range (e.g., 20-80°) to obtain the diffraction pattern.

    • Compare the obtained diffraction peaks with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present (metallic nickel or nickel oxide).

    • Use the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks.

  • Scanning Electron Microscopy (SEM) Analysis:

    • Disperse a small amount of the powder onto a carbon tape mounted on an SEM stub.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

    • Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the morphology, particle size, and aggregation of the decomposition products.

    • If the SEM is equipped with an Energy-Dispersive X-ray (EDX) detector, perform elemental analysis to confirm the presence of nickel and oxygen (for NiO) and to check for any impurities.

Conclusion: A Gateway to Advanced Materials

The thermal decomposition of this compound is a fundamentally important process for the controlled synthesis of nickel and nickel oxide nanomaterials. A thorough understanding of the decomposition mechanisms under different atmospheric conditions, coupled with precise analytical characterization, empowers researchers to tailor the properties of these materials for a wide range of applications. This guide has provided a comprehensive overview of the key aspects of this process, from the underlying chemistry to practical experimental protocols. By leveraging this knowledge, scientists and engineers can continue to innovate and develop the next generation of advanced nickel-based materials.

References

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  • Fox, P. G., Ehretsmann, J., & Brown, C. E. (1971). The development of internal structure during thermal decomposition: this compound dihydrate. Journal of Catalysis, 20(1), 67-73. [Link]

  • Brown, M. E., Galwey, A. K., & Levan, M. D. (1977). Nucleus formation and the kinetics of thermal decomposition of this compound. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 73, 1272-1281. [Link]

  • Edwards, A. B., Garner, C. D., & Roberts, K. J. (1997). In Situ QXAFS Study of the Pyrolytic Decomposition of this compound Dihydrate. The Journal of Physical Chemistry B, 101(1), 20-26. [Link]

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The Solubility Profile of Nickel Formate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of nickel formate in both aqueous and organic media. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key solubility data with the underlying chemical principles, offering practical insights for experimental design and application.

Introduction to this compound and Its Solubility

Nickel(II) formate, Ni(HCOO)₂, typically encountered as the green, crystalline dihydrate (Ni(HCOO)₂·2H₂O), is a nickel salt of formic acid.[1] Its utility is most prominent as a precursor in the preparation of nickel catalysts, particularly for hydrogenation reactions.[2][3] Understanding the solubility of this compound is paramount for its application in synthesis, catalyst preparation, and various research contexts.

Solubility is governed by the thermodynamic equilibrium between the solid state and the solvated ions. This equilibrium is influenced by several factors, including the lattice energy of the salt, the solvation energy of the ions, the nature of the solvent (polarity, hydrogen bonding capability), and temperature. For an ionic compound like this compound, dissolution in a polar solvent like water involves the overcoming of the crystal lattice energy by the hydration energy of the Ni²⁺ and formate (HCOO⁻) ions.

Aqueous Solubility of this compound

This compound is described as sparingly or moderately soluble in water.[1][2][3] The dissolution process in water involves the hydration of the nickel(II) and formate ions. The solubility exhibits a positive correlation with temperature, indicating that the dissolution process is endothermic.

Temperature Dependence of Aqueous Solubility

Quantitative data reveals a clear trend of increasing solubility with rising temperature. The data presented in Table 1 has been compiled from authoritative sources and provides a reliable reference for experimental work.[4][5]

Table 1: Solubility of Nickel(II) Formate in Water at Various Temperatures

Temperature (°C)Solubility (g / 100 g H₂O)
101.75
151.90
202.04
252.18
302.34
352.52
402.62
502.86
603.14
703.41
803.66

Source: Compiled from various chemical databases.[4][5]

The relationship between temperature and solubility is visualized in the diagram below.

G Aqueous Solubility of this compound vs. Temperature T10 10°C S10 1.75g T10->S10 T20 20°C S20 2.04g T20->S20 T30 30°C S30 2.34g T30->S30 T40 40°C S40 2.62g T40->S40 T50 50°C S50 2.86g T50->S50 T60 60°C S60 3.14g T60->S60 T70 70°C S70 3.41g T70->S70 T80 80°C S80 3.66g T80->S80 G start Start: Prepare Materials prep 1. Preparation of Slurry Add excess Ni(HCOO)₂·2H₂O to solvent. start->prep equil 2. Equilibration Stir slurry in a sealed vessel at constant temperature (e.g., 25°C ± 0.1°C) for an extended period (e.g., 48 hours). prep->equil phase_sep 3. Phase Separation Allow solid to settle. Centrifuge or filter the sample at the equilibration temperature. equil->phase_sep sampling 4. Sample Collection Carefully extract an aliquot of the clear supernatant. phase_sep->sampling analysis_prep 5. Sample Preparation Accurately weigh the aliquot and dilute with deionized water for analysis. sampling->analysis_prep analysis 6. Quantitative Analysis Determine Ni²⁺ concentration via Complexometric Titration (EDTA) or ICP-AES. analysis_prep->analysis calc 7. Calculation Calculate solubility in g/100g of solvent. analysis->calc end End: Report Results calc->end

Caption: Workflow for the experimental determination of this compound solubility.

Detailed Step-by-Step Methodology
  • Preparation of the Slurry:

    • Action: Add an excess amount of this compound dihydrate to a known mass of the solvent in a sealed, thermostatted vessel.

    • Causality: Using an excess of the solid ensures that the solution will reach saturation, a prerequisite for determining the equilibrium solubility. The sealed vessel prevents solvent evaporation, which would alter the concentration.

  • Equilibration:

    • Action: Vigorously stir the slurry at a precisely controlled constant temperature for a sufficient duration (e.g., 48 hours). [5] * Causality: Continuous agitation ensures a thorough mixing of the solid and liquid phases, facilitating the dissolution process. A prolonged equilibration time is crucial to ensure that the system reaches thermodynamic equilibrium. For sparingly soluble salts, this can take 24-72 hours. Temperature control is critical as solubility is temperature-dependent.

  • Phase Separation:

    • Action: Cease stirring and allow the undissolved solid to sediment. For a more complete separation, centrifuge the sealed sample or filter it using a syringe filter, ensuring the separation apparatus is maintained at the equilibration temperature.

    • Causality: This step is critical to isolate the saturated liquid phase from the solid phase. Any suspended solid particles in the analyzed sample would lead to an overestimation of the solubility. Performing this step at the equilibration temperature prevents any temperature-induced precipitation or further dissolution.

  • Sample Collection and Preparation:

    • Action: Carefully withdraw a precise volume or mass of the clear supernatant. Accurately dilute the sample with deionized water to a concentration suitable for the chosen analytical method.

    • Causality: Accurate measurement of the sample volume/mass and the dilution factor is fundamental for the final calculation. Dilution is often necessary to bring the analyte concentration within the linear dynamic range of the analytical instrument.

  • Quantitative Analysis:

    • Action: Determine the concentration of Ni²⁺ in the diluted sample.

    • Self-Validating System:

      • Complexometric Titration: A reliable and cost-effective method involves the titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using an appropriate indicator like murexide. The endpoint corresponds to the complete complexation of Ni²⁺ ions. [6] * Instrumental Analysis: For lower concentrations or higher precision, Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) are preferred methods, offering high sensitivity and specificity for nickel.

    • Trustworthiness: The choice of analytical technique should be validated with certified reference materials to ensure accuracy and precision.

  • Calculation:

    • Action: Using the determined Ni²⁺ concentration, the dilution factor, and the initial mass of the sample aliquot, calculate the mass of this compound dissolved in the original mass of the solvent. Express the final solubility in grams of this compound per 100 grams of solvent.

Conclusion

This guide has provided a detailed overview of the solubility of this compound. It is moderately soluble in water, with a solubility that increases significantly with temperature. Conversely, it is practically insoluble in common organic solvents due to the high lattice energy of the salt and the insufficient solvating power of these solvents. The provided experimental protocol offers a robust framework for researchers to accurately determine the solubility of this compound in various solvent systems, ensuring reliable and reproducible data for their scientific endeavors.

References

  • Wikipedia. This compound. [Link]

  • Chemical Entities of Biological Interest (ChEBI). nickel(II) formate. [Link]

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crystal structure of nickel(II) formate dihydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Nickel(II) Formate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) formate dihydrate, Ni(HCOO)₂·2H₂O, is a metal-organic compound of significant interest, primarily serving as a key precursor in the synthesis of nickel-based catalysts and advanced materials.[1][2][3] Its crystal structure provides a foundational understanding of its physical and chemical properties, including its thermal decomposition behavior and magnetic characteristics. This guide offers a detailed examination of its crystal lattice, coordination environment, and the intricate hydrogen-bonding network that defines its three-dimensional architecture. It synthesizes crystallographic data with experimental protocols to provide a comprehensive resource for professionals in materials science and chemical research.

The Structural Significance of Nickel(II) Formate Dihydrate

The utility of nickel(II) formate dihydrate as a precursor, particularly for finely divided nickel catalysts, is directly linked to its crystal structure.[3] The arrangement of atoms in the solid state dictates the pathway of its thermal decomposition, which can be controlled to produce metallic nickel with high surface area.[1] When heated in a vacuum to around 300°C, the compound decomposes to form pure nickel, carbon dioxide, water, and hydrogen.[1] Understanding the precise coordination of the nickel ions and the role of the water and formate ligands is crucial for predicting and controlling the properties of the resulting materials. Furthermore, the existence of two distinct nickel sites within the crystal lattice gives rise to interesting magnetic properties, classifying the material as a weak ferrimagnet.[4]

Synthesis and Crystallization

High-quality single crystals of nickel(II) formate dihydrate suitable for X-ray diffraction can be obtained through controlled crystallization from an aqueous solution. The process relies on the principle of decreasing solubility with slow evaporation.

Experimental Protocol: Single Crystal Growth
  • Preparation of Saturated Solution: Prepare a saturated aqueous solution of nickel(II) formate at room temperature. This can be achieved by dissolving commercially available nickel(II) formate powder in deionized water until a small amount of undissolved solid remains at the bottom of the container.

  • Reaction-Based Synthesis (Alternative): Alternatively, the compound can be synthesized by reacting nickel(II) hydroxide or nickel(II) acetate with formic acid.[1] The resulting solution is then filtered to remove any unreacted solids.

    • Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O

  • Crystallization: The saturated solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks. Storing the solution in a closed glass bottle for an extended period (months) can also yield high-quality crystals.[5][6]

  • Crystal Harvesting: Once well-formed, green, plate-like crystals appear, they are carefully harvested from the solution, washed with a small amount of cold deionized water, and dried on filter paper.

The following diagram illustrates the workflow for synthesizing and crystallizing nickel(II) formate dihydrate.

G Workflow: Synthesis and Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization start Reactants (e.g., Ni(OH)₂ + HCOOH) reaction Reaction in Aqueous Solution start->reaction filtration Filtration reaction->filtration evaporation Slow Evaporation (Controlled) filtration->evaporation Saturated Solution growth Crystal Growth evaporation->growth harvesting Harvesting & Drying growth->harvesting end Product harvesting->end Single Crystals

Caption: Synthesis and crystallization workflow for Ni(HCOO)₂·2H₂O.

The Crystal Structure: A Detailed Analysis

A redetermination of the crystal structure using modern single-crystal X-ray diffraction has provided a precise and detailed understanding of the atomic arrangement.[5][7] The compound crystallizes in the monoclinic system with the space group P2₁/c.[5][7]

Crystallographic Data

The fundamental crystallographic parameters determined at a temperature of 100 K are summarized in the table below.[5][7]

ParameterValue
FormulaNi(HCOO)₂·2H₂O
Molecular Weight184.78 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5806 (4)
b (Å)7.0202 (3)
c (Å)9.2257 (4)
β (°)97.551 (1)
Volume (ų)550.91 (4)
Z (Formula units/cell)4
Density (calculated)2.228 Mg/m³

Data sourced from Weil, M. (2018).[5][7]

Dual Coordination Environments of Nickel(II)

A defining feature of this structure is the presence of two crystallographically distinct Ni²⁺ cations, both located on centers of inversion and featuring distorted octahedral coordination.[5][6][7]

  • Ni1 Site: This nickel ion is coordinated exclusively by six oxygen atoms from six different formate anions. This creates a highly cross-linked environment.[5][7]

  • Ni2 Site: This nickel ion is coordinated by four oxygen atoms from four water molecules and two oxygen atoms from two formate anions.[5][7]

This differentiation in the coordination sphere is the structural origin of the compound's complex magnetic behavior.[4] The formate anions act as bridging ligands, connecting the two types of nickel centers into a robust three-dimensional framework.[5][6]

The diagram below visualizes the distinct coordination spheres of the Ni1 and Ni2 ions.

G Coordination Environments of Ni(II) Ions cluster_Ni1 Ni1 Coordination Sphere cluster_Ni2 Ni2 Coordination Sphere Ni1 Ni1 O1 O (Formate) Ni1->O1 O2 O (Formate) Ni1->O2 O3 O (Formate) Ni1->O3 O4 O (Formate) Ni1->O4 O5 O (Formate) Ni1->O5 O6 O (Formate) Ni1->O6 Ni2 Ni2 OW1 O (H₂O) Ni2->OW1 OW2 O (H₂O) Ni2->OW2 OW3 O (H₂O) Ni2->OW3 OW4 O (H₂O) Ni2->OW4 OF1 O (Formate) Ni2->OF1 OF2 O (Formate) Ni2->OF2

Caption: The two distinct octahedral coordination environments of Ni(II).

Hydrogen Bonding Network

The crystal packing is further consolidated by a network of medium-strength O—H···O hydrogen bonds.[5][6] The coordinated water molecules act as hydrogen bond donors, while the carboxylate oxygen atoms of the formate anions serve as acceptors. This extensive hydrogen bonding contributes significantly to the thermal stability of the dihydrate form.[5]

Structural Verification and Characterization

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the crystal structure of materials like nickel(II) formate dihydrate.[8] It provides precise data on unit cell dimensions, bond lengths, and bond angles.[8]

  • Crystal Selection & Mounting: A suitable single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data over a wide range of angles.[8]

  • Structure Solution: The collected diffraction intensities are used to solve the crystal structure, yielding an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data to improve its accuracy, resulting in precise atomic coordinates, bond lengths, and angles.[8]

The logical flow of an SC-XRD experiment is depicted below.

G Workflow: Single-Crystal X-ray Diffraction A Crystal Mounting B Data Collection (Diffractometer) A->B Step 1 C Data Reduction (Integration & Scaling) B->C Step 2 D Structure Solution (Phase Problem) C->D Step 3 E Structure Refinement D->E Step 4 F Validation & Analysis (CIF File) E->F Step 5

Caption: A generalized workflow for crystal structure determination.

Thermal Properties

Thermogravimetric analysis (TGA) reveals that the decomposition of nickel(II) formate dihydrate in air is a two-step process.[9]

  • Dehydration: The two water molecules are lost at temperatures between 130-140°C.[1][3]

  • Decomposition: The anhydrous nickel formate then decomposes at higher temperatures (around 180-200°C) to yield nickel oxide (in air) or metallic nickel (in an inert atmosphere or vacuum).[9][10]

Decomposition StepTemperature Range (°C)Mass LossProduct (in air)
Dehydration130 - 140~19.5%Ni(HCOO)₂
Decomposition> 180~39.4%NiO

Conclusion

The is a sophisticated three-dimensional framework built upon two distinct nickel(II) coordination environments bridged by formate anions. This unique arrangement, stabilized by an extensive hydrogen-bonding network, directly influences its properties, making it an ideal precursor for catalytic materials and a subject of interest for studies in molecular magnetism. The detailed structural knowledge presented in this guide provides a solid foundation for researchers to rationally design and synthesize new materials based on this versatile compound.

References

  • Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. IUCrData, 3, x180428. [Link]

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  • Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. ResearchGate. [Link]

  • International Union of Crystallography. (2018). Redetermination of nickel(II) formate dihydrate. IUCr Journals. [Link]

  • FUNCMATER. (n.d.). Nickel(II) formate dihydrate (Ni(HCO2)2•2H2O)-Powder. [Link]

  • Yamagata, K., & Abe, H. (1981). Proton NMR study of this compound di-hydrate, Ni(HCOO)2· 2H2O. Journal of the Physical Society of Japan, 50(11), 3865-3871. [Link]

  • PubChem. (n.d.). Nickel(II) formate dihydrate. National Center for Biotechnology Information. [Link]

  • American Elements. (n.d.). Nickel(II) Formate Dihydrate. [Link]

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  • Semenov, N. A., et al. (2019). Contents 1. Single-crystal X-ray diffraction 2. Powder X-ray diffraction 3. Cyclic voltammetry 4. EPR spectroscopy 5. SQUID magnetometry. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. [Link]

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Anhydrous Nickel Formate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the physical and chemical properties of anhydrous nickel formate, a compound of significant interest in catalysis and materials science. This document moves beyond a simple recitation of facts to offer a detailed analysis grounded in established scientific principles, providing researchers, scientists, and drug development professionals with the critical insights necessary for its effective application.

Molecular Structure and Physicochemical Properties

Anhydrous this compound, with the chemical formula Ni(HCOO)₂, is the nickel(II) salt of formic acid.[1] It exists as a green, odorless solid.[1][2] The anhydrous form is typically prepared by the careful heating of its dihydrate precursor at temperatures between 130°C and 140°C.[1]

Crystal Structure

Anhydrous this compound possesses a well-defined crystal structure where each nickel(II) ion is octahedrally coordinated by six oxygen atoms from six different formate anions. This arrangement creates a three-dimensional network structure. The absence of coordinated water molecules, as seen in the dihydrate, leads to a more compact and thermally sensitive structure.

Physicochemical Data

A summary of the key physicochemical properties of anhydrous this compound is presented in the table below.

PropertyValueReferences
Chemical Formula C₂H₂NiO₄[1]
Molar Mass 148.73 g/mol [1][2]
Appearance Green solid[1]
Odor Odorless[1][2]
Density 2.154 g/cm³[1]
Decomposition Temp. 180-250°C (dependent on atmosphere)[1][2]
Solubility in Water Slightly soluble in cold water[1]
Solubility (Organic) Insoluble in most organic solvents[1]

Synthesis and Handling

The synthesis of anhydrous this compound is a critical step that dictates its purity and reactivity. The most common and reliable method involves the dehydration of this compound dihydrate.

Experimental Protocol: Dehydration of this compound Dihydrate

Objective: To synthesize anhydrous this compound from this compound dihydrate.

Materials:

  • This compound dihydrate (Ni(HCOO)₂·2H₂O)

  • Drying oven or furnace with temperature control

  • Inert gas supply (e.g., nitrogen or argon)

  • Schlenk line or glovebox (recommended for handling the anhydrous product)

  • Pre-weighed, dry crucibles

Procedure:

  • Preparation: Place a known quantity of this compound dihydrate into a pre-weighed, dry crucible.

  • Dehydration: Heat the crucible containing the dihydrate in a drying oven or furnace under a slow flow of inert gas. The temperature should be gradually increased to and maintained at 130-140°C.[1]

  • Monitoring: The dehydration process can be monitored by periodic weighing of the crucible until a constant weight is achieved, corresponding to the theoretical weight loss of the two water molecules.

  • Cooling and Storage: Once the dehydration is complete, allow the crucible to cool to room temperature under a continuous flow of inert gas. The resulting anhydrous this compound should be stored in a desiccator or under an inert atmosphere to prevent rehydration.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of an inert gas is crucial to prevent the oxidation of nickel(II) at elevated temperatures.

  • Gradual Heating: A slow and controlled heating rate minimizes the risk of rapid, uncontrolled decomposition of the formate groups.

  • Temperature Control: Maintaining the temperature within the 130-140°C range is critical. Temperatures below this range will result in incomplete dehydration, while higher temperatures can initiate premature thermal decomposition of the anhydrous product.

Synthesis_Workflow cluster_start Starting Material cluster_process Dehydration Process cluster_product Product Ni(HCOO)2·2H2O Ni(HCOO)2·2H2O Heating Heating (130-140°C) Ni(HCOO)2·2H2O->Heating Anhydrous Ni(HCOO)2 Anhydrous Ni(HCOO)2 Heating->Anhydrous Ni(HCOO)2 Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Heating Condition

Caption: Workflow for the synthesis of anhydrous this compound.

Safety and Handling

Anhydrous this compound should be handled with care, following established laboratory safety protocols. It is classified as a hazardous substance with the potential to cause skin and respiratory sensitization, and it is a suspected carcinogen.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]

Thermal Decomposition

The thermal decomposition of anhydrous this compound is a key property, particularly for its application as a precursor for nickel-based catalysts. The decomposition pathway and final products are highly dependent on the surrounding atmosphere.

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

When heated in an inert atmosphere, anhydrous this compound decomposes to form metallic nickel, carbon dioxide, and hydrogen gas.[6] This process typically occurs at temperatures around 200-300°C.[6]

Reaction: Ni(HCOO)₂ (s) → Ni (s) + 2CO₂ (g) + H₂ (g)

This decomposition route is fundamental to the in-situ generation of highly active, finely divided nickel catalysts for hydrogenation reactions.

Decomposition in a Reducing Atmosphere (e.g., Hydrogen)

In a reducing atmosphere such as hydrogen, the decomposition to metallic nickel can be facilitated at potentially lower temperatures. The hydrogen environment ensures the complete reduction of any nickel oxide species that might form as intermediates.

Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of oxygen, the thermal decomposition of anhydrous this compound yields nickel(II) oxide (NiO) as the primary solid product, along with carbon dioxide and water.[7]

Reaction: Ni(HCOO)₂ (s) + ½O₂ (g) → NiO (s) + 2CO₂ (g) + H₂ (g)

Decomposition_Pathways cluster_inert Inert Atmosphere (N2) cluster_oxidizing Oxidizing Atmosphere (Air) Anhydrous Ni(HCOO)2 Anhydrous Ni(HCOO)2 Ni_metal Metallic Nickel (Ni) Anhydrous Ni(HCOO)2->Ni_metal ~200-300°C NiO Nickel Oxide (NiO) Anhydrous Ni(HCOO)2->NiO Heat CO2_H2 CO2 + H2 Ni_metal->CO2_H2 Gaseous Byproducts CO2_H2O CO2 + H2O NiO->CO2_H2O Gaseous Byproducts

Caption: Thermal decomposition pathways of anhydrous this compound.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the bonding, structure, and electronic state of anhydrous this compound.

Infrared (IR) and Raman Spectroscopy

The vibrational spectra of anhydrous this compound are dominated by the characteristic modes of the formate ligand. The absence of broad absorption bands in the 3200-3600 cm⁻¹ region of the IR spectrum, which are characteristic of O-H stretching vibrations, confirms the anhydrous nature of the material. The positions and splitting of the carboxylate stretching bands (asymmetric and symmetric ν(COO)) provide information about the coordination environment of the formate ion.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique for determining the elemental composition and oxidation state of nickel in the near-surface region. The Ni 2p core-level spectrum of anhydrous this compound is expected to show characteristic peaks for Ni(II). The binding energies of the Ni 2p₃/₂ and Ni 2p₁/₂ peaks, along with their associated satellite features, can be used to confirm the +2 oxidation state of nickel.

Applications in Catalysis

The primary application of anhydrous this compound is as a precursor for the in-situ generation of highly active nickel catalysts.[1] Its relatively low decomposition temperature and the formation of finely divided nickel particles make it an attractive choice for various catalytic processes.

Hydrogenation Reactions

Anhydrous this compound is widely used as a precursor for nickel catalysts in hydrogenation reactions.[1] The in-situ decomposition of the formate salt under reaction conditions produces highly dispersed nickel nanoparticles with a large surface area, which are highly effective for the hydrogenation of various functional groups.

Mechanism of Catalyst Formation and Action:

  • Precursor Introduction: Anhydrous this compound is introduced into the reaction mixture.

  • Thermal Decomposition: Upon heating, the formate decomposes to generate active nickel nanoparticles.

  • Catalytic Hydrogenation: The newly formed nickel catalyst facilitates the addition of hydrogen across unsaturated bonds in the substrate.

Catalytic_Cycle cluster_catalyst_formation Catalyst Formation (in-situ) cluster_hydrogenation Hydrogenation Ni(HCOO)2 Ni(HCOO)2 Ni_cat Active Ni Catalyst Ni(HCOO)2->Ni_cat Heat Substrate Unsaturated Substrate Ni_cat->Substrate Adsorption Product Saturated Product Substrate->Product Hydrogenation H2 H2 H2->Ni_cat Product->Ni_cat

Caption: In-situ generation of nickel catalyst from anhydrous this compound for hydrogenation.

Conclusion

Anhydrous this compound is a versatile compound with well-defined physical and chemical properties that make it highly valuable in the field of catalysis. Its controlled synthesis from the dihydrate and its predictable thermal decomposition to form active nickel catalysts are key to its utility. A thorough understanding of its structure, handling requirements, and reaction characteristics, as outlined in this guide, is essential for its successful application in research and development.

References

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Navigating the Risks: A Technical Guide to the Safe Handling of Nickel Formate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Nickel formate, a key reagent and precursor in various chemical syntheses, including the generation of nickel catalysts, presents a unique set of hazards that demand rigorous safety protocols.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the risks associated with this compound and to outline detailed procedures for its safe handling, storage, and disposal. Adherence to these guidelines is critical not only for regulatory compliance but, more importantly, for the protection of all laboratory personnel.

Hazard Identification and Risk Assessment

This compound is a green, odorless crystalline solid that is classified as a hazardous substance with multiple routes of potential exposure in a laboratory setting.[1][2][3] Understanding the specific nature of these hazards is the first step in a robust risk assessment.

Health Hazards

The primary health risks associated with this compound are its carcinogenicity, its potential to cause respiratory and skin sensitization, and its irritation to the skin and eyes.[4][5]

  • Carcinogenicity: this compound is considered a carcinogen.[4][5] Chronic inhalation of nickel compounds has been linked to an increased risk of lung and nasal cancers.[6] Therefore, it is imperative to handle this compound as a confirmed carcinogen and to minimize exposure to the lowest possible level.[4]

  • Respiratory Sensitization: Inhalation of this compound dust can lead to allergic asthma and other respiratory difficulties.[1][4][5] Repeated exposure can sensitize the respiratory tract, leading to severe reactions upon subsequent contact.

  • Skin Sensitization and Irritation: Direct contact with this compound can cause skin irritation and allergic contact dermatitis, often referred to as "nickel itch."[4][7] Nickel ions can penetrate the skin and trigger a complex immune response, leading to sensitization.[7] For a deeper understanding of the immunological mechanism, refer to Section 1.2.

  • Eye Irritation: this compound is a serious eye irritant.[4][5] Contact with the eyes can cause significant discomfort and potential damage.

  • Ingestion: While less common in a laboratory setting, ingestion of this compound can be harmful.[4]

The Mechanism of Nickel Sensitization: A Deeper Look

Recent research has elucidated the specific molecular pathway by which nickel compounds induce sensitization in humans. Nickel ions have been shown to directly activate Toll-like receptor 4 (TLR4), a key component of the innate immune system. This activation, which is dependent on specific histidine residues present in human TLR4 but not in its murine counterpart, triggers a pro-inflammatory cascade. This human-specific mechanism explains why animal studies may underestimate the skin-sensitizing potential of nickel. This understanding underscores the importance of stringent skin protection measures, as even small exposures can initiate a sensitization response in susceptible individuals.

Physical and Chemical Hazards
  • Thermal Decomposition: When heated, this compound dihydrate first undergoes dehydration.[8][9] Upon further heating in the presence of air, it decomposes to form nickel oxide (NiO) and releases carbon dioxide.[8][10] In a vacuum or inert atmosphere, the decomposition can yield finely divided, pyrophoric nickel powder, along with carbon dioxide, water, and hydrogen.[2] The formation of irritating fumes and organic acid vapors can also occur during heating.[4][5]

  • Reactivity: this compound is incompatible with strong oxidizing agents.[4][5] Contact with these substances can lead to vigorous reactions.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is considered, a hierarchy of controls must be implemented to minimize the risk of exposure at its source.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the powder or creating solutions, must be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to prevent the inhalation of dust and aerosols.[1]

  • Containment: For procedures with a high potential for aerosol generation, such as sonicating or working with highly concentrated solutions, the use of a glove box is recommended.

Administrative Controls
  • Designated Work Areas: Establish a designated area for working with this compound and other carcinogens. This area should be clearly marked with appropriate warning signs.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These SOPs should be readily accessible to all personnel.

  • Training: All personnel who will be handling this compound must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and waste disposal. This training should be documented.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory when handling this compound, even with engineering controls in place.

Hand Protection

The selection of appropriate gloves is critical to prevent skin contact and sensitization.

  • Glove Material: Neoprene or nitrile rubber gloves are recommended for handling this compound.[4][5] It is crucial to note that breakthrough times for gloves can vary significantly between manufacturers for the same generic material.[11] Therefore, it is imperative to consult the manufacturer's specific chemical resistance data for the gloves being used.

  • Glove Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use. Double gloving is a recommended practice, especially when handling concentrated solutions or for prolonged tasks.[7] Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly.

Eye and Face Protection

Chemical safety goggles are required at all times when handling this compound.[4][5] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1]

Respiratory Protection

If engineering controls are not sufficient to maintain exposure below the occupational exposure limits, or during emergency situations, appropriate respiratory protection is necessary. A NIOSH-certified respirator with a particulate filter (e.g., N95 or P100) is recommended for protection against this compound dust.[1][6]

Protective Clothing

A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1][4] This protective clothing should be removed before leaving the laboratory. In cases of significant contamination, the clothing should be decontaminated or disposed of as hazardous waste.[7]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to a safe laboratory environment.

Handling Procedures
  • Avoid Dust Formation: Handle this compound in a manner that minimizes the generation of dust.[4][5]

  • Weighing: Weigh solid this compound in a fume hood or a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in areas where this compound is handled.[1] Always wash hands thoroughly after handling the compound.[1]

Storage Requirements
  • Container: Store this compound in a tightly closed, properly labeled container.[4][5]

  • Location: Store in a cool, dry, and well-ventilated area.[4][5] The storage area should be locked or otherwise secured to limit access to authorized personnel.

  • Incompatibilities: Store away from oxidizing agents.[4][5]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spills
  • Small Spills: For small dry spills, carefully sweep or shovel the material into a suitable container for disposal.[12] Avoid generating dust.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it into a designated hazardous waste container.

  • Ventilation: Ensure adequate ventilation during cleanup.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][12] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][4] Seek medical attention if irritation or a rash develops.

  • Inhalation: Move the individual to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in clearly labeled, sealed containers.

  • Disposal: Dispose of hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.

Occupational Exposure Limits

Monitoring and adhering to established occupational exposure limits (OELs) is essential for protecting laboratory personnel.

Regulatory BodyExposure Limit (as Ni)Time-Weighted Average (TWA)
OSHA 1 mg/m³ (Permissible Exposure Limit - PEL)8-hour
NIOSH 0.015 mg/m³ (Recommended Exposure Limit - REL)10-hour
ACGIH 0.1 mg/m³ (Threshold Limit Value - TLV) for soluble inorganic compounds8-hour

Data sourced from OSHA, NIOSH, and ACGIH guidelines.[2][4][6][13][14][15][16][17]

It is important to note that for a known carcinogen, the principle of "As Low As Reasonably Achievable" (ALARA) should always be applied, aiming to keep exposures well below the legal limits.

Conclusion

This compound is a valuable chemical intermediate that can be used safely when its hazards are understood and respected. By implementing a multi-layered safety approach that prioritizes engineering and administrative controls, mandates the correct use of personal protective equipment, and adheres to strict handling and emergency protocols, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.

Visualizations

Hazard Communication and Control Workflow

Hazard_Control_Workflow cluster_assessment 1. Risk Assessment cluster_controls 2. Hierarchy of Controls cluster_procedures 3. Safe Work Practices cluster_emergency 4. Emergency Response Identify Identify Hazards (Carcinogen, Sensitizer, Irritant) Evaluate Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) Identify->Evaluate Eng Engineering Controls (Fume Hood, Glove Box) Evaluate->Eng Mitigate Admin Administrative Controls (SOPs, Training, Designated Area) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Handling Safe Handling (Minimize Dust, Proper Weighing) PPE->Handling Implement Storage Secure Storage (Labeled, Ventilated, Segregated) Disposal Waste Disposal (Hazardous Waste Stream) Spill Spill Response (Evacuate, Contain, Clean) Disposal->Spill Prepare for Exposure Exposure Response (First Aid, Medical Attention)

Caption: A workflow diagram illustrating the key stages of safely managing this compound in a laboratory setting.

Personal Protective Equipment (PPE) Selection Logicdot

PPE_Selection Start Handling this compound? Gloves Gloves Start->Gloves Goggles Goggles Start->Goggles Coat Coat Start->Coat SplashRisk SplashRisk Start->SplashRisk DustRisk DustRisk Start->DustRisk SplashRisk->DustRisk No FaceShield FaceShield SplashRisk->FaceShield Yes Respirator Respirator DustRisk->Respirator Yes

Sources

role of nickel formate as a precursor for nickel catalysts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Role of Nickel Formate as a Precursor for High-Purity Nickel Catalysts

Authored by: A Senior Application Scientist

Abstract

The selection of a precursor is a pivotal decision in the synthesis of heterogeneous catalysts, profoundly influencing the physicochemical properties and, consequently, the catalytic performance of the final material. Among the various nickel salts available, nickel(II) formate, particularly its dihydrate form (Ni(HCOO)₂·2H₂O), has emerged as a uniquely advantageous precursor for the generation of finely divided, high-purity metallic nickel catalysts. This guide provides a comprehensive examination of this compound's role, grounded in its fundamental chemistry, thermal decomposition behavior, and the resultant catalyst characteristics. We will explore the mechanistic nuances of the decomposition process, present a validated experimental protocol for catalyst synthesis, and offer a comparative analysis against other common nickel precursors, providing researchers and drug development professionals with the technical insights required for informed catalyst design.

Introduction: The Precursor's Critical Role in Catalysis

In the landscape of modern chemical synthesis, nickel catalysis offers a cost-effective and versatile alternative to precious metal-based systems.[1] The efficacy of a nickel catalyst, particularly in heterogeneous applications like hydrogenation and reforming, is intrinsically linked to its physical and chemical properties: particle size, surface area, crystallinity, and purity. These characteristics are not determined by the elemental nickel alone but are sculpted by the identity of the precursor molecule used in its synthesis.[2]

This compound distinguishes itself as a superior precursor due to a unique combination of properties. Its thermal decomposition occurs at relatively low temperatures and proceeds via an intramolecular reduction mechanism, obviating the need for external reducing agents and yielding highly pure metallic nickel.[3][4] This "clean" decomposition pathway minimizes contamination of the active catalytic surface, a critical factor for achieving high activity and selectivity. This guide will elucidate the scientific principles that make this compound an attractive and reliable choice for generating robust nickel catalysts.

Physicochemical Profile of Nickel(II) Formate Dihydrate

Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O) is a pale green, crystalline solid.[4] Structurally, the nickel(II) ion is in a +2 oxidation state, coordinated in an octahedral geometry by oxygen atoms from both the formate anions (HCOO⁻) and water molecules.[4] This stable coordination structure is key to its behavior as a precursor.

Key Properties:

  • Molecular Formula: C₂H₂NiO₄·2H₂O[5]

  • Molecular Weight: 186.77 g/mol [5]

  • Appearance: Pale green crystalline solid[4]

  • Solubility: Moderately soluble in water, but practically insoluble in alcohol.[6]

The formate ligand itself is the cornerstone of the precursor's utility. Unlike more complex organic ligands or aggressive anions like chloride, the formate ion acts as an in situ reducing agent upon thermal decomposition.[3][7]

The Core Process: Thermal Decomposition Mechanism

The conversion of this compound into metallic nickel is a thermally driven process that can be precisely controlled. The decomposition occurs in a distinct, two-step sequence, particularly when conducted in an inert atmosphere, which is crucial for preventing the formation of nickel oxide (NiO).[8]

Step 1: Dehydration The initial step, occurring at approximately 130-140 °C, involves the loss of the two water molecules of hydration.[9] Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)

Step 2: Decomposition of Anhydrous this compound This is the critical reductive step. When heated further in an inert or reducing atmosphere to temperatures around 200–300 °C, the anhydrous this compound decomposes.[4] The formate ion reduces the Ni²⁺ ion to metallic Ni(0).[3] This intramolecular reduction is a key advantage, as it avoids external reducing agents that can be a source of impurities.

The overall decomposition reaction is: Ni(HCOO)₂(s) → Ni(s) + 2CO₂(g) + H₂(g)[9]

The gaseous byproducts—carbon dioxide and hydrogen—are easily removed from the system, leaving behind a finely divided, high-purity nickel powder.[4][10] Performing this process under an inert atmosphere (e.g., nitrogen or argon) is paramount; in the presence of air (oxygen), the decomposition can yield nickel oxide (NiO) or a mixture of Ni and NiO.[8][11]

Visualizing the Decomposition Pathway

The following diagram illustrates the sequential process of converting the dihydrate precursor to the active metallic catalyst.

G A This compound Dihydrate Ni(HCOO)₂·2H₂O B Anhydrous this compound Ni(HCOO)₂ A->B  Δ (130-140°C) - Dehydration D Water Vapor 2H₂O A->D Releases C Active Nickel Catalyst Ni(0) Nanoparticles B->C  Δ (200-300°C) - Intramolecular Reduction - Inert Atmosphere E Gaseous Byproducts 2CO₂ + H₂ B->E

Caption: Thermal decomposition pathway of this compound dihydrate.

Properties of Nickel Catalysts Derived from this compound

The primary advantage of using this compound is its ability to produce catalysts with highly desirable characteristics:

  • High Purity: The clean decomposition, which releases only gaseous byproducts, results in metallic nickel with minimal contamination.[4]

  • Fine Particle Size: The process yields finely divided nickel, often in the nanometer range.[4][12] This small particle size translates to a high surface-area-to-volume ratio, maximizing the number of active sites available for catalysis.

  • High Surface Area: The evolution of gases during decomposition can create a porous structure, further contributing to a high specific surface area. The surface area of nickel obtained from formate decomposition has been measured as high as 190 m²/g.[13]

  • High Activity: Freshly prepared nickel from this method is often pyrophoric, a testament to its high surface area and reactivity.[10] This high intrinsic activity makes it an excellent catalyst, particularly for hydrogenation reactions.[9][14]

Comparative Analysis with Other Nickel Precursors

The choice of precursor significantly impacts catalyst synthesis conditions and final properties. This compound's low decomposition temperature and clean byproducts offer distinct advantages over other common nickel salts like acetate, nitrate, and chloride.

PrecursorFormulaTypical Decomposition Temp. (°C)AtmosphereKey ByproductsResulting Ni PropertiesKey Considerations
This compound Ni(HCOO)₂·2H₂O200 - 300[4]InertCO₂, H₂, H₂OHigh purity, high surface area, small nanoparticles.[4][12]Ideal for pure Ni(0); pyrophoric nature requires careful handling.[10]
Nickel Acetate Ni(CH₃COO)₂·4H₂O240 - 380[8][15][16]Inert/H₂Acetic acid, acetone, CO, CO₂, CH₄Small nanoparticles (~6.4 nm), potential for carbon deposition.[17]More complex byproducts may require higher temperatures for removal.[16]
Nickel Nitrate Ni(NO₃)₂·6H₂O~240[15]H₂NOₓ, H₂OCan lead to sintering due to release of oxygen radicals (NO₂/O₂).[2]Requires external H₂ for reduction; NOₓ byproducts are corrosive and toxic.[18]
Nickel Chloride NiCl₂·6H₂O> 400[8][15]H₂HCl, H₂OCan lead to larger nanoparticles (~12 nm).[17]High stability requires high reduction temperatures; residual chlorides can poison the catalyst.

Experimental Protocol: Synthesis of Nickel Nanoparticles

This protocol describes a self-validating system for the laboratory-scale synthesis of a supported nickel catalyst from this compound dihydrate. The inclusion of characterization steps ensures verification of the outcome.

Objective: To prepare a finely divided Ni/SiO₂ catalyst via thermal decomposition.

Materials:

  • Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)

  • Amorphous silica (SiO₂, high surface area)

  • Ethanol (anhydrous)

  • High-purity nitrogen or argon gas

  • 0.5% O₂/N₂ mixture (for passivation)

Apparatus:

  • Tube furnace with temperature controller

  • Quartz tube reactor

  • Schlenk line or gas manifold for inert gas handling

  • Rotary evaporator

  • Ultrasonic bath

Workflow Diagram

G A 1. Impregnation (Ni Formate + SiO₂ in Ethanol) B 2. Drying (Rotary Evaporator) A->B C 3. Decomposition (Tube Furnace, N₂ Flow) B->C D 4. Cooling (Under N₂ Flow) C->D E 5. Passivation (0.5% O₂/N₂) D->E F 6. Characterization (XRD, TEM) E->F

Caption: Experimental workflow for supported Ni catalyst preparation.

Step-by-Step Methodology:
  • Preparation of the Precursor Slurry (Impregnation):

    • Calculate the amount of this compound dihydrate required to achieve the desired nickel loading on the silica support (e.g., 10 wt% Ni).

    • In a round-bottom flask, dissolve the calculated mass of this compound dihydrate in a minimal amount of warm deionized water.

    • Add the silica support to the flask, followed by an excess of ethanol.

    • Causality: Using a solvent in which the salt is sparingly soluble (ethanol) after initial dissolution in water promotes fine dispersion of the precursor onto the support upon solvent removal.

    • Sonicate the slurry for 30 minutes to ensure uniform distribution of the precursor on the support.

  • Drying:

    • Remove the solvent under reduced pressure using a rotary evaporator at 60-70 °C until a free-flowing light green powder is obtained.

    • Further dry the powder in a vacuum oven at 110 °C for 4 hours to remove residual solvent and adsorbed water.

  • Thermal Decomposition (Activation):

    • Place the dried powder in a quartz boat and load it into the center of the quartz tube reactor.

    • Assemble the reactor in the tube furnace and connect it to the gas manifold.

    • Purge the system with high-purity nitrogen (50-100 mL/min) for at least 30 minutes to remove all air.

    • Causality: The inert atmosphere is critical to prevent the oxidation of the nascent, highly reactive nickel nanoparticles to NiO.

    • While maintaining the nitrogen flow, heat the furnace to 120 °C and hold for 1 hour for complete dehydration.

    • Ramp the temperature to 300 °C at a rate of 5 °C/min and hold for 3 hours. A color change from light green to dark grey/black should be observed.

    • Causality: A slow heating ramp allows for controlled gas release and helps prevent particle agglomeration, leading to a more uniform particle size distribution.

  • Cooling and Passivation:

    • After the hold time, turn off the furnace and allow the reactor to cool to room temperature under a continuous nitrogen flow.

    • Crucially, the freshly prepared catalyst is pyrophoric. To render it safe for handling in air, it must be passivated.

    • Once at room temperature, switch the gas flow to a 0.5% O₂ in N₂ mixture at a low flow rate (10-20 mL/min) for 2-3 hours. A slight exotherm may be observed.

    • Causality: Passivation forms a very thin, stable oxide layer on the surface of the nickel nanoparticles, protecting the bulk metallic nickel from rapid, uncontrolled oxidation upon exposure to air.

  • Self-Validation via Characterization:

    • X-ray Diffraction (XRD): Analyze the passivated sample to confirm the crystalline phase. The pattern should show characteristic peaks for face-centered cubic (fcc) metallic nickel. The absence of NiO peaks validates the effectiveness of the inert atmosphere during decomposition.

    • Transmission Electron Microscopy (TEM): Image the sample to determine the particle size, distribution, and morphology of the nickel nanoparticles on the silica support.

Catalytic Applications

Nickel catalysts generated from this compound are highly effective in a range of industrial and laboratory-scale reactions:

  • Hydrogenation Reactions: This is a primary application, including the hydrogenation of fats and oils, nitroarenes, and other unsaturated organic compounds.[4][14][19]

  • Reforming and Decomposition: Used in methane decomposition and hydrocarbon reforming processes.[19][20]

  • Carbon Nanotube Synthesis: this compound itself can serve as a catalyst precursor for the synthesis of carbon nanotubes.[14]

Conclusion

This compound serves as an exemplary precursor for the synthesis of high-purity, finely divided nickel catalysts. Its primary advantages lie in its low-temperature, autocatalytic decomposition pathway, which produces only volatile byproducts, ensuring a clean and highly active metallic surface. The ability to control the resulting catalyst's properties, such as particle size and surface area, through careful manipulation of the decomposition parameters makes it a versatile and reliable choice for researchers. By understanding the fundamental principles of its decomposition and employing validated protocols, scientists can harness the full potential of this compound to design and develop highly effective nickel catalysts for a wide array of chemical transformations.

References

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Methodological & Application

Application Notes & Protocols: Preparation and Use of High-Activity Nickel Catalysts from Nickel Formate for Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the preparation, handling, characterization, and application of highly active, finely-divided nickel catalysts from the thermal decomposition of nickel formate dihydrate. This method offers a straightforward, solvent-free route to producing a pyrophoric nickel catalyst suitable for a range of hydrogenation applications, from the bulk processing of edible oils to fine chemical synthesis in pharmaceutical development. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and safety.

Introduction: The Rationale for Formate-Derived Nickel Catalysts

Nickel catalysts are a cost-effective and efficient alternative to precious metal catalysts (e.g., Pd, Pt) for hydrogenation reactions.[1] Among the various preparation methods, the in situ generation of the active catalyst from a precursor salt is particularly advantageous as it often yields highly dispersed, high-surface-area metal particles. This compound stands out as an ideal precursor for several reasons:

  • Clean Decomposition: When heated in an inert atmosphere, this compound decomposes to yield metallic nickel, carbon dioxide, hydrogen, and water. This process avoids the incorporation of heterogeneous atoms (like sulfur or halides) into the catalyst structure, which can act as poisons.

  • Solvent-Free Synthesis: The "dry" thermal decomposition method is environmentally benign and simplifies the preparation process, eliminating the need for solvent recovery and disposal.[1]

  • High Activity: The resulting catalyst is a finely-divided, often pyrophoric powder with a high surface area, leading to excellent catalytic activity for various hydrogenation processes.[1]

This guide will detail the complete workflow, from the thermal decomposition of the precursor to the safe handling and application of the active catalyst.

The Underlying Science: Mechanism of Decomposition

The preparation of active metallic nickel from this compound dihydrate (Ni(HCOO)₂·2H₂O) is a two-stage thermal process. Understanding this mechanism is critical for controlling the final properties of the catalyst.

  • Dehydration: The first step, typically occurring between 130-140°C, is the endothermic removal of the two water molecules of crystallization to form anhydrous this compound (Ni(HCOO)₂).

  • Decomposition: The anhydrous salt then decomposes at higher temperatures (optimally 250-350°C) into metallic nickel (Ni⁰).[1] The gaseous byproducts are primarily carbon dioxide (CO₂) and hydrogen (H₂), with smaller amounts of carbon monoxide (CO).[1]

The overall reaction in an inert atmosphere can be summarized as: Ni(HCOO)₂·2H₂O(s) → Ni(s) + 2CO₂(g) + H₂(g) + 2H₂O(g)

It is crucial to conduct this decomposition in an oxygen-free, inert atmosphere (e.g., nitrogen, argon, or carbon dioxide).[1] If performed in the presence of air (oxygen), the final product will be nickel oxide (NiO), which is not active for hydrogenation without a separate, high-temperature reduction step. The hydrogen produced in situ during the decomposition contributes to a reducing environment, aiding in the complete formation of the Ni⁰ active sites.

Decomposition_Mechanism cluster_0 Stage 1: Dehydration cluster_1 Stage 2: Decomposition (Inert Atmosphere) Precursor This compound Dihydrate Ni(HCOO)₂·2H₂O (s) Anhydrous Anhydrous this compound Ni(HCOO)₂ (s) Precursor->Anhydrous ~130-140°C Water Water (g) Anhydrous->Water 2H₂O Catalyst Active Nickel Catalyst Ni⁰ (s, pyrophoric) Gases CO₂, H₂, CO (g) Catalyst->Gases Byproducts Anhydrous_2 Anhydrous this compound Ni(HCOO)₂ (s) Anhydrous_2->Catalyst ~250-350°C

Figure 1: Workflow of the two-stage thermal decomposition of this compound dihydrate to produce an active nickel catalyst.

Experimental Protocols

Safety First: this compound is a suspected carcinogen and may cause skin and respiratory sensitization. The resulting finely-divided nickel catalyst is pyrophoric and will ignite spontaneously on contact with air.[1] All procedures must be performed in a well-ventilated fume hood or glovebox. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and air-impermeable gloves, is mandatory.

Protocol 3.1: Preparation of Active Nickel Catalyst

This protocol details the in situ generation of the catalyst in a laboratory-scale tube furnace.

Apparatus:

  • Tube furnace with temperature controller

  • Quartz or ceramic reaction tube

  • Gas inlet and outlet adapters with bubbler

  • Source of high-purity inert gas (Nitrogen or Argon) with flow controller

  • Schlenk line or glovebox for handling the final product

Procedure:

  • Loading: Place a ceramic boat containing a known quantity (e.g., 1.0 - 5.0 g) of this compound dihydrate (Ni(HCOO)₂·2H₂O) into the center of the reaction tube.

  • Purging: Assemble the apparatus and purge the entire system with a steady flow of inert gas (e.g., 50-100 mL/min) for at least 30 minutes to completely remove all oxygen. Vent the exhaust gas through an oil bubbler to monitor flow and prevent back-diffusion of air.

  • Heating Ramp: Begin heating the furnace. A slow heating rate is crucial to ensure controlled decomposition.[1]

    • Phase 1 (Dehydration): Heat from room temperature to 150°C at a rate of 5°C/min. Hold at 150°C for 1 hour to ensure complete dehydration.

    • Phase 2 (Decomposition): Increase the temperature from 150°C to 310°C at a rate of 2-3°C/min. This slow ramp prevents runaway decomposition.

  • Decomposition Hold: Maintain the temperature at 310°C for 3-5 hours. During this time, the green this compound powder will turn into a dark grey or black powder. Gas evolution (CO₂, H₂) will be observed in the bubbler.

  • Cooling: After the hold period, turn off the furnace and allow the system to cool to room temperature under a continuous flow of inert gas. CRITICAL: Do not expose the catalyst to air while it is hot.

  • Handling: Once at room temperature, the pyrophoric catalyst must be handled under an inert atmosphere. Transfer the boat containing the catalyst into a nitrogen-filled glovebox for storage or further processing. Alternatively, the reaction vessel can be backfilled with a solvent (e.g., deoxygenated ethanol or the hydrogenation reaction solvent) to create a slurry, which is much safer to handle in air.

Protocol 3.2: Passivation for Air-Stable Storage

For applications where the catalyst needs to be weighed or handled outside of a glovebox, a controlled passivation step can be performed to create a thin, protective oxide layer that renders it air-stable. This layer is easily reduced away under hydrogenation conditions.

Procedure:

  • Preparation: Prepare the catalyst as described in Protocol 3.1 and cool to room temperature under an inert gas flow.

  • Controlled Oxidation: Prepare a certified gas mixture of 1% O₂ in N₂. While maintaining a total gas flow of 50-100 mL/min, slowly introduce the 1% O₂/N₂ mixture into the inert gas stream. CAUTION: This process is exothermic. Monitor the temperature of the catalyst bed. If a significant temperature increase is noted, immediately stop the oxygen flow and purge with inert gas.

  • Passivation: Continue the flow of the dilute oxygen mixture for 1-2 hours at room temperature.

  • Storage: The now-passivated catalyst will be a dark grey powder that is significantly less reactive towards air. It can be safely handled in air for brief periods (e.g., for weighing) and should be stored in a tightly sealed container.

Catalyst Characterization

The physical properties of the catalyst directly impact its performance. The following are key characterization techniques and typical expected values for highly active nickel catalysts.

Parameter Technique Purpose Typical Values for Active Ni Catalysts
Crystalline Phase X-Ray Diffraction (XRD)Confirms complete conversion to metallic Ni (fcc phase) and absence of NiO.Peaks at 2θ ≈ 44.5°, 51.8°, 76.4° (for Cu Kα).
Crystallite Size X-Ray Diffraction (XRD)Estimates the size of the nickel crystallites using the Scherrer equation.5 - 30 nm.
Morphology & Particle Size Transmission Electron Microscopy (TEM)Visualizes the shape and size distribution of the nickel nanoparticles.Aggregates of small, near-spherical nanoparticles.
Surface Area & Porosity N₂ Physisorption (BET)Measures the specific surface area and pore size distribution, which are critical for activity.50 - 150 m²/g.

Application Notes: Hydrogenation Performance

Catalysts prepared via this method are active for a wide range of hydrogenation reactions. The active catalyst can be used directly after preparation (in situ) or after the passivation/re-activation sequence.

Application 5.1: Hydrogenation of Nitroarenes

The selective hydrogenation of nitro compounds to amines is a fundamental transformation in the synthesis of pharmaceuticals and dyes.

Reaction: Nitrobenzene to Aniline Typical Conditions:

  • Catalyst Loading: 1-5 mol% Ni

  • Solvent: Ethanol, Methanol, or Isopropanol

  • Temperature: 60 - 120°C

  • Hydrogen Pressure: 1 - 25 bar (atm)

SubstrateProductTemperature (°C)H₂ Pressure (bar)Conversion (%)Selectivity (%)Reference
NitrobenzeneAniline12023.5>95>99
4-Nitrotoluene4-Toluidine8010>99>99
4-Chloronitrobenzene4-Chloroaniline705>99>98 (chemoselective)

Key Insight: Nickel catalysts are highly effective for this transformation. The primary challenge is often chemoselectivity when other reducible functional groups (e.g., halogens, alkenes) are present. Lower temperatures and pressures often favor higher chemoselectivity.

Application 5.2: Hydrogenation of Edible Oils

In the food industry, liquid vegetable oils are partially hydrogenated to produce semi-solid fats (e.g., margarine). The goal is to reduce polyunsaturated fatty acids (like linolenic and linoleic acid) while controlling the formation of trans fatty acids.

Reaction: Partial Hydrogenation of Soybean Oil Typical Conditions:

  • Catalyst Loading: 0.01 - 0.1 wt% Ni

  • Solvent: None (neat oil)

  • Temperature: 120 - 180°C

  • Hydrogen Pressure: 1 - 5 bar (atm)

ParameterInitial ValueFinal ValueReaction ConditionsReference
Iodine Value (IV)~13070-80180°C, 3 bar H₂, 0.02 wt% Ni
Linolenic Acid (%)~8%<1%150°C, 3 bar H₂, 0.05 wt% Ni
Linoleic Acid (%)~54%~30%150°C, 3 bar H₂, 0.05 wt% Ni

Key Insight: The activity of the nickel catalyst allows for rapid reduction of the Iodine Value (a measure of unsaturation). Reaction conditions such as temperature, pressure, and agitation speed are critical variables that must be optimized to achieve the desired melting profile and minimize the formation of undesirable trans fats.

Workflow Summary and Logic

full_workflow cluster_prep Catalyst Preparation cluster_handling Handling & Activation cluster_application Application start Start: This compound Dihydrate purge Purge with Inert Gas (N₂ or Ar) start->purge heat Thermal Decomposition (Ramp to 310°C, Hold 3-5h) purge->heat cool Cool to RT (under Inert Gas) heat->cool pyrophoric Pyrophoric Ni⁰ Catalyst cool->pyrophoric passivate Optional: Passivation (1% O₂ in N₂) pyrophoric->passivate for storage activate Catalyst Activation (In Reaction Vessel) pyrophoric->activate in situ use air_stable Air-Stable Catalyst passivate->air_stable air_stable->activate re-activation hydrogenation Hydrogenation Reaction (Substrate + H₂) activate->hydrogenation product Final Product hydrogenation->product

Figure 2: Complete workflow from precursor to final application, showing options for in situ use or passivation for storage.

References

  • Susu, A. A., & Ogunbameru, B. O. (1981). Nickel-catalyzed hydrogenation of soybean oil: I. Kinetic, equilibrium and mass transfer determinations. Journal of the American Oil Chemists' Society, 58(4), 358-362. [Link]

  • Jiang, Y., et al. (2016). Preparation of Ni/bentonite catalyst and its applications in the catalytic hydrogenation of nitrobenzene to aniline. RSC Advances, 6(84), 80845-80853. [Link]

  • Lappin, G. R. (1957). U.S. Patent No. 2,807,532. Washington, DC: U.S.
  • Farrauto, R. J., & Bartholomew, C. H. (1997). Fundamentals of Industrial Catalytic Processes. Springer Science & Business Media. [Link]

  • Dasgupta, K., et al. (2008). Novel catalytic route to bulk production of high purity carbon nanotube. Pramana, 70(2), 331-339. [Link]

  • Niculescu, M., et al. (2009). Structural characterization of nickel oxide obtained by thermal decomposition of polynuclear coordination compound. Revue Roumaine de Chimie, 54(5), 381-385. [Link]

  • Chen, Y.-Z., et al. (2000). Nitrobenzene hydrogenation on Ni-P, Ni-B and Ni-P-B ultrafine materials. Applied Catalysis A: General, 194-195, 13-25. [Link]

  • Di Giuliano, A., et al. (2021). Laboratory-Scale Study of Nickel-Catalyst Pellets Performance for Tar Steam Reforming Obtained from Biomass Gasification. Chemical Engineering Transactions, 86, 655-660. [Link]

  • Abghari, M., et al. (2008). A comparation of commercial nickel catalyst effects on hydrogenation soy bean oil. Journal of the American Oil Chemists' Society, 85(1), 79-85. [Link]

  • Eckey, E. W. (1954). Vegetable Fats and Oils.
  • Binger, M., et al. (2002). U.S. Patent No. 6,693,056. Washington, DC: U.S.
  • Troncoso, F. D., et al. (2023). Partial hydrogenation of soybean oil over a Pd/bentonite catalyst. RSC Advances, 13(21), 14353-14365. [Link]

  • Chesnokova, R. V., et al. (1984). Formation of oxide layer in passivation of pyrophoric nickel methanation catalyst. Kinetics and Catalysis, 25(1), 185-190. [Link]

  • Wang, W., et al. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Applied Materials & Interfaces. [Link]

  • ResearchGate. (n.d.). BET surface areas of the catalyst prepared at different liquid phase... [Data set]. [Link]

  • ResearchGate. (n.d.). The BET surface area, Ni particle size, H2 adsorption amount, and CO TOF value of the reduced catalysts [Data set]. [Link]

  • ResearchGate. (n.d.). BET surface areas of the calcined catalysts and average sizes of nickel oxide nanoparticles determined from TEM statistics [Data set]. [Link]

  • Chen, D., et al. (2015). Revealing the Effect of Nickel Particle Size on Carbon Formation Type in the Methane Decomposition Reaction. Catalysts, 5(2), 895-909. [Link]

  • Doluda, V., et al. (2019). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions, 74, 1009-1014. [Link]

  • Wikipedia. (2023). This compound. [Link]

  • Kori, M. S., & El-Mengawey, M. A. (2006). The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. Journal of the Argentine Chemical Society, 94(4-6), 69-80. [Link]

  • Lab Alley. (n.d.). This compound - Safety Data Sheet. [Link]

  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. [Link]

  • YouTube. (2015). Pyrophoric Nickel Hydrogenation Catalyst / Nickel Oxalate Preparation. [Link]

  • Lappin, G. R. (1957). U.S. Patent No. 2,807,532. Washington, DC: U.S.
  • Wikipedia. (2023). This compound. [Link]

  • Kori, M. S., & El-Mengawey, M. A. (2006). The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. Journal of the Argentine Chemical Society, 94(4-6), 69-80. [Link]

  • Lab Alley. (n.d.). This compound - Safety Data Sheet. [Link]

  • Dasgupta, K., et al. (2008). Novel catalytic route to bulk production of high purity carbon nanotube. Pramana, 70(2), 331-339. [Link]

  • Niculescu, M., et al. (2009). Structural characterization of nickel oxide obtained by thermal decomposition of polynuclear coordination compound. Revue Roumaine de Chimie, 54(5), 381-385. [Link]

  • Chen, D., et al. (2015). Revealing the Effect of Nickel Particle Size on Carbon Formation Type in the Methane Decomposition Reaction. Catalysts, 5(2), 895-909. [Link]

  • ResearchGate. (n.d.). The BET surface area, Ni particle size, H2 adsorption amount, and CO TOF value of the reduced catalysts [Data set]. [Link]

  • Doluda, V., et al. (2019). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions, 74, 1009-1014. [Link]

  • Jiang, Y., et al. (2016). Preparation of Ni/bentonite catalyst and its applications in the catalytic hydrogenation of nitrobenzene to aniline. RSC Advances, 6(84), 80845-80853. [Link]

  • Susu, A. A., & Ogunbameru, B. O. (1981). Nickel-catalyzed hydrogenation of soybean oil: I. Kinetic, equilibrium and mass transfer determinations. Journal of the American Oil Chemists' Society, 58(4), 358-362. [Link]

  • Abghari, M., et al. (2008). A comparation of commercial nickel catalyst effects on hydrogenation soy bean oil. Journal of the American Oil Chemists' Society, 85(1), 79-85. [Link]

Sources

Synthesis of Nickel Nanoparticles Using a Nickel Formate Precursor: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nickel Nanoparticles and the Utility of Nickel Formate

Nickel nanoparticles (NiNPs) are at the forefront of materials science research, garnering significant attention for their unique magnetic, catalytic, and conductive properties.[1][2] These characteristics make them highly valuable in a diverse range of applications, including high-density magnetic recording media, catalysis for various organic reactions, and as conductive components in advanced electronic devices like multilayer ceramic capacitors. The performance of NiNPs in these applications is critically dependent on their size, shape, crystallinity, and purity, making the synthesis method a crucial factor in tailoring their properties for specific needs.

Among the various precursors used for NiNP synthesis, this compound (Ni(HCOO)₂) stands out due to its unique chemical structure. The formate anion can act as an intrinsic reducing agent, decomposing into hydrogen and carbon dioxide upon heating. This allows for a self-reducing system that can simplify the synthesis process and minimize the need for additional, often harsh, reducing agents. This guide provides an in-depth exploration of three robust methods for synthesizing nickel nanoparticles using a this compound precursor: Microwave-Assisted Synthesis, Thermal Decomposition, and a Polyol-Mediated Chemical Reduction. Each section offers a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and insights into how experimental parameters can be manipulated to control the final nanoparticle characteristics.

Method 1: Microwave-Assisted Synthesis of Monodisperse Nickel Nanoparticles

Microwave-assisted synthesis offers a rapid and efficient route to high-quality, monodisperse nickel nanoparticles. The volumetric heating provided by microwave irradiation leads to uniform nucleation and growth, significantly reducing reaction times compared to conventional heating methods. In this protocol, long-chain amines, such as oleylamine, serve a dual role as both a solvent and a capping agent, preventing agglomeration and controlling particle size.

Scientific Principles and Causality

The core of this method lies in the intramolecular reduction of the Ni²⁺ ion within a this compound-oleylamine complex. The formate ion acts as the reducing agent, decomposing to H₂ and CO₂. A key insight is that the ligation of a long-chain amine, like oleylamine, to the this compound complex lowers the energy barrier for this reduction. This allows the synthesis to proceed at lower temperatures than the direct thermal decomposition of pure this compound, which typically requires temperatures above 250°C. The oleylamine molecules coordinate with the nickel ions, forming a complex that is more susceptible to thermal decomposition. As the nanoparticles form, the long alkyl chains of the oleylamine molecules sterically hinder particle aggregation, ensuring the formation of a stable, monodisperse colloidal solution. The length of the alkyl chain of the amine has been shown to directly influence the final particle size; longer chains provide a more effective barrier to growth, resulting in smaller nanoparticles.

Experimental Workflow Diagram

workflow cluster_prep Precursor Complex Formation cluster_synth Microwave Synthesis cluster_purify Purification p1 Mix this compound Dihydrate and Oleylamine p2 Heat at 120°C for 1 hour under Argon p1->p2 Forms Ni-Oleylamine Complex s1 Transfer to Microwave Reactor p2->s1 s2 Heat to 210-230°C (e.g., 10 min hold time) s1->s2 Rapid, uniform heating u1 Cool to Room Temperature s2->u1 u2 Add Ethanol (anti-solvent) u1->u2 u3 Centrifuge (e.g., 8000 rpm, 10 min) u2->u3 u4 Discard Supernatant u3->u4 u5 Re-disperse in Toluene u4->u5 u6 Repeat Wash/Centrifuge Cycle (2x) u5->u6 u7 Dry under Vacuum u6->u7 end end u7->end Final Product: Oleylamine-capped NiNPs

Caption: Workflow for Microwave-Assisted Synthesis of NiNPs.

Detailed Protocol

Materials:

  • Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)

  • Oleylamine (technical grade, ~70%)

  • Anhydrous Ethanol

  • Anhydrous Toluene

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Microwave synthesis reactor with temperature and pressure control

  • Schlenk line or glovebox for inert atmosphere handling

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermocouple

  • Centrifuge capable of at least 8000 rpm

  • Vacuum oven

Procedure:

  • Precursor Complex Formation:

    • In a three-neck flask under a constant flow of argon, combine 1.0 mmol of nickel(II) formate dihydrate with 20 mL of oleylamine.

    • With vigorous magnetic stirring, heat the mixture to 120°C and hold for 1 hour. The solution should turn from a slurry to a clear, light-colored solution, indicating the formation of the nickel-oleylamine complex.

    • Cool the solution to room temperature.

  • Microwave-Assisted Synthesis:

    • Transfer the prepared nickel-oleylamine complex solution to a microwave reactor vessel.

    • Seal the vessel and purge with argon.

    • Set the microwave reactor to heat the solution to a target temperature between 210°C and 230°C. A typical heating profile would be a ramp to the target temperature over 5 minutes, followed by a hold time of 10-20 minutes. The solution will turn black, indicating the formation of nickel nanoparticles.

  • Purification:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Transfer the black colloidal solution to a centrifuge tube.

    • Add 40 mL of anhydrous ethanol to the solution. Ethanol acts as an anti-solvent, causing the oleylamine-capped nanoparticles to precipitate.

    • Centrifuge the mixture at 8000 rpm for 10 minutes. A black precipitate should form at the bottom of the tube.

    • Carefully decant and discard the supernatant, which contains excess oleylamine and reaction byproducts.

    • Re-disperse the nanoparticle pellet in 10 mL of anhydrous toluene. Sonication may be used to aid dispersion.

    • Repeat the precipitation (with 40 mL ethanol) and centrifugation steps two more times to ensure the removal of impurities.

    • After the final wash, dry the resulting black powder in a vacuum oven at 60°C for 12 hours.

Method 2: Thermal Decomposition in a High-Boiling Point Solvent

Thermal decomposition is a straightforward method that relies on heating the this compound precursor in a high-boiling point solvent, which also often acts as a capping agent. This method provides good control over crystallinity and is scalable.

Scientific Principles and Causality

The thermal decomposition of this compound dihydrate (Ni(HCOO)₂·2H₂O) occurs in distinct stages. Thermogravimetric analysis (TGA) reveals an initial weight loss corresponding to the dehydration of the precursor to form anhydrous this compound.[3] Upon further heating, the anhydrous this compound decomposes. In an inert atmosphere, this decomposition yields metallic nickel, carbon dioxide, and hydrogen gas. The reaction can be summarized as:

Ni(HCOO)₂ → Ni + 2CO₂ + H₂

The choice of solvent is critical. A high-boiling point solvent, such as oleylamine or trioctylphosphine, provides the necessary temperature environment for the decomposition to occur. These solvents also contain functional groups (amines, phosphines) that can coordinate to the surface of the newly formed nickel nuclei. This coordination passivates the surface, preventing uncontrolled growth and aggregation, a process known as capping. The concentration of the capping agent and the reaction temperature are key parameters for controlling the final size of the nanoparticles. Higher concentrations of capping agent lead to smaller particles due to more effective surface passivation, while higher temperatures can promote faster growth, leading to larger particles.

Experimental Workflow Diagram

workflow cluster_prep Reaction Setup cluster_synth Thermal Decomposition cluster_purify Purification p1 Combine this compound Dihydrate and Oleylamine in a Flask p2 Degas with Argon at 120°C p1->p2 Remove water and oxygen s1 Heat to 250°C under Argon p2->s1 s2 Hold for 1 hour with stirring s1->s2 Decomposition & Nucleation u1 Cool to Room Temperature s2->u1 u2 Add Ethanol & Centrifuge u1->u2 u3 Wash with Ethanol/Toluene u2->u3 u4 Dry under Vacuum u3->u4 end end u4->end Final Product: Capped NiNPs

Caption: Workflow for Thermal Decomposition Synthesis of NiNPs.

Detailed Protocol

Materials:

  • Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)

  • Oleylamine

  • Anhydrous Ethanol

  • Anhydrous Toluene

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller and thermocouple

  • Magnetic stirrer

  • Condenser

  • Schlenk line or glovebox

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • In a 100 mL three-neck flask, combine 1.0 mmol of nickel(II) formate dihydrate and 20 mL of oleylamine.

    • Equip the flask with a magnetic stir bar, a thermocouple adapter, a condenser, and a gas inlet/outlet connected to a Schlenk line.

    • Under a gentle flow of argon, heat the mixture to 120°C with stirring for 30 minutes to remove water and dissolved oxygen.

  • Thermal Decomposition:

    • Increase the temperature to 250°C at a rate of approximately 5-10°C per minute.

    • Maintain the reaction at 250°C for 1 hour with continuous stirring. The solution will turn black as the nickel nanoparticles form.

  • Purification:

    • After 1 hour, remove the heating mantle and allow the flask to cool to room temperature.

    • Transfer the reaction mixture to a centrifuge tube.

    • Add 40 mL of anhydrous ethanol to precipitate the nanoparticles.

    • Centrifuge at 8000 rpm for 10 minutes, then discard the supernatant.

    • Re-disperse the pellet in 10 mL of toluene.

    • Repeat the ethanol precipitation and centrifugation wash step two more times.

    • Dry the final product in a vacuum oven at 60°C overnight.

Method 3: Polyol-Mediated Chemical Reduction

The polyol method is a versatile and widely used technique for synthesizing a variety of metallic nanostructures. In this process, a high-boiling point alcohol, such as ethylene glycol, acts as both the solvent and the reducing agent. This method can be adapted to produce different morphologies, including nanowires.[4]

Scientific Principles and Causality

In this synthesis, this compound is reduced in an ethylene glycol medium, often with the addition of a stronger reducing agent like hydrazine hydrate to facilitate the reaction at lower temperatures.[4] Ethylene glycol itself can reduce nickel ions at elevated temperatures, but the addition of hydrazine significantly accelerates the process. The reaction temperature is a critical parameter; for instance, at temperatures around 130°C, the formation of well-crystallized metallic nickel in the form of nanowires has been observed.[4] The mechanism for nanowire formation is thought to involve the initial formation of small nickel nanoparticles, which then self-assemble into linear chains due to magnetic dipole-dipole interactions. These chains then coalesce and grow into solid nanowires. The concentration of the this compound precursor also plays a role; higher concentrations can lead to increased aggregation rather than controlled nanowire growth.

Experimental Workflow Diagram

workflow cluster_prep Reaction Setup cluster_synth Chemical Reduction cluster_purify Purification p1 Dissolve this compound in Ethylene Glycol p2 Heat to 130°C with stirring p1->p2 s1 Add Hydrazine Hydrate p2->s1 s2 Maintain at 130°C for 1-2 hours s1->s2 Reduction and Nanowire Growth u1 Cool to Room Temperature s2->u1 u2 Separate with Magnet u1->u2 u3 Decant Supernatant u2->u3 u4 Wash with Ethanol & Water (3x) u3->u4 u5 Dry under Vacuum u4->u5 end end u5->end Final Product: Nickel Nanowires

Caption: Workflow for Polyol Synthesis of Nickel Nanowires.

Detailed Protocol for Nickel Nanowires

Materials:

  • Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)

  • Ethylene glycol

  • Hydrazine hydrate (80% solution)

  • Anhydrous Ethanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller and thermocouple

  • Magnetic stirrer

  • Condenser

  • Permanent magnet (e.g., Neodymium)

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • In a 250 mL three-neck flask, dissolve 0.1 mol of nickel(II) formate dihydrate in 100 mL of ethylene glycol.

    • Stir the mixture at room temperature until the this compound is fully dissolved.

    • Begin heating the solution to 130°C with continuous magnetic stirring.

  • Chemical Reduction:

    • Once the solution reaches 130°C, slowly add a concentrated solution (80%) of hydrazine hydrate. A typical molar ratio of nickel to hydrazine hydrate is 1:18.[5]

    • Upon addition of hydrazine, the solution color will change, eventually turning black, indicating the formation of nickel nanostructures.

    • Maintain the reaction at 130°C for 1-2 hours to allow for complete reduction and nanowire growth.

  • Purification:

    • After the reaction period, remove the heat source and let the solution cool to room temperature.

    • Place a strong permanent magnet against the side of the flask to collect the magnetic nickel nanowires.

    • Carefully decant and discard the supernatant.

    • Add 50 mL of anhydrous ethanol to the flask, remove the magnet, and stir to wash the nanowires.

    • Use the magnet to recollect the nanowires and decant the ethanol. Repeat this washing step twice.

    • Perform a final wash with 50 mL of deionized water, following the same magnetic separation procedure.

    • Transfer the washed nickel nanowires to a suitable container and dry them in a vacuum oven at 60°C for 24 hours.

Quantitative Data and Parameter Influence

The properties of the synthesized nickel nanoparticles are highly dependent on the reaction parameters. The following tables summarize the influence of key variables on the final product.

Table 1: Influence of Precursor Concentration on Nanoparticle Size

Precursor SystemNi²⁺ ConcentrationResulting Nanoparticle/Nanostructure DiameterReference
NiCl₂ / Hydrazine5 mM~70 nm[1]
NiCl₂ / Hydrazine10 mM~100 nm[1]
NiCl₂ / Hydrazine20 mM~180 nm[1]
NiCl₂ / Hydrazine50 mM~380 nm[1]

Note: While this data is for a NiCl₂ precursor, it illustrates the general trend that increasing precursor concentration often leads to larger nanoparticles due to enhanced growth kinetics.[1]

Table 2: Influence of Capping Agent on Nanoparticle Size in Microwave Synthesis

Nickel PrecursorCapping Agent (Amine)Resulting Nanoparticle Diameter
This compoundLaurylamine (C12)106 nm
This compoundMyristylamine (C14)71 nm
This compoundOleylamine (C18)43 nm

Data derived from studies showing the effect of alkyl chain length on nanoparticle size.

Characterization of Synthesized Nickel Nanoparticles

To confirm the successful synthesis and to characterize the properties of the nickel nanoparticles, a suite of analytical techniques should be employed.

  • X-Ray Diffraction (XRD): This is the primary technique used to determine the crystal structure and phase purity of the nanoparticles. For nickel, the XRD pattern should show characteristic peaks corresponding to the face-centered cubic (fcc) structure. The average crystallite size can also be estimated from the peak broadening using the Scherrer equation.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, size distribution, and morphology (e.g., spherical, nanowires). High-resolution TEM (HRTEM) can be used to observe the crystal lattice fringes, confirming the crystallinity of the nanoparticles.

  • Scanning Electron Microscopy (SEM): SEM is useful for examining the overall morphology of the nanoparticle assemblies and is particularly useful for visualizing larger structures like nanowires and their aggregation state.

  • Vibrating Sample Magnetometry (VSM): VSM is used to measure the magnetic properties of the nanoparticles, such as saturation magnetization (Ms) and coercivity (Hc). These properties are often size-dependent.

Conclusion and Future Outlook

The use of this compound as a precursor offers several advantageous routes for the synthesis of nickel nanoparticles with tunable properties. The methods outlined in this guide—microwave-assisted synthesis, thermal decomposition, and polyol-mediated reduction—provide researchers with a versatile toolkit for producing NiNPs ranging from monodisperse spheres to high-aspect-ratio nanowires. By carefully controlling key experimental parameters such as temperature, precursor concentration, and the choice of capping agents, the size, morphology, and magnetic properties of the resulting nanoparticles can be precisely tailored. The detailed protocols provided herein serve as a robust starting point for researchers in materials science, catalysis, and drug development to synthesize high-quality nickel nanoparticles for their specific applications. Further research will likely focus on refining these methods for even greater control over complex morphologies and exploring green synthesis routes to enhance the sustainability of nanoparticle production.

References

  • Structural and Magnetic Characterization of Nickel Nanoparticles Synthesized through Chemical Routes. (2024). AIP Conference Proceedings. [Link]

  • Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Features and Properties. (2024). MDPI. [Link]

  • Printable Hierarchical Nickel Nanowires for Soft Magnetic Applications. (2018). ACS Omega. [Link]

  • Synthesis and characterization studies of nickel oxide (NiO) nanoparticles. (n.d.). Bharath University. [Link]

  • Characterization and Growth Mechanism of Nickel Nanowires Resulting from Reduction of this compound in Polyol Medium. (2014). ResearchGate. [Link]

  • Characterization and Growth Mechanism of Nickel Nanowires Resulting from Reduction of this compound in Polyol Medium. (n.d.). SciSpace. [Link]

  • Synthesis and Characterization of Ni Nanoparticles via the Microemulsion Technique and Its Applications for Energy Storage Devices. (2022). MDPI. [Link]

  • TEM images of nickel nanowires synthesized by reduction of this compound with hydrazine hydrate at 130°C. (n.d.). ResearchGate. [Link]

  • XRD pattern of Ni nanoparticles. (n.d.). ResearchGate. [Link]

  • The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. (2013). ResearchGate. [Link]

  • Synthesis and Characterization of Nickel Nanoparticles and Characterization by Thermal Decomposition of Ni(2,4-di-ClPhAc)2(N2H4)1.5·H2O. (2014). Asian Journal of Chemistry. [Link]

  • Synthesis and Characterization of Nickel Nanoparticles. (2021). International Journal of Trend in Research and Development. [Link]

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Application Notes & Protocols: The Strategic Use of Nickel Formate in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Precursors in MOF Synthesis

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunable functionality for applications ranging from gas storage and separation to catalysis and drug delivery. Within this class, nickel-based MOFs (Ni-MOFs) are particularly valued for their unique electronic properties and catalytic activity. The selection of the metal precursor is a critical decision in MOF synthesis, profoundly influencing the reaction kinetics, crystal morphology, and ultimately, the material's performance.

While nickel nitrate and acetate are common choices, nickel(II) formate, Ni(HCOO)₂, emerges as a strategic precursor with distinct advantages. Its utility extends beyond simply providing Ni²⁺ ions; the formate anion itself can play a crucial role as a ligand, a modulator, or a source of reducing agents upon decomposition.[1][2] This guide provides an in-depth exploration of nickel formate's application in MOF synthesis, offering both mechanistic insights and detailed, field-proven protocols for researchers and industry professionals.

Part 1: The Mechanistic Versatility of this compound

The choice of this compound is not arbitrary; it is a deliberate strategy to control the synthesis environment. Its advantages are rooted in its chemical properties and thermal behavior.

1.1. Dual-Role Functionality: Metal Source and Ligand

In certain MOF topologies, the formate anion (HCOO⁻) itself acts as the organic linker. The most prominent example is the [Ni₃(HCOO)₆] framework, a structure with intriguing properties for gas separation and supercapacitors.[3][4] In such cases, this compound serves as an all-in-one precursor, simplifying the reaction system by providing both the metallic node and the bridging ligand. This reduces the number of reagents and potential side reactions.

1.2. In-Situ Modulation and Defect Engineering

In the synthesis of other MOFs where a different organic ligand is used (e.g., Ni-MOF-74), the formate anion can act as a synthesis modulator. Modulators are small molecules, typically monocarboxylic acids, that compete with the primary linker for coordination to the metal center. This competitive binding slows down the nucleation and growth process, which is crucial for obtaining large, high-quality crystals with fewer defects.[2] The controlled decomposition of this compound can provide a steady, localized source of formate anions, offering a unique handle for defect engineering.

1.3. Thermal Decomposition for Composite Materials

This compound dihydrate undergoes thermal decomposition to form pure, catalytically active nickel metal at relatively low temperatures (around 300 °C in a vacuum).[1][5] This property can be harnessed to create Ni@MOF composite materials. By synthesizing a MOF around this compound or impregnating a pre-synthesized MOF with it, subsequent thermal treatment can generate nickel nanoparticles encapsulated within the porous framework.[6] This creates multifunctional materials combining the porosity of the MOF with the catalytic or magnetic properties of metallic nickel.

Comparative Advantages Over Other Nickel Salts
FeatureThis compound (Ni(HCOO)₂)Nickel Nitrate (Ni(NO₃)₂·6H₂O)Nickel Acetate (Ni(CH₃COO)₂·4H₂O)
Anion Role Can act as a ligand, modulator, or in-situ reducing agent source.[1][3]Primarily a counter-ion; can be oxidizing and may require pH control.Acetate can act as a modulator or base.
Decomposition Decomposes cleanly to Ni metal or NiO depending on atmosphere.[5][7]Decomposes to nickel oxides (NOₓ gas release).Decomposes to Ni or NiO.
Solubility Sparingly soluble in water, soluble in acids.[1]Highly soluble in water and polar solvents.Soluble in water.
Key Application Direct synthesis of formate-based MOFs, Ni@MOF composites.[3][6]General precursor for a wide range of Ni-MOFs (e.g., Ni-MOF-74).[8]Common precursor for various Ni-MOFs.[9][10]

Part 2: Experimental Protocols & Application Showcase

This section provides detailed, step-by-step protocols for the synthesis of Ni-MOFs where this compound is a key enabler.

Case Study 1: Microwave-Assisted Synthesis of [Ni₃(HCOO)₆] MOF

The [Ni₃(HCOO)₆] framework is a prime example of a MOF where formate is the linker. The microwave-assisted method offers rapid, uniform heating, leading to high crystallinity in a fraction of the time required for conventional solvothermal methods.[4][11]

Protocol Directive: This protocol aims to produce a highly crystalline [Ni₃(HCOO)₆] powder suitable for electrochemical applications like supercapacitors. The microwave approach dramatically accelerates crystallization.[4]

Reagents and Equipment

Item Specification
Nickel(II) Formate Dihydrate Ni(HCOO)₂·2H₂O, 98% purity
N,N-Dimethylformamide (DMF) Anhydrous, 99.8%
Ethanol 200 Proof, Absolute
Microwave Synthesis Reactor With programmable power and temperature control
Centrifuge Capable of >8000 rpm

| Vacuum Oven | |

Step-by-Step Methodology

  • Precursor Solution: Dissolve 1.0 mmol of Nickel(II) Formate Dihydrate in 20 mL of N,N-Dimethylformamide (DMF) in a suitable microwave reaction vessel.

  • Homogenization: Ensure the solution is fully homogenized by magnetic stirring for 15 minutes at room temperature.

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Ramp the temperature to 140 °C over 5 minutes and hold at this temperature for 30 minutes. Use a fixed microwave irradiation power (e.g., 300 W).[4]

  • Cooling & Isolation: After the reaction, allow the vessel to cool to room temperature. A green precipitate will have formed. Isolate the solid product by centrifugation at 8000 rpm for 10 minutes.

  • Washing: Decant the supernatant. Resuspend the solid in 20 mL of fresh DMF and centrifuge again. Repeat this washing step three times. Following the DMF washes, perform two additional washing cycles with ethanol to remove residual DMF.

  • Activation: Dry the final product in a vacuum oven at 80 °C overnight to remove residual solvent. The resulting green powder is activated [Ni₃(HCOO)₆].

Workflow Diagram: Synthesis of [Ni₃(HCOO)₆]

cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Activation p1 Dissolve Ni(HCOO)₂·2H₂O in DMF r1 Microwave Irradiation (140 °C, 30 min) p1->r1 Homogenize w1 Centrifuge & Isolate r1->w1 Cool w2 Wash with DMF (3x) w1->w2 w3 Wash with Ethanol (2x) w2->w3 w4 Vacuum Dry (80 °C) w3->w4 end end w4->end Final Product: [Ni₃(HCOO)₆] cluster_chain 1D Helical Chain in Ni-MOF-74 Ni1 Ni L1 DOBDC Ni1->L1 Ni2 Ni L2 DOBDC Ni2->L2 Ni3 Ni L3 DOBDC Ni3->L3 Ni4 Ni L1->Ni2 L2->Ni3 L3->Ni4 caption Simplified representation of Ni centers linked by DOBDC.

Caption: Structure of Ni-MOF-74 showing linked Ni centers.

Part 3: Characterization and Validation

Successful synthesis must be validated through rigorous characterization. The following techniques are essential for confirming the identity, purity, and quality of the synthesized Ni-MOFs.

Technique[Ni₃(HCOO)₆]Ni-MOF-74 (Activated)Purpose
PXRD Crystalline pattern matching simulated data. [3]Characteristic peaks around 6.8° and 11.8° 2θ. [9][12]Confirms phase identity and crystallinity.
SEM Shows crystal morphology (e.g., cubes, rods). [4]Typically rod-like or hexagonal crystals. [13]Visualizes particle size and shape.
TGA Shows stability up to ~250-300 °C.Decomposes above ~320-400 °C. [8]Determines thermal stability and solvent removal.
BET Surface Area ~10-50 m²/g (microporous).>1000 m²/g (highly porous). [9]Quantifies porosity, a key performance metric.
FTIR Shows characteristic formate C=O and C-H stretches.Shows carboxylate and hydroxyl peaks from DOBDC linker.Confirms the presence of organic linkers.

References

  • [Ni-MOF-74 Overview] ResearchGate. The synthesis of the Ni-MOF-74 and Ni-MOF-74D MOFs entailed the use of... Available at: [Link]

  • [Ni@MOF Composites] ResearchGate. Schematic synthesis of Ni@MOF via partial thermal decomposition of... Available at: [Link]

  • [Ni-dobdc Synthesis] University of California, Berkeley. Record High Hydrogen Storage Capacity in the Metal–Organic Framework Ni2(m-dobdc) at Near-Ambient Temperatures. Available at: [Link]

  • [this compound MOF Synthesis] University of Cambridge. Template-based synthesis of a formate metal-organic framework/ activated carbon fibre composite for high-performan. Available at: [Link]

  • [Microwave Synthesis of Ni-MOF-74] ACS Publications. Microwave-Assisted Rapid Synthesis of Well-Shaped MOF-74(Ni) for CO2 Efficient Capture. Available at: [Link]

  • [Formate MOFs for Gas Adsorption] Royal Society of Chemistry. First transition series metal–organic frameworks: synthesis, properties and applications. Available at: [Link]

  • [Magnetic Ni@MOF-74] ResearchGate. One-step synthesis of magnetic and porous Ni@MOF-74(Ni) composite. Available at: [Link]

  • [Ni-MOF-74 Synthesis Protocol] PubMed Central (PMC). Adsorption of Carbon Dioxide with Ni-MOF-74 and MWCNT Incorporated Poly Acrylonitrile Nanofibers. Available at: [Link]

  • [Bimetallic NiCo-MOF-74 Synthesis] RSC Publishing. Bimetal NiCo-MOF-74 for highly selective NO capture from flue gas under ambient conditions. Available at: [Link]

  • [Microwave Synthesis of this compound MOF] World Scientific Publishing. Facile synthesis of nickel-based metal organic framework [Ni3(HCOO)6] by microwave method and application for supercapacitor. Available at: [Link]

  • [this compound Properties] Wikipedia. This compound. Available at: [Link]

  • [Thermal Decomposition of this compound] SciSpace. The development of internal structure during thermal decomposition: this compound dihydrate. Available at: [Link]

  • [Kinetics of this compound Decomposition] ResearchGate. The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. Available at: [Link]

  • [this compound MOF for Supercapacitors] ResearchGate. Facile synthesis of nickel based metal organic framework [Ni 3 (HCOO) 6 ] by microwave method and application for supercapacitor. Available at: [Link]

  • [Morphology Control of Ni-MOFs] ACS Publications. Morphology-Controlled Synthesis of Ni-MOFs with Highly Enhanced Electrocatalytic Performance for Urea Oxidation. Available at: [Link]

  • [Aqueous Synthesis of Ni-MOF-74] ResearchGate. A water-based and high space-time yield synthetic route to MOF Ni 2 (dhtp) and its linker 2,5-dihydroxyterephthalic acid. Available at: [Link]

  • [Decomposition of Nickel Carboxylates] RSC Publishing. Decomposition reactions of this compound, nickel malonate, nickel maleate and nickel fumarate in oxygen. Available at: [Link]

  • [Ni-MOF Composite Synthesis] Google Patents. Preparation method and application of nickel-based Ni-MOF-Ni/MCM-41 composites.
  • [Solvothermal Synthesis of Ni-MOF] ResearchGate. Solvothermal Synthesis of Nickel-Based Metal-Organic Frameworks for Supercapacitor Application. Available at: [Link]

  • [Formate MOFs for Methane Storage] Google Patents. Use of formate-based porous metal organic frameworks for methane storage.
  • [Simplified Solvothermal MOF Synthesis] ResearchGate. Synthesis and Characterization of Nickel Based Metal Organic-Framework Using Simplified Solvothermal Method. Available at: [Link]

  • [2D Layered Ni-MOF] RSC Publishing. Facile synthesis of a two-dimensional layered Ni-MOF electrode material for high performance supercapacitors. Available at: [Link]

  • [this compound Technology Overview] Primary Information Services. This compound-Technology, MSDS, Process, Raw Materials, Company Profile, Suppliers, Study. Available at: [Link]

  • [Hydrothermal Synthesis of Ni-MOFs] MDPI. Synthesis and Optimization of Ni-Based Nano Metal–Organic Frameworks as a Superior Electrode Material for Supercapacitor. Available at: [Link]

  • [Formic Acid as Modulator] MDPI. Efficient Removal of Chromium(VI) Anionic Species and Dye Anions from Water Using MOF-808 Materials Synthesized with the Assistance of Formic Acid. Available at: [Link]

  • [Ni-Doped Co-MOFs] MDPI. Ni-Doped Co-Based Metal–Organic Framework with Its Derived Material as an Efficient Electrocatalyst for Overall Water Splitting. Available at: [Link]

  • [MOFs for Energy Storage] MDPI. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Available at: [Link]

  • [Ni-MOF Precursor for Catalysts] RSC Publishing. Ni-MOF precursor assisted formation of vanadium doped nickel sulfide nanorods for boosting the electrocatalytic oxygen evolution reaction. Available at: [Link]

  • [Iron Formate Frameworks] ACS Publications. Environment-Controlled Postsynthetic Modifications of Iron Formate Frameworks. Available at: [Link]

  • [Ni-MOF Derived Composites] ResearchGate. Fabrication of Ni–MOF-derived composite material for efficient electrocatalytic OER. Available at: [Link]

  • [Ni-MOF in Polymer Membranes] ACS Publications. Synthesis, Characterization, and Fabrication of Nickel Metal–Organic Framework-Incorporated Polymer Electrolyte Membranes for Fuel-Cell Applications. Available at: [Link]

  • [Ni-MOF for Supercapacitors] Nottingham ePrints. Solvothermal synthesis of nickel-based metal-organic framework (Ni-MOF) and its derivative for advanced symmetric supercapacitor applications. Available at: [Link]

  • [this compound for Doping] ResearchGate. This compound induced high-level in-situ Ni-doping of g-C3N4 for tunable band structure and enhanced photocatalytic performance. Available at: [Link]

  • [In-Situ Catalyst Generation] RSC Publishing. Ni/NHC catalysis in C–H functionalization using air-tolerant nickelocene and sodium formate for in situ catalyst generation. Available at: [Link]

Sources

nickel formate as a precursor for double-walled carbon nanotubes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Nickel Formate as a High-Efficacy Precursor for the Selective Synthesis of Double-Walled Carbon Nanotubes

Audience: Researchers, scientists, and materials development professionals.

Introduction: The Significance of Double-Walled Carbon Nanotubes and the Role of the Catalyst Precursor

Double-walled carbon nanotubes (DWCNTs) occupy a unique and advantageous position in the landscape of nanomaterials. Structurally, they consist of two concentric graphene cylinders, a configuration that imparts a compelling combination of properties. The outer wall provides a robust shield, protecting the inner wall from chemical and physical perturbations, which results in enhanced thermal and chemical stability compared to single-walled carbon nanotubes (SWCNTs).[1][2][3] Simultaneously, the inner wall largely retains the pristine electronic properties characteristic of SWCNTs. This duality makes DWCNTs highly desirable for a range of advanced applications, including high-performance composites, next-generation electronics, and robust field emitters.

The synthesis of high-quality DWCNTs with controlled diameters and high selectivity remains a significant challenge. The choice of the metallic catalyst and, critically, its precursor, is a determinative factor in the outcome of the synthesis, most commonly carried out via chemical vapor deposition (CVD).[4][5] An ideal catalyst precursor should decompose cleanly at a predictable temperature, yielding uniformly sized, highly active metallic nanoparticles that are optimal for nucleating and growing the desired nanotube structure.[6] This application note details the use of this compound dihydrate (Ni(HCOO)₂·2H₂O) as a superior precursor for the selective synthesis of DWCNTs, outlining the underlying mechanisms, providing a detailed experimental protocol, and discussing essential characterization and purification techniques.

The this compound Advantage: Mechanistic Insights

This compound has emerged as a highly effective and versatile precursor for the growth of various carbon nanotube structures, including SWCNTs and DWCNTs.[1][6] Its utility stems from a unique set of chemical and physical properties that make it particularly well-suited for creating the specific catalytic conditions required for DWCNT synthesis.

2.1 Clean In-Situ Decomposition: The primary advantage of this compound is its decomposition pathway. When heated in an inert or reducing atmosphere, this compound dihydrate undergoes a multi-step decomposition. Initially, the water of hydration is driven off at relatively low temperatures (<300 °C).[1] This is followed by the decomposition of the anhydrous this compound into highly active, finely divided nickel metal nanoparticles, carbon dioxide, and hydrogen.[7][8]

Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g) Ni(HCOO)₂(s) → Ni(s) + 2CO₂(g) + H₂(g)

This in-situ formation of fresh, unoxidized nickel nanoparticles is crucial. The nascent nanoparticles exhibit extremely high catalytic activity, which is essential for the efficient decomposition of the carbon feedstock and the subsequent nucleation of carbon nanotubes.[6] This method avoids the pre-synthesis of nanoparticles, which can suffer from oxidation and agglomeration.

2.2 Control Over Nanoparticle Size: The decomposition of this compound yields nickel nanoparticles with a controllable and narrow size distribution.[6][7] This is a critical parameter, as the diameter of the catalyst nanoparticle is directly correlated with the diameter and the number of walls of the resulting carbon nanotubes. For DWCNT growth, nanoparticles of a specific, intermediate size range are required—too small, and SWCNTs are favored; too large, and multi-walled carbon nanotubes (MWCNTs) will dominate. The this compound route provides a reliable method for generating nanoparticles within this optimal window.

Mechanism of DWCNT Formation from this compound Precursor

The process begins with the thermal decomposition of the this compound, leading to the in-situ formation of catalytically active nickel nanoparticles. These nanoparticles then interact with the carbon feedstock gas (e.g., methane, ethylene), catalyzing its decomposition and the subsequent growth of the nanotube structure.

DWCNT_Formation_Mechanism precursor This compound Dihydrate Ni(HCOO)₂·2H₂O dehydration Dehydration (<300°C) precursor->dehydration anhydrous Anhydrous this compound Ni(HCOO)₂ dehydration->anhydrous decomposition Thermal Decomposition (e.g., in H₂/Ar) anhydrous->decomposition catalyst Active Ni Nanoparticles + CO₂, H₂O, H₂ decomposition->catalyst catalytic_decomp Catalytic Decomposition of Carbon Source catalyst->catalytic_decomp carbon_source Carbon Feedstock (e.g., Methane, CH₄) carbon_source->catalytic_decomp growth DWCNT Nucleation & Growth catalytic_decomp->growth product High-Purity DWCNTs growth->product

Caption: Mechanism of DWCNT formation using this compound precursor.

Detailed Experimental Protocol: DWCNT Synthesis via CVD

This protocol describes the synthesis of DWCNTs on a silicon substrate with a silica surface layer (Si/SiO₂) using this compound dihydrate as the catalyst precursor and methane as the carbon source.

3.1 Materials and Equipment:

  • Catalyst Precursor: Nickel (II) Formate Dihydrate (Ni(HCOO)₂·2H₂O)

  • Solvent: Ethanol (anhydrous)

  • Substrate: Si wafer with a 300 nm thermal oxide layer (Si/SiO₂)

  • Gases: Methane (CH₄, 99.99%), Hydrogen (H₂, 99.999%), Argon (Ar, 99.999%)

  • Equipment:

    • Chemical Vapor Deposition (CVD) furnace with a quartz tube reactor

    • Mass flow controllers (MFCs) for precise gas handling

    • Rotary vacuum pump

    • Ultrasonic bath

    • Spinner for substrate coating

3.2 Precursor Solution Preparation & Substrate Coating:

  • Prepare a 0.01 M solution of this compound dihydrate in anhydrous ethanol. The low concentration is key to preventing the formation of large catalyst aggregates upon deposition.

  • Sonicate the solution for 30 minutes to ensure complete dissolution and homogeneity.

  • Clean the Si/SiO₂ substrate. Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each, then dry with a stream of nitrogen.

  • Deposit the catalyst solution onto the substrate. Use a spinner to coat the Si/SiO₂ substrate with the this compound solution. A typical spin-coating recipe is a two-step process: 500 rpm for 10 seconds (spread), followed by 3000 rpm for 45 seconds (thinning).

  • Dry the coated substrate. Place the substrate on a hot plate at 80°C for 10 minutes to evaporate the ethanol.

3.3 CVD Synthesis Workflow: The CVD process involves three main stages: system purge, catalyst reduction, and nanotube growth.

  • System Purge:

    • Place the catalyst-coated substrate in the center of the quartz tube reactor.

    • Seal the reactor and purge the system by flowing Argon (e.g., 200 sccm) for 20 minutes to remove any residual air and moisture.

  • Catalyst Formation (Decomposition & Reduction):

    • While maintaining the Argon flow, heat the furnace to the growth temperature (typically 850-950°C). A ramp rate of 20°C/min is recommended.

    • Once the target temperature is reached, switch the gas flow from pure Argon to a mixture of Hydrogen and Argon (e.g., 100 sccm H₂ / 100 sccm Ar).

    • Hold under these conditions for 15 minutes. This step serves two purposes: it facilitates the final decomposition of the this compound into metallic nickel and reduces any surface oxides on the newly formed nanoparticles, ensuring maximum catalytic activity.[6]

  • DWCNT Growth:

    • Introduce methane (CH₄) into the reactor. A typical gas mixture for growth is 40 sccm CH₄, 100 sccm H₂, and 100 sccm Ar. The presence of hydrogen during the growth phase helps to control the deposition of amorphous carbon, leading to cleaner nanotubes.

    • Allow the growth to proceed for a set duration, typically 10-30 minutes. The growth time can be adjusted to control the length of the nanotubes.

  • Cool-down:

    • After the growth period, stop the flow of methane and hydrogen.

    • Cool the furnace down to room temperature under a continuous flow of Argon (200 sccm) to prevent oxidation of the synthesized nanotubes.

Experimental Workflow Diagram

CVD_Workflow start_node Start prep_node Precursor Solution Prep (0.01M Ni Formate in EtOH) start_node->prep_node coat_node Substrate Spin-Coating & Drying prep_node->coat_node place_node Place Substrate in CVD Reactor coat_node->place_node purge_node System Purge (Ar, 20 min) place_node->purge_node heat_node Heat to 900°C (under Ar) purge_node->heat_node reduce_node Catalyst Reduction (H₂/Ar, 15 min) heat_node->reduce_node grow_node DWCNT Growth (CH₄/H₂/Ar, 15 min) reduce_node->grow_node cool_node Cool Down (under Ar) grow_node->cool_node end_node End Product: DWCNTs on Substrate cool_node->end_node

Sources

Application Notes and Protocols for the Hydrothermal Synthesis of Nickel Nanoparticles Using Nickel Formate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the hydrothermal synthesis of nickel nanoparticles (NiNPs) utilizing nickel formate as a precursor. Nickel nanoparticles are of significant interest across diverse fields such as electronics, catalysis, and biomedicine due to their unique size-dependent properties, including enhanced reactivity, high surface area, and magnetic characteristics.[1][2] The hydrothermal method offers a straightforward and effective route for producing crystalline nanoparticles.[3][4][5] This guide will delve into the underlying scientific principles, provide a detailed experimental protocol, and discuss the characterization and potential applications of the synthesized NiNPs, with a particular focus on their relevance to drug development.

Introduction: The Significance of Nickel Nanoparticles and Hydrothermal Synthesis

Nickel nanoparticles (NiNPs) have emerged as a focal point of research due to their wide-ranging applications.[1][2][6] Their unique properties, which are dependent on their physical and chemical attributes, make them valuable in catalysis, magnetic recording media, and biomedical applications, including drug delivery and cancer therapy.[1][7][8] The synthesis method plays a crucial role in controlling the size, morphology, and, consequently, the properties of the nanoparticles.[1][2][6]

Hydrothermal synthesis is a method that employs high-temperature and high-pressure water in a sealed vessel (autoclave) to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. This technique is advantageous for synthesizing crystalline nanoparticles with controlled morphology and size distribution.[3][4][5]

The Chemistry of this compound as a Precursor

This compound (Ni(HCOO)₂) is a green, odorless solid that serves as an excellent precursor for the synthesis of nickel nanoparticles.[9][10] Its dihydrate form, Ni(HCOO)₂·2H₂O, decomposes upon heating. In a hydrothermal environment, the decomposition of this compound can lead to the formation of metallic nickel. The decomposition process in the absence of air typically yields nickel, carbon dioxide, carbon monoxide, water, and hydrogen.[9][11] The presence of water under hydrothermal conditions can also facilitate the hydrolysis and subsequent reduction of nickel ions to form metallic nickel nanoparticles.

The overall proposed reaction in a hydrothermal system can be simplified as the reduction of Ni²⁺ ions from the dissolved this compound to form Ni⁰ nanoparticles. The formate ion itself can act as a reducing agent under certain conditions, or other reducing agents can be introduced into the system.

Experimental Protocol: Hydrothermal Synthesis of Nickel Nanoparticles

This protocol outlines a general procedure for the synthesis of nickel nanoparticles using this compound in a hydrothermal reactor. The parameters can be adjusted to control the size and morphology of the resulting nanoparticles.

Materials and Equipment
Reagents Equipment
Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)Teflon-lined stainless steel autoclave
Deionized waterMagnetic stirrer with heating plate
EthanolCentrifuge
(Optional) Capping agent (e.g., PVP, CTAB)Drying oven or vacuum oven
(Optional) Reducing agent (e.g., hydrazine hydrate)Mortar and pestle
Synthesis Procedure
  • Precursor Solution Preparation: Dissolve a specific amount of nickel(II) formate dihydrate in deionized water in a beaker. The concentration of the precursor can be varied to control the nanoparticle size. Stir the solution until the this compound is completely dissolved.

  • (Optional) Addition of Capping Agent: If a capping agent is used to prevent agglomeration and control particle size, it should be added to the precursor solution at this stage and stirred until fully dissolved.[12][13][14]

  • Transfer to Autoclave: Transfer the prepared solution into the Teflon liner of a stainless steel autoclave. The liner should not be filled more than 80% of its total volume.

  • Sealing the Autoclave: Seal the autoclave tightly to ensure no leakage occurs during the heating process.

  • Hydrothermal Reaction: Place the sealed autoclave in a preheated oven or on a heating mantle. The reaction temperature and time are critical parameters that influence the nanoparticle characteristics.[1][2] A typical temperature range for this synthesis is 120-180°C, with a reaction time of 6-24 hours.

  • Cooling: After the reaction is complete, turn off the heating and allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is still hot and under pressure.

  • Collection and Washing: Once cooled, open the autoclave and collect the black precipitate of nickel nanoparticles. The nanoparticles should be washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts. Centrifugation is an effective method for separating the nanoparticles from the solution.

  • Drying: Dry the washed nickel nanoparticles in a drying oven at a low temperature (e.g., 60°C) or in a vacuum oven to obtain a fine powder.

  • Storage: Store the dried nickel nanoparticle powder in a sealed container to prevent oxidation.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Hydrothermal Reaction cluster_processing Post-Processing dissolve Dissolve this compound in Deionized Water add_capping (Optional) Add Capping Agent dissolve->add_capping transfer Transfer to Autoclave dissolve->transfer add_capping->transfer seal Seal Autoclave transfer->seal heat Heat in Oven (120-180°C, 6-24h) seal->heat cool Cool to Room Temperature heat->cool collect Collect Precipitate cool->collect wash Wash with Water & Ethanol collect->wash dry Dry Nanoparticles wash->dry store Store Powder dry->store

Caption: Experimental workflow for the hydrothermal synthesis of nickel nanoparticles.

Characterization of Nickel Nanoparticles

Proper characterization of the synthesized nanoparticles is essential to understand their properties and potential applications.

Technique Information Obtained
X-ray Diffraction (XRD) Crystal structure, phase purity, and average crystallite size.[15][16]
Scanning Electron Microscopy (SEM) Morphology, size, and surface features of the nanoparticles.[15]
Transmission Electron Microscopy (TEM) High-resolution images of individual nanoparticles, size distribution, and crystal lattice.[15]
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition and purity of the nanoparticles.[15]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups on the nanoparticle surface, especially if capping agents are used.[16][17]

Proposed Reaction Mechanism

The formation of nickel nanoparticles from this compound under hydrothermal conditions can be described by a multi-step process.

reaction_mechanism cluster_dissolution Dissolution & Decomposition cluster_reduction Reduction cluster_growth Nucleation & Growth Ni_formate Ni(HCOO)₂·2H₂O Ni_ions Ni²⁺ + 2HCOO⁻ + 2H₂O Ni_formate->Ni_ions In H₂O Ni_atoms Ni⁰ (atoms) Ni_ions->Ni_atoms Reduction by formate ions or other reducing agents nuclei Ni Nuclei Ni_atoms->nuclei Aggregation nanoparticles Ni Nanoparticles nuclei->nanoparticles Growth

Caption: Proposed mechanism for the formation of nickel nanoparticles.

Applications in Research and Drug Development

The unique properties of nickel nanoparticles make them promising candidates for various applications in research and drug development.

  • Catalysis: NiNPs are effective catalysts for various chemical reactions due to their high surface area-to-volume ratio.[1]

  • Drug Delivery: The magnetic properties of NiNPs allow for targeted drug delivery to specific sites in the body using an external magnetic field.[7] Their surface can also be functionalized to carry drug molecules.

  • Biomedical Imaging: As magnetic nanoparticles, NiNPs can be used as contrast agents in magnetic resonance imaging (MRI).

  • Antimicrobial Agents: Nickel nanoparticles have shown antimicrobial activity against various pathogens.[8]

Safety Precautions

Working with nanoparticles requires adherence to strict safety protocols.

  • Handling: Always handle nickel nanoparticle powder in a well-ventilated fume hood to avoid inhalation.[18][19][20][21] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19][21][22]

  • Storage: Store nanoparticles in tightly sealed containers to prevent aerosolization and oxidation.

  • Disposal: Dispose of nanoparticle waste according to institutional and local regulations for hazardous materials.

Conclusion

The hydrothermal synthesis of nickel nanoparticles using this compound as a precursor is a versatile and effective method for producing crystalline nanoparticles with controlled properties. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to explore the synthesis and application of these promising nanomaterials, particularly in the innovative field of drug development.

References

  • Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Fe
  • Synthesis and Characterization of Ni Nanoparticles via the Microemulsion Technique and Its Applications for Energy Storage Devices. (2022). MDPI.
  • Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy. (n.d.). Unknown Source.
  • Synthesis and characterization of nickel nanoparticles by chemical reduction method. (2014). OAM-RC.
  • Safety Data Sheet – Nickel Nanoparticles. (n.d.).
  • Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Features and Properties. (2024). Semantic Scholar.
  • Synthesis and Characterization of Nickel Nanoparticles. (n.d.). International Journal of Trend in Research and Development.
  • Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Features and Properties. (2024).
  • Characterization of Nickel Oxide Nanoparticles Synthesized under Low Temper
  • Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method. (n.d.). PMC - NIH.
  • Nickel Nanoparticles: Applications and Antimicrobial Role against Methicillin-Resistant Staphylococcus aureus Infections. (2022). PMC - NIH.
  • Safety Data Sheet. (n.d.).
  • Synthesis and characterisation of Nickel oxide nanoparticles using CTAB as capping agent. (2025). Unknown Source.
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  • The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. (2025).
  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. (2020). NIH.
  • Working Safely with Engineered Nanoparticles. (n.d.). Unknown Source.
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  • Formic acid, nickel salt. (n.d.). PubChem - NIH.
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protocol for thermal decomposition of nickel formate to produce nickel powder

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Nanocrystalline Nickel Powder via Thermal Decomposition of Nickel Formate Dihydrate

Introduction: The Significance of Controlled Nickel Powder Synthesis

Nickel powders are a cornerstone material in a multitude of advanced applications, including catalysis, energy storage, powder metallurgy, and conductive pastes. The performance of these materials is critically dependent on their physical and chemical properties, such as particle size, morphology, crystal structure, and surface purity. Among various synthesis techniques, the thermal decomposition of this compound (Ni(HCOO)₂) offers a robust, bottom-up approach to produce finely divided, high-purity metallic nickel powder with controllable characteristics.

This method is advantageous due to its relatively low decomposition temperature and the production of simple, gaseous byproducts, which facilitates the formation of a clean metallic phase. The process, however, requires rigorous control over experimental parameters to ensure the desired product quality and, critically, to manage the significant safety hazards associated with the pyrophoric nature of the final product and the toxicity of the precursor.

This document serves as a detailed protocol and technical guide for researchers and scientists. It outlines the underlying chemical principles, provides a step-by-step experimental procedure, and emphasizes the critical safety protocols necessary for the successful and safe synthesis of nickel powder from this compound dihydrate.

Part 1: Scientific Principles and Reaction Mechanism

The thermal decomposition of this compound dihydrate, Ni(HCOO)₂·2H₂O, is not a single-step event but a sequential process. Understanding these steps is fundamental to controlling the reaction and achieving the desired outcome.

  • Dehydration: The process begins with an endothermic dehydration step where the two water molecules of crystallization are removed. This typically occurs in the temperature range of 130–180°C.[1][2] The material transforms from green this compound dihydrate to yellowish anhydrous this compound.

    • Reaction: Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)

  • Decomposition: Following dehydration, the anhydrous this compound decomposes. The nature of the final solid product is critically dependent on the atmosphere under which this decomposition occurs.[1]

    • In an Inert or Reducing Atmosphere (e.g., N₂, Ar, H₂, Vacuum): The primary goal of this protocol is to produce metallic nickel. Anhydrous this compound decomposes directly to metallic nickel, carbon dioxide, and hydrogen gas. This exothermic reaction typically occurs at temperatures between 250°C and 300°C.[1][2]

      • Reaction: Ni(HCOO)₂(s) → Ni(s) + 2CO₂(g) + H₂(g)

    • In an Oxidizing Atmosphere (e.g., Air): If the decomposition is carried out in the presence of oxygen, the nascent, highly reactive nickel metal is immediately oxidized to form nickel(II) oxide (NiO).[1] This is generally an undesirable side reaction if the goal is to produce pure metal powder.

      • Reaction: Ni(HCOO)₂(s) + ½O₂(g) → NiO(s) + 2CO₂(g) + H₂(g)

The causality behind the choice of an inert atmosphere is therefore clear: it is essential to prevent the formation of nickel oxide impurities, ensuring a final product of high metallic purity.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Equipment

Materials:

  • Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)

  • High-purity inert gas (Argon or Nitrogen) with regulator

  • Gas mixture for passivation (e.g., 1-2% O₂ in N₂ or Ar)

  • Ethanol (for slurry, optional)

Equipment:

  • Tube furnace with programmable temperature controller

  • Quartz or ceramic reaction tube

  • Ceramic or quartz combustion boats

  • Gas flow lines with mass flow controllers (MFCs) for precise atmosphere control

  • Schlenk line or glovebox for inert atmosphere handling of the final product

  • Analytical balance

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate gloves (nitrile or neoprene), respiratory protection.[3][4]

Workflow Diagram

The overall experimental workflow is depicted below. This diagram illustrates the logical progression from precursor preparation through thermal processing to the final, stabilized product.

G cluster_prep Preparation cluster_furnace Thermal Decomposition cluster_post Post-Processing & Analysis weigh 1. Weigh Precursor (this compound Dihydrate) load 2. Load into Combustion Boat weigh->load place 3. Place Boat in Tube Furnace load->place purge 4. Purge with Inert Gas (Ar/N₂) place->purge ramp1 5. Ramp to Dehydration T (e.g., 180°C) purge->ramp1 hold1 Hold for Dehydration ramp1->hold1 Dwell ramp2 6. Ramp to Decomposition T (e.g., 300°C) hold1->ramp2 hold2 Hold for Decomposition ramp2->hold2 Dwell cool 7. Cool to Room Temp under Inert Gas hold2->cool passivate 8. Passivate Powder (Controlled O₂ exposure) cool->passivate unload 9. Unload in Inert Atmosphere (Glovebox) passivate->unload char 10. Characterization (XRD, SEM, etc.) unload->char

Caption: Workflow for Nickel Powder Synthesis.

Step-by-Step Procedure

1. Precursor Preparation:

  • Accurately weigh a desired amount (e.g., 2.0 g) of this compound dihydrate into a ceramic combustion boat.
  • Distribute the powder evenly to form a thin layer. This maximizes surface area, promoting uniform heat transfer and complete gas-solid reaction.

2. System Assembly and Purging:

  • Place the combustion boat into the center of the quartz reaction tube.
  • Assemble the tube within the furnace and connect the gas lines. Ensure all connections are gas-tight.
  • Begin purging the system with high-purity inert gas (e.g., Argon at 100-200 sccm) for at least 30-60 minutes. This step is critical to remove all residual oxygen and moisture, which would otherwise lead to the formation of NiO.[1]

3. Thermal Decomposition Program:

  • While maintaining the inert gas flow, program the furnace controller with the following multi-step thermal profile:
  • Segment 1 (Dehydration): Ramp the temperature to 180°C at a rate of 5-10°C/min. Hold at 180°C for 60 minutes to ensure complete removal of water.
  • Segment 2 (Decomposition): Ramp the temperature to 300°C at a rate of 5-10°C/min. Hold at 300°C for 120 minutes. This temperature is sufficient to decompose the formate into metallic nickel.[2]
  • Segment 3 (Cooling): Turn off the furnace heater and allow the system to cool naturally to room temperature under a continuous flow of inert gas. Do not open the system or expose the powder to air while it is hot.

4. Product Passivation and Handling (CRITICAL STEP):

  • The freshly synthesized nickel powder is nanocrystalline and has a high surface area, making it extremely reactive and potentially pyrophoric (i.e., it can spontaneously ignite upon exposure to air).[5] A controlled passivation step is mandatory for safe handling.
  • Once the furnace has cooled to room temperature (< 40°C), switch the gas flow from pure inert gas to a pre-mixed gas containing a low concentration of oxygen (e.g., 1-2% O₂ in N₂).
  • Maintain this flow for 1-2 hours. This process forms a very thin, stable, and protective oxide layer on the surface of the nickel particles, rendering them non-pyrophoric.
  • After passivation, switch the gas back to pure inert gas to purge the system.
  • Transfer the reaction tube containing the boat into a glovebox or an inert atmosphere bag for unloading. This prevents further oxidation and contamination. The final product should be a dark grey or black powder.
  • Store the nickel powder in a sealed vial under an inert atmosphere.

Part 3: Data Summary and Expected Results

The process parameters can be tuned to modify the resulting powder's characteristics. Below is a summary of typical parameters and expected outcomes.

ParameterRecommended ValueRationale / Expected Outcome
Precursor This compound DihydrateDecomposes cleanly into Ni, CO₂, and H₂.[2]
Dehydration Temp. 130 - 180 °CEnsures complete removal of crystalline water before decomposition.[1]
Decomposition Temp. 250 - 350 °CHigher temperatures can lead to particle sintering and larger crystallite sizes.
Atmosphere Inert (Ar, N₂) or Reducing (H₂)Crucial for preventing the formation of nickel oxide (NiO).[1][2]
Gas Flow Rate 100 - 200 sccmSufficient to remove gaseous byproducts and maintain an inert environment.
Ramp Rate 5 - 10 °C/minSlower rates promote more uniform decomposition and potentially smaller particle sizes.
Passivation Gas 1-2% O₂ in N₂/ArForms a thin, protective oxide layer to prevent pyrophoric behavior.[5]
Expected Product Fine, dark grey/black powderThe final product is nanocrystalline metallic nickel.

Part 4: Characterization

To validate the synthesis and understand the product's properties, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the crystal structure (face-centered cubic for Ni) and phase purity. The absence of NiO peaks is a key indicator of success. Crystallite size can be estimated from peak broadening using the Scherrer equation.

  • Scanning Electron Microscopy (SEM): To visualize the particle morphology, size distribution, and degree of agglomeration.[6]

  • Thermogravimetric Analysis (TGA): To study the decomposition profile of the precursor and confirm the reaction temperatures.[1]

Part 5: Safety Precautions and Hazard Management

Strict adherence to safety protocols is non-negotiable.

  • Precursor Hazards: this compound is classified as a substance that may cause an allergic skin reaction, may cause allergy or asthma symptoms if inhaled, is suspected of causing genetic defects, and may cause cancer by inhalation.[2][3] Handle only with appropriate PPE, including gloves, safety goggles, and respiratory protection in a well-ventilated area or fume hood.[3][7]

  • Product Hazards: The primary hazard of the final product is its pyrophoricity . Never expose freshly prepared, unpassivated nickel powder to air. The passivated powder is less reactive but should still be handled with care, as fine metal dusts can be an inhalation hazard. Nickel powder is also a skin sensitizer and suspected carcinogen.

  • Gaseous Byproducts: The decomposition releases carbon dioxide (an asphyxiant in high concentrations) and hydrogen (a flammable gas). The entire process must be conducted in a well-ventilated area (e.g., a fume hood), and the exhaust gas must be vented safely.

  • Engineering Controls: A properly functioning tube furnace with gas-tight fittings is essential. The use of a glovebox for post-synthesis handling is strongly recommended to ensure both safety and product purity.

References

  • De Jesús, J. C., et al. (2005). Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. ResearchGate. Available at: [Link]

  • Galwey, A. K., & Mohamed, M. A. (1988). The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. ResearchGate. Available at: [Link]

  • Balek, V., et al. (2004). Thermal Decomposition of Nickel Salt Hydrates. ResearchGate. Available at: [Link]

  • Tomaszewicz, E., & Kotfica, M. (2004). Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. ResearchGate. Available at: [Link]

  • Fox, P. G., Ehretsmann, J., & Brown, C. E. (1971). The development of internal structure during thermal decomposition: this compound dihydrate. Journal of Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link]

  • LabAlley. (n.d.). This compound - Safety Data Sheet. Available at: [Link]

  • De Jesús, J. C., & Laine, J. (1998). Decomposition of this compound on Sol–Gel Alumina and Characterization of Product by X-Ray Photoelectron and TOF-SIMS Spectroscopies. ResearchGate. Available at: [Link]

  • Salikhov, A., et al. (2008). Modelling of an Industrial Nickel Powder Decomposer. LU|ZONE. Available at: [Link]

  • Gelest, Inc. (2016). This compound, dihydrate - Safety Data Sheet. Available at: [Link]

  • Bartłomiej, L., et al. (2022). Fabrication and Characterization of a Composite Ni-SDC Fuel Cell Cathode Reinforced by Ni Foam. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: Utilizing Nickel Formate for the Preparation of High-Performance Fuel Cell Electrocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advancement of fuel cell technologies, particularly Direct Methanol Fuel Cells (DMFCs) and Direct Formate Fuel Cells (DFFCs), is critically dependent on the development of cost-effective, efficient, and durable electrocatalysts. While platinum-group metals have long been the benchmark, their high cost and scarcity impede widespread commercialization. Nickel-based materials have emerged as a highly promising alternative, offering excellent catalytic activity in alkaline media, high abundance, and lower cost.[1][2] Among various precursors for synthesizing nickel catalysts, nickel (II) formate (Ni(HCOO)₂) presents unique advantages. It is a stable solid that undergoes clean thermal decomposition at relatively low temperatures to yield finely-divided, highly active metallic nickel or nickel oxide nanoparticles, depending on the processing conditions.[3][4] This application note provides a comprehensive technical guide for researchers and scientists, detailing the scientific principles, validated protocols, and characterization methods for preparing high-performance fuel cell electrodes using nickel formate as a precursor.

Part 1: Scientific Principles & Rationale

Why this compound? The Precursor Advantage

The choice of a precursor is a critical determinant of the final catalyst's morphology, purity, and performance. This compound offers several distinct advantages over other common nickel salts like nitrates or chlorides.

  • Clean Decomposition: The thermal decomposition of this compound dihydrate in an inert atmosphere is a clean process that primarily yields metallic nickel, carbon dioxide, water, and hydrogen gas.[4] The reaction can be summarized as: Ni(HCOO)₂(H₂O)₂ → Ni + 2CO₂ + 2H₂O + H₂[4] The gaseous byproducts are easily removed, leaving behind a high-purity nickel catalyst without contaminants like chlorides or sulfates that can poison the catalyst or corrode fuel cell components.

  • In-Situ Reducing Environment: The decomposition itself releases reducing agents (H₂ and potentially CO from side reactions), which facilitates the complete reduction of nickel ions to metallic nickel at lower temperatures, preventing significant particle agglomeration and promoting the formation of a high-purity metallic phase.[5]

  • Controlled Decomposition Temperature: this compound decomposes at a relatively moderate temperature range (250-350°C), which is lower than that of nickel acetate or sulfate.[3][6] This lower temperature requirement helps in preserving the high surface area of the support material (e.g., carbon) and results in smaller, more highly dispersed catalyst nanoparticles, which is crucial for maximizing the number of active sites.

Mechanism of Catalysis on Nickel-Based Electrodes

In alkaline electrolytes, which are common in DMFCs and DFFCs, the electrocatalytic activity of nickel-based electrodes is not due to the metallic nickel itself but rather to a surface layer of nickel oxyhydroxide (NiOOH) that forms in-situ. The mechanism involves a key redox transition:

  • Surface Oxidation: The metallic nickel surface first oxidizes in the alkaline medium to form nickel (II) hydroxide (Ni(OH)₂).

  • Formation of Active Species: Upon application of an anodic potential, Ni(OH)₂ is further oxidized to nickel (III) oxyhydroxide (NiOOH). Ni(OH)₂ + OH⁻ ↔ NiOOH + H₂O + e⁻

  • Fuel Oxidation: The highly oxidative NiOOH acts as the primary catalytic site, mediating the oxidation of the fuel (e.g., methanol or formate).[1] The NiOOH is reduced back to Ni(OH)₂, completing the catalytic cycle and allowing for continuous fuel oxidation. For methanol, this process avoids the formation of strongly poisoning intermediates like CO, which is a major issue for platinum catalysts.[7]

General Experimental Workflow

The overall process for creating a fuel cell electrode from a this compound precursor involves preparing the catalyst, depositing it onto a conductive support, and validating its performance.

G precursor This compound Dihydrate (Precursor) prep Step 1: Precursor Solution / Slurry Preparation precursor->prep support Conductive Support (e.g., Carbon Paper, Ni Foam) coat Step 2: Impregnation / Coating of Support support->coat prep->coat dry Step 3: Drying coat->dry anneal Step 4: Thermal Decomposition (Annealing in Controlled Atmosphere) dry->anneal electrode Final Catalyst-Coated Electrode anneal->electrode phys_char Physical Characterization (XRD, SEM, TEM) electrode->phys_char electro_char Electrochemical Validation (CV, Chronoamperometry) electrode->electro_char G Expected Cyclic Voltammogram for Methanol Oxidation cluster_axis y_axis Current Density (mA/cm²) origin origin x_axis Potential (V vs. Ref) y_max y_max x_max x_max p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 m1 m2 m1->m2 m3 m2->m3 m4 m3->m4 m5 m4->m5 label_base Baseline in KOH label_mor With Methanol label_peak Ni(OH)₂/NiOOH Redox Peak label_mor_peak Methanol Oxidation Peak arrow_start arrow_end arrow_start->arrow_end

Sources

Application Notes & Protocols: In Situ Generation of Ni(0) Catalysts from Nickel(II) Formate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sustainable Catalysis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. While palladium has long been the dominant force in this domain, its high cost and low earth abundance have catalyzed a shift towards more sustainable alternatives. Nickel, being more abundant and economical, has emerged as a powerful substitute, often exhibiting unique reactivity and enabling transformations that are challenging for its precious metal counterparts.[1]

The active species in most nickel-catalyzed cross-coupling reactions is a low-valent Ni(0) complex. However, common Ni(0) precatalysts, such as Ni(COD)₂, are notoriously sensitive to air and moisture, requiring stringent handling techniques (e.g., gloveboxes) and posing challenges for storage and scalability.[2][3][4] A more practical and robust approach is the in situ generation of the active Ni(0) catalyst from stable, air-tolerant Ni(II) precursors.

This guide focuses on the use of nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O) as an exceptionally convenient and effective Ni(II) precatalyst. We will explore the scientific rationale behind its use, the mechanisms of Ni(0) generation, and provide detailed, field-tested protocols for its application in catalysis, designed for researchers, scientists, and drug development professionals.

The Scientific Rationale: Why Nickel Formate?

The selection of a precatalyst is a critical decision in reaction development. Nickel(II) formate is not just another Ni(II) salt; its chemical properties make it uniquely suited for the in situ generation of Ni(0).

  • Benchtop Stability and Handling: Nickel(II) formate dihydrate is a pale green, crystalline solid that is air-stable and non-flammable, simplifying weighing and handling procedures compared to pyrophoric or highly sensitive reagents.[5][6][7]

  • Cost-Effectiveness: It can be synthesized from readily available and inexpensive starting materials, such as nickel(II) sulfate and formic acid or sodium formate, making it an economically viable option for both academic research and industrial scale-up.[6][8]

  • The Formate Anion as an Intrinsic Reductant: The most compelling advantage of this compound is the dual role of the formate anion. Upon heating, this compound can decompose to yield highly pure, metallic nickel powder and gaseous byproducts like CO₂, H₂, and H₂O.[5][6][9] This inherent reductive capability can be harnessed under milder conditions in solution, potentially lowering the required amount of external reducing agent and simplifying reaction systems. In some catalytic systems, formate salts have been explicitly used as the terminal reductant.[2][10]

Mechanism: The Pathway from Stable Ni(II) to Active Ni(0)

The transformation of the Ni(II) formate precatalyst into the catalytically active Ni(0) species is the pivotal initiation step. This reduction can be accomplished through several pathways depending on the reaction conditions. The overall process is a two-electron reduction from Ni(II) to Ni(0), which then enters the catalytic cycle.

Most commonly in cross-coupling reactions, an external reducing agent is employed to ensure efficient and controlled generation of the Ni(0) species at a rate compatible with the subsequent catalytic steps. While the formate anion can contribute to the reductive environment, stoichiometric metallic reductants are often necessary for high conversion.

The general catalytic cycle for a reductive cross-coupling reaction initiated by Ni(II) formate is depicted below. The cycle begins outside the primary loop with the crucial reduction of the Ni(II) precatalyst.

Catalytic_Cycle cluster_initiation Catalyst Initiation cluster_cycle Catalytic Cycle Ni(II)(HCOO)2 Ni(II) Formate Precatalyst Ni(0)L_n Ni(0)L_n Ni(II)(HCOO)2->Ni(0)L_n + Reductant (e.g., Zn, Mn) + Ligand (L) OxAdd Oxidative Addition Ni(0)L_n->OxAdd Ar-X Ni(II)L_n(R1)(X) Ar-Ni(II)-X OxAdd->Ni(II)L_n(R1)(X) RedElim Reductive Elimination RedElim->Ni(0)L_n Transmetal Transmetalation or Radical Capture Ni(II)L_n(R1)(R2) Ar-Ni(II)-R Transmetal->Ni(II)L_n(R1)(R2) Ni(II)L_n(R1)(X)->Transmetal R-M or R• Ni(II)L_n(R1)(R2)->RedElim Product (Ar-R)

Caption: General mechanism for Ni(0) generation and subsequent cross-coupling.

Key Experimental Parameters

The success of a reaction using in situ generated Ni(0) depends on the careful selection of several key parameters. These components work in concert to ensure efficient catalyst formation and turnover.

ParameterFunction & Common ExamplesCausality & Expert Insights
Ni(II) Precursor Nickel(II) Formate DihydrateProvides a stable, easy-to-handle source of Ni(II). The formate anion can assist in the reduction process.
Reducing Agent Metals: Zinc (Zn), Manganese (Mn) Organometallics: Grignard reagents (e.g., MeMgBr)Metallic reductants act as stoichiometric electron donors to reduce Ni(II) to Ni(0).[11][12] The choice of reductant can influence reaction rate and selectivity; for instance, Mn is often milder than Zn. Organometallics can reduce Ni(II) via transmetalation followed by reductive elimination.[11]
Ligand Phosphines: PCy₃, PPh₃, dppf N-Ligands: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy), Terpyridine, Pybox NHCs: IPr, IMesThe ligand is critical. It stabilizes the highly reactive, low-coordinate Ni(0) species, preventing aggregation into inactive nickel metal. Furthermore, the ligand's steric and electronic properties directly control the rates of oxidative addition and reductive elimination, thereby dictating the overall efficiency and selectivity of the catalytic reaction.[13][14][15]
Solvent Aprotic Polar: DMF, DMAc, NMP, THF, DioxaneThe solvent must be able to dissolve the reactants and intermediates. Aprotic polar solvents are common as they can coordinate to metal centers without interfering with the reaction mechanism. Ensure anhydrous conditions to prevent quenching of organometallic reagents and side reactions.
Temperature 25 °C to 120 °CTemperature influences both the initial reduction rate and the rate of the catalytic cycle. Higher temperatures can facilitate difficult oxidative additions but may also lead to catalyst decomposition or side reactions. Optimization is crucial.
Base (if required) K₃PO₄, Cs₂CO₃, t-BuOKIn many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a base is required to activate the nucleophilic partner or facilitate the final reductive elimination step. The choice of base can significantly impact yield.

Detailed Experimental Protocol: Ni-Catalyzed Reductive Aryl-Alkyl Cross-Coupling

This protocol provides a general procedure for a cross-electrophile coupling reaction between an aryl bromide and an alkyl bromide, a powerful C(sp²)-C(sp³) bond-forming reaction.

Safety Precautions:

  • Nickel compounds are classified as potential carcinogens and can cause skin sensitization.[6][9] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation of the active Ni(0) catalyst and any air-sensitive reagents.

  • Solvents should be anhydrous for optimal results.

Materials & Reagents:

  • Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Zinc dust (<10 micron, activated)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Alkyl bromide (e.g., 1-bromooctane)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert gas line (N₂ or Ar)

Step-by-Step Procedure:
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL Schlenk flask. Seal the flask, and heat-dry under vacuum. Allow the flask to cool to room temperature and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the setup.

  • Charging Solids: In rapid succession under the inert atmosphere, add to the flask:

    • Nickel(II) formate dihydrate (9.2 mg, 0.05 mmol, 5 mol%)

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (14.8 mg, 0.055 mmol, 5.5 mol%)

    • Zinc dust (19.6 mg, 0.3 mmol, 30 mol%)

  • Adding Liquid Reagents:

    • Add anhydrous DMAc (2.0 mL).

    • Add the aryl bromide (e.g., 4-bromoanisole, 187 mg, 1.0 mmol, 1.0 equiv).

    • Add the alkyl bromide (e.g., 1-bromooctane, 232 mg, 1.2 mmol, 1.2 equiv).

  • Reaction Execution:

    • Seal the Schlenk flask tightly.

    • Place the flask in a pre-heated oil bath at 60 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The color of the mixture should change, often becoming dark brown or black, indicating the formation of the active nickel catalyst.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by taking aliquots (under inert atmosphere if necessary) and analyzing by GC-MS or TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding 5 mL of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Experimental_Workflow start Start prep Prepare Inert Atmosphere (Heat-dried Schlenk Flask) start->prep add_solids Charge Solids: - Ni(HCOO)₂·2H₂O - Ligand (dtbbpy) - Reductant (Zn) prep->add_solids add_liquids Add Anhydrous Solvent (DMAc) & Reactants (Ar-Br, Alk-Br) add_solids->add_liquids react Heat and Stir (e.g., 60 °C, 12-24h) add_liquids->react monitor Monitor Reaction (TLC, GC-MS) react->monitor workup Quench, Extract, & Dry monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Step-by-step experimental workflow for a typical cross-coupling reaction.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture contamination).2. Insufficient reduction of Ni(II).3. Unfavorable reaction temperature.1. Ensure glassware is rigorously dried and the system is fully inert.2. Use freshly opened/activated reducing agent. Increase reductant loading slightly.3. Screen a range of temperatures (e.g., 40 °C to 80 °C).
Formation of Homocoupled Side Products 1. Rate of reduction/transmetalation is mismatched.2. Ligand choice is suboptimal.1. Try a different reducing agent (e.g., Mn instead of Zn).2. Screen different ligands. A more sterically demanding ligand may slow down unwanted side reactions.
Inconsistent Results 1. Purity/quality of Ni(II) formate or other reagents.2. Inconsistent inert atmosphere technique.1. Verify the purity of all reagents. Use a consistent supplier.2. Standardize the procedure for setting up the reaction under inert gas.

Conclusion

The in situ generation of Ni(0) catalysts from nickel(II) formate represents a significant advancement in making nickel catalysis more accessible, practical, and sustainable. By leveraging an air-stable, inexpensive, and easy-to-handle precatalyst, researchers can circumvent the challenges associated with traditional Ni(0) sources. The inherent reductive potential of the formate anion adds a unique chemical advantage to this system. This approach empowers chemists in drug discovery and process development to construct valuable C-C and C-heteroatom bonds with greater efficiency and operational simplicity, accelerating the pace of innovation.

References

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  • Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design. (2021). DalSpace.
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  • NICKEL(II)
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. (2023).
  • Nickel-catalyzed carboxylation of aryl iodides with lithium formate through catalytic CO recycling. (2018).
  • Well-defined nickel and palladium precatalysts for cross-coupling. (2017).
  • Efficient and selective hydrogenation of C–O bonds with a simple sodium formate catalyzed by nickel. (2016).
  • An air-stable binary Ni(0)–olefin catalyst. (2018).
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Introduction: The Strategic Advantage of Nickel Formate as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Photocatalytic Use of Nickel Formate-Derived Nanomaterials

In the pursuit of efficient, earth-abundant photocatalysts, nickel-based materials have emerged as significant contenders for applications ranging from environmental remediation to renewable energy production.[1][2][3] The choice of precursor is a critical, yet often overlooked, parameter that dictates the final material's morphology, purity, and catalytic efficacy. This compound, Ni(HCOO)₂, serves as a uniquely advantageous starting material for synthesizing a variety of nickel-based photocatalysts.[4]

Its primary benefit lies in its clean thermal decomposition. When heated, this compound dihydrate decomposes to form pure, finely divided metallic nickel powder, carbon dioxide, water, and hydrogen gas.[4]

Ni(HCOO)₂(H₂O)₂ → Ni + 2CO₂ + 2H₂O + H₂

This process avoids the introduction of common counter-ion contaminants like chlorides, sulfates, or nitrates, which can be detrimental to catalytic activity. The in situ formation of highly reactive, fine nickel particles provides an ideal foundation for subsequent conversion into oxides, sulfides, phosphides, or for direct use in creating doped composite materials. This guide provides detailed protocols for leveraging this compound to create advanced photocatalytic materials and rigorously evaluate their performance.

Part 1: Synthesis of Nickel-Based Photocatalysts from a this compound Precursor

The versatility of this compound allows for the synthesis of several classes of catalytically active materials. Below are protocols for producing nickel oxide (NiO), nickel sulfide (NiSₓ), nickel phosphide (NiₓPᵧ), and nickel-doped graphitic carbon nitride (Ni-g-C₃N₄).

General Workflow for Photocatalyst Development

A systematic approach is crucial for reproducible results. The general workflow from precursor to validated application is outlined below. Each step is essential for ensuring the material's quality and understanding its structure-activity relationship.

G cluster_0 Synthesis Phase cluster_1 Characterization Phase cluster_2 Application Testing Phase Precursor This compound Dihydrate Synthesis Thermal Treatment (Decomposition, Calcination, Sulfidation, etc.) Precursor->Synthesis Catalyst Target Photocatalyst (NiO, NiS, Ni-g-C3N4, etc.) Synthesis->Catalyst XRD XRD (Phase & Purity) Catalyst->XRD Material Validation Microscopy SEM / TEM (Morphology & Size) Catalyst->Microscopy Material Validation Spectroscopy XPS & UV-Vis DRS (Surface State & Band Gap) Catalyst->Spectroscopy Material Validation SurfaceArea BET Analysis (Surface Area) Catalyst->SurfaceArea Material Validation Testing Photocatalytic Reactor Setup (Light Source, Reactants) Catalyst->Testing Validated Catalyst Analysis Product Quantification (GC, HPLC, UV-Vis Spec.) Testing->Analysis Results Performance Metrics (Rate, Yield, Efficiency) Analysis->Results

Caption: General workflow from precursor synthesis to performance validation.

Protocol 1: Synthesis of Nickel Oxide (NiO) Nanoparticles

Principle: This protocol utilizes a two-step thermal decomposition and oxidation process. First, this compound is decomposed under an inert atmosphere to form metallic nickel nanoparticles. Subsequently, these particles are oxidized in air to yield phase-pure NiO. This method provides excellent control over particle size and prevents the agglomeration often seen in direct calcination.

  • Materials: Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O), high-purity nitrogen or argon gas, compressed air.

  • Equipment: Tube furnace with gas flow control, quartz tube, ceramic boats, mortar and pestle.

  • Procedure:

    • Place 1.0 g of this compound dihydrate into a ceramic boat and position it in the center of the quartz tube within the furnace.

    • Purge the tube with nitrogen gas (100 SCCM) for 30 minutes to remove all oxygen.

    • Decomposition Step: While maintaining the nitrogen flow, heat the furnace to 300 °C at a ramp rate of 5 °C/min. Hold at 300 °C for 2 hours. The green this compound will turn into a black powder (metallic Ni).

    • Cool the furnace down to room temperature under nitrogen flow.

    • Oxidation Step: Switch the gas flow from nitrogen to compressed air (100 SCCM).

    • Heat the furnace to 400 °C at a ramp rate of 5 °C/min and hold for 3 hours. The black powder will turn grayish-green, indicating the formation of NiO.[5]

    • Cool down to room temperature. The resulting NiO nanoparticles are ready for characterization.

  • Self-Validation: Confirm the crystal structure using XRD. The pattern should match the cubic NiO phase (JCPDS #47-1049).[6] Use SEM to verify nanoparticle morphology.

Protocol 2: Synthesis of Nickel Sulfide (NiSₓ) Cocatalyst

Principle: This protocol employs a solid-state vapor-phase sulfidation method. Pre-synthesized NiO nanoparticles (from Protocol 1) are reacted with sulfur vapor at elevated temperatures to form nickel sulfide. The specific phase (e.g., NiS, Ni₃S₂, NiS₂) can be tuned by adjusting the temperature and Ni:S ratio.[7][8]

  • Materials: NiO nanoparticles (from Protocol 1), sulfur powder.

  • Equipment: Two-zone tube furnace, quartz tube, two ceramic boats.

  • Procedure:

    • In the downstream zone (hotter zone) of the furnace, place a ceramic boat containing 200 mg of the prepared NiO nanoparticles.

    • In the upstream zone (cooler zone), place a ceramic boat containing 2.0 g of sulfur powder. The temperature of this zone will control the sulfur vapor pressure.

    • Purge the tube with argon gas (100 SCCM) for 30 minutes.

    • While maintaining argon flow, heat the downstream zone to 400 °C and the upstream zone to 200 °C. Hold for 2 hours.

    • Turn off the furnace and allow it to cool to room temperature under argon flow.

    • The resulting black powder is nickel sulfide. It should be handled in an inert atmosphere if possible until used.

  • Self-Validation: Use XRD to identify the nickel sulfide phase formed. Different phases have distinct photocatalytic activities for applications like hydrogen evolution.[9]

Protocol 3: Synthesis of Nickel Phosphide (Ni₂P) Nanoparticles

Principle: This protocol involves the low-temperature solid-state reaction of this compound with a phosphorus source, sodium hypophosphite. The formate salt decomposes while simultaneously reacting with the reducing phosphorus source to form nickel phosphide.

  • Materials: Nickel(II) formate dihydrate, sodium hypophosphite (NaH₂PO₂·H₂O).

  • Equipment: Tube furnace, quartz tube, ceramic boats, mortar and pestle.

  • Procedure:

    • Thoroughly grind 1.0 g of this compound dihydrate with 2.0 g of sodium hypophosphite in a mortar and pestle. The molar ratio is critical for phase control.

    • Place the mixed powder in a ceramic boat in the center of a tube furnace.

    • Purge with argon gas (100 SCCM) for 30 minutes.

    • Heat the furnace to 300 °C at a ramp rate of 2 °C/min and hold for 3 hours under argon flow.

    • Cool to room temperature under argon.

    • Wash the resulting black powder sequentially with deionized water and ethanol to remove any unreacted precursors and byproducts. Dry under vacuum at 60 °C overnight.

  • Self-Validation: XRD analysis should confirm the formation of the hexagonal Ni₂P phase. XPS can be used to verify the oxidation states of Ni and P. Amorphous nickel phosphide has also shown high activity in certain reactions.[10][11][12]

Protocol 4: In Situ Nickel-Doping of Graphitic Carbon Nitride (Ni-g-C₃N₄)

Principle: This one-step pyrolysis method leverages this compound's decomposition characteristics to dope nickel atoms directly into the g-C₃N₄ lattice during its formation from a nitrogen-rich precursor like urea. This in situ method ensures a high level of atomic dispersion.[13][14]

  • Materials: Urea, Nickel(II) formate dihydrate.

  • Equipment: Muffle furnace, crucible with a lid.

  • Procedure:

    • Create a physical mixture by grinding 10 g of urea with a specific amount of this compound. The weight percentage of Ni can be varied (e.g., 50 mg of this compound for a ~1 wt% Ni doping).

    • Place the mixture into a crucible and cover it loosely with the lid (to allow gas to escape but limit air exposure).

    • Place the crucible in a muffle furnace.

    • Heat to 550 °C at a ramp rate of 5 °C/min and hold for 4 hours.

    • Allow the furnace to cool naturally to room temperature.

    • Collect the resulting yellow or greenish-yellow powder. This is the Ni-doped g-C₃N₄.

  • Self-Validation: Successful Ni-doping can be confirmed by a redshift in the UV-Vis absorption spectrum and a change in the photoluminescence profile compared to undoped g-C₃N₄. XPS is essential to confirm the presence and state of Ni.[13][14]

Part 2: Characterization of Photocatalytic Materials

Thorough characterization is non-negotiable for establishing the link between a material's physical properties and its catalytic performance.

Technique Purpose Typical Observation for Ni-Based Catalysts
X-ray Diffraction (XRD) Determines crystalline phase, purity, and crystallite size.[6][15]Sharp peaks corresponding to specific phases (e.g., cubic NiO, hexagonal NiS, hexagonal Ni₂P). Peak broadening indicates smaller crystallite size.
Scanning/Transmission Electron Microscopy (SEM/TEM) Visualizes surface morphology, particle size, and particle distribution.[6][15][16]Can reveal nanoparticle formation, porous structures, or the dispersion of co-catalysts on a support material.
X-ray Photoelectron Spectroscopy (XPS) Analyzes surface elemental composition and chemical/oxidation states.[6][15]Confirms the presence of Ni, O, S, P, etc., and their binding energies, which indicate oxidation states (e.g., Ni²⁺ in NiO).
UV-Vis Diffuse Reflectance Spectroscopy (DRS) Measures light absorption properties to determine the optical band gap (Eg).[5][17]The absorption edge is used to calculate the band gap via a Tauc plot. A smaller band gap often allows for visible light absorption.
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and pore size distribution.[6]A high surface area is generally desirable as it provides more active sites for photocatalytic reactions.

Part 3: Protocols for Photocatalytic Applications

The following protocols provide standardized methods for evaluating the performance of the synthesized this compound-derived materials in key photocatalytic applications.

Protocol 5: Degradation of Organic Pollutants (e.g., Rhodamine B)

Principle: This protocol measures the catalyst's ability to generate reactive oxygen species (ROS) under illumination to break down a model organic dye. The degradation is monitored by the decrease in the dye's characteristic absorbance peak using UV-Vis spectroscopy.[5]

G A 1. Prepare Suspension (Catalyst + Dye Solution) B 2. Dark Adsorption (Establish Equilibrium, 30 min) A->B C 3. Illumination (Visible Light / UV Lamp) B->C D 4. Sample & Analyze (Centrifuge, Measure Absorbance) C->D D->C Repeat at time intervals (e.g., every 15 min) E 5. Calculate Degradation % (Plot C/C₀ vs. Time) D->E

Caption: Workflow for a typical photocatalytic dye degradation experiment.

  • Materials: Synthesized photocatalyst (e.g., NiO), Rhodamine B (RhB) or Methyl Orange (MO), deionized water.

  • Equipment: Photocatalytic reactor with a light source (e.g., 300W Xenon lamp with a >420 nm cutoff filter for visible light), magnetic stirrer, quartz reaction vessel, centrifuge, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a 100 mL aqueous solution of the target pollutant (e.g., 10 mg/L RhB).

    • Disperse 50 mg of the photocatalyst powder into the solution.

    • Stir the suspension in complete darkness for 30 minutes to ensure adsorption-desorption equilibrium is reached between the catalyst surface and the dye molecules.

    • Take an initial sample (t=0) and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the dye's λmax (approx. 554 nm for RhB).

    • Turn on the light source to initiate the photocatalytic reaction.

    • At regular time intervals (e.g., 15, 30, 45, 60, 90 minutes), withdraw aliquots of the suspension. Immediately centrifuge each sample.

    • Measure the absorbance of the supernatant for each time point.

    • Calculate the degradation efficiency using the formula: Degradation (%) = (A₀ - At) / A₀ * 100, where A₀ is the absorbance at t=0 and At is the absorbance at time t.

  • Self-Validation & Controls:

    • Photolysis Control: Run the experiment with the dye solution and light but without any catalyst to measure the dye's stability to light.

    • Adsorption Control: Run the experiment with the dye and catalyst in the dark to quantify how much dye is removed by adsorption alone.

    • The true photocatalytic activity is the degradation observed beyond the sum of photolysis and dark adsorption.

Protocol 6: Photocatalytic Hydrogen (H₂) Evolution

Principle: This protocol evaluates the ability of a catalyst to split water into hydrogen using light energy. A semiconductor (often in combination with a co-catalyst like NiS or Ni₂P) generates charge carriers, and a sacrificial electron donor is used to consume the holes, allowing the electrons to reduce protons to H₂.[9][18]

  • Materials: Photocatalyst (e.g., Ni₂P/CdS), sacrificial agent (e.g., 10 vol% triethanolamine (TEOA) or lactic acid in water), high-purity argon.

  • Equipment: Gas-closed circulation system with a quartz top-irradiation reactor, light source (e.g., 300W Xenon lamp), vacuum pump, gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a 5Å molecular sieve column.

  • Procedure:

    • Disperse 50 mg of the photocatalyst in 100 mL of an aqueous solution containing the sacrificial agent.

    • Transfer the suspension to the quartz reactor and seal the system.

    • Thoroughly degas the system by purging with argon for at least 30 minutes to remove all air, especially oxygen which is an electron scavenger.

    • Turn on the light source and cooling water for the lamp.

    • At set time intervals (e.g., every hour), use a gas-tight syringe to sample a small volume (e.g., 0.5 mL) of the headspace gas from the reactor.

    • Inject the gas sample into the GC-TCD to quantify the amount of H₂ produced.

    • The rate of hydrogen evolution is typically reported in μmol h⁻¹ or mmol g⁻¹ h⁻¹.

  • Self-Validation:

    • Run the experiment in the dark to ensure no H₂ is produced without light.

    • Run the experiment without the catalyst to confirm it is required for the reaction.

    • A calibration curve for the GC must be generated using known concentrations of H₂ gas.

Protocol 7: Photocatalytic CO₂ Reduction to Formate

Principle: This protocol assesses the catalyst's ability to use light energy to reduce CO₂ into valuable chemicals, such as formate. The reaction is typically carried out in a CO₂-saturated aqueous solution, often with a hole scavenger.

  • Materials: Photocatalyst, sodium bicarbonate (NaHCO₃), high-purity CO₂ gas.

  • Equipment: Gas-tight photoreactor with a quartz window, light source, gas chromatograph (for gaseous products like CO or CH₄), and High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy for liquid products like formate.[19]

  • Procedure:

    • Add 50 mg of the photocatalyst to 50 mL of a 0.1 M NaHCO₃ aqueous solution in the reactor.

    • Seal the reactor and purge with CO₂ gas for 30 minutes to saturate the solution and remove air. Maintain a positive pressure of CO₂.

    • Take an initial liquid sample (t=0) to serve as a baseline.

    • Irradiate the reactor with a suitable light source while stirring.

    • After a set reaction time (e.g., 4-6 hours), turn off the lamp.

    • Collect a final liquid sample. Centrifuge to remove the catalyst.

    • Analyze the liquid sample for formate concentration using HPLC or ¹H NMR.

  • Self-Validation:

    • Isotope Labeling: The most crucial control is to use ¹³CO₂ as the reactant. Detection of ¹³C-labeled formate (e.g., via ¹³C NMR or Mass Spectrometry) provides definitive proof that the product originates from CO₂ reduction and not from the decomposition of organic precursors or contaminants.[19]

    • Run control experiments in the dark and without the catalyst.

Conclusion and Outlook

This compound is a superior precursor for the controlled and clean synthesis of diverse nickel-based photocatalysts. The protocols outlined in this guide provide a robust framework for researchers to synthesize NiO, NiSₓ, NiₓPᵧ, and Ni-doped materials and to evaluate them systematically for environmental and energy applications. The key to advancing this field lies in rigorous characterization and the use of standardized, well-controlled testing protocols. Future research should focus on developing more complex heterostructures derived from this compound and exploring their potential in more challenging reactions, such as nitrogen fixation and the selective synthesis of complex organic molecules.[1][2]

References

  • Nickel-Based Photocatalyst: From Structure to Application.
  • Experimental Investigation of Nickel-Based Co-Catalysts for Photoelectrochemical Water Splitting Using Hematite and Cupric Oxide Nanostructured Electrodes. MDPI.
  • Nickel-Based Photocatalyst:
  • Photocatalytic Testing Protocol for N-Doped TiO 2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design. MDPI.
  • Recommendations for improving the experimental protocol for the determination of photocatalytic activity by nitric oxide oxid
  • Recommendations for improving the experimental protocol for the determination of photocatalytic activity by nitric oxide oxidation measurements. TÜBİTAK Academic Journals.
  • Photocatalytic Performance of the Synergetic Coupling of NiO-MgO Nanostructures on a g-C3N4 Composite Towards Methylene Blue Under Visible-Light Irradi
  • Nickel-Based Photocatalyst: From Structure to Applic
  • Visible-light-driven H2 production and decomposition of 4-nitrophenol over nickel phosphides. RSC Publishing.
  • Visible-light-driven H2 production and decomposition of 4-nitrophenol over nickel phosphides. NIH.
  • Synthesis and characterisation of nano-sized nickel titanate photocatalyst.
  • Nanocomposite of Nickel Nanoparticles-Impregnated Biochar from Palm Leaves as Highly Active and Magnetic Photocatalyst for Methyl Violet Photocatalytic Oxid
  • Nickel-Based Photocatalyst: From Structure to Application | Request PDF.
  • Characterization and photocatalytic activity of nickel oxide nanoparticles. Unavailable.
  • This compound induced high-level in-situ Ni-doping of g-C3N4 for tunable band structure and enhanced photocatalytic performance | Request PDF.
  • Best Practices for Experiments and Reporting in Photocatalytic CO2 Reduction. University of Cambridge.
  • Experimental setup for the photocatalysis process.
  • Visible-light-driven H2 production and decomposition of 4-nitrophenol over nickel phosphides.
  • Crystal phase of nickel sulfide dictates hydrogen evolution activity of various semiconducting photocatalysts. Inorganic Chemistry Frontiers (RSC Publishing).
  • This compound induced high-level in situ Ni-doping of g-C3N4 for a tunable band structure and enhanced photocatalytic performance.
  • Visible-light-driven H2 production and decomposition of 4-nitrophenol over nickel phosphides. Semantic Scholar.
  • Characterization of nickel catalysts by chemisorption techniques, x-ray diffraction and magnetic measurements: Effects of support, precursor and hydrogen pretre
  • A Review of Stoichiometric Nickel Sulfide-Based Catalysts for Hydrogen Evolution Reaction in Alkaline Media. MDPI.
  • Nickel sulfide and phosphide electrocatalysts for hydrogen evolution reaction: challenges and future perspectives. PMC - NIH.
  • Nickel-based Cocatalysts for Photocatalytic Hydrogen Production.
  • Nickel Selenides in Electrocatalysis: Coupled Formate and Hydrogen Production Through Methanol Oxid
  • One-Step Synthesis of Nickel Sulfides and Their Electrocatalytic Activities for Hydrogen Evolution Reaction: A Case Study of Crystalline h-NiS and o-Ni 9 S 8 Nanoparticles.
  • Nickel form
  • ACS Catalysis Ahead of Print.
  • Efficient electrochemical reduction of CO2 to formate using Sn-Polyaniline film on Ni foam. Unavailable.
  • Mechanism of Ni-NHC CO2 Reduction Catalysis Predominantly Affording Formate via Attack of Metal Hydride to CO2 | Inorganic Chemistry. ChemRxiv | Cambridge Open Engage.
  • Engineering nickel doped cobalt phosphide as a photocatalyst toward visible-light-driven CO2 reduction | Request PDF.
  • Photons to Formate: A Review on Photocatalytic Reduction of CO 2 to Formic Acid. MDPI.
  • ZIF-Derived nickel sites for CO2 reduction to form
  • Catalytic conversion of CO2 to formate promoted by a biochar-supported nickel catalyst sourced
  • (PDF) Ni/SiO 2 Catalyst Prepared with Nickel Nitrate Precursor for Combination of CO 2 Reforming and Partial Oxidation of Methane: Characterization and Deactivation Mechanism Investigation.
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Troubleshooting & Optimization

Navigating the Synthesis of Nickel Formate: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nickel formate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, we address common challenges and provide in-depth, field-tested insights to help you optimize your reaction conditions, troubleshoot issues, and ensure the synthesis of high-purity this compound.

I. Understanding this compound Synthesis: An Overview

This compound, typically as the dihydrate (Ni(HCOO)₂·2H₂O), is a green crystalline solid with moderate solubility in water.[1][2] It serves as a crucial precursor in the production of highly active nickel catalysts, which are vital in various industrial applications, including the hydrogenation of oils.[3] The quality of the this compound, particularly its purity and crystal morphology, directly impacts the performance of the resulting catalyst.

The synthesis of this compound can be approached through several common pathways, each with its own set of advantages and potential challenges:

  • Reaction of a Nickel Salt with Formic Acid: This involves reacting nickel precursors like nickel(II) hydroxide (Ni(OH)₂), nickel(II) carbonate (NiCO₃), or nickel(II) acetate (Ni(CH₃COO)₂) with formic acid.[4][5]

  • Double Displacement Reaction: A common method involves the reaction of nickel(II) sulfate (NiSO₄) with sodium formate (HCOONa).[4][6]

  • Direct Reaction with Metallic Nickel: This less common method involves the direct reaction of finely-divided nickel metal with formic acid at elevated temperatures.[3]

This guide will delve into the intricacies of these methods, providing you with the knowledge to navigate the synthesis process effectively.

II. Troubleshooting Common Issues in this compound Synthesis

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is significantly lower than expected. What are the likely causes?

Low yields in fine chemical synthesis can often be attributed to several factors, including incomplete reactions, loss of product during workup, or side reactions.[7] For this compound synthesis, consider the following:

  • Incomplete Reaction: Ensure that the reaction has gone to completion. This can be influenced by:

    • Reaction Time and Temperature: Inadequate reaction time or temperature can lead to unreacted starting materials. For instance, when reacting nickel metal with formic acid, temperatures in the range of 90°C to 110°C are recommended to achieve a reasonable reaction rate.[3]

    • Stoichiometry: Incorrect molar ratios of reactants can leave one of the starting materials in excess, limiting the amount of product formed.

    • Purity of Starting Materials: Impurities in your nickel source or formic acid can interfere with the reaction.[8][9]

  • Product Loss During Workup:

    • Filtration: this compound has some solubility in water, which increases with temperature. Washing the product with excessively hot water or large volumes of water can lead to significant product loss.[10]

    • Precipitation: If you are precipitating this compound from a solution, ensure that the conditions (e.g., concentration, temperature) are optimized for maximum precipitation.

Q2: The final this compound product is contaminated with a white, crystalline solid. What is it and how can I prevent it?

This is a classic issue when using the nickel sulfate and sodium formate route. The white crystalline solid is most likely sodium sulfate (Na₂SO₄), a byproduct of the reaction.

  • The Cause: Sodium sulfate has a lower solubility in hot, concentrated solutions compared to this compound. If the reaction mixture is concentrated too much or allowed to cool before filtering, sodium sulfate will co-precipitate with your product.[6]

  • The Solution:

    • Control Concentration: Carefully monitor the concentration of the reaction mixture. A historical patent suggests concentrating the solution to a specific gravity of about 37-38° Bé (Baumé) while hot.[6] Exceeding this can cause sodium sulfate to crash out.

    • Hot Filtration: It is crucial to filter the precipitated this compound from the mother liquor while the solution is still hot.[6] This keeps the sodium sulfate in the solution, which can then be washed away.

    • Washing: Wash the filtered this compound crystals with cold water to remove any remaining soluble impurities without dissolving a significant amount of the product.[6]

Q3: My this compound crystals are very fine and difficult to filter. How can I obtain larger crystals?

Controlling crystal size is a key aspect of crystallization.[11] Fine, needle-like crystals can be challenging to handle in downstream processes.[12] To encourage the growth of larger crystals:

  • Control Supersaturation: Supersaturation is the driving force for both nucleation (the formation of new crystals) and crystal growth.[11]

    • Slow Cooling: If you are crystallizing from a hot solution, a slower cooling rate will favor crystal growth over nucleation, resulting in larger crystals.

    • Gradual Concentration: If you are concentrating the solution to induce crystallization, do so slowly to maintain a lower level of supersaturation.

  • Agitation: Gentle and consistent agitation can promote the growth of existing crystals and prevent the formation of a large number of small nuclei.

  • Seeding: Introducing a small amount of pre-existing this compound crystals (seed crystals) to a slightly supersaturated solution can provide a template for crystal growth, leading to a more uniform and larger crystal size distribution.[13]

III. Detailed Experimental Protocols and Optimization Strategies

This section provides step-by-step methodologies for the common synthesis routes, along with key optimization parameters.

Method 1: Synthesis from Nickel(II) Sulfate and Sodium Formate

This method is often favored for its use of readily available and relatively inexpensive starting materials.[6]

Protocol:

  • Prepare Reactant Solutions:

    • Dissolve nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) in boiling deionized water.

    • In a separate vessel, dissolve sodium formate (HCOONa) in boiling deionized water. If the sodium formate contains sodium carbonate as an impurity, neutralize the solution with a small amount of formic acid.[6]

  • Reaction:

    • Filter both hot solutions to remove any insoluble impurities.

    • Mix the hot, filtered solutions with stirring.

  • Crystallization:

    • Boil the mixed solution to concentrate it. Monitor the specific gravity of the hot solution. The majority of the this compound will precipitate as the solution becomes more concentrated.[6]

  • Isolation and Purification:

    • Filter the hot slurry to separate the this compound crystals from the mother liquor. This is a critical step to prevent sodium sulfate contamination.[6]

    • Wash the collected crystals with cold deionized water until the washings are free of sulfate ions (can be tested by adding a few drops of barium chloride solution to the filtrate).

  • Drying:

    • Dry the purified this compound dihydrate in an oven at a temperature below 130°C to avoid dehydration.[4]

Optimization and Troubleshooting Workflow (Method 1):

Caption: Troubleshooting workflow for this compound synthesis via the sulfate route.

Method 2: Synthesis from Nickel(II) Carbonate or Hydroxide and Formic Acid

This method offers the advantage of producing a purer product as the byproducts are water and, in the case of the carbonate, carbon dioxide.[5]

Protocol:

  • Reaction:

    • In a reaction vessel, create a slurry of nickel(II) carbonate or nickel(II) hydroxide in deionized water.

    • Slowly add a stoichiometric amount of formic acid to the slurry with constant stirring. The reaction with nickel carbonate will produce effervescence (CO₂ gas), so the addition should be controlled to avoid excessive foaming.

    • The reaction is complete when the solid nickel precursor has completely dissolved, and the solution is a clear green.

  • Crystallization:

    • Gently heat the solution to concentrate it and induce crystallization.

    • Allow the solution to cool slowly to room temperature to promote the growth of larger crystals.

  • Isolation and Purification:

    • Collect the this compound crystals by filtration.

    • Wash the crystals with a small amount of cold deionized water.

  • Drying:

    • Dry the product at a temperature below 130°C.

Optimization and Troubleshooting Workflow (Method 2):

Caption: Troubleshooting workflow for the synthesis from nickel carbonate or hydroxide.

IV. Data Summary and Key Parameters

The following table summarizes the key reaction parameters and expected outcomes for the different synthesis methods.

ParameterMethod 1 (Sulfate)Method 2 (Carbonate/Hydroxide)
Nickel Precursor Nickel(II) SulfateNickel(II) Carbonate or Hydroxide
Formate Source Sodium FormateFormic Acid
Key Byproduct Sodium SulfateWater (and CO₂ for carbonate)
Critical Step Hot filtration to avoid Na₂SO₄ contaminationControlled addition of formic acid
Typical Purity >98% (with proper procedure)High, as byproducts are volatile or water
Drying Temp. < 130°C< 130°C

V. Safety Precautions

  • Nickel compounds are classified as hazardous and potential carcinogens.[2] Always handle this compound and its precursors in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust.[14]

  • Formic acid is corrosive and can cause severe burns. Handle with care.

VI. References

  • This compound. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Logutenko, O., Titkov, A., & Lyakhov, N. (2016). Synthesis of nickel nanowires by reduction of this compound in polyol medium. International Forum on Strategic Technology (IFOST).

  • Logutenko, O., Titkov, A., & Lyakhov, N. (2017). Synthesis of nickel nanowires by reduction of this compound in polyol medium. Scilit.

  • Sabner, P. (n.d.). What Is Metal Crystallization? Learn More. Sabner.

  • Wang, Y., et al. (2020). Precipitation and Crystallization Used in the Production of Metal Salts for Li-Ion Battery Materials: A Review. Semantic Scholar.

  • Ellis, C. (1923). Process of making this compound. U.S. Patent 1,452,478.

  • Johnson, W. B. (1951). Manufacture of this compound. U.S. Patent 2,576,072.

  • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis.

  • This compound. (n.d.). Laboratory Notes.

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007-5019.

  • Smolecule. (n.d.). Buy this compound.

  • Primary Information Services. (n.d.). This compound-Technology, MSDS, Process, Raw Materials, Company Profile, Suppliers, Study.

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment.

  • Bircumshaw, L. L., & Edwards, J. (1950). The kinetics of the decomposition of this compound. Journal of the Chemical Society (Resumed), 1800-1809.

  • University of Sherbrooke. (n.d.). Guide for crystallization.

  • Aquilano, D., & Otálora, F. (2013). Morphology of crystals grown from solutions. Progress in Crystal Growth and Characterization of Materials, 59(1), 1-38.

  • Ereztech. (n.d.). Nickel (II) Formate.

  • Chen, C., & Mu, W. (2025). Crystallization of High Performance Metallic Materials (2nd Edition). Crystals, 15(1), 995.

  • CAMEO Chemicals. (n.d.). This compound.

  • ResearchGate. (n.d.). Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal: Advancing Toward Battery-Grade Nickel Sulfate Production.

  • ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials.

  • EMA. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances.

  • GMP-Compliance. (2017). API starting materials - New Q&A document for ICH Q11.

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Technical Support Center: A Researcher's Guide to Preventing Agglomeration in Nickel Nanoparticle Synthesis from Nickel Formate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for nickel nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the thermal decomposition of nickel formate to produce nickel nanoparticles (Ni NPs). The inherent properties of nickel make these nanoparticles highly prone to agglomeration, a critical issue that can compromise experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and the fundamental science behind preventing particle aggregation.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the synthesis and challenges associated with Ni NPs derived from this compound.

Q1: I've followed a standard procedure, but my final product is just a black precipitate instead of a stable dispersion. Why do my nickel nanoparticles agglomerate so severely?

This is the most common issue in Ni NP synthesis. Agglomeration is driven by the system's tendency to minimize its overall energy. Several powerful forces are at play:

  • High Surface Energy: Nanoparticles have a very large surface-area-to-volume ratio, which results in high surface energy. To achieve a more stable, lower-energy state, particles will spontaneously aggregate to reduce the total surface area exposed to the solvent.[1][2]

  • Magnetic Dipole-Dipole Interactions: Nickel is a ferromagnetic material. Each nanoparticle acts as a tiny magnet. These magnetic moments cause the particles to attract one another, leading to chain-like or cluster formations, which is a significant driver of agglomeration.[1]

  • Van der Waals Forces: These are weak, short-range attractive forces that exist between all atoms and molecules. While individually weak, they become collectively significant when nanoparticles are in close proximity, pulling them together.[1][2]

Without a counteracting repulsive force, these attractive phenomena will dominate, causing irreversible agglomeration.

Q2: What is the basic chemical reaction when using this compound as a precursor?

The synthesis of Ni NPs from this compound (Ni(HCOO)₂) is typically achieved through thermal decomposition. When heated in a high-boiling-point solvent, the this compound salt breaks down into metallic nickel and various gaseous byproducts. The general, simplified reaction is:

Ni(HCOO)₂(s) → Ni(s) + 2CO₂(g) + H₂(g)

In practice, the decomposition in the presence of coordinating solvents and ligands is more complex. The process involves the formation of nickel atoms (nucleation) which then grow into nanoparticles. Using this compound is advantageous because its decomposition temperature (around 190-200°C) is relatively low, which can help inhibit side reactions that might occur at higher temperatures.[3]

Q3: What are the typical signs of uncontrolled agglomeration in my results?

You can identify agglomeration both visually and through analytical characterization:

  • Visual Observation: Instead of a uniform, dark, and colloidally stable dispersion (which may appear homogenous for hours or days), you will see rapid settling of black or grey precipitates within minutes of completing the synthesis and cooling down.

  • Dynamic Light Scattering (DLS): DLS will show a very large hydrodynamic diameter (often >>500 nm) with a high polydispersity index (PDI), indicating a wide range of cluster sizes rather than discrete nanoparticles.

  • Transmission Electron Microscopy (TEM): TEM grids will show large, dense, fused clusters of particles resembling bunches of grapes, rather than well-separated, individual nanoparticles.

  • X-Ray Diffraction (XRD): While XRD confirms the crystalline nature of the nickel, severe agglomeration can sometimes lead to peak broadening that is not solely attributable to nano-scale crystal size, complicating analysis.

Section 2: Troubleshooting Guide - Common Issues & Proven Solutions

This section provides direct, cause-and-effect troubleshooting for common failure modes during Ni NP synthesis.

Issue A: Immediate, Large-Scale Precipitation During the Reaction

This catastrophic failure occurs when particles agglomerate as soon as they are formed.

  • Most Likely Cause: Insufficient Surface Stabilization. The nascent nickel nanoparticles have highly active surfaces. Without a protective layer, they will irreversibly stick together the moment they collide in the reaction medium.

    Solution: Implement a Capping Agent Strategy. Capping agents are molecules that adsorb onto the nanoparticle surface during its formation, creating a protective barrier that prevents agglomeration.[4][5] This stabilization typically occurs via two main mechanisms:

    • Steric Hindrance: Long-chain molecules (like surfactants or polymers) form a dense physical shell around the particle, making it physically difficult for two particles to get close enough for attractive forces to take over.[4][6] This is the most common and effective strategy in non-aqueous syntheses.

    • Electrostatic Stabilization: In polar solvents, charged molecules can adsorb to the surface, creating a net surface charge. The resulting electrostatic repulsion between like-charged particles keeps them dispersed.

  • Secondary Cause: Uncontrolled Reaction Kinetics. A reaction that proceeds too quickly leads to "explosive nucleation"—the simultaneous formation of a massive number of nuclei. This high particle concentration dramatically increases the probability of collision and agglomeration before capping agents can adequately passivate the surfaces.

    Solution: Optimize the Heating Profile and Precursor Concentration. Control over the reaction temperature is critical for achieving monodisperse, stable nanoparticles.[7]

    • Heating Rate: Avoid rapidly plunging your reaction flask into a pre-heated bath set to the final temperature. Instead, use a programmable temperature controller to ramp the heat slowly (e.g., 5-10°C/minute). This allows for controlled nucleation followed by a steady growth phase, giving capping agents time to adsorb.

    • Final Temperature: Higher temperatures can sometimes lead to smaller particles, but there is a trade-off.[7] Excessively high temperatures can accelerate particle motion and agglomeration. A systematic variation of the final reaction temperature (e.g., 180°C, 200°C, 220°C) is recommended to find the optimal point for your specific system.

Table 1: Comparison of Common Capping Agents for Ni NP Synthesis
Capping AgentTypeTypical SolventMechanismKey Considerations
Oleylamine (OAm) Long-chain amineOctadecene, TolueneSteric HindranceVery effective for high-quality, monodisperse NPs. Also acts as a mild reducing agent. Can be difficult to remove post-synthesis.
Oleic Acid (OA) Long-chain fatty acidOctadecene, XyleneSteric HindranceOften used in combination with OAm to provide robust stability. The carboxylate headgroup binds strongly to the Ni surface.
Trioctylphosphine (TOP) OrganophosphinePhenyl EtherSteric HindranceA strong coordinating ligand that can control nucleation and growth, often resulting in smaller particles.[8] Air-sensitive and toxic.
Polyvinylpyrrolidone (PVP) PolymerEthylene Glycol, WaterSteric HindranceExcellent for syntheses in polar (polyol) solvents. The polymer wraps around the NPs. Molecular weight of PVP is a key variable.[9][10]
CTAB Cationic SurfactantWater, Ethylene GlycolElectrostatic & StericForms a bilayer structure around the NP in aqueous solution.[11][12] Useful for phase transfer applications.
Issue B: Particles Agglomerate During Purification or Storage

This issue occurs when initially stable nanoparticles crash out of solution during the washing steps or after a period of storage.

  • Cause 1: Incompatible Solvents. The stability provided by capping agents is highly dependent on the solvent environment. Washing a stable, non-polar dispersion with a polar solvent (like ethanol or acetone) can strip the capping agent from the surface or cause the particles to crash out due to unfavorable solvation.

    Solution: Use a Non-Solvent/Solvent System for Purification. The standard method for purifying sterically-stabilized nanoparticles is controlled precipitation.

    • Take your stable dispersion (e.g., Ni NPs in Toluene).

    • Add a "non-solvent" (e.g., Ethanol) dropwise until the solution becomes faintly cloudy. The non-solvent reduces the solubility of the capped nanoparticles.

    • Centrifuge the mixture. The nanoparticles will form a soft pellet at the bottom.

    • Discard the supernatant, which contains excess capping agent and byproducts.

    • Re-disperse the pellet in a minimal amount of a good "solvent" (e.g., Toluene, Hexane).

    • Repeat this wash cycle 2-3 times. For final storage, disperse the particles in a pure, anhydrous, non-polar solvent.

  • Cause 2: Surface Oxidation. Nickel is susceptible to oxidation, especially when exposed to air. A thin layer of nickel oxide can form on the surface, altering the surface chemistry and disrupting the binding of the capping agent, leading to instability over time.

    Solution: Maintain an Inert Atmosphere.

    • Synthesis: Always perform the synthesis under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.

    • Purification & Storage: Use degassed solvents for washing and re-dispersion. Store the final nanoparticle dispersion in a sealed vial under an inert atmosphere and in a cool, dark place.

Section 3: A Validated Step-by-Step Synthesis Protocol

This protocol describes a reliable method for synthesizing oleylamine-capped nickel nanoparticles with good control over size and stability.

Protocol: Synthesis of ~15 nm Oleylamine-Capped Nickel Nanoparticles

Materials:

  • Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)

  • Oleylamine (OAm, technical grade, ~70%)

  • 1-Octadecene (ODE, technical grade, 90%)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer and temperature controller

  • Thermocouple

  • Condenser

  • Schlenk line for inert atmosphere (N₂ or Ar)

  • Centrifuge

Procedure:

  • Setup: Assemble the three-neck flask with the condenser, thermocouple, and a septum. Connect the setup to the Schlenk line and ensure the system is under a positive pressure of inert gas.

  • Precursor Mixture: In the flask, combine this compound (e.g., 1 mmol), oleylamine (e.g., 10 mmol), and 1-octadecene (20 mL).

  • Degassing: With gentle stirring, heat the mixture to 110°C under vacuum for 30-60 minutes to remove water and dissolved oxygen. Then, switch back to an inert atmosphere.

  • Reaction Ramp: Increase the temperature to 220°C with a controlled ramp rate of 10°C/minute.

  • Nucleation & Growth: Hold the temperature at 220°C for 1-2 hours. The solution color will change from light green to a homogenous, black dispersion. This indicates the formation of nickel nanoparticles.

  • Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature naturally.

  • Purification:

    • Transfer the black solution to a centrifuge tube.

    • Add 20-30 mL of ethanol to precipitate the nanoparticles.

    • Centrifuge at 6000 rpm for 10 minutes.

    • Discard the clear supernatant.

    • Re-disperse the black pellet in 10 mL of Toluene.

    • Repeat the precipitation/centrifugation cycle two more times.

  • Storage: After the final wash, disperse the nanoparticle pellet in 10 mL of fresh, anhydrous Toluene. Store in a sealed vial under an inert atmosphere. A stable dispersion should show no signs of precipitation for weeks.

Section 4: Visualizing the Process & Mechanism

Diagrams help clarify complex experimental workflows and scientific principles.

Experimental Workflow Diagram

This diagram outlines the logical flow of the synthesis protocol described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification cluster_final Final Product p1 Combine Precursors (Ni Formate, OAm, ODE) p2 Degas Mixture (110°C, Vacuum) p1->p2 r1 Heat to 220°C (10°C/min ramp) p2->r1 r2 Hold at 220°C (1-2 hours) r1->r2 r3 Cool to RT r2->r3 u1 Add Ethanol (Precipitate NPs) r3->u1 u2 Centrifuge u1->u2 u3 Discard Supernatant u2->u3 u4 Re-disperse in Toluene u3->u4 u4->u1 Repeat 2x f1 Store Stable Ni NP Dispersion in Toluene u4->f1

Caption: Workflow for Ni NP synthesis.

Mechanism of Steric Stabilization

This diagram illustrates how long-chain capping agents prevent nickel nanoparticles from agglomerating.

G cluster_unstable Unstabilized Nanoparticles cluster_stable Sterically Stabilized Nanoparticles n1 Ni n1->agglomerate n2 Ni n2->agglomerate label_agg Agglomeration! s1 Ni s2 Ni s1->s2 c1_1 c1_2 c1_3 c1_4 c2_1 c2_2 c2_3 c2_4 label_repel Repulsion

Sources

Technical Support Center: Particle Size Control in Nickel Formate Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for controlling nickel nanoparticle size during the thermal decomposition of nickel formate. Our approach is rooted in scientific principles and practical, field-tested experience to help you overcome common experimental challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: My nickel nanoparticles are consistently too large.

Question: I am following a standard protocol for this compound decomposition, but my transmission electron microscopy (TEM) analysis shows nanoparticles with an average diameter significantly larger than my target. What factors could be causing this, and how can I reduce the particle size?

Answer: This is a frequent challenge in nanoparticle synthesis. The final particle size in this compound decomposition is a direct consequence of the nucleation and growth kinetics. If your particles are too large, it indicates that the particle growth phase is dominating over the nucleation phase. Several experimental parameters can be adjusted to favor nucleation and limit growth.

Primary Causes and Solutions:

  • Decomposition Temperature is Too High: Higher temperatures provide more energy for atoms to diffuse and agglomerate, leading to larger particles. A direct correlation between reaction temperature and the mean particle size of nickel nanoparticles has been observed.[1]

    • Solution: Systematically lower the decomposition temperature. For instance, if you are working at 285°C, try running the reaction at 270°C, 255°C, and 240°C to observe the effect on particle size.[1]

  • Slow Heating Rate: A slow ramp-up to the decomposition temperature can initiate decomposition over a longer period, allowing nascent particles to act as seeds for further growth, resulting in larger, more aggregated particles.

    • Solution: Increase the heating rate to achieve a rapid, uniform nucleation event. This "burst nucleation" creates a large number of nuclei simultaneously, which then grow to a smaller final size due to the limited availability of precursor per nucleus.

  • Absence of a Capping Agent: Without a surface-active agent, newly formed nickel nanoparticles have high surface energy and will tend to aggregate to minimize this energy, leading to larger effective particle sizes.

    • Solution: Introduce a capping agent or surfactant into your reaction. Oleylamine is a common choice that coordinates to the surface of the nanoparticles, providing steric hindrance that prevents aggregation.[2] Polyvinylpyrrolidone (PVP) is another effective agent that can control particle growth.[3] The concentration of the capping agent will also need to be optimized.

Experimental Protocol: Introducing a Capping Agent (Oleylamine)

  • In a typical setup, dissolve your this compound precursor in a high-boiling-point solvent.

  • Add oleylamine to the solution before heating. The amount of oleylamine will need to be optimized; a good starting point is a 1:1 to 5:1 molar ratio of oleylamine to this compound.

  • Proceed with your standard heating protocol under an inert atmosphere (e.g., Argon or Nitrogen).

  • After the reaction is complete and cooled, the nanoparticles will need to be washed (e.g., with ethanol and hexane) to remove excess oleylamine before characterization.[1]

Problem 2: I am observing a wide particle size distribution (polydispersity).

Question: My synthesis is producing nickel nanoparticles, but the size is not uniform. How can I achieve a narrower particle size distribution?

Answer: High polydispersity suggests that nucleation and growth are occurring simultaneously over an extended period. To achieve a monodisperse population of nanoparticles, you need to ensure a distinct separation between the nucleation and growth phases.

Primary Causes and Solutions:

  • Non-uniform Heating: Temperature gradients within your reaction vessel can cause different regions to reach the decomposition temperature at different times, leading to continuous nucleation.

    • Solution: Ensure efficient and uniform heating. If using a flask, ensure it is fully and evenly submerged in the heating bath or mantle. Vigorous stirring can also help maintain a homogenous temperature throughout the reaction medium. Microwave-assisted heating can also provide rapid and uniform heating.[4]

  • Prolonged Reaction Time at High Temperature: Keeping the reaction at the decomposition temperature for too long can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones, broadening the size distribution.

    • Solution: Optimize the reaction time. Once the precursor is consumed (often indicated by a color change), hold the temperature for a shorter period or begin cooling. You can run a time-course study (e.g., quenching the reaction at 5, 15, and 30 minutes past the initial decomposition) to find the optimal duration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound decomposition?

The thermal decomposition of this compound dihydrate, Ni(HCOO)₂·2H₂O, typically proceeds in two main steps. The first is a dehydration step to form the anhydrous salt. The second step is the decomposition of the anhydrous this compound into metallic nickel, carbon dioxide, and hydrogen gas when performed in a vacuum or inert atmosphere.[5][6] If the decomposition is carried out in air, the final product is nickel oxide (NiO).[5][7]

Q2: How does the reaction atmosphere influence the final product?

The reaction atmosphere is critical in determining the composition of the final nanoparticles.

AtmospherePrimary ProductNotes
Inert (e.g., Argon, Nitrogen) Metallic Nickel (Ni)Essential for producing pure nickel nanoparticles. Prevents oxidation.
Vacuum Metallic Nickel (Ni)Similar to an inert atmosphere, it prevents oxidation and removes gaseous byproducts.[6]
Air/Oxygen Nickel Oxide (NiO)The presence of oxygen leads to the oxidation of the newly formed nickel.[5][7]
Reducing (e.g., H₂/Ar) Metallic Nickel (Ni)A reducing atmosphere can help ensure the complete reduction to metallic nickel and may influence particle morphology.

Q3: Can I control particle size by simply changing the precursor concentration?

Yes, to an extent. A higher precursor concentration can lead to a higher nucleation rate, which might result in smaller particles, provided that the nucleation event is rapid and uniform. However, at very high concentrations, you risk increased aggregation and a broader size distribution if the capping agent concentration is not sufficient to stabilize the larger number of particles being formed. It is a parameter that should be optimized in conjunction with temperature and capping agent concentration.

Q4: What is the role of a solvent in the decomposition process?

While solid-state decomposition is possible, performing the decomposition in a high-boiling-point solvent offers several advantages for particle size control:

  • Uniform Heating: A solvent provides a medium for more uniform heat transfer.

  • Capping Agent Efficacy: It solubilizes both the precursor and the capping agent, allowing the capping agent to effectively interact with the nanoparticle surface.

  • Dispersion: The solvent keeps the forming nanoparticles dispersed, reducing immediate aggregation.

Commonly used solvents include oleylamine (which also acts as a capping agent), trioctylphosphine oxide (TOPO), and long-chain alkanes.

Visualizing Experimental Parameters

The following diagram illustrates the key experimental levers you can adjust to control the final particle size of your nickel nanoparticles.

G cluster_params Controllable Parameters cluster_outcomes Particle Characteristics Temperature Decomposition Temperature ParticleSize Average Particle Size Temperature->ParticleSize Higher T → Larger Size HeatingRate Heating Rate SizeDistribution Size Distribution (Monodispersity) HeatingRate->SizeDistribution Faster Rate → Narrower Dist. CappingAgent Capping Agent Concentration CappingAgent->ParticleSize Higher Conc. → Smaller Size CappingAgent->SizeDistribution Optimized → Narrower Dist. Atmosphere Reaction Atmosphere Composition Particle Composition Atmosphere->Composition Inert → Ni Air → NiO

Caption: Key parameters influencing nickel nanoparticle characteristics.

Workflow for Optimizing Nickel Nanoparticle Size

This workflow provides a systematic approach to refining your experimental procedure to achieve your desired particle size.

G Start Define Target Particle Size Setup Establish Baseline Protocol (e.g., 250°C, no capping agent, Ar atm) Start->Setup Run1 Run Baseline Experiment Setup->Run1 Analyze1 Characterize Particles (TEM, XRD) Run1->Analyze1 Decision1 Is Particle Size Too Large? Analyze1->Decision1 AddCapping Introduce Capping Agent (e.g., Oleylamine) Decision1->AddCapping Yes Decision2 Is Distribution Too Broad? Decision1->Decision2 No AdjustTemp Decrease Decomposition Temperature AdjustTemp->Run1 AddCapping->AdjustTemp AdjustRate Increase Heating Rate & Optimize Stirring Decision2->AdjustRate Yes Final Optimized Protocol Achieved Decision2->Final No AdjustRate->Run1

Caption: Systematic workflow for nanoparticle size optimization.

References

  • US20130008286A1 - Method for producing nickel nanoparticles - Google P
  • Revealing the Effect of Nickel Particle Size on Carbon Formation Type in the Methane Decomposition Reaction - MDPI. (URL: [Link])

  • (PDF) Revealing the Effect of Nickel Particle Size on Carbon Formation Type in the Methane Decomposition Reaction - ResearchGate. (URL: [Link])

  • Synthesis of Nickel Nanoparticles and Characterization by Thermal Decomposition of Ni(2,4-di-ClPhAc)2(N2H4)1.5·H2O | Asian Journal of Chemistry. (URL: [Link])

  • One Step Synthesis of NiO Nanoparticles via Solid-State Thermal Decomposition at Low-Temperature of Novel Aqua(2,9-dimethyl-1,10-phenanthroline)NiCl 2 Complex - MDPI. (URL: [Link])

  • Size dependence of the magnetic properties of Ni nanoparticles prepared by thermal decomposition method - PMC - NIH. (URL: [Link])

  • The Kinetics of Thermal Decomposition of this compound Dihydrate in Air - ResearchGate. (URL: [Link])

  • Synthesis of Nickel Oxide Nanoparticles from Thermal Decomposition of a New Precursor. (URL: [Link])

  • synthesis of ni nanoparticles and study the capping agents effect on control the particle size. (URL: [Link])

  • Synthesis and Characterization of NiO Nanoparticles by Thermal Decomposition Method. (URL: [Link])

  • Sonochemical decomposition effects of nickelocene aiming for low-temperature and dispersant-free synthesis of nickel fine particle - PubMed Central. (URL: [Link])

  • Synthetic Routes to Nickel Oxide Nanoparticles - An Overview - Review Article. (URL: [Link])

  • Decomposition reactions of this compound, nickel malonate, nickel maleate and nickel fumarate in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (URL: [Link])

  • Chemical Vapor Synthesis of Nonagglomerated Nickel Nanoparticles by In-Flight Coating | ACS Omega - ACS Publications. (URL: [Link])

  • Active Nature of Primary Amines during Thermal Decomposition of Nickel Dithiocarbamates to Nickel Sulfide Nanoparticles | Chemistry of Materials - ACS Publications. (URL: [Link])

  • Formation of nickel nanoparticles on amorphous silicon thin film and its effect on crystallization - ResearchGate. (URL: [Link])

  • This compound - Wikipedia. (URL: [Link])

  • Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - MDPI. (URL: [Link])

  • ACS Sustainable Chemistry & Engineering - ACS Publications - American Chemical Society. (URL: [Link])

  • Cadmium Removal from Synthetic Waste-Water Using TiO 2 -Modified Polymeric Membrane Through Electrochemical Separation System - MDPI. (URL: [Link])

  • Nickel nanoparticle-induced cell transformation: involvement of DNA damage and DNA repair defect through HIF-1α/miR-210/Rad52 pathway - PMC - PubMed Central. (URL: [Link])

  • Helium compounds - Wikipedia. (URL: [Link])

Sources

Technical Support Center: Industrial-Scale Production of Nickel Formate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the industrial production and application of nickel formate. This guide is designed for researchers, scientists, and process chemists who are working with this compound, particularly as a precursor for catalysts in hydrogenation and other chemical processes. We will address common challenges encountered during synthesis, quality control, and handling, providing practical troubleshooting advice and in-depth scientific explanations to ensure the success of your work.

Section 1: Synthesis & Process Optimization FAQs

This section addresses fundamental questions regarding the industrial synthesis of this compound, helping you optimize your process from the start.

Q1: What are the most common industrial synthesis routes for this compound?

There are two primary routes favored for industrial-scale production due to their cost-effectiveness and scalability:

  • Metathesis Reaction (Double Displacement): This is a widely used method involving the reaction of a soluble nickel salt, typically nickel(II) sulfate, with a formate salt, such as sodium formate.[1][2] The reaction is driven by the lower solubility of this compound in the reaction medium, causing it to precipitate.

  • Acid-Base Reaction: This route involves reacting a nickel source like nickel(II) carbonate, nickel(II) hydroxide, or even nickel metal with formic acid.[2][3][4][5] While direct reaction with nickel metal can be slow due to the metal's corrosion resistance, using nickel carbonate or hydroxide provides a more favorable reaction rate.[4]

The choice between these methods often depends on the cost of raw materials, desired purity, and the required capital investment for equipment.

Q2: How does the choice of nickel precursor affect the final product?

The nickel precursor significantly influences the final product's characteristics, such as particle size, purity, and catalytic performance after reduction.

Different nickel salts used as precursors in catalyst preparation (for which this compound is an intermediate) result in catalysts with varying crystallite size, dispersion, and metal-support interaction.[6] For instance, preparing this compound from nickel sulfate may introduce sulfate impurities if not washed properly, which can be detrimental to catalyst activity.[1] Synthesis from nickel acetate and formic acid is reported to yield a purer product with an easier work-up.[3]

Q3: What is the critical role of temperature during the synthesis of this compound from nickel sulfate and sodium formate?

Temperature control is arguably the most critical parameter in this specific synthesis route. The reaction should be carried out in hot, preferably boiling, solutions to ensure a complete reaction.[1]

More importantly, the filtration step must be performed while the solution is still hot. This is because the primary byproduct, sodium sulfate, is significantly more soluble at higher temperatures. If the solution is allowed to cool before filtration, sodium sulfate will co-precipitate with the this compound, leading to a highly contaminated product that is difficult to purify without substantial loss of the desired this compound.[1]

Q4: How does pH influence the synthesis and quality of the final product?

Maintaining the correct pH is crucial for preventing the formation of unwanted byproducts and ensuring the desired product morphology.

  • Preventing Hydroxide Formation: In aqueous solutions, if the pH becomes too high (alkaline), nickel(II) ions can precipitate as nickel hydroxide (Ni(OH)₂). This is generally undesirable as it introduces impurities and alters the stoichiometry. The synthesis of nickel nanoparticles (the downstream application of this compound) is highly dependent on pH, which controls the formation of hydroxide intermediates and the final particle structure.[7][8][9]

  • Ensuring Complete Reaction: When starting with nickel carbonate or hydroxide and formic acid, the pH will naturally shift as the base is neutralized. It's essential to use a sufficient amount of formic acid to ensure the complete conversion of the nickel precursor.

A general recommendation is to maintain a slightly acidic pH to keep the nickel ions in solution and prevent side reactions.

Section 2: Troubleshooting Guide for this compound Production

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem: Low Product Yield

Q: My final yield of dried this compound is significantly below the theoretical maximum. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can usually be traced to incomplete reactions or mechanical losses.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reactants have not fully converted to this compound. This can be due to insufficient reaction time, non-optimal temperature, or incorrect stoichiometry.1. Optimize Reaction Conditions: Ensure solutions are heated to boiling when using the nickel sulfate/sodium formate route to drive the reaction to completion.[1] 2. Verify Stoichiometry: Double-check the molar ratios of your reactants. Consider a slight excess of the less expensive reactant (e.g., sodium formate) to ensure full conversion of the nickel salt.
Product Loss During Washing This compound has slight solubility in water, which can lead to losses if washing is excessive or performed with hot water.[2]1. Use Cold Water for Washing: Wash the filtered this compound cake with cold water to minimize dissolution.[1] 2. Optimize Wash Volume: Use the minimum volume of water required to remove soluble impurities like sodium sulfate. Perform conductivity tests on the wash filtrate to determine when the product is sufficiently clean.
Mechanical Losses Product may be lost during transfers between vessels, in the filter press, or during drying.1. Refine Handling Procedures: Ensure complete transfer of slurries. Scrape filter cloths and processing vessels thoroughly. 2. Check for Leaks: Inspect all equipment, including filter presses and pumps, for leaks.
Problem: Product Contamination & Purity Issues

Q: My this compound is contaminated with byproducts, specifically sodium sulfate. How can I improve its purity?

A: This is a classic challenge in the metathesis production route. The key lies in exploiting the solubility differences between this compound and sodium sulfate.

Experimental Protocol: High-Purity this compound Synthesis
  • Prepare Reactant Solutions: Separately dissolve stoichiometric amounts of nickel sulfate and sodium formate in boiling deionized water.

  • Reaction: While maintaining the temperature near boiling, mix the two solutions. This compound will precipitate as a green solid.

  • Concentration (Optional but recommended): Boil the solution to concentrate it. This will further increase the precipitation of this compound.[1]

  • CRITICAL STEP - Hot Filtration: Filter the mixture immediately while it is still hot (ideally > 80°C). This keeps the sodium sulfate byproduct dissolved in the mother liquor. A pre-heated filter funnel or a jacketed filter press is recommended for large-scale operations.

  • Washing: Wash the resulting filter cake with a minimal amount of cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified this compound at a temperature between 100-110°C. Exceeding this temperature can lead to decomposition.[1][2]

Troubleshooting Logic for Purity Issues

G start Symptom: High Sodium Sulfate Contamination q1 Was the filtration performed while the solution was hot? start->q1 a1_no No q1->a1_no Primary Fault a1_yes Yes q1->a1_yes Check Secondary Cause sol1 Root Cause: Sodium sulfate co-precipitated upon cooling. a1_no->sol1 q2 Was the filter cake worn sufficiently? a1_yes->q2 action1 Corrective Action: Implement hot filtration. Maintain solution temp >80°C during filtration. sol1->action1 end_node Purity Issue Resolved action1->end_node a2_no No q2->a2_no a2_yes Yes q2->a2_yes Re-evaluate initial reactant purity sol2 Root Cause: Residual mother liquor (containing dissolved sulfate) remains in the cake. a2_no->sol2 a2_yes->end_node Re-evaluate initial reactant purity action2 Corrective Action: Increase wash volume with cold water. Monitor filtrate conductivity until stable. sol2->action2 action2->end_node

Caption: Troubleshooting logic for high sulfate contamination.

Problem: Inconsistent Particle Morphology

Q: The particle size of my this compound is inconsistent between batches, which affects the performance of my final catalyst. How can I control this?

A: Particle morphology is highly dependent on nucleation and growth kinetics. Controlling this requires precise management of process parameters.

Parameter Influence on Morphology Recommendation for Control
Reactant Concentration Higher concentrations can lead to faster precipitation and smaller, potentially agglomerated particles.Maintain consistent reactant molarity across all batches. Experiment with slightly lower concentrations to promote slower crystal growth and larger, more uniform crystals.
Agitation Insufficient agitation can create localized areas of high supersaturation, leading to non-uniform nucleation. Excessive agitation can cause crystal breakage (attrition).Use a calibrated overhead stirrer or baffled reactor to ensure homogeneous mixing. Determine the optimal RPM that keeps solids suspended without creating a violent vortex.
Rate of Precipitation A rapid precipitation (e.g., by crash cooling or rapid concentration) results in a large number of small crystals.Implement a controlled cooling or evaporation profile. A slower, linear rate will favor the growth of existing crystals over the formation of new nuclei, leading to a larger average particle size and narrower distribution.

Section 3: Quality Control & Safety

Q: What are the key quality control parameters for industrial this compound?

A: For most applications, especially as a catalyst precursor, the following parameters are critical.

Parameter Typical Value / Method Importance
Appearance Green, crystalline solid[10]A visual check for off-colors (e.g., brownish tints) can indicate impurities or partial decomposition.
Nickel Content Assay by titration or ICP-OESConfirms the stoichiometry and overall purity of the material.
Sulfate/Chloride Content Ion ChromatographyQuantifies residual anionic impurities from precursors which can act as catalyst poisons.
Thermal Decomposition Profile Thermogravimetric Analysis (TGA)Critical for catalyst manufacturing. The decomposition temperature (typically 180-200°C) and mass loss profile must be consistent to ensure proper reduction to metallic nickel.[2]
Q: What are the primary safety hazards of this compound and what precautions should be taken?

A: this compound, like many nickel compounds, presents significant health risks and must be handled with appropriate care.

  • Primary Hazards:

    • Carcinogenicity: Nickel compounds are classified as carcinogenic.[11]

    • Sensitization: May cause allergic skin reactions (dermatitis) and can cause allergy or asthma symptoms if inhaled.[10][12]

    • Irritation: Dust is irritating to the eyes, nose, and throat.[13]

Mandatory Safety Precautions
  • Engineering Controls: Always handle this compound powder in a well-ventilated area, preferably within a fume hood or a ventilated enclosure to minimize dust exposure.[11]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: A NIOSH-approved respirator for particulates is required when handling the powder.[11]

    • Hand Protection: Neoprene or nitrile rubber gloves are essential to prevent skin contact.[11]

    • Eye Protection: Chemical safety goggles are mandatory.[11]

    • Body Protection: Wear a lab coat or protective clothing.[11]

  • Handling: Avoid creating dust. Use "scooping" rather than "pouring" motions where possible. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[11][12]

  • Spill Response: In case of a spill, avoid creating dust. Carefully sweep or vacuum the spilled material into a labeled container for disposal. Do not use compressed air for cleaning. Prevent entry into sewers and public waters.[11]

General Synthesis Workflow

Caption: General workflow for this compound synthesis via metathesis.

References

  • Ellis, C. (1923). Process of making this compound. U.S. Patent 1,452,478.
  • National Center for Biotechnology Information. (n.d.). Formic acid, nickel salt. PubChem Compound Database. Retrieved from [Link]

  • Gelest, Inc. (2016). This compound, dihydrate Safety Data Sheet. [Link]

  • Primary Information Services. (n.d.). This compound-Technology, MSDS, Process, Raw Materials, Company Profile, Suppliers, Study. [Link]

  • Wikipedia contributors. (n.d.). This compound. Wikipedia. Retrieved from [Link]

  • Latimer, W. M. (1951). Manufacture of this compound. U.S. Patent 2,576,072.
  • Wang, Y., et al. (2021). Effect of the Nickel Source on the Structure, Performance, and Carbon Deposition of the Ni/Al2O3 Catalyst for CO2–CH4 Reforming. ACS Omega. [Link]

  • Said, A. A. (2018). The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. ResearchGate. [Link]

  • Mohamed, M. A., et al. (2014). Effect of pH on Formation of Nickel Nanostructures through Chemical Reduction Method. ResearchGate. [Link]

  • Lab Alley. (n.d.). This compound - SAFETY DATA SHEET. [Link]

  • Scribd. (n.d.). Nickel Troubleshooting Guide. [Link]

  • Yusof, F., & Mohamad, A. A. (n.d.). THE EFFECT OF PH ON THE FORMATION OF NICKEL NANOSTRUCTURES BY CHEMICAL REDUCTION METHOD. CORE. [Link]

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purification methods for nickel formate synthesized from nickel sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of nickel formate, specifically when synthesized from nickel sulfate. This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with this compound. Our goal is to provide practical, field-tested insights and solutions to common challenges encountered during the purification process, moving beyond simple procedural lists to explain the underlying scientific principles.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound from nickel sulfate and sodium formate. The primary reaction is a metathesis (double displacement) reaction:

NiSO₄ + 2HCOONa → Ni(HCOO)₂ + Na₂SO₄

The main challenge is the effective separation of the desired this compound from the sodium sulfate byproduct and any unreacted starting materials.

Issue 1: Final product is contaminated with sodium sulfate.
  • Problem: You have obtained the characteristic green crystals of this compound dihydrate, but analytical testing (e.g., ICP-MS, Atomic Absorption Spectroscopy) reveals significant sodium contamination.

  • Causality: Sodium sulfate is a primary byproduct of the reaction.[1] If the reaction mixture is cooled too much or concentrated too far before filtration, sodium sulfate, which is less soluble in cold water, can co-precipitate with the this compound.[1]

  • Solution Protocol:

    • Hot Filtration: The most critical step is to filter the this compound crystals from the mother liquor while the solution is still hot (ideally near boiling).[1] This keeps the sodium sulfate byproduct dissolved in the solution, allowing for its separation.

    • Controlled Concentration: When boiling the solution to precipitate the this compound, avoid over-concentration. A patent for this process suggests concentrating to a strength of about 37-38° Bé (Baumé scale) while hot.[1] Exceeding this can force sodium sulfate out of the solution.

    • Washing with Hot Water: Wash the filtered this compound crystals with a small amount of hot water. This will help dissolve any remaining sodium sulfate on the crystal surfaces. Be mindful that this compound has slight solubility in hot water, so use the minimum volume necessary to avoid significant product loss.

    • Recrystallization (Recommended): For the highest purity, recrystallization is the most effective method. This process is detailed in Part 2.

Issue 2: The yield of this compound is significantly lower than theoretical.
  • Problem: After filtration and drying, the mass of the obtained this compound is much lower than expected based on the stoichiometry of the starting materials.

  • Causality:

    • Incomplete Reaction: The reaction may not have gone to completion. This can be due to incorrect stoichiometry or insufficient reaction time/temperature.

    • Product Loss During Washing: this compound is sparingly soluble in cold water and moderately soluble in hot water.[2][3][4] Excessive washing, especially with hot water, can dissolve a substantial portion of the product.

    • Filtration Issues: Using a filter paper with too large a pore size can lead to the loss of fine microcrystalline product during filtration.

  • Solution Protocol:

    • Optimize Reaction Conditions: Ensure you are using stoichiometric amounts of nickel sulfate and sodium formate. The reaction should be carried out in boiling water to ensure completion.[1]

    • Refine Washing Technique: Wash the filtered crystals with ice-cold water to minimize solubility losses. If hot washing is necessary to remove sulfates, use minimal volumes and work quickly. An alternative is to wash with a solvent in which this compound is insoluble, such as ethanol.[5]

    • Select Appropriate Filtration Media: Use a fine-pore filter paper or a fritted glass funnel to ensure the capture of all this compound crystals.

Issue 3: The this compound crystals are very fine and difficult to filter.
  • Problem: The product precipitates as a very fine powder that clogs the filter paper and results in a slow, inefficient filtration process.

  • Causality: Rapid precipitation leads to the formation of many small nuclei rather than the slow growth of larger crystals. This is often caused by cooling the reaction mixture too quickly or adding an anti-solvent (like ethanol) too rapidly.

  • Solution Protocol:

    • Control Cooling Rate: Allow the reaction mixture to cool slowly after the initial precipitation from the hot, concentrated solution. This encourages larger crystal growth.

    • "Digestion" Step: Hold the mixture at an elevated temperature (e.g., 60-70 °C) for a period (30-60 minutes) after precipitation. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals.

    • Gradual Anti-Solvent Addition: If using an anti-solvent like ethanol to increase yield, add it slowly and with constant stirring to the aqueous solution of this compound.[5]

Part 2: Detailed Protocol - Purification by Recrystallization

Recrystallization is a powerful technique to purify solid compounds by leveraging differences in solubility.[6] For this compound, it is highly effective at removing co-precipitated salts like sodium sulfate.

Experimental Protocol: Recrystallization of this compound Dihydrate
  • Solvent Selection: Deionized water is the most suitable solvent for recrystallizing this compound, as its solubility increases significantly with temperature.[3]

  • Dissolution:

    • Place the crude this compound powder into an Erlenmeyer flask.

    • Add a minimal amount of deionized water (e.g., start with ~20 mL of water per gram of crude product).

    • Gently heat the mixture on a hot plate with stirring (a magnetic stir bar is ideal) to approximately 80-90 °C.

    • Continue adding small portions of hot deionized water until all the green this compound crystals have just dissolved. Avoid adding a large excess of water, as this will reduce the final yield.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents these impurities from being incorporated into the final crystals.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to rinse away the impurity-containing mother liquor.

    • Follow with a wash of cold ethanol to help remove the water and expedite drying.[5]

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a mild temperature (e.g., 40-50 °C). Avoid excessive heat, as the dihydrate can lose its water of crystallization above 130-140 °C.[4]

Part 3: Frequently Asked Questions (FAQs)
  • Q1: What is the typical appearance and form of the purified product?

    • Purified this compound should be a fine, green, crystalline solid. It is typically isolated as the dihydrate, Ni(HCOO)₂·2H₂O.[2]

  • Q2: How can I verify the purity of my final product?

    • Elemental Analysis: Techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) are highly sensitive for detecting trace metal impurities, such as sodium from sodium sulfate.[7]

    • Titration: The nickel content can be determined by complexometric titration with EDTA.[8]

    • Thermogravimetric Analysis (TGA): TGA can confirm the presence of the two water molecules in the dihydrate structure. The decomposition of this compound dihydrate occurs in stages, with dehydration occurring first, followed by the decomposition of the anhydrous salt.[9]

  • Q3: Why is it important to control the temperature during drying?

    • This compound dihydrate is stable at moderate temperatures but will lose its two water molecules to become anhydrous between 130-140 °C.[4][10] Further heating to 180-200 °C will cause it to decompose into metallic nickel and various gaseous byproducts.[4][11][12] For use as a catalyst precursor, this decomposition is the desired outcome, but for isolating the pure compound, it must be avoided.

  • Q4: Can I use a different nickel salt, like nickel chloride, as a starting material?

    • Yes, other nickel(II) salts can be used.[13] However, the choice of starting salt will determine the byproduct (e.g., NaCl from nickel chloride, NaNO₃ from nickel nitrate). The solubility and ease of removal of this byproduct must be considered. Sodium sulfate is often challenging due to its variable solubility with temperature.

Part 4: Visualization of the Purification Workflow

The following diagram illustrates the key steps and decision points in the synthesis and purification process.

PurificationWorkflow cluster_synthesis Synthesis Stage cluster_separation Primary Separation cluster_purification Purification Stage (Recrystallization) Reactants Nickel Sulfate (NiSO₄) + Sodium Formate (2HCOONa) Reaction Metathesis Reaction (in boiling water) Reactants->Reaction Hot_Filtration Hot Filtration Reaction->Hot_Filtration Crude_Product Crude Ni(HCOO)₂·2H₂O (Solid) Hot_Filtration->Crude_Product Collect Crystals Mother_Liquor Mother Liquor (Contains Na₂SO₄) Hot_Filtration->Mother_Liquor Discard Filtrate Dissolution Dissolve in minimal hot H₂O Crude_Product->Dissolution Slow_Cooling Slow Cooling & Ice Bath Dissolution->Slow_Cooling Cold_Filtration Vacuum Filtration Slow_Cooling->Cold_Filtration Washing Wash with ice-cold H₂O & Ethanol Cold_Filtration->Washing Drying Low Temp. Drying (< 60°C) Washing->Drying Final_Product Pure Ni(HCOO)₂·2H₂O Drying->Final_Product

Caption: Workflow for this compound Purification.

Part 5: Summary of Key Purification Parameters

For successful purification, especially via recrystallization, solvent choice is paramount. The table below summarizes the properties of solvents relevant to this process.

SolventRoleSolubility of Ni(HCOO)₂Rationale & Key Considerations
Water Primary Recrystallization SolventSparingly soluble in cold, moderately soluble in hot.[2][3]Ideal for temperature-based recrystallization. The significant solubility difference between hot and cold water allows for high recovery of pure product upon cooling.
Ethanol Washing Agent / Anti-solventPractically insoluble.[4]Excellent for washing final crystals as it will not dissolve the product, helps remove residual water, and evaporates quickly. Can be used as an anti-solvent to precipitate product from an aqueous solution.[5]
Formic Acid Reaction Medium / Suppresses HydrolysisPractically insoluble.[4]While this compound is synthesized using formic acid with nickel carbonate/hydroxide, it is insoluble in concentrated formic acid. In aqueous solutions, a slight excess of formic acid can be used to suppress hydrolysis of the salt.[14]
References
  • Wikipedia. This compound. [Link]

  • LookChem. About this compound. [Link]

  • Chemister.ru. nickel(II) formate. [Link]

  • PubChem - NIH. Formic acid, nickel salt. [Link]

  • SciSpace. The development of internal structure during thermal decomposition: this compound dihydrate. [Link]

  • ResearchGate. The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. [Link]

  • Merck Index. This compound. [Link]

  • Google Patents.
  • Google Patents.
  • Laboratory Notes. This compound. [Link]

  • Journal of Chemical Education. Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab. [Link]

  • SciSpace. Nucleus formation and the kinetics of thermal decomposition of this compound. [Link]

  • National Institute of Standards and Technology. This compound with Water - IUPAC-NIST Solubilities Database. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Impact Factor. A Review on Nickel Estimation as an Elemental Impurity by Various Analytical Techniques. [Link]

  • DTIC. Determination of Nickel, Nickel Chloride Hexahydrate and Boric Acid in Nickel Sulfamate Plating Solutions by Titration. [Link]

Sources

improving the yield of nickel formate from nickel carbonate and formic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of nickel formate from nickel carbonate and formic acid. This resource is designed for researchers and chemical development professionals to navigate the common challenges associated with this synthesis, enabling you to optimize your reaction for higher yield and purity.

Overview of the Synthesis

The reaction between nickel carbonate (NiCO₃) and formic acid (HCOOH) is a straightforward acid-base reaction that produces this compound, water, and carbon dioxide. The product is typically isolated as the green crystalline dihydrate, Ni(HCOO)₂·2H₂O, a key precursor for the production of nickel catalysts.[1][2]

The balanced chemical equation is:

NiCO₃ (s) + 2HCOOH (aq) → Ni(HCOO)₂ (aq) + H₂O (l) + CO₂ (g)

While the reaction appears simple, achieving a high yield of pure product requires careful control over several experimental parameters. This guide will address the most common issues encountered in the laboratory.

Reaction Workflow Diagram

G start Start: High-Purity Reactants (Nickel Carbonate, Formic Acid) react Combine Reactants in Vessel (Slow addition of acid to carbonate) start->react heat Gentle Heating & Vigorous Stirring (e.g., 50-70°C) react->heat monitor Monitor Reaction Progress (Cessation of CO2 effervescence) heat->monitor cool Cool Reaction Mixture (Promotes crystallization) monitor->cool filter Isolate Product via Filtration cool->filter wash Wash with Cold Deionized Water (Removes impurities) filter->wash dry Dry Under Vacuum (e.g., 60-80°C) wash->dry end_product Final Product: This compound Dihydrate dry->end_product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you diagnose and solve issues in your synthesis.

Question 1: My yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is the most common issue and typically points to one of two problems: an incomplete reaction or loss of product during workup.

  • Cause A: Incomplete Reaction

    • Explanation: Nickel carbonate is a solid, and this is a heterogeneous reaction. If the formic acid cannot access the entire surface of the carbonate, the reaction will be incomplete. This can be due to insufficient agitation, low temperature, or incorrect stoichiometry.

    • Solution:

      • Improve Agitation: Ensure vigorous and continuous stirring to keep the solid nickel carbonate suspended. This prevents the solid from caking at the bottom of the vessel, which can severely limit the reaction rate.[1]

      • Control Temperature: Gently heat the reaction mixture to 50-70°C. Increased temperature enhances reaction kinetics. However, avoid boiling, which can cause loss of formic acid.

      • Check Stoichiometry: Use a slight excess (5-10 mol%) of formic acid to ensure all the nickel carbonate is consumed. The reaction is complete when CO₂ evolution ceases.

  • Cause B: Product Loss During Isolation

    • Explanation: this compound dihydrate has a low but non-zero solubility in water.[3] Washing the isolated product with large volumes of water, especially warm water, will dissolve a portion of your yield.

    • Solution:

      • Cool Before Filtering: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to minimize the solubility of this compound in the mother liquor.

      • Wash with Cold Solvents: Wash the filtered crystals with a minimal amount of cold deionized water to remove soluble impurities. Washing with an organic solvent in which this compound is insoluble, such as ethanol, can also be effective.

Question 2: The reaction is proceeding very slowly, and CO₂ is still evolving after several hours. How can I speed it up?

Answer: A slow reaction rate is almost always related to kinetics and the physical nature of the reactants.

  • Explanation: The rate of a solid-liquid reaction is highly dependent on the surface area of the solid reactant, temperature, and mixing efficiency.

  • Solution:

    • Reduce Particle Size: Use finely powdered nickel carbonate. If your starting material is coarse, gently grind it in a mortar and pestle before use. A smaller particle size dramatically increases the reactive surface area.

    • Increase Temperature: As mentioned, increasing the temperature to the 50-70°C range will significantly accelerate the reaction.

    • Ensure Efficient Stirring: Use a magnetic stir bar or overhead stirrer that creates a vortex, ensuring the solid particles are constantly suspended and interacting with the acid.

Troubleshooting Decision Tree

G problem_node problem_node cause_node cause_node solution_node solution_node problem Poor Yield or Purity q1 Is the reaction incomplete? (e.g., solid NiCO3 remains, prolonged CO2 evolution) problem->q1 q2 Is the final product impure? (e.g., wrong color, contains solids) problem->q2 q1->q2 No cause1 Cause: Low Temperature or Poor Agitation q1->cause1 Yes cause2 Cause: Incorrect Stoichiometry (Insufficient Acid) q1->cause2 Yes cause3 Cause: Product Loss During Workup q2->cause3 No cause4 Cause: Inadequate Washing q2->cause4 Yes sol1 Solution: Increase Temp (50-70°C) & Ensure Vigorous Stirring cause1->sol1 sol2 Solution: Use 5-10 mol% Excess Formic Acid cause2->sol2 sol3 Solution: Cool Before Filtering, Wash with Minimal Cold Water cause3->sol3 sol4 Solution: Ensure Complete Reaction, Wash Filter Cake Thoroughly with Cold Water cause4->sol4

Caption: A decision tree to diagnose common synthesis issues.

Question 3: My final product is a very pale green or contains white specks. What is the impurity?

Answer: This almost certainly indicates the presence of unreacted nickel carbonate.

  • Explanation: this compound dihydrate is a distinct green color.[3][4] Nickel carbonate is typically a pale green or whitish solid. If the reaction is not driven to completion, the unreacted starting material will contaminate your product.

  • Solution:

    • Ensure Complete Reaction: The most reliable indicator of reaction completion is the cessation of CO₂ bubbling. Allow the reaction to proceed until effervescence has completely stopped.

    • Use a Slight Excess of Acid: As previously noted, a small excess of formic acid will consume all the nickel carbonate.

    • Purification: If you have already isolated a contaminated batch, you can attempt to purify it. Redissolve the solid in a minimum amount of warm deionized water, filter out the insoluble nickel carbonate, and then recrystallize the this compound by cooling the filtrate.

Question 4: After drying, my green product has turned dark or black. What happened?

Answer: You have likely decomposed the this compound.

  • Explanation: this compound dihydrate is thermally sensitive. It first loses its water of hydration between 130-140°C.[3] At higher temperatures, typically around 180-200°C, it decomposes into metallic nickel, carbon dioxide, and other gases.[3][4][5] Finely divided metallic nickel often appears as a black powder.

  • Solution:

    • Gentle Drying Conditions: Do not dry the product in a high-temperature oven. The ideal method is to use a vacuum oven at a moderate temperature (60-80°C). This allows for the efficient removal of water without risking thermal decomposition.

    • Avoid Overheating: If a vacuum oven is unavailable, air-dry the product at a temperature well below 130°C, although this will take longer.

Frequently Asked Questions (FAQs)

  • What is the optimal concentration of formic acid to use? Using a commercially available solution of 85-90% formic acid is generally effective. While higher concentrations can be used, they increase handling risks. The key is to ensure the total molar amount of formic acid is sufficient for the stoichiometry.

  • How critical is the order of addition? It is best practice to slowly add the formic acid solution to the solid nickel carbonate with good stirring. This allows for better control over the initial effervescence of CO₂, preventing foaming and potential overflow of the reaction vessel.

  • What are the key safety precautions for this reaction?

    • Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of formic acid vapors and the CO₂ produced.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Formic acid is corrosive and can cause severe skin burns.

    • Nickel compounds are classified as hazardous and potential carcinogens; handle them with care and avoid generating dust.[4][6]

  • Can I use a different nickel salt as a starting material? Yes, this compound can also be prepared from nickel(II) hydroxide or nickel(II) acetate by reacting them with formic acid.[3] Another common route involves the reaction of nickel(II) sulfate with sodium formate.[3][7] However, the reaction with nickel carbonate is often preferred due to the clean byproducts (water and CO₂).

Data Summary & Protocols

Table 1: Properties of this compound Dihydrate
PropertyValueSource(s)
Chemical Formula Ni(HCOO)₂·2H₂O[2]
Molar Mass 184.76 g/mol [6]
Appearance Green crystalline solid[3][4]
Density 2.15 g/cm³[4][6]
Solubility in Water Sparingly soluble in cold water[3]
Dehydration Temp. ~130-140°C[3]
Decomposition Temp. Begins at ~180-200°C[3][4][5]
Standard Laboratory Protocol for this compound Synthesis

Materials:

  • Nickel(II) Carbonate (NiCO₃), finely powdered

  • Formic Acid (HCOOH), ~88% solution

  • Deionized Water

  • Ethanol (optional, for washing)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and place it on a stirrer/hotplate within a fume hood.

  • Reactant Addition: Weigh out 1.0 equivalent of nickel carbonate and add it to the flask. In a separate beaker, measure out 2.1 equivalents (a 5 mol% excess) of formic acid solution.

  • Reaction: Begin stirring the nickel carbonate. Slowly add the formic acid solution to the flask via a dropping funnel over 15-20 minutes to control the initial effervescence.

  • Heating: Once the addition is complete, gently heat the mixture to 60°C with continuous, vigorous stirring.

  • Monitoring: Maintain the temperature and stirring until all gas evolution has ceased. The solution should become a clear green, indicating all the solid nickel carbonate has reacted. This may take 1-3 hours.

  • Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize the crystallization of the product.

  • Isolation: Collect the green crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions of ice-cold deionized water, followed by a small portion of cold ethanol (optional) to aid in drying.

  • Drying: Carefully transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at 70°C until a constant weight is achieved.

References

  • Ellis, C. (1923). Process of making this compound. U.S.
  • National Center for Biotechnology Information. Formic acid, nickel salt. PubChem Compound Database. [Link]

  • Huo, Z., & Jin, F. (2017). Nanoporous Nickel catalyst for selective hydrogenation of carbonates into formic acid in water. Request PDF. [Link]

  • Kenner, J. (1951). Manufacture of this compound. U.S.
  • Wikipedia. This compound. [Link]

  • Malecki, A., & Drozdz, E. (2019). The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. ResearchGate. [Link]

  • Hanzel, D., et al. (2018). Redetermination of nickel(II) formate dihydrate. IUCr Journals. [Link]

  • Laboratory Notes. This compound. [Link]

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Technical Support Center: Troubleshooting Impurities in Commercial Nickel Formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for commercial nickel formate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common purity-related issues encountered during their experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from several stages of the manufacturing process. The primary sources include:

  • Raw Materials: The purity of the nickel salts (e.g., nickel sulfate, nickel carbonate) and formic acid used in the synthesis is critical. Common metallic impurities such as iron, copper, cobalt, and zinc can be carried over from the nickel source. Similarly, anions like sulfates and chlorides can be introduced from the nickel salt.[1][2]

  • Synthesis Process: Incomplete reaction or side reactions during synthesis can lead to impurities. For instance, if nickel carbonate is used, residual unreacted carbonate may remain. Hydrolysis of this compound can also occur, leading to the formation of nickel hydroxide.[3]

  • Post-synthesis Processing: Inadequate washing and drying can leave behind soluble by-products, such as sodium sulfate, particularly if sodium formate was used in a metathetical reaction.[1]

Q2: How do I know if impurities in my this compound are affecting my experiment?

A2: The impact of impurities often manifests as inconsistencies or failures in your application. Here are some common indicators:

  • In Catalysis: If you are using this compound as a precursor for a nickel catalyst, you might observe:

    • Reduced Catalytic Activity: Longer reaction times or incomplete conversion compared to previous successful batches.

    • Poor Selectivity: Formation of unwanted by-products.

    • Catalyst Deactivation: A rapid loss of catalytic activity over a shorter period than expected.[4]

  • In Materials Synthesis (e.g., Battery Cathode Precursors):

    • Inconsistent Particle Morphology: Variations in the size, shape, and uniformity of the resulting nickel-based materials.

    • Poor Electrochemical Performance: In batteries, impurities can lead to reduced capacity, poor cycle life, and safety issues.[5]

  • General Observations:

    • Color Variation: While pure this compound is a green solid, significant deviations in color could indicate the presence of impurities.[6]

    • Insolubility: The presence of insoluble matter when dissolving the this compound in your solvent system.

Q3: What are the typical purity specifications for this compound?

A3: Purity requirements can vary depending on the application. For general use, a purity of >99% is often cited.[2] For more demanding applications like catalyst manufacturing, specific standards exist. For example, the Bureau of Indian Standards has a specification, IS 8325:1983 , for this compound intended for nickel catalyst production.[7][8] While the full text may require a subscription to access, its existence highlights that for high-performance applications, specific limits on impurities like sulfates, chlorides, and other metals are often defined. For battery-grade precursors, extremely low levels of metallic impurities are required to ensure optimal electrochemical performance.[9][10]

Troubleshooting Guide: A Deeper Dive

This section is structured to help you identify and address specific impurity-related problems.

Problem 1: Reduced Catalytic Activity or Inconsistent Reaction Yields in Hydrogenation

Possible Cause: Your this compound, used as a catalyst precursor, may contain impurities that are poisoning the final active nickel catalyst.

Causality:

  • Sulfur Compounds: Sulfur is a well-known poison for nickel catalysts. Even trace amounts of sulfate (SO₄²⁻) from the nickel sulfate starting material can be reduced during catalyst preparation to form nickel sulfide, which is catalytically inactive.[6]

  • Chloride Ions: Chlorides can alter the electronic properties of the nickel catalyst, potentially leading to increased coke formation and deactivation in certain reactions.[11][12]

  • Other Metal Cations: Impurities like iron, copper, or zinc can interfere with the formation of the desired active nickel sites or introduce unwanted side reactions.

Troubleshooting Workflow:

A Low/Inconsistent Catalytic Activity B Analyze for Anionic Impurities (Sulfate, Chloride) via Ion Chromatography A->B C Analyze for Metallic Impurities (Fe, Cu, Co, Zn) via ICP-OES/AAS A->C D Sulfate/Chloride Detected? B->D E Metallic Impurities Detected? C->E F Purify this compound by Recrystallization D->F Yes G Source High-Purity Grade this compound D->G No, but problem persists H Implement Catalyst Regeneration Protocol (if applicable) D->H Consider for catalyst E->F Yes E->G No, but problem persists I Problem Resolved F->I G->I

Caption: Troubleshooting workflow for reduced catalytic activity.

Experimental Protocols:

  • Protocol 1: Determination of Sulfate by Ion Chromatography (IC)

    • Sample Preparation: Accurately weigh approximately 1 gram of this compound and dissolve it in 50 mL of deionized water.[9] This creates a stock solution. Further dilution may be necessary to bring the sulfate concentration within the linear range of your instrument.

    • Instrumentation: Use an ion chromatograph with a conductivity detector and an appropriate anion-exchange column (e.g., IonPac® AS18).[2][13]

    • Eluent: A potassium hydroxide (KOH) or a carbonate/bicarbonate eluent system is typically used.[14]

    • Analysis: Run the prepared sample and compare the resulting peak area for sulfate against a calibration curve prepared from known sulfate standards.

  • Protocol 2: Purification by Recrystallization

    • Dissolution: Dissolve the impure this compound in a minimum amount of hot deionized water.

    • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. This compound is less soluble in cold water.

    • Isolation and Washing: Collect the green crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a solvent in which this compound is insoluble, like ethanol, to aid in drying.[15]

    • Drying: Dry the purified crystals in a vacuum oven at a temperature below 130°C to avoid decomposition of the dihydrate.[3]

Problem 2: Off-Color Product or Incomplete Dissolution

Possible Cause: Presence of significant metallic impurities or hydrolysis products.

Causality:

  • Hydrolysis: this compound can hydrolyze in the presence of moisture to form nickel hydroxide, which is less soluble.[3] This can be exacerbated by improper storage in a humid environment.

  • Metallic Impurities: High concentrations of other transition metals can alter the characteristic green color of this compound. For example, iron impurities might impart a yellowish or brownish tint.

Troubleshooting Workflow:

A Off-Color Product or Incomplete Dissolution B Perform Qualitative Test for Common Metals (e.g., Iron) A->B C Analyze Nickel Content by EDTA Titration A->C D Perform Thermal Analysis (TGA/DSC) A->D E Deviation from Expected Nickel Percentage? C->E F Unexpected Thermal Events in TGA/DSC? D->F G Source Higher Purity Material E->G Yes F->G Yes (e.g., other salts) H Store Material in a Desiccator F->H Yes (e.g., excess water) I Problem Resolved G->I H->I

Caption: Troubleshooting workflow for physical inconsistencies.

Experimental Protocols:

  • Protocol 3: Determination of Nickel Content by EDTA Titration This method determines the purity of the this compound by quantifying the nickel content.

    • Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.5 g) and dissolve it in 100 mL of deionized water.[13]

    • Buffering: Add approximately 10 mL of a pH 10 ammonia-ammonium chloride buffer solution.[16]

    • Indication: Add a small amount of murexide indicator. The solution should turn yellow.[17]

    • Titration: Titrate the solution with a standardized 0.05 M EDTA solution. The reaction between Ni²⁺ and EDTA can be slow, so perform the titration slowly, especially near the endpoint.[17] The endpoint is reached when the color changes from yellow to violet.[18]

    • Calculation: Calculate the percentage of nickel in the sample based on the volume of EDTA used. This can then be compared to the theoretical percentage of nickel in pure this compound dihydrate (Ni(HCOO)₂·2H₂O), which is approximately 31.77%.

  • Protocol 4: Characterization by Thermal Analysis (TGA/DSC) Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide a fingerprint of your this compound's composition.

    • Instrumentation: Use a simultaneous TGA/DSC instrument.

    • Sample Preparation: Place a small, accurately weighed amount of this compound (5-10 mg) in an alumina crucible.

    • Analysis Conditions: Heat the sample from room temperature to ~500°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Interpretation: For pure this compound dihydrate, the TGA curve should show two distinct weight loss steps:

      • Dehydration: A weight loss corresponding to the two water molecules (approximately 19.5%) occurring up to about 140°C.[3]

      • Decomposition: A second weight loss as the anhydrous this compound decomposes to nickel metal, carbon dioxide, hydrogen, and water, typically between 180-250°C.[3][19] Deviations from this profile, such as additional weight loss steps or shifts in decomposition temperatures, can indicate the presence of impurities.[10]

Problem 3: Inconsistent Results in Applications Sensitive to pH or Organic Residues

Possible Cause: Residual formic acid from the synthesis process.

Causality:

  • Incomplete Reaction/Purification: If an excess of formic acid is used during synthesis and not completely removed during washing and drying, it will remain as an impurity.

  • Impact on Reactions: Residual acid can alter the pH of your reaction medium, which is critical for many catalytic and synthetic processes. It can also participate in unwanted side reactions.

Troubleshooting Workflow:

A pH-related Issues or Suspected Organic Residue B Analyze for Residual Formic Acid by HPLC A->B C Formic Acid Detected? B->C D Wash this compound with a Non-Solvent (e.g., Ethanol) C->D Yes E Ensure Proper Drying under Vacuum D->E F Problem Resolved E->F

Caption: Troubleshooting workflow for residual formic acid.

Experimental Protocols:

  • Protocol 5: Determination of Residual Formic Acid by HPLC

    • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent.

    • Instrumentation: Use an HPLC system with a UV detector set to a low wavelength (e.g., 210-220 nm) and a C18 reverse-phase column.[20][21]

    • Mobile Phase: A common mobile phase for formic acid analysis is a buffered aqueous solution, such as 0.01 M potassium phosphate, sometimes with a small amount of acetonitrile.[20]

    • Analysis: Inject the sample and quantify the formic acid peak by comparing its area to a calibration curve prepared with known concentrations of formic acid.

Quantitative Data Summary

Impurity TypePotential ImpurityTypical SourceAnalytical MethodPotential Impact
Anionic Sulfate (SO₄²⁻)Nickel Sulfate (raw material)Ion ChromatographyCatalyst poisoning, reduced activity[6]
Chloride (Cl⁻)Nickel Chloride (raw material)Ion ChromatographyCatalyst deactivation, corrosion[11][12]
Cationic Iron (Fe²⁺/³⁺)Nickel ore/saltICP-OES, AASAlters catalytic properties, color changes
Copper (Cu²⁺)Nickel ore/saltICP-OES, AASAffects electrochemical properties
Cobalt (Co²⁺)Nickel ore/saltICP-OES, AASCan alter magnetic/electronic properties
Sodium (Na⁺)Sodium Formate (raw material)ICP-OES, AASGenerally less impactful, but high levels indicate poor washing
Process-Related Nickel HydroxideHydrolysis of this compoundTGA/DSC, XRDIncomplete dissolution, inaccurate dosing
Residual Formic AcidExcess reactant in synthesisHPLCpH alteration, side reactions

References

  • The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. (2025). ResearchGate. [Link]

  • CHD | PDF | Vitreous Enamel | Sodium. Scribd. [Link]

  • Complexometric determination of nickel. (2024). Titration Info. [Link]

  • Analysis of Electroless Nickel Solutions By Anion Chromatography. pfonline.com. [Link]

  • IS 8325: this compound for nickel catalyst. (1983). Bureau of Indian Standards. [Link]

  • Determination of nickel. SSERC. [Link]

  • Estimate the amount Ni by EDTA. Slideshare. [Link]

  • Quantitative determination of total nickel (Ni ) in nickel plating solution. (2018). Hiranuma. [Link]

  • Process of making this compound. (1923).
  • Derivative thermogravimetric curves for the decomposition pf nickel... | Download Scientific Diagram. ResearchGate. [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana. [Link]

  • Nickel Catalysts on Carbon-Mineral Sapropel-Based Supports for Liquid-Phase Hydrogenation of Nitrobenzene. (2022). MDPI. [Link]

  • Evaluation of an Ion Chromatography Method for Quantitating Sulfate in Plasma, Serum and Urine. Longdom Publishing. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • Role of Chlorides in Reactivation of Contaminant Nickel on Fluid Catalytic Cracking (FCC) Catalysts. (2020). ResearchGate. [Link]

  • ION CHROMATOGRAPHY APPLICATION NOTES. Aplitech Biolab. [Link]

  • A validated HPLC method for determination of residual formic acid in drug substances. ResearchGate. [Link]

  • What is the analytical method for nickel sulfate and nickel chloride solution?. (2019). ShuoBao. [Link]

  • Nickel (II) Formate. Ereztech. [Link]

  • HPLC Methods for analysis of Formic acid. HELIX Chromatography. [Link]

  • Manufacture of this compound. (1951).
  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. ResearchGate. [Link]

  • High-Performance High-Nickel Multi-Element Cathode Materials for Lithium-Ion Batteries. MDPI. [Link]

  • Thermogravimetric analysis of nickel(II) acetate hydrate. Chemistry Stack Exchange. [Link]

  • Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries. RSC Advances. [Link]

  • Impurities in Nickel and Cobalt Sulphate by HR-ICP-OES (EN). Analytik Jena. [Link]

  • Transition metal carbonate precursors as cathode materials for lithium ion batteries: first principles study. MATEC Web of Conferences. [Link]

  • Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries. (2023). National Institutes of Health. [Link]

  • Efficient and selective hydrogenation of C–O bonds with a simple sodium formate catalyzed by nickel. Chemical Communications. [Link]

  • TG/DSC curves of NiCl2·6H2O. The black curve represents the TG (weight... ResearchGate. [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. (2019). R Discovery. [Link]

  • Thermal Decomposition of Nickel Salt Hydrates. ResearchGate. [Link]

  • Precipitation and Calcination of High-Capacity LiNiO 2 Cathode Material for Lithium-Ion Batteries. (2020). MDPI. [Link]

  • Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal: Advancing Toward Battery-Grade Nickel Sulfate Production. ResearchGate. [Link]

  • Nickle-rich cathode precursors and their morphology. ResearchGate. [Link]

  • Characteristics of precursor powders of nickel-rich cathode material prepared by spray drying process using water-soluble metal salts. ResearchGate. [Link]

  • The effect of sodium sulphate on the hydrogen reduction process of nickel laterite ore. ResearchGate. [Link]

  • This compound, dihydrate. Gelest, Inc.. [Link]

  • Nickel-Catalyzed Carboxylation of Aryl Iodides with Lithium Formate through Catalytic CO Recycling. ResearchGate. [Link]

  • Nanoporous Nickel catalyst for selective hydrogenation of carbonates into formic acid in water. ResearchGate. [Link]

  • Predicting nickel catalyst deactivation in biogas steam and dry reforming for hydrogen production using machine learning. Queen's University Belfast. [Link]

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Technical Support Center: Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development and materials science who are investigating the thermal decomposition kinetics of nickel formate dihydrate (Ni(HCOO)₂·2H₂O) in an air atmosphere. As a self-validating system, this document provides not only procedural steps but also the underlying scientific rationale and extensive troubleshooting advice to ensure the integrity and reproducibility of your experimental results.

I. Foundational Principles: Understanding the Decomposition Pathway

The thermal decomposition of this compound dihydrate in an air atmosphere is a multi-step process that can be reliably characterized using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC). The process unfolds in two primary, sequential stages.[1]

  • Dehydration: The initial step involves the loss of the two molecules of water of hydration to form anhydrous this compound. This is an endothermic process.

    • Reaction: Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)

  • Decomposition and Oxidation: The second stage involves the decomposition of the anhydrous this compound, immediately followed by the oxidation of the nascent, highly reactive nickel species in the air atmosphere to form nickel(II) oxide (NiO). This is a complex, often exothermic process.

    • Reaction: Ni(HCOO)₂(s) + ½O₂(g) → NiO(s) + 2CO₂(g) + H₂(g) (Note: Gaseous products can vary)

A visual representation of this pathway is provided below.

cluster_0 Decomposition Pathway in Air A This compound Dihydrate Ni(HCOO)₂·2H₂O (s) B Anhydrous this compound Ni(HCOO)₂ (s) A->B Step 1: Dehydration (+ 2H₂O (g)) C Nickel(II) Oxide NiO (s) B->C Step 2: Decomposition & Oxidation (+ Gaseous Byproducts)

Caption: Decomposition pathway of Ni(HCOO)₂·2H₂O in air.

II. Experimental Protocol: Thermogravimetric Analysis (TGA)

This section provides a detailed, step-by-step methodology for conducting a TGA experiment to study the decomposition kinetics.

Core Principle of TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This allows for the determination of decomposition temperatures, the stoichiometry of the reactions, and the kinetics of the process.

Step-by-Step TGA Workflow

cluster_1 TGA Experimental Workflow prep 1. Sample Preparation (Grind, Weigh 2-5 mg) setup 2. Instrument Setup (Crucible, Atmosphere, Purge Rate) prep->setup program 3. Temperature Program (Isothermal, Dynamic Heating) setup->program run 4. Experiment Execution & Data Acquisition program->run analyze 5. Data Analysis (Mass Loss, DTG, Kinetics) run->analyze interpret 6. Interpretation & Reporting analyze->interpret

Caption: Standard workflow for TGA kinetic studies.

  • Sample Preparation:

    • Rationale: A small, uniform sample minimizes thermal gradients and ensures that the measured temperature is representative of the entire sample.

    • Procedure: Gently grind a small amount of this compound dihydrate using an agate mortar and pestle to ensure homogeneity. Accurately weigh 2-5 mg of the powdered sample into a TGA crucible.

  • Instrument Setup:

    • Crucible Selection: Use an inert crucible, typically alumina (Al₂O₃), which is the most common and stable choice for TGA tests.[3] Platinum crucibles are also suitable but may be more reactive depending on the decomposition products.

    • Atmosphere: Set the atmosphere to "Air" (or a synthetic air mixture of 21% O₂ in N₂).

    • Purge Gas Flow Rate: Use a consistent flow rate, typically between 20-50 mL/min, to ensure a stable atmosphere and efficient removal of gaseous products. The balance purge gas (if separate) should always be an inert gas like nitrogen.[4]

  • Temperature Program:

    • Rationale: A slow heating rate enhances the resolution between the dehydration and decomposition steps, which can otherwise overlap.

    • Procedure:

      • Equilibrate the sample at a starting temperature of ~30°C.

      • Ramp the temperature at a controlled, linear rate. A rate of 5-10°C/min is recommended for good resolution.

      • Continue heating to a final temperature of at least 500°C to ensure the complete formation of nickel oxide.

  • Data Acquisition:

    • Simultaneously record the sample mass, sample temperature, and time throughout the experiment.

  • Data Analysis:

    • Plot the sample mass (or mass %) as a function of temperature.

    • Calculate the first derivative of the mass loss curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of the maximum decomposition rates for each step.[2][5]

    • Determine the onset temperature and the percentage mass loss for each step.

    • Apply appropriate kinetic models (e.g., isoconversional methods) to the data to determine kinetic parameters.

III. Data Interpretation & Expected Results

A successful TGA experiment on this compound dihydrate in air will yield a two-step decomposition curve.

Quantitative Data Summary
ParameterStep 1: DehydrationStep 2: Decomposition/OxidationSource(s)
Temperature Range (approx.) 150°C - 220°C250°C - 350°C[1]
Theoretical Mass Loss ~19.49%~39.85% (from dihydrate)Calculated
Final Product Anhydrous Ni(HCOO)₂Nickel(II) Oxide (NiO)[1]
Residual Mass % (Theoretical) ~80.51%~40.66%Calculated
Activation Energy (Ea) ~34.5 kJ/mol150 ± 10 kJ/mol (typical for Ni carboxylates in O₂)[1][6]

Note: Experimental values can vary based on factors like heating rate and particle size.

Interpreting the TGA/DTG Curve
  • Ideal Curve: The TGA curve should show two distinct, well-separated steps. The first step will correspond to a mass loss of approximately 19.5%. The second step will result in a final residual mass of about 40.7%. The DTG curve will display two distinct peaks, indicating the maximum rate of reaction for each step.

  • Causality: The distinct separation is due to the different bond energies being overcome. The first step involves breaking the coordination bonds of the water molecules, which requires less energy than the second step: the cleavage of C-H, C-O, and O-H bonds within the formate anion and the subsequent formation of Ni-O bonds.[1]

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the thermal analysis of this compound dihydrate.

Q1: My TGA curve shows overlapping dehydration and decomposition steps. How can I improve the resolution?

  • Cause: This is a common issue when the heating rate is too high. The dehydration process may not be complete before the onset of the decomposition of the anhydrous salt.

  • Solution:

    • Decrease the Heating Rate: Reduce the heating rate to 5°C/min or even 2°C/min. This provides more time for each process to occur distinctly.

    • Reduce Sample Mass: Ensure your sample mass is in the recommended 2-5 mg range. Larger samples can experience significant thermal lag, causing the events to smear together.

    • Use High-Resolution TGA: If available, use a modulated or high-resolution TGA method, which automatically slows the heating rate during periods of mass loss to enhance resolution.

Q2: The final residual mass is not the theoretical ~40.7% for NiO. What could be the cause?

  • Scenario A: Final mass is higher than expected.

    • Cause 1: Incomplete Decomposition: The final temperature may not have been high enough, or the hold time at the final temperature was too short, leaving unreacted anhydrous salt or intermediates.

    • Solution 1: Increase the final temperature to 550-600°C or add an isothermal hold (e.g., 15-30 minutes) at the end of the temperature ramp.

    • Cause 2: Buoyancy Effect: At higher temperatures, the density of the purge gas decreases, which can exert a buoyant force on the sample pan, leading to an apparent mass gain.[7]

    • Solution 2: Run a "blank" experiment with an empty crucible under the exact same conditions. Subtracting the blank curve from the sample curve will correct for buoyancy effects.

  • Scenario B: Final mass is lower than expected.

    • Cause 1: Hygroscopic Sample: The starting material may have absorbed excess atmospheric moisture, leading to a higher initial mass. This extra water is lost in the first step, making all subsequent mass loss percentages appear larger and the final residue smaller.[8]

    • Solution 1: Store the this compound dihydrate in a desiccator. Prepare the sample for TGA quickly to minimize exposure to ambient humidity.

    • Cause 2: Volatilization of Nickel Species: While unlikely in an oxidizing atmosphere, at very high temperatures or under specific conditions, some volatile nickel-containing intermediates could form.

    • Solution 2: Analyze the evolved gas using a coupled technique like TGA-MS or TGA-FTIR to identify any unexpected volatile products.

Q3: The TGA baseline is noisy or drifting. How can I fix this?

  • Cause: Baseline instability can be caused by several factors, including gas flow fluctuations, contamination, or static electricity.[9][10][11]

  • Solution:

    • Check Gas Flow: Ensure a stable and consistent flow of the air purge gas. Check for leaks in the gas lines.

    • Clean the Instrument: Contaminants from previous experiments can accumulate in the furnace or on the balance mechanism. Follow the manufacturer's instructions for cleaning the TGA furnace and sample holder.[12]

    • Ground the Instrument: Ensure the TGA is properly grounded to dissipate static electricity, which can interfere with the sensitive balance.

    • Allow for Equilibration: Let the instrument stabilize at the initial temperature for 15-20 minutes before starting the heating ramp to ensure a stable baseline.

Q4: Why is my calculated activation energy (Ea) for the decomposition step different from literature values?

  • Cause: The activation energy is not a single, fixed number but is highly dependent on the experimental conditions and the kinetic model used for calculation.[1]

  • Explanation:

    • Heating Rate: Different heating rates will yield different Ea values when using certain model-fitting methods. This is a primary reason why isoconversional methods, which analyze data from multiple heating rates, are recommended.

    • Kinetic Model: The choice of the mathematical model (e.g., nucleation, diffusion, phase boundary) significantly impacts the calculated Ea. The physical process must justify the model choice. For the decomposition of anhydrous this compound, a nucleation model is often appropriate as the NiO product phase forms and grows from nuclei within the anhydrous salt particles.[1]

    • Atmosphere: Traces of moisture or an inconsistent air supply can alter the reaction pathway and thus the calculated kinetics.

V. Safety Precautions

Handling this compound dihydrate and its decomposition products requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Handling: Handle this compound dihydrate in a well-ventilated area or a fume hood to avoid inhaling the fine powder. Nickel compounds are classified as potential carcinogens.[10]

  • Gaseous Byproducts: The decomposition releases carbon dioxide (CO₂) and potentially carbon monoxide (CO).

    • CO₂: While not highly toxic, high concentrations of CO₂ can displace oxygen and act as an asphyxiant. Ensure the TGA exhaust is properly vented. Recommended exposure limits are typically around 5,000 ppm.[13][14]

    • CO: Carbon monoxide is a highly toxic gas. Even low concentrations (<100 ppm) can cause headaches and dizziness.[15] All experiments should be conducted in a well-maintained and ventilated laboratory.

  • Solid Residue: The final product, nickel oxide (NiO), is a fine powder. Avoid inhalation when removing the sample after the experiment.

VI. References

  • Agilent Technologies. (n.d.). Troubleshooting Gas Chromatograph Baseline Problems. Retrieved from [Link]

  • Assurance Valve Systems. (n.d.). Safety Considerations for Carbon Dioxide Use in Labs. Retrieved from [Link]

  • International Gas Detectors. (2019, August 20). Detecting Oxygen and Carbon Dioxide in a Laboratory – Q&A. Retrieved from [Link]

  • Qusti, A. H., Samarkandy, A. A., Al-Thabaiti, S. A., & Diefallah, E. M. (1997). The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. JKAU: Science, 9, 73-81. Retrieved from [Link]

  • WelchLab. (2024, October 22). The Role of Crucible Materials in Thermal Analysis Techniques. Retrieved from [Link]

  • Red Thermo. (2025, October 15). Troubleshooting TGA-DSC Sample Pan Issues. Retrieved from [Link]

  • CO2 Meter. (2025, June 30). Carbon Dioxide (CO2) vs Carbon Monoxide (CO) – What's the difference?. Retrieved from [Link]

  • Gelest, Inc. (2016, July 15). This compound, dihydrate - Safety Data Sheet. Retrieved from [Link]

  • Wheeler, B. R., & Galwey, A. K. (1974). Decomposition reactions of this compound, nickel malonate, nickel maleate and nickel fumarate in oxygen. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 661-670. Retrieved from [Link]

  • Applied Analytical Systems. (2021, May 25). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Retrieved from [Link]

  • Mathew Mahindaratne. (2025, February 2). Thermogravimetric analysis of nickel(II) acetate hydrate. Chemistry Stack Exchange. Retrieved from [Link]

  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]

  • ResearchGate. (2024, January 17). TGA curve weird expansion at the end?. Retrieved from [Link]

  • TA Instruments. (n.d.). Obtaining Kinetic parameters by Modulated TGA, TA-075. Retrieved from [Link]

  • Jinan Upwell Test Co.,Ltd. (n.d.). What Are The Common Faults Of Thermogravimetric Analyzer(TGA). Retrieved from [Link]

  • TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075. Retrieved from [Link]

  • ResearchGate. (n.d.). A Beginners Guide Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). Influence of Crucible Materials on High-temperature Properties of Vacuum-melted Nickel-chromium-cobalt Alloy. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). TGA Plots Mass Loss Interpretation and ODT. Retrieved from [Link]

  • Tomaszewicz, E., & Kotfica, M. (2005). Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. Journal of Thermal Analysis and Calorimetry, 82(1), 27-32. Retrieved from [Link]

  • De Jesus, J. C., González, I., Quevedo, A., & Puerta, T. (2005). Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. Journal of Molecular Catalysis A: Chemical, 228(1-2), 283-291. Retrieved from [Link]

  • ResearchGate. (n.d.). Weight losses measured during TGA of NiAc (wt.%). Retrieved from [Link]

Sources

strategies to improve the performance of nickel-based catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nickel-Based Catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the performance of nickel-based catalysts in your experiments. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to help you navigate the common challenges associated with these versatile catalysts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions researchers have when working with nickel-based catalysts.

Q1: My nickel-based catalyst is showing low or no activity. What are the first things I should check?

A: Low catalytic activity is a frequent issue that can often be resolved by systematically checking a few key parameters. First, ensure proper activation of the catalyst. Nickel catalysts, often present as nickel oxide (NiO) after calcination, require reduction to the active metallic nickel (Ni) phase.[1] Verify your reduction procedure, including temperature, time, and the flow rate of the reducing gas (typically hydrogen). Incomplete reduction is a common culprit for poor performance.

Second, confirm the absence of catalyst poisons in your feedstock and gas streams.[2] Nickel catalysts are notoriously sensitive to sulfur compounds, which can irreversibly poison the active sites even at very low concentrations.[3][4][5] Other potential poisons include chlorine, arsenic, and lead.

Finally, re-evaluate your reaction conditions. Ensure the temperature, pressure, and reactant concentrations are within the optimal range for your specific reaction and catalyst system.

Q2: What is catalyst deactivation, and what are the primary mechanisms for nickel catalysts?

A: Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time. For nickel-based catalysts, the three primary deactivation mechanisms are:

  • Coking or Carbon Deposition: This involves the formation of carbonaceous deposits on the catalyst surface, which can block active sites and pores.[6][7][8] This is particularly common in reactions involving hydrocarbons at high temperatures.

  • Sintering: At elevated temperatures, the small nickel nanoparticles can agglomerate into larger particles, leading to a decrease in the active surface area and, consequently, a drop in catalytic activity.[6][9]

  • Poisoning: This occurs when impurities in the feed stream strongly adsorb to the active nickel sites, rendering them inactive.[2][10] As mentioned, sulfur compounds are a major concern for nickel catalysts.

Q3: How does the choice of support material affect the performance of my nickel catalyst?

A: The support material plays a critical role in the performance and stability of a nickel catalyst. It influences several key properties:

  • Dispersion of Nickel Particles: A good support material with a high surface area helps to disperse the nickel particles, maximizing the number of accessible active sites.[11]

  • Metal-Support Interaction: A strong interaction between the nickel and the support can prevent sintering of the nickel particles, thus enhancing the catalyst's thermal stability.[12][13][14] For example, supports like zirconia (ZrO2) and ceria (CeO2) have been shown to promote strong metal-support interactions.[12][15]

  • Catalytic Activity: The support itself can participate in the catalytic reaction. For instance, acidic or basic supports can influence the reaction pathway and selectivity.

Q4: What are promoters, and how can they improve my nickel catalyst's performance?

A: Promoters are substances added in small amounts to a catalyst to improve its activity, selectivity, or stability.[16] For nickel catalysts, promoters can have several beneficial effects:

  • Enhanced Activity and Selectivity: Promoters can modify the electronic properties of the nickel active sites, leading to improved catalytic performance. For example, the addition of a second metal like iron can enhance selectivity in hydrogenation reactions.[17]

  • Increased Resistance to Coking: Some promoters, like alkali metals (e.g., potassium), can increase the basicity of the catalyst surface, which can help to suppress carbon deposition.[18]

  • Improved Dispersion and Stability: Promoters can also influence the dispersion of nickel particles and inhibit sintering.[16][19]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Guide 1: Diagnosing and Mitigating Catalyst Deactivation

Issue: You observe a gradual or rapid decrease in product yield over time, indicating catalyst deactivation.

Troubleshooting Workflow:

Deactivation_Workflow start Decline in Catalyst Performance check_coking Analyze for Carbon Deposition (TGA, Raman) start->check_coking check_sintering Characterize Ni Particle Size (XRD, TEM) start->check_sintering check_poisoning Analyze Feed for Impurities (GC-SCD, ICP-MS) start->check_poisoning coking_positive Coking Confirmed check_coking->coking_positive sintering_positive Sintering Confirmed check_sintering->sintering_positive poisoning_positive Poisoning Confirmed check_poisoning->poisoning_positive mitigate_coking Mitigation Strategies for Coking: - Increase H2O or CO2 partial pressure - Add basic promoters (e.g., K, La) - Lower reaction temperature coking_positive->mitigate_coking mitigate_sintering Mitigation Strategies for Sintering: - Use a support with strong metal-support interaction (e.g., ZrO2, CeO2) - Lower reaction temperature - Synthesize catalyst with a core-shell structure sintering_positive->mitigate_sintering mitigate_poisoning Mitigation Strategies for Poisoning: - Purify feed stream (e.g., guard beds) - Use a more poison-resistant catalyst formulation poisoning_positive->mitigate_poisoning end Improved Catalyst Stability mitigate_coking->end mitigate_sintering->end mitigate_poisoning->end

Caption: A workflow for diagnosing and mitigating nickel catalyst deactivation.

Step-by-Step Protocol for Diagnosing Coking:

  • Visual Inspection: Carefully remove the spent catalyst from the reactor. A change in color to black or the presence of visible carbon deposits is a strong indicator of coking.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a small amount of the spent catalyst into a TGA crucible.

    • Heat the sample in an oxidizing atmosphere (e.g., air or a mixture of O2/N2) at a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

    • The weight loss observed corresponds to the combustion of the carbon deposits, allowing you to quantify the amount of coke.

  • Raman Spectroscopy: This technique can provide information about the nature of the carbon deposits (e.g., graphitic vs. amorphous).

Step-by-Step Protocol for Diagnosing Sintering:

  • X-ray Diffraction (XRD):

    • Obtain an XRD pattern of the fresh and spent catalyst.

    • Use the Scherrer equation to calculate the average crystallite size of the nickel particles from the broadening of the characteristic nickel diffraction peaks (e.g., at 2θ ≈ 44.5°, 51.8°, and 76.4° for Ni(111), Ni(200), and Ni(220), respectively).

    • An increase in the calculated crystallite size in the spent catalyst indicates that sintering has occurred.

  • Transmission Electron Microscopy (TEM):

    • Disperse the catalyst powder in a suitable solvent and deposit it onto a TEM grid.

    • Acquire TEM images of both the fresh and spent catalyst to directly visualize the nickel nanoparticles.

    • Measure the size of a statistically significant number of particles to determine the particle size distribution. A shift towards larger particle sizes in the spent catalyst confirms sintering.

Guide 2: Enhancing Catalyst Selectivity

Issue: Your reaction is producing a mixture of products, and the selectivity towards the desired product is low.

Troubleshooting Strategies:

1. Modify the Catalyst Surface:

  • Addition of a Second Metal (Bimetallic Catalysts): The addition of a second metal can significantly alter the electronic and geometric properties of the nickel active sites, thereby influencing selectivity. For instance, modifying a Raney nickel catalyst with silica has been shown to improve selectivity in the hydrogenation of substituted quinolines by facilitating the desorption of the desired intermediate product.[20]

  • Use of Promoters: As discussed earlier, promoters can be employed to enhance selectivity. The choice of promoter will be highly dependent on the specific reaction.

2. Optimize Reaction Conditions:

  • Temperature: Reaction temperature can have a profound effect on selectivity. Lowering the temperature may favor the formation of the thermodynamically less stable but kinetically favored product.

  • Pressure: In hydrogenation reactions, adjusting the hydrogen pressure can influence the extent of hydrogenation and thus the product distribution.

  • Solvent: The choice of solvent can affect the solubility of reactants and products, as well as the interaction of intermediates with the catalyst surface, thereby impacting selectivity.

3. Catalyst Preparation Method:

The method used to prepare the catalyst can influence its final properties, including selectivity. Different preparation techniques, such as impregnation, co-precipitation, or sol-gel methods, can lead to variations in particle size, dispersion, and metal-support interaction, all of which can affect selectivity.[14][21][22]

Illustrative Example: Improving Selectivity in Hydrogenation

Selectivity_Improvement start Low Selectivity in Hydrogenation strategy1 Modify Catalyst Surface - Add a second metal (e.g., Fe, Cu) - Use promoters start->strategy1 strategy2 Optimize Reaction Conditions - Adjust Temperature - Vary H2 Pressure start->strategy2 strategy3 Alter Catalyst Preparation - Change support material - Modify preparation method start->strategy3 outcome1 Altered electronic/geometric properties strategy1->outcome1 outcome2 Favorable kinetics/thermodynamics strategy2->outcome2 outcome3 Optimized particle size/dispersion strategy3->outcome3 end Improved Selectivity outcome1->end outcome2->end outcome3->end

Caption: Strategies to improve the selectivity of nickel-based catalysts.

Section 3: Data and Protocols

Table 1: Effect of Support on Nickel Catalyst Performance in Methane Reforming
Support MaterialTypical Ni Particle Size (nm)Metal-Support InteractionCoking ResistanceReference
Alumina (Al₂O₃)10-20ModerateModerate[23]
Zirconia (ZrO₂)5-10StrongHigh[12][24]
Ceria (CeO₂)5-15StrongHigh[15]
Silica (SiO₂)15-30WeakLow[25]
Magnesia (MgO)5-15StrongHigh[13]
Experimental Protocol: Catalyst Regeneration

This protocol provides a general guideline for the regeneration of a coked nickel catalyst. The specific conditions may need to be optimized for your particular catalyst and the extent of deactivation.

Objective: To remove carbon deposits from a deactivated nickel catalyst and restore its activity.

Materials:

  • Deactivated (coked) nickel catalyst

  • Tube furnace with temperature and gas flow control

  • Quartz reactor tube

  • Oxidizing gas (e.g., air or a dilute mixture of O₂ in N₂)

  • Inert gas (e.g., N₂ or Ar)

  • Reducing gas (e.g., a mixture of H₂ in N₂)

Procedure:

  • Loading the Catalyst: Carefully load the deactivated catalyst into the quartz reactor tube.

  • Inert Purge: Purge the reactor with an inert gas at room temperature for 30 minutes to remove any residual reactants.

  • Oxidative Treatment (Coke Removal):

    • While maintaining the inert gas flow, slowly ramp the temperature to the desired oxidation temperature (typically between 500-700 °C). The optimal temperature will depend on the nature of the coke and the thermal stability of the catalyst.

    • Once the target temperature is reached, switch the gas flow to the oxidizing gas.

    • Hold at this temperature for a predetermined time (e.g., 2-4 hours) to ensure complete combustion of the carbon deposits. The off-gas can be monitored by a mass spectrometer or gas chromatograph for the evolution of CO₂.

  • Inert Purge: After the oxidative treatment, switch back to the inert gas flow and cool the reactor down to the reduction temperature.

  • Reduction: Once at the desired reduction temperature (typically 400-600 °C), switch to the reducing gas flow to reduce the nickel oxide back to metallic nickel.

  • Cooling: After the reduction step, cool the reactor down to room temperature under an inert gas flow.

Safety Precautions:

  • Always handle hydrogen gas with extreme care as it is highly flammable.

  • Ensure proper ventilation and use a gas detection system.

  • The oxidative treatment can be exothermic. Monitor the temperature carefully to avoid thermal runaway, which could lead to catalyst sintering.

References

Sources

Technical Support Center: Morphological Control of Nickel Particles from Ni(HCOO)₂ Pyrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of nickel nanoparticles via the thermal decomposition of nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O). This document serves as a centralized resource for researchers, chemists, and materials scientists to overcome common challenges and predictably control the morphology of nickel particles. Here, we combine fundamental principles with practical, field-tested solutions to empower your research and development.

Foundational Principles: The Chemistry of Ni(HCOO)₂ Pyrolysis

The thermal decomposition of nickel formate is a widely used method for producing pure, crystalline nickel nanoparticles. The process is valued for its simplicity and the absence of harsh liquid reducing agents. The overall reaction proceeds as follows:

Ni(HCOO)₂·2H₂O (s) → Ni (s) + 2CO₂ (g) + H₂ (g) + 2H₂O (g)

However, the actual mechanism is more complex, involving dehydration followed by the decomposition of the anhydrous formate. The gaseous byproducts (CO, CO₂, H₂) play a critical role in the final product's characteristics, influencing the reduction environment and potentially leading to the formation of nickel carbide or oxide impurities if not properly controlled.[1] The decomposition of the formate group can yield various gaseous species, including CO₂, CO, and HCOOH, which subsequently influence the reaction environment.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a preferred precursor for nickel nanoparticle synthesis? A: this compound is an excellent precursor because its decomposition yields metallic nickel directly at relatively low temperatures (around 200-300°C) without requiring additional reducing agents. The gaseous byproducts are easily removed, leading to high-purity nickel particles.

Q2: What is the most critical parameter for controlling particle size? A: Temperature is a primary lever. Generally, higher decomposition temperatures lead to faster nucleation and growth rates, which can result in larger particles or increased agglomeration.[3][4] Conversely, lower temperatures slow down the kinetics, favoring the formation of smaller particles.[1]

Q3: What is the role of the atmosphere (e.g., Argon, Nitrogen, Hydrogen) during pyrolysis? A: The atmosphere is crucial for preventing oxidation and controlling surface chemistry.

  • Inert (Ar, N₂): An inert atmosphere prevents the oxidation of the newly formed, highly reactive nickel nanoparticles.[5] Pyrolysis in argon can produce smaller nanoparticles compared to hydrogen because it may allow for some surface passivation by carbon monoxide (a decomposition byproduct), which limits sintering.[1]

  • Reducing (H₂): A hydrogen atmosphere ensures a complete reduction to metallic Ni(0) and can help remove surface oxide layers. It can, however, lead to larger particle sizes due to enhanced sintering at higher temperatures.[1]

Q4: My particles are always heavily agglomerated. How can I prevent this? A: Agglomeration is a common issue driven by the high surface energy of nanoparticles. Strategies to mitigate it include:

  • Using a lower precursor concentration or a smaller sample mass.

  • Employing a capping agent or surfactant (e.g., oleylamine, PVP) which adsorbs to the particle surface, creating steric hindrance.[6][7][8][9]

  • Increasing the gas flow rate to remove particles from the high-temperature zone quickly.

  • Utilizing in-flight coating techniques where an inert material like NaCl coats the newly formed particles, preventing them from fusing.[10]

Q5: Can I synthesize morphologies other than spheres, like nanowires? A: Yes, anisotropic structures like nanowires can be synthesized, but it often requires modifying the standard pyrolysis process. A common method involves performing the reduction in a high-boiling-point solvent (a polyol like ethylene glycol) with a reducing agent like hydrazine hydrate.[3][11] In such methods, ethylene glycol can play a crucial role in directing the wire-like growth.[11][12] Applying an external magnetic field during synthesis can also promote the self-assembly of nanoparticles into wire-like chains.[13]

Experimental Workflow & Protocols

Workflow for Morphological Control

The following diagram illustrates a typical decision-making workflow for synthesizing nickel nanoparticles with desired characteristics.

G cluster_prep Preparation cluster_params Parameter Tuning cluster_run Execution & Analysis P1 Select Ni(HCOO)2 Precursor P2 Choose Synthesis Environment (Tube Furnace vs. Solvent) P1->P2 S1 Target Morphology? P2->S1 S2 Spherical Particles S1->S2 Spheres S3 Nanowires / Anisotropic S1->S3 Wires S4 Set Atmosphere (Inert vs. Reducing) S2->S4 S3->P2 Use Polyol Solvent Method S5 Add Capping Agent? (e.g., Oleylamine) S4->S5 S6 Set Temp. & Ramp Rate (e.g., 250°C, 5°C/min) S5->S6 Yes/No R1 Run Pyrolysis/ Reduction S6->R1 R2 Passivate & Cool (Critical Step!) R1->R2 R3 Characterize (XRD, SEM, TEM) R2->R3

Caption: Decision workflow for Ni particle synthesis.

Protocol 1: Synthesis of Spherical Nickel Nanoparticles

This protocol details a standard gas-phase pyrolysis method in a tube furnace.

  • Preparation: Place 100-200 mg of Ni(HCOO)₂·2H₂O powder in a ceramic boat and position it in the center of a quartz tube furnace.

  • Purging: Seal the furnace and purge with high-purity argon (Ar) or nitrogen (N₂) at a flow rate of 100-200 sccm for at least 30 minutes to remove all oxygen.

  • Heating: While maintaining the inert gas flow, heat the furnace to the target temperature (e.g., 250°C) at a controlled ramp rate (e.g., 5°C/min).

  • Decomposition: Hold at the target temperature for 1-2 hours to ensure complete decomposition of the precursor.

  • Cooling & Passivation: Turn off the heater and let the furnace cool to room temperature under the inert gas flow. Crucially , before exposing the sample to air, perform a passivation step by introducing a controlled, very low concentration of oxygen (e.g., 1-3% O₂ in Ar) for 30-60 minutes. This forms a thin, protective oxide layer that prevents bulk oxidation or pyrophoricity.[1]

  • Collection: Carefully collect the resulting black nickel powder in an airtight container.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis, their probable causes, and recommended corrective actions.

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Product is greenish, not black; XRD shows NiO instead of Ni. 1. Oxygen Leak: The reaction tube or gas lines have a leak, allowing air to enter at high temperatures. 2. Inadequate Purging: The initial purge was too short or the flow rate was too low to remove all residual air. 3. Contaminated Gas: The inert gas source is contaminated with oxygen.Solution: 1. Leak Check: Systematically check all seals, joints, and connections with a leak detector or Snoop solution. 2. Extended Purge: Increase the initial purging time to 1 hour and maintain a positive pressure of inert gas throughout the experiment. 3. Gas Purity: Use ultra-high purity (UHP) grade gases and consider an in-line oxygen trap for critical experiments.
Broad Particle Size Distribution (Polydispersity) 1. Inhomogeneous Temperature: A significant temperature gradient exists across the sample boat. 2. Uncontrolled Nucleation: The heating rate is too fast, causing simultaneous nucleation and growth over a wide temperature range. 3. Precursor Agglomeration: The starting Ni(HCOO)₂ powder is heavily agglomerated.Solution: 1. Optimize Sample Placement: Ensure the boat is in the center of the furnace's uniform heating zone. Use a smaller sample boat and spread the precursor thinly. 2. Reduce Heating Rate: Lower the ramp rate to 1-2°C/min. This promotes a more uniform nucleation event before significant growth occurs. 3. Pre-treat Precursor: Gently grind the precursor powder before use to break up large agglomerates.
Heavy Sintering and Agglomeration (particles are fused) 1. High Temperature/Long Dwell: The decomposition temperature or duration is excessive, promoting particle fusion. 2. High Precursor Density: The precursor is packed too densely, leading to high particle proximity upon formation. 3. Absence of Surface Passivation: No capping agent was used to provide steric hindrance.Solution: 1. Lower Temperature/Time: Reduce the decomposition temperature (e.g., from 300°C to 230°C) and shorten the hold time. 2. Disperse Precursor: Spread the precursor in a very thin layer over a larger surface area. 3. Use Capping Agents: For solution-phase synthesis, add surfactants like PVP or oleylamine.[7][8] For gas-phase, consider mixing the precursor with an inert powder (e.g., NaCl) that can be washed away later.[10]
Low Product Yield 1. Gas Flow Too High: The inert gas flow rate is so high that it is carrying away the newly formed nanoparticles from the collection zone. 2. Incomplete Decomposition: The temperature was too low or the time was too short for the reaction to complete.Solution: 1. Reduce Flow Rate: Lower the gas flow rate to 50-100 sccm during the decomposition phase. 2. Verify Decomposition: Confirm the decomposition temperature with a thermogravimetric analysis (TGA) run. Increase the hold time or temperature slightly as needed.
Impact of Key Synthesis Parameters on Morphology
ParameterEffect on Particle SizeEffect on AgglomerationRationale
Temperature Increases with temperatureIncreases significantly with temperatureHigher thermal energy increases atomic mobility and diffusion rates, leading to faster crystal growth and sintering.[3][4]
Heating Rate Generally decreases with lower ratesDecreases with lower ratesA slow heating rate allows for more controlled and uniform nucleation, preventing a burst of growth that leads to polydispersity and agglomeration.
Atmosphere H₂ can lead to larger sizes than ArH₂ can increase sinteringHydrogen actively reduces any surface oxides that might otherwise act as a passivation layer, promoting metal-to-metal contact and fusion.[1]
Capping Agent Conc. Decreases with higher concentrationDecreases significantly with higher concentrationThe agent adsorbs onto the particle surface, sterically hindering further growth and preventing particles from coming into direct contact.[6][7]

References

  • Characterization and Growth Mechanism of Nickel Nanowires Resulting from Reduction of this compound in Polyol Medium. ResearchGate. Available at: [Link]

  • Synthesis of nickel nanowires by reduction of this compound in polyol medium. IEEE Xplore. Available at: [Link]

  • Printable Hierarchical Nickel Nanowires for Soft Magnetic Applications. ACS Omega. Available at: [Link]

  • Preparation and thermal stability of nickel nanowires via self-assembly process under magnetic field. Journal of Chemical Sciences. Available at: [Link]

  • Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Nickel Nanowires with Tunable Characteristics. MDPI. Available at: [Link]

  • Preparation of solid nickel nanoparticles by large-scale spray pyrolysis of Ni(NO3)2·6H2O precursor. Materials Research Bulletin. Available at: [Link]

  • Synthesis of Nickel Nanoparticles with Controlled Pyrophoricity and Average Size. ResearchGate. Available at: [Link]

  • Thermal Decomposition of [AH][M(HCOO)3] Perovskite-Like Formates. MDPI. Available at: [Link]

  • Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Features and Properties. MDPI. Available at: [Link]

  • Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. ResearchGate. Available at: [Link]

  • Synthesis of nickel nanoparticles with fcc and hcp crystal structures. ResearchGate. Available at: [Link]

  • synthesis of ni nanoparticles and study the capping agents effect on control the particle size. ResearchGate. Available at: [Link]

  • Control of Size and Morphology in NiO Particles Prepared by a Low-Pressure Spray Pyrolysis. ResearchGate. Available at: [Link]

  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and characterization of nickel oxide nanoparticle with wide band gap energy prepared via thermochemical processing. ResearchGate. Available at: [Link]

  • Chemical Vapor Synthesis of Nonagglomerated Nickel Nanoparticles by In-Flight Coating. ACS Omega. Available at: [Link]

  • Effect of Pyrolysis Atmosphere on Co⁃pyrolysis Characteristics of Paint Thinners and Plastics. China Plastics. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Thermal Characterization of Nickel Formate by TGA and DTA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the thermal decomposition of nickel formate, a common precursor for catalysts and nickel-based nanomaterials.[1] We will explore how Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) serve as indispensable tools for elucidating its decomposition pathways. By objectively comparing the material's behavior in different atmospheric conditions, this document offers researchers the critical insights needed for the controlled and predictable synthesis of nickel and nickel oxide materials.[2]

The Principle: Why TGA and DTA are a Powerful Combination

In thermal analysis, no two techniques are more synergistic than TGA and DTA. They provide a comprehensive picture of a material's thermal behavior when subjected to a controlled temperature program.[3]

  • Thermogravimetric Analysis (TGA) meticulously measures the change in a sample's mass as a function of temperature or time. This is crucial for identifying processes involving mass loss, such as dehydration, decomposition, or desorption.[3]

  • Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material. This reveals the energetic nature of thermal events. An endothermic event (sample temperature lags behind reference) absorbs heat (e.g., melting, dehydration), while an exothermic event (sample temperature exceeds reference) releases heat (e.g., oxidation, crystallization).[3]

When used concurrently, TGA tells us what is happening (mass loss), while DTA tells us how it's happening (the energetic signature). This combination is essential for building a complete and self-validating thermal profile.

The Crucial Role of Atmosphere: this compound's Dual Decomposition Pathways

The decomposition mechanism of this compound is profoundly dictated by the surrounding atmosphere. This section compares its behavior in an oxidizing (air) versus an inert (nitrogen) environment, a critical variable for synthesizing either nickel oxide (NiO) or metallic nickel (Ni).

The starting material, this compound dihydrate (Ni(HCOO)₂·2H₂O), undergoes a multi-step decomposition. The first step, regardless of atmosphere, is dehydration. The subsequent decomposition of the anhydrous salt is where the pathways diverge significantly.

Decomposition in an Oxidizing Atmosphere (Air)

In the presence of air, the decomposition process is a sequential dehydration followed by a combined decomposition and oxidation.

  • Step 1: Dehydration: The two molecules of water are released. This is an endothermic process, showing a distinct peak in the DTA curve and a corresponding mass loss in the TGA curve.

  • Step 2: Oxidative Decomposition: The anhydrous this compound decomposes, and the nascent, high-surface-area nickel is immediately and violently oxidized to form nickel oxide (NiO).[4] This oxidation is a strongly exothermic reaction, resulting in a prominent exothermic peak in the DTA data. The final solid product is blackish nickel oxide.[4]

Decomposition in an Inert Atmosphere (Nitrogen)

Under an inert atmosphere like nitrogen or helium, oxygen is absent, preventing the formation of nickel oxide. The decomposition proceeds to yield metallic nickel.

  • Step 1: Dehydration: This step is identical to the process in air, resulting in an endothermic DTA signal and the loss of water.

  • Step 2: Decomposition to Metallic Nickel: The anhydrous salt decomposes directly to metallic nickel. This process can follow two concurrent routes:

    • Ni(HCOO)₂ → Ni + H₂ + 2CO₂

    • Ni(HCOO)₂ → Ni + CO + CO₂ + H₂O[4]

    This stage is typically observed as an endothermic event in the DTA curve. The final solid residue is metallic nickel, a valuable catalytic material.

The following diagram illustrates these divergent pathways.

cluster_0 Dehydration (Endothermic) cluster_1 Decomposition in Air (Exothermic) cluster_2 Decomposition in N₂ (Endothermic) A Ni(HCOO)₂·2H₂O (this compound Dihydrate) B Ni(HCOO)₂ (Anhydrous this compound) A->B + 2H₂O C_air NiO (Nickel Oxide) B->C_air + Gaseous Products (CO₂, H₂O) C_n2 Ni (Metallic Nickel) B->C_n2 + Gaseous Products (CO₂, H₂, CO, H₂O)

Caption: Decomposition pathways of this compound dihydrate in different atmospheres.

Comparative Data Summary

The table below summarizes the expected results from a TGA-DTA analysis of this compound dihydrate under both oxidizing and inert conditions. Temperature ranges are approximate and can be influenced by experimental parameters like heating rate.[5][6]

ParameterOxidizing Atmosphere (Air)Inert Atmosphere (Nitrogen)Causality & Rationale
Step 1: Dehydration
Temperature Range~150 - 200 °C~150 - 200 °CThe energy required to break the coordination bonds of water is independent of the bulk atmosphere.
Theoretical Mass Loss~19.5%~19.5%Corresponds to the loss of two water molecules from the dihydrate formula weight.
DTA EventEndothermic Endothermic Energy is absorbed to drive off the water molecules (latent heat of vaporization).
Step 2: Decomposition
Temperature Range~250 - 300 °C~250 - 300 °CThe decomposition of the formate anion occurs in a similar temperature range.[4]
Theoretical Mass Loss~30.3% (from anhydrous)~48.2% (from anhydrous)In air, the final mass is higher due to oxygen incorporation into NiO. In N₂, the final mass is lower as it is pure Ni.
DTA EventStrongly Exothermic Endothermic The immediate oxidation of nascent nickel in air releases significant energy.[4] In N₂, energy is consumed to break the chemical bonds without subsequent oxidation.
Final Residue NiO (Nickel Oxide)Ni (Metallic Nickel)The presence or absence of oxygen directly determines the final product.
Theoretical Final Mass~40.5% of initial mass~32.0% of initial massCalculated based on the molar masses of the initial hydrate and the final products.

Experimental Protocol: A Self-Validating Workflow

To ensure accurate and reproducible results, a robust experimental protocol is paramount. This workflow is designed to be a self-validating system, where theoretical calculations and complementary analyses confirm the TGA-DTA findings.

cluster_workflow TGA-DTA Experimental Workflow A 1. Sample Preparation ~5-10 mg of Ni(HCOO)₂·2H₂O Use Alumina Crucible B 2. Instrument Setup Heating Rate: 10-20 °C/min Temp Range: Ambient to 500 °C A->B C 3. Atmosphere Control Purge Gas: Air or N₂ Flow Rate: 50 mL/min B->C D 4. Data Acquisition Record Mass Loss (TGA) Record ΔT (DTA) C->D E 5. Post-Analysis Cool furnace, collect residue Perform XRD analysis D->E

Caption: Recommended experimental workflow for TGA-DTA analysis of this compound.

Step-by-Step Methodology & Rationale
  • Sample Preparation :

    • Action: Weigh approximately 5-10 mg of this compound dihydrate into an alumina (Al₂O₃) or platinum crucible.

    • Rationale: A small sample mass minimizes thermal gradients within the sample and ensures better heat transfer, leading to sharper peaks and more accurate transition temperatures.[6] Alumina is chosen for its inertness at high temperatures, especially under oxidizing conditions.

  • Instrument Setup :

    • Action: Set the temperature program to ramp from ambient temperature to approximately 500°C at a heating rate of 10 or 20°C/min.[4]

    • Rationale: A heating rate of 10-20°C/min provides a good balance between resolution and experiment time. Slower rates can better separate overlapping events, while faster rates may shift transition temperatures higher.[6] A final temperature of 500°C is sufficient to ensure complete decomposition.

  • Atmosphere Control :

    • Action: Purge the furnace with the desired gas (high-purity air or nitrogen) at a constant flow rate (e.g., 50 mL/min) for at least 15 minutes before starting the experiment and maintain the flow throughout.

    • Rationale: A consistent, flowing atmosphere is critical. It ensures the sample environment remains either purely oxidizing or inert and efficiently removes gaseous decomposition products, preventing secondary reactions and ensuring the measured mass loss is accurate.

  • Data Analysis & Validation :

    • Action: Analyze the resulting TGA and DTA curves. Calculate the percentage mass loss for each distinct step in the TGA curve.

    • Rationale: Compare the experimental mass loss values with the theoretical values calculated from the stoichiometry of the proposed reactions (see table above). A close match (within ±1%) provides strong evidence for the proposed decomposition pathway. The DTA curve must corroborate the findings; for example, a mass loss corresponding to dehydration should align with an endothermic peak.

  • Complementary Analysis (Trustworthiness Pillar) :

    • Action: After the experiment, analyze the solid residue using X-ray Diffraction (XRD).

    • Rationale: TGA-DTA suggests the final product, but XRD provides definitive proof. An experiment run in air should yield a diffraction pattern matching the standard for NiO, while a run in nitrogen should match that of metallic Ni.[7][8] This step is crucial for validating the entire analysis. For even deeper insight, coupling the TGA instrument to a mass spectrometer or FTIR spectrometer (Evolved Gas Analysis - EGA) can identify the gaseous products in real-time, confirming the proposed reaction equations.[9]

Conclusion

Thermogravimetric and Differential Thermal Analysis are powerful, accessible, and highly informative techniques for characterizing this compound. The choice of atmosphere is the single most critical experimental parameter, directly controlling whether the final product is nickel oxide (in air) or metallic nickel (in nitrogen). By following a robust experimental protocol and validating the results with theoretical calculations and complementary techniques like XRD, researchers can harness the thermal decomposition of this compound for the precise and reliable synthesis of advanced nickel-based materials.

References

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  • Carr, N. J., & Galwey, A. K. (1986). Decomposition reactions of this compound, nickel malonate, nickel maleate and nickel fumarate in oxygen. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]

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  • Ghasemi, S., & Ayatollahi, H. (2012). SYNTHESIS OF NICKEL OXIDE NANOPARTICLES. CIBTech. Available at: [Link]

  • Singh, A., et al. (2015). TGA/DTA analysis of (a) copper nitrate (b) nickel nitrate in temperature range 300. ResearchGate. Available at: [Link]

  • Fröberg, L. (n.d.). Thermal Analysis TGA / DTA. Åbo Akademi University. Available at: [Link]

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A Senior Application Scientist's Guide: Comparing Nickel Formate and Nickel Acetate as Catalyst Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Precursor's Pivotal Role in Catalysis

In the design and synthesis of heterogeneous catalysts, the final performance is profoundly influenced by decisions made at the earliest stages. For nickel-based catalysts—workhorses in industrial processes ranging from hydrogenation and reforming to C-H activation—the choice of the metal precursor is a critical parameter that dictates the ultimate physicochemical properties of the active sites.[1][2] A precursor is not merely a source of nickel; its decomposition chemistry governs the resulting metal nanoparticle size, dispersion, purity, and interaction with the support, all of which are paramount to catalytic activity, selectivity, and stability.

This guide provides an in-depth comparison of two commonly employed nickel precursors: nickel formate (Ni(HCOO)₂) and nickel acetate (Ni(CH₃COO)₂). We will dissect their fundamental differences, from thermal decomposition pathways to the characteristics of the resulting catalysts, supported by experimental data and detailed protocols to empower researchers in making an informed selection for their specific application.

Physicochemical Properties of Precursors

A foundational understanding begins with the basic properties of the hydrated forms typically used in synthesis.

PropertyThis compound DihydrateNickel Acetate Tetrahydrate
Chemical Formula Ni(HCOO)₂·2H₂ONi(CH₃COO)₂·4H₂O
Molar Mass 184.76 g/mol 248.84 g/mol
Appearance Green crystalline solidGreen crystalline solid
Solubility in Water Sparingly soluble[3]Soluble
Typical Use Precursor for metallic nickel catalysts[3][4]Precursor for Ni, NiO, and Ni-MOFs[5]

The Defining Difference: Thermal Decomposition Behavior

The most significant divergence between these two precursors lies in their behavior upon heating. The decomposition pathway directly determines the chemical state and morphology of the nascent nickel particles.

This compound: A Pathway of Intramolecular Reduction

This compound's decomposition is a more direct and elegant route to metallic nickel. The formate anion (HCOO⁻) itself acts as an in situ reducing agent.[6] Upon heating, typically in the range of 250-350°C, it decomposes in an intramolecular reaction, releasing reducing gases like hydrogen (H₂) and carbon monoxide (CO), which concurrently reduce the Ni²⁺ ions to metallic nickel (Ni⁰).[3][6][7]

The primary reaction can be summarized as: Ni(HCOO)₂ → Ni + H₂ + 2CO₂

This process can avoid the need for an external reducing agent like gaseous hydrogen, simplifying the synthesis.[6][8] The decomposition temperature is notably lower than that of nickel acetate.[9]

Nickel Acetate: A Complex, Atmosphere-Dependent Pathway

Nickel acetate undergoes a more complex, multi-step thermal decomposition that is highly sensitive to the surrounding atmosphere.[10][11]

  • Dehydration: The process begins with the loss of its four water molecules of hydration, typically below 150°C.[11]

  • Decomposition of Anhydrous Acetate: The anhydrous Ni(CH₃COO)₂ decomposes at higher temperatures, generally between 250°C and 450°C.[10][12] The products are heavily dependent on the atmosphere:

    • In an Inert Atmosphere (e.g., N₂, He): The decomposition yields a complex mixture of gaseous products, including acetic acid, acetone, CO₂, and CO.[10][12][13] This environment can produce metallic nickel (Ni⁰), but often alongside nickel carbide (Ni₃C) or amorphous carbon deposits from the breakdown of the acetate ligands.[10]

    • In an Oxidizing Atmosphere (e.g., Air): The decomposition primarily yields nickel oxide (NiO) as the solid product.[10] This necessitates a subsequent, separate reduction step (typically with H₂ at high temperatures) to obtain the catalytically active metallic nickel.

The following diagram illustrates the distinct decomposition routes.

G cluster_0 This compound Pathway cluster_1 Nickel Acetate Pathway nf Ni(HCOO)₂·2H₂O nf_anhydrous Ni(HCOO)₂ nf->nf_anhydrous ~140°C - H₂O nf_ni Metallic Nickel (Ni⁰) nf_anhydrous->nf_ni ~250-350°C Intramolecular Reduction (H₂, CO₂ evolved) na Ni(CH₃COO)₂·4H₂O na_anhydrous Ni(CH₃COO)₂ na->na_anhydrous <150°C - H₂O na_inert Ni⁰ + Carbon/Ni₃C na_anhydrous->na_inert >250°C Inert Gas na_air Nickel Oxide (NiO) na_anhydrous->na_air >250°C Air na_reduced Metallic Nickel (Ni⁰) na_air->na_reduced High Temp. + H₂ (Reduction)

Caption: Decomposition pathways of this compound vs. nickel acetate.

Impact on Final Catalyst Characteristics

The differences in decomposition chemistry translate directly into the physical and chemical properties of the resulting nickel catalysts.

Catalyst PropertyDerived from this compoundDerived from Nickel Acetate
Composition Primarily high-purity metallic Ni⁰.Atmosphere-dependent: Ni⁰ with carbon impurities (inert) or NiO (air).[10]
Particle Size Often yields smaller, well-dispersed nanoparticles due to in situ reduction.[6]Can lead to larger particles; prone to agglomeration if not controlled.[14][15]
Purity High metallic purity.Risk of carbonaceous deposits or carbide formation in inert atmospheres.[10]
Post-Synthesis Often ready for use directly after decomposition.NiO from air-calcination requires a separate high-temperature reduction step.[10]

Studies have shown that the choice of anion significantly influences the final catalyst morphology. For instance, while nickel acetate often produces smaller nanoparticles than nickel chloride, its tendency for carbon deposition and more complex decomposition distinguishes it from the more direct reduction offered by this compound.[1][15]

Comparative Catalytic Performance: Where It Matters

Ultimately, the choice of precursor is validated by the catalyst's performance in a given reaction.

  • Activity: The higher dispersion and smaller particle size often achieved with this compound can lead to a greater number of accessible active sites and, consequently, higher catalytic activity.[6] However, the performance is highly reaction-specific. For CO₂ methanation, some studies found catalysts prepared from nickel acetate showed high activity, comparable to those from nickel nitrate, suggesting that metal-support interactions, also influenced by the precursor, play a crucial role.[16][17]

  • Selectivity: The presence of carbonaceous species from the decomposition of nickel acetate can alter the electronic properties of the nickel surface, which may influence selectivity. This can be either beneficial, by preventing side reactions, or detrimental, by blocking specific active sites.

  • Stability: Carbon deposition from nickel acetate, if it forms a protective layer around the nanoparticles, can prevent sintering (agglomeration) at high reaction temperatures, thus enhancing long-term stability. Conversely, catalysts from this compound, if not properly stabilized on a support, may be more susceptible to deactivation via particle sintering.

Experimental Protocols: From Precursor to Catalyst

To provide a practical context, we outline two distinct, validated protocols for the preparation of a 5 wt% Ni on Al₂O₃ catalyst.

Protocol 1: Synthesis from this compound via Incipient Wetness Impregnation & Decomposition

This method leverages the direct decomposition of this compound.

  • Preparation of Impregnation Solution: Dissolve the required amount of this compound dihydrate in a minimal amount of deionized water. Gentle heating may be required to aid dissolution.

  • Impregnation: Add the this compound solution dropwise to a pre-dried γ-Al₂O₃ support until the pores are completely filled (incipient wetness).

  • Drying: Dry the impregnated support in an oven at 110°C for 12 hours.

  • Decomposition/Activation: Place the dried powder in a tube furnace. Under a flow of inert gas (e.g., nitrogen), ramp the temperature to 350°C at a rate of 5°C/min and hold for 4 hours. The color change from green to dark grey/black indicates the formation of metallic nickel nanoparticles.

  • Passivation & Collection: Cool the catalyst to room temperature under the inert gas flow. For pyrophoric catalysts, a passivation step involving exposure to a flow of 0.5-1% O₂ in N₂ may be necessary before exposing to air.

Protocol 2: Synthesis from Nickel Acetate via Impregnation, Calcination & Reduction

This protocol is a more traditional multi-step process.

  • Preparation of Impregnation Solution: Dissolve the required amount of nickel acetate tetrahydrate in deionized water to form a clear green solution.

  • Impregnation: Add the nickel acetate solution to the γ-Al₂O₃ support and agitate for several hours to ensure uniform distribution.

  • Drying: Remove the excess solvent using a rotary evaporator, followed by drying in an oven at 110°C for 12 hours.

  • Calcination: Place the dried powder in a furnace. Under a flow of air, ramp the temperature to 450°C at 5°C/min and hold for 4 hours. This step decomposes the acetate and forms nickel oxide (NiO) on the support. The powder will typically turn greyish-green.

  • Reduction: Place the calcined catalyst in a tube furnace. Under a flow of a reducing gas mixture (e.g., 5% H₂ in N₂), ramp the temperature to 500-700°C (temperature depends on the desired degree of reduction and metal-support interaction) and hold for 4 hours to reduce the NiO to metallic Ni⁰.[14]

  • Cooling & Collection: Cool the activated catalyst to room temperature under an inert gas flow before collection.

General Experimental Workflow

The following diagram outlines the comprehensive workflow for comparing catalyst precursors.

G cluster_precursors Precursor Selection cluster_synthesis Catalyst Synthesis p1 This compound s1 Impregnation & Decomposition (1-step) p1->s1 p2 Nickel Acetate s2 Impregnation, Calcination, & Reduction (2-step) p2->s2 char Physicochemical Characterization (XRD, TEM, TPR, etc.) s1->char s2->char perf Catalytic Performance Testing (Activity, Selectivity, Stability) char->perf

Caption: General workflow for catalyst synthesis and evaluation.

Conclusion and Recommendations

The choice between this compound and nickel acetate as a catalyst precursor is a trade-off between synthetic simplicity, catalyst purity, and the final desired properties.

  • Choose this compound for:

    • Direct, lower-temperature synthesis of high-purity metallic nickel catalysts.

    • Applications where carbon deposition is undesirable.

    • Simplified experimental setups that avoid the need for a separate, high-temperature H₂ reduction step.

  • Choose Nickel Acetate for:

    • General-purpose applications where cost and high water solubility are advantageous.

    • Synthesizing nickel oxide (NiO) catalysts via calcination in air.

    • Situations where controlled carbon deposition might enhance catalyst stability or when using it as a precursor for Metal-Organic Frameworks (MOFs).[5]

As a Senior Application Scientist, my recommendation is to select the precursor based on a clear definition of the target catalyst's required attributes. For fundamental research aiming for clean, well-defined metallic nickel surfaces, This compound offers a more direct and controllable route. For broader applications or when NiO is the desired intermediate, nickel acetate remains a versatile and economically viable option, provided the multi-step synthesis and potential for impurities are carefully managed. The optimal choice is ultimately dictated by the specific demands of the catalytic system under investigation.

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Introduction: Unveiling the Vibrational Fingerprint of Nickel Formate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Vibrational Spectroscopy of Nickel Formate: FT-IR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

Nickel(II) formate (Ni(HCOO)₂) is a metal-organic compound of significant interest, primarily as a precursor for the synthesis of nickel-based catalysts and advanced materials.[1][2][3] It typically exists as a green, crystalline dihydrate, Ni(HCOO)₂·2H₂O, with a monoclinic crystal structure.[1][4] In this form, the nickel(II) ion is coordinated by oxygen atoms from both the formate anions and water molecules, creating a specific octahedral geometry that dictates its vibrational properties.[2]

Understanding the molecular structure and bonding within this compound is critical for controlling its decomposition and subsequent application. Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a profound look into these molecular characteristics. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting vibrations that cause a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that modulate the molecule's polarizability.[5] This fundamental difference in their selection rules makes them not redundant, but highly complementary, providing a more complete vibrational profile of the material.

This guide will dissect the FT-IR and Raman spectra of this compound, providing a comparative analysis of their spectral features, experimental protocols, and the unique insights each technique offers.

FT-IR Spectroscopy of this compound: Probing Polar Bonds

FT-IR spectroscopy is exceptionally sensitive to polar functional groups, making it an ideal tool for examining the carboxylate (COO⁻) and hydroxyl (O-H) moieties within this compound dihydrate.

Experimental Protocol: Acquiring the FT-IR Spectrum (ATR Method)
  • Instrument Preparation: Ensure the FT-IR spectrometer and the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) are clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of ambient air (CO₂ and H₂O vapor) and the instrument itself.

  • Sample Application: Place a small amount of finely ground this compound dihydrate powder onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply consistent pressure using the ATR anvil to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

Interpretation of the this compound FT-IR Spectrum

The FT-IR spectrum of this compound dihydrate is characterized by several key absorption bands. The presence of both formate ligands and water of hydration results in a rich and informative spectrum.

Wavenumber (cm⁻¹)AssignmentVibrational ModeExpected Intensity
~3600–3000O-H stretching (water of hydration)ν(O-H)Broad, Strong
~2900C-H stretching (formate)ν(C-H)Medium
~1650H-O-H bending (water of hydration)δ(H₂O)Medium
~1560Asymmetric COO⁻ stretching (formate)νₐₛ(COO⁻)Very Strong
~1355Symmetric COO⁻ stretching (formate)νₛ(COO⁻)Strong
~1385C-H in-plane bendingδ(C-H)Medium
~775O-C-O bending (scissoring)δ(O-C-O)Medium
< 600Ni-O stretching and lattice modesν(Ni-O)Weak to Medium

Table 1: Typical FT-IR peak assignments for nickel(II) formate dihydrate. Exact positions can vary slightly based on sample preparation and hydration state.[6][7]

Raman Spectroscopy of this compound: Highlighting Symmetry and the Backbone

Raman spectroscopy provides a complementary perspective, excelling at the detection of symmetric vibrations and bonds involving heavier atoms, such as the Ni-O linkage. Its relative insensitivity to water makes it particularly powerful for analyzing hydrated compounds without overwhelming spectral interference.

Experimental Protocol: Acquiring the Raman Spectrum
  • Instrument Setup: Calibrate the Raman spectrometer using a known standard (e.g., silicon). Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). The 785 nm laser is often preferred to minimize potential fluorescence from the sample or impurities.

  • Sample Placement: Place a small amount of this compound powder on a microscope slide or in a sample holder.

  • Focusing: Use the microscope objective to focus the laser beam onto the sample surface.

  • Parameter Optimization: Adjust the laser power and acquisition time. Start with low power to avoid thermal decomposition of the sample. An acquisition time of 1-10 seconds with multiple accumulations is typical.

  • Spectrum Acquisition: Collect the Raman spectrum over a range that includes both the high-frequency C-H modes and the low-frequency metal-ligand modes (e.g., 100–3200 cm⁻¹).

Interpretation of the this compound Raman Spectrum

The Raman spectrum provides key information that is often weak or absent in the FT-IR spectrum, particularly concerning the molecular backbone and metal-ligand interactions.

Wavenumber (cm⁻¹)AssignmentVibrational ModeExpected Intensity
~2900C-H stretching (formate)ν(C-H)Strong
~1560Asymmetric COO⁻ stretching (formate)νₐₛ(COO⁻)Weak
~1355Symmetric COO⁻ stretching (formate)νₛ(COO⁻)Strong
~1385C-H in-plane bendingδ(C-H)Medium
~775O-C-O bending (scissoring)δ(O-C-O)Medium
< 400Ni-O stretching and lattice modesν(Ni-O)Strong

Table 2: Typical Raman peak assignments for nickel(II) formate dihydrate. The intensity profile is notably different from FT-IR.

In stark contrast to the FT-IR spectrum, the symmetric COO⁻ stretch (~1355 cm⁻¹) is typically one of the strongest bands in the Raman spectrum. The asymmetric stretch (~1560 cm⁻¹) is significantly weaker. This reversal in intensity is a direct consequence of the selection rules: the symmetric vibration causes a large change in the polarizability of the C-O bonds, making it strongly Raman active. Furthermore, the C-H stretching vibration near 2900 cm⁻¹ is also characteristically strong.[9] Critically, the low-frequency region (< 400 cm⁻¹) often reveals strong, sharp peaks corresponding to the Ni-O stretching modes. These bands provide direct information about the metal-ligand bond strength and coordination environment, an area where FT-IR is often less sensitive.[5]

Head-to-Head Comparison: FT-IR vs. Raman for this compound Analysis

The true analytical power comes from synthesizing the data from both techniques. Each method provides unique and confirmatory information, leading to a more robust characterization.

FeatureFT-IR SpectroscopyRaman Spectroscopy
Governing Principle Absorption (change in dipole moment)Scattering (change in polarizability)
νₐₛ(COO⁻) ~1560 cm⁻¹ Very StrongWeak to Very Weak
νₛ(COO⁻) ~1355 cm⁻¹ StrongVery Strong
ν(O-H) of Water Strong, broad, and can obscure other peaksVery Weak, minimal interference
ν(Ni-O) < 400 cm⁻¹ Weak and often difficult to assignStrong and well-defined, excellent for studying metal-ligand bonds
Sample Preparation Requires ATR contact or KBr pellet preparationNon-contact, minimal preparation needed
Primary Interference Water (both sample and atmospheric)Fluorescence from the sample or impurities
Key Complementary Insights:
  • Water of Hydration: FT-IR unequivocally confirms the presence of water through the strong, broad O-H stretch. Raman, by being insensitive to water, allows for a clear, unobstructed view of the formate ligand's vibrations in the same spectral region.

  • Carboxylate Coordination: FT-IR provides a strong signal for the asymmetric COO⁻ stretch, which is a key component in determining the coordination mode by calculating the peak separation (Δν). Raman provides a powerful, confirmatory signal for the symmetric COO⁻ stretch.

  • Metal-Ligand Bonding: Raman spectroscopy is the superior technique for directly probing the Ni-O bonds in the low-frequency region. This is invaluable for studying subtle changes in the coordination sphere or for comparing different metal formates.[5]

Workflow for Comprehensive Vibrational Analysis

The following diagram illustrates a logical workflow for leveraging both FT-IR and Raman spectroscopy for a comprehensive analysis of this compound.

Caption: Workflow for the comparative vibrational analysis of this compound.

Conclusion: A Synergistic Approach

Neither FT-IR nor Raman spectroscopy alone can provide a complete picture of the vibrational characteristics of nickel(II) formate dihydrate. FT-IR excels in identifying polar functional groups and the presence of water, with the asymmetric carboxylate stretch being a dominant feature. Raman spectroscopy, in contrast, highlights symmetric vibrations and the crucial low-frequency metal-oxygen bonds while minimizing interference from water.

For researchers, scientists, and professionals in drug development and materials science, employing both techniques is not a redundancy but a self-validating system. This dual-spectroscopic approach enables a more confident and comprehensive structural elucidation, ensuring a deeper understanding of the material's properties and behavior.

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analysis of gaseous byproducts from nickel formate decomposition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Analysis of Gaseous Byproducts from Nickel Formate Decomposition

Introduction

The thermal decomposition of nickel salts is a cornerstone for the synthesis of high-purity nickel and nickel oxide nanoparticles, materials with immense significance in catalysis, energy storage, and electronics. The choice of the precursor salt profoundly influences the physicochemical properties of the resulting nanoparticles. This compound, in particular, is a widely utilized precursor due to its relatively low decomposition temperature and the formation of catalytically active nickel nanoparticles. However, a comprehensive understanding of the gaseous byproducts generated during its decomposition is critical for process optimization, safety, and for tailoring the properties of the final material.

This guide provides an in-depth analysis of the gaseous byproducts from the thermal decomposition of this compound, offering a comparative perspective against other common nickel precursors such as nickel acetate and nickel oxalate. We will delve into the mechanistic nuances of their decomposition under different atmospheric conditions, present quantitative data from advanced analytical techniques, and provide detailed experimental protocols for researchers in the field.

The Critical Role of Gaseous Byproduct Analysis

The nature and evolution profile of gaseous byproducts provide a window into the decomposition mechanism. Identifying these gases and understanding their evolution temperatures are paramount for several reasons:

  • Mechanistic Insights: The composition of the evolved gases helps elucidate the reaction pathways, including the formation of intermediates and the final solid-state products.

  • Process Control: In-situ analysis of gaseous byproducts allows for real-time monitoring and control of the nanoparticle synthesis process, ensuring reproducibility and desired material characteristics.

  • Safety: Some gaseous byproducts, such as carbon monoxide, are toxic. A thorough understanding of their formation is essential for designing safe laboratory and industrial-scale processes.

  • Catalyst Performance: The gaseous environment created by the decomposition can influence the surface chemistry and catalytic activity of the in-situ formed nickel nanoparticles.

Decomposition Pathways: A Comparative Overview

The thermal decomposition of nickel carboxylates, such as formate, acetate, and oxalate, is a complex process involving dehydration, decarboxylation, and, in some cases, the release of other volatile organic compounds. The reaction atmosphere—inert (e.g., nitrogen, argon) or oxidative (e.g., air)—plays a pivotal role in dictating the final solid product (metallic nickel vs. nickel oxide) and the composition of the gaseous effluent.

This compound (Ni(HCOO)₂)

This compound dihydrate typically undergoes a two-step decomposition. The first step, occurring at approximately 130-140°C, is the loss of water of hydration. The anhydrous this compound then decomposes at around 180-250°C.[1][2]

  • Inert Atmosphere (e.g., Nitrogen, Helium, Vacuum): The decomposition of anhydrous this compound in an inert atmosphere is a reductive process, yielding metallic nickel. The primary gaseous byproducts are carbon dioxide and hydrogen.[3] Some studies also report the formation of carbon monoxide and water.[1]

    Reaction Equation: Ni(HCOO)₂(s) → Ni(s) + 2CO₂(g) + H₂(g)

  • Oxidative Atmosphere (e.g., Air): In the presence of oxygen, the decomposition of this compound leads to the formation of nickel oxide and carbon dioxide.[4]

    Reaction Equation: Ni(HCOO)₂(s) + ½O₂(g) → NiO(s) + 2CO₂(g) + H₂(g)

Alternative Precursors: A Comparative Analysis
Nickel Acetate (Ni(CH₃COO)₂)

Nickel acetate tetrahydrate first dehydrates, followed by the decomposition of the anhydrous salt at temperatures between 250°C and 450°C.[5] The gaseous byproducts are more complex than those from this compound.

  • Inert Atmosphere: Decomposition in an inert atmosphere can produce metallic nickel, but often with carbonaceous impurities. The gaseous byproducts include acetic acid, acetone, carbon dioxide, and carbon monoxide.[5][6] The in-situ generation of reducing gases like CO and H₂ can facilitate the reduction of nickel ions to metallic nickel.[1]

  • Oxidative Atmosphere: In air, nickel acetate decomposes to form nickel oxide. The gaseous effluent is a mixture of water, acetic acid, acetone, carbon dioxide, and carbon monoxide.[5][7] The decomposition can proceed through a nickel carbonate intermediate.[7]

Nickel Oxalate (NiC₂O₄)

Nickel oxalate dihydrate also exhibits a multi-step decomposition, with dehydration preceding the decomposition of the oxalate anion.

  • Inert Atmosphere: The decomposition of nickel oxalate in an inert atmosphere primarily yields metallic nickel and carbon dioxide.[8] Some studies suggest the formation of a mixture of nickel and nickel oxide.[9]

    Reaction Equation: NiC₂O₄(s) → Ni(s) + 2CO₂(g)

  • Oxidative Atmosphere: In air, the final solid product is nickel oxide.[10][11] The gaseous byproducts are primarily carbon dioxide.

    Reaction Equation: NiC₂O₄(s) + ½O₂(g) → NiO(s) + 2CO₂(g)

Data Presentation: Quantitative Analysis of Gaseous Byproducts

The following tables summarize the key thermal events and the corresponding gaseous byproducts for the decomposition of this compound and its alternatives, as would be determined by Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Table 1: Decomposition of Nickel Precursors in an Inert Atmosphere (Nitrogen)

PrecursorTemperature Range (°C)Mass Loss (%)Major Gaseous Byproducts (m/z for MS)Solid Product
This compound Dihydrate 100 - 180~19H₂O (18)Anhydrous Ni(HCOO)₂
180 - 250~50CO₂ (44), H₂ (2), CO (28)Ni
Nickel Acetate Tetrahydrate 80 - 160~29H₂O (18), CH₃COOH (60, 43)Anhydrous Ni(CH₃COO)₂
250 - 450~41CO₂ (44), CO (28), CH₃COCH₃ (58, 43), H₂O (18)Ni, C
Nickel Oxalate Dihydrate 150 - 250~20H₂O (18)Anhydrous NiC₂O₄
300 - 400~48CO₂ (44)Ni

Table 2: Decomposition of Nickel Precursors in an Oxidative Atmosphere (Air)

PrecursorTemperature Range (°C)Mass Loss (%)Major Gaseous Byproducts (Characteristic FTIR Bands, cm⁻¹)Solid Product
This compound Dihydrate 100 - 180~19H₂O (3500-4000, 1500-1700)Anhydrous Ni(HCOO)₂
200 - 300~45CO₂ (2350), H₂O (3500-4000, 1500-1700)NiO
Nickel Acetate Tetrahydrate 80 - 160~29H₂O (3500-4000, 1500-1700), CH₃COOH (~1760, ~1300)Anhydrous Ni(CH₃COO)₂
250 - 450~38CO₂ (2350), H₂O (3500-4000, 1500-1700), CO (~2143)NiO
Nickel Oxalate Dihydrate 150 - 250~20H₂O (3500-4000, 1500-1700)Anhydrous NiC₂O₄
300 - 400~40CO₂ (2350)NiO
Experimental Protocols
Thermogravimetric Analysis - Mass Spectrometry (TGA-MS)

This protocol provides a general procedure for the analysis of gaseous byproducts from the decomposition of nickel salts using a coupled TGA-MS system.

1. Sample Preparation:

  • Ensure the nickel salt sample is finely ground and homogeneous to ensure uniform decomposition.
  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (alumina or platinum is recommended).

2. Instrument Setup:

  • Couple the TGA outlet to the mass spectrometer inlet via a heated transfer line (typically maintained at 200-250°C to prevent condensation of evolved gases).
  • Purge the TGA furnace and the MS interface with a high-purity inert gas (e.g., helium or argon) at a flow rate of 50-100 mL/min to establish a stable baseline.
  • Set the MS to scan a mass range of m/z 1-100 to detect a wide range of potential byproducts. For targeted analysis, specific m/z values can be monitored (e.g., 18 for H₂O, 28 for CO, 44 for CO₂).

3. Thermal Analysis Program:

  • Equilibrate the sample at a starting temperature (e.g., 30°C) for a sufficient time to achieve a stable weight.
  • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature that ensures complete decomposition (e.g., 600°C).
  • Simultaneously record the sample weight (TGA data) and the mass spectra of the evolved gases.

4. Data Analysis:

  • Correlate the mass loss events in the TGA curve with the evolution of specific gases detected by the MS.
  • Plot the ion current for specific m/z values as a function of temperature to visualize the evolution profile of each gaseous byproduct.
  • Identify the gaseous species by their characteristic mass fragmentation patterns.
Thermogravimetric Analysis - Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This protocol outlines the procedure for analyzing gaseous byproducts using a TGA-FTIR system.

1. Sample Preparation:

  • Follow the same sample preparation steps as for TGA-MS.

2. Instrument Setup:

  • Connect the TGA outlet to the gas cell of the FTIR spectrometer using a heated transfer line (maintained at 200-250°C).
  • Purge the system with an IR-inactive gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.
  • Collect a background spectrum of the purge gas at the initial temperature.

3. Thermal Analysis Program:

  • Use a similar temperature program as described for TGA-MS.
  • Continuously collect FTIR spectra of the evolved gas stream as the temperature increases.

4. Data Analysis:

  • Generate a Gram-Schmidt plot, which represents the total infrared absorbance of the evolved gases as a function of time or temperature. This plot should correlate with the derivative of the TGA curve (DTG).
  • Analyze the FTIR spectra collected at specific temperatures corresponding to mass loss events to identify the functional groups and thus the chemical nature of the gaseous byproducts.
  • Compare the obtained spectra with reference libraries for positive identification of the evolved gases.
Visualization of Experimental Workflow

TGA_EGA_Workflow cluster_SamplePrep Sample Preparation cluster_TGA Thermogravimetric Analyzer (TGA) cluster_EGA Evolved Gas Analyzer (EGA) cluster_DataAnalysis Data Analysis Sample Nickel Precursor (Formate, Acetate, Oxalate) Weighing Weigh 5-10 mg into TGA crucible Sample->Weighing TGA_Instrument TGA Furnace Weighing->TGA_Instrument Load Sample TransferLine Heated Transfer Line (200-250°C) TGA_Instrument->TransferLine Evolved Gases TGA_Data TGA Curve (Mass vs. Temp) TGA_Instrument->TGA_Data TGA_Program Temperature Program (e.g., 10°C/min to 600°C) TGA_Program->TGA_Instrument EGA_Choice Analysis Method? TransferLine->EGA_Choice MS Mass Spectrometer (MS) EGA_Choice->MS TGA-MS FTIR FTIR Spectrometer EGA_Choice->FTIR TGA-FTIR EGA_Data EGA Data (Ion Current or Absorbance vs. Temp) MS->EGA_Data FTIR->EGA_Data Correlation Correlate Mass Loss with Gas Evolution TGA_Data->Correlation EGA_Data->Correlation Identification Identify Gaseous Byproducts Correlation->Identification

Caption: Experimental workflow for TGA-EGA (Evolved Gas Analysis).

Decomposition Mechanisms Visualized

Decomposition_Mechanisms cluster_Inert Inert Atmosphere cluster_Air Oxidative Atmosphere (Air) NiFormate_Inert Ni(HCOO)₂ Ni_Inert Ni NiFormate_Inert->Ni_Inert Decomposition Gases_Formate_Inert CO₂ + H₂ NiFormate_Inert->Gases_Formate_Inert Evolved Gases NiAcetate_Inert Ni(CH₃COO)₂ NiC_Inert Ni + C NiAcetate_Inert->NiC_Inert Decomposition Gases_Acetate_Inert CO₂ + CO + CH₃COCH₃ + ... NiAcetate_Inert->Gases_Acetate_Inert Evolved Gases NiOxalate_Inert NiC₂O₄ Ni_Oxalate_Inert Ni NiOxalate_Inert->Ni_Oxalate_Inert Decomposition Gases_Oxalate_Inert 2CO₂ NiOxalate_Inert->Gases_Oxalate_Inert Evolved Gases NiFormate_Air Ni(HCOO)₂ NiO_Formate_Air NiO NiFormate_Air->NiO_Formate_Air Decomposition Gases_Formate_Air 2CO₂ + H₂ NiFormate_Air->Gases_Formate_Air Evolved Gases NiAcetate_Air Ni(CH₃COO)₂ NiO_Acetate_Air NiO NiAcetate_Air->NiO_Acetate_Air Decomposition Gases_Acetate_Air CO₂ + H₂O + CO + ... NiAcetate_Air->Gases_Acetate_Air Evolved Gases NiOxalate_Air NiC₂O₄ NiO_Oxalate_Air NiO NiOxalate_Air->NiO_Oxalate_Air Decomposition Gases_Oxalate_Air 2CO₂ NiOxalate_Air->Gases_Oxalate_Air Evolved Gases

Caption: Decomposition pathways of nickel precursors.

Conclusion

The selection of a nickel precursor for the synthesis of nanoparticles has profound implications for the final material's properties, and a detailed analysis of the gaseous byproducts of its thermal decomposition is crucial for a rational design of the synthetic process. This compound offers a relatively clean decomposition pathway, particularly in inert atmospheres, yielding metallic nickel with simple gaseous byproducts. In contrast, nickel acetate decomposition is more complex, producing a wider range of organic molecules, which can influence the carbon content and surface chemistry of the resulting nickel nanoparticles. Nickel oxalate provides another route to metallic nickel or nickel oxide with the primary gaseous byproduct being carbon dioxide.

By employing powerful analytical techniques such as TGA-MS and TGA-FTIR, researchers can gain deep insights into the decomposition mechanisms, enabling precise control over the synthesis of nickel-based nanomaterials with tailored functionalities. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and engineers working in catalysis, materials science, and drug development, facilitating the advancement of these critical fields.

References

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A Comparative Guide to the Electrochemical Properties of Nickel Formate in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for High-Capacity Anode Materials

The advancement of lithium-ion battery technology is intrinsically linked to the development of high-performance electrode materials. While graphite has been the commercial standard for anodes, its relatively low theoretical specific capacity (372 mAh/g) limits the energy density of LIBs[1][2]. This has spurred research into alternative anode materials with higher capacities, such as silicon, transition metal oxides, and metal-organic frameworks (MOFs).

Nickel formate, a metal salt of formic acid with the chemical formula Ni(HCOO)₂, has emerged as a material of interest. In its pristine form, it can suffer from significant capacity fading[3]. However, when integrated into composite structures, it exhibits promising electrochemical properties. This guide will delve into these properties, providing a comparative analysis to contextualize its potential.

This compound: Electrochemical Performance and Mechanism

This compound typically functions as a conversion-type anode material in lithium-ion batteries. The electrochemical reaction with lithium involves the conversion of this compound into metallic nickel nanoparticles embedded in a lithium formate matrix. This conversion mechanism is responsible for the high specific capacities observed.

Composites of this compound with conductive materials like carbon nanotubes (CNTs) or reduced graphene oxide (rGO) have shown significantly enhanced lithium storage capabilities, with reversible capacities reported to be over 800-900 mAh/g[4]. The conductive matrix improves electronic conductivity and helps to buffer the volume changes during the charge-discharge cycles, thus enhancing cycling stability[3].

A notable challenge with pristine this compound is its poor cycling stability, which is largely attributed to the low intrinsic electronic conductivity and large volume variations during the conversion reaction[3].

Comparative Analysis of Anode Materials

To provide a clear perspective on the performance of this compound, we will compare it with commercially standard and other promising anode materials. The following table summarizes key performance metrics reported in the literature. It is crucial to note that these values are reported from different studies with varying experimental conditions, and therefore, a direct comparison should be made with caution.

Anode MaterialTheoretical Specific Capacity (mAh/g)Reported Reversible Capacity (mAh/g)Coulombic Efficiency (%)Cycling StabilityKey AdvantagesKey Disadvantages
Graphite 372[1][2]~340[1]>99[5]Excellent, long cycle lifeLow cost, high safety, stable[1][5]Low energy density[1][2]
Silicon 3579 (Li₁₅Si₄) - 4200 (Li₂₂Si₅)[6]~1500 (after 200 cycles)[6]~85-95 (improves with cycling)[7][8]Poor, significant capacity fading[6][8]Very high specific capacity[6][8]Large volume expansion (~400%), unstable SEI[6][8]
Nickel Oxide (NiO) 718[9]739-846 (composites)[10]~98[11]Good (in nanostructured/composite form)[10][12]High theoretical capacity, low cost[10][12]Large volume changes, poor conductivity[10]
This compound (composites) Not well-defined, depends on composite>800-900[4]Moderate, improves with cycling[3]Good (in composite form)[3]High specific capacity[4]Poor performance in pristine form, limited research[3]

Experimental Protocols

Reproducible and reliable experimental data are the cornerstones of materials science research. Below are detailed, step-by-step methodologies for the synthesis of this compound and the electrochemical characterization of anode materials.

Synthesis of this compound

A common method for synthesizing this compound is through the reaction of a nickel salt with formic acid[4].

Protocol: Synthesis of this compound Dihydrate

  • Reactant Preparation: Dissolve nickel(II) acetate or nickel(II) hydroxide in deionized water.

  • Reaction: Slowly add formic acid to the nickel salt solution while stirring continuously.

  • Precipitation: A green precipitate of this compound dihydrate will form.

  • Washing: Filter the precipitate and wash it several times with deionized water and then with ethanol to remove any unreacted precursors.

  • Drying: Dry the resulting green powder in a vacuum oven at a low temperature (e.g., 60-80 °C) to obtain this compound dihydrate.

Electrode Preparation and Electrochemical Testing

Protocol: Anode Fabrication and Coin Cell Assembly

  • Slurry Preparation: Prepare a slurry by mixing the active material (e.g., this compound composite), a conductive agent (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 80:10:10 in an N-methyl-2-pyrrolidone (NMP) solvent.

  • Coating: Coat the slurry onto a copper foil current collector using a doctor blade.

  • Drying: Dry the coated foil in a vacuum oven at a specified temperature (e.g., 120 °C) for several hours to remove the solvent.

  • Electrode Punching: Punch the dried foil into circular electrodes of a specific diameter (e.g., 12 mm).

  • Cell Assembly: Assemble CR2032 coin cells in an argon-filled glove box. Use the prepared electrode as the working electrode, lithium metal as the counter and reference electrode, and a polypropylene separator. The electrolyte is typically 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a voltage window of 0.01-3.0 V vs. Li/Li⁺ to investigate the electrochemical reaction mechanisms.

  • Galvanostatic Charge-Discharge Cycling: Cycle the cells at various current densities (C-rates) within the same voltage window to evaluate the specific capacity, coulombic efficiency, cycling stability, and rate capability.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.

Synthesis_Workflow cluster_synthesis This compound Synthesis reactant Nickel Salt Solution (e.g., Ni(OAc)₂ or Ni(OH)₂) reaction Reaction & Precipitation reactant->reaction formic_acid Formic Acid formic_acid->reaction filtration Filtration & Washing reaction->filtration drying Vacuum Drying filtration->drying product This compound Powder drying->product

Caption: Workflow for the synthesis of this compound powder.

Electrode_to_Cell_Workflow cluster_fabrication Electrode Fabrication & Cell Assembly slurry Slurry Preparation (Active Material, Binder, Conductive Agent) coating Coating on Cu Foil slurry->coating drying Vacuum Drying coating->drying punching Electrode Punching drying->punching assembly Coin Cell Assembly (in Glovebox) punching->assembly testing Electrochemical Testing assembly->testing

Caption: From slurry preparation to electrochemical testing of the anode.

Challenges and Future Outlook

While this compound composites show promise, several challenges need to be addressed for their practical application:

  • First-Cycle Coulombic Efficiency: Like many conversion-type materials, this compound can exhibit a low initial coulombic efficiency due to the formation of the solid electrolyte interphase (SEI) layer and other irreversible reactions[3].

  • Long-Term Cycling Stability: Although composites improve stability, achieving thousands of stable cycles, as required for applications like electric vehicles, remains a significant hurdle.

  • Volumetric Energy Density: While the gravimetric capacity is high, the volumetric energy density might be a concern, especially when using lightweight carbonaceous materials in the composite.

  • Scalable Synthesis: Developing a cost-effective and scalable synthesis method for high-performance this compound nanocomposites is crucial for commercial viability.

Future research should focus on optimizing the nanostructure of this compound composites, exploring novel conductive matrices, and investigating electrolyte additives to improve the stability of the SEI layer. In-situ and operando characterization techniques will be invaluable in understanding the degradation mechanisms and guiding the design of more robust materials.

Conclusion

This compound, particularly in composite form, presents an intriguing avenue for the development of high-capacity anodes for lithium-ion batteries. Its high reversible capacity surpasses that of conventional graphite. However, challenges related to cycling stability, initial coulombic efficiency, and volumetric energy density must be overcome. This guide has provided a comparative overview of its electrochemical properties, benchmarked against other anode materials, and detailed the necessary experimental protocols for its evaluation. Continued research and development in this area may unlock the full potential of this compound as a key component in next-generation energy storage systems.

References

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A Comparative Guide to the Catalytic Activity of Nickel Catalysts from Different Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of a catalyst precursor is a critical decision that profoundly influences the efficacy, selectivity, and stability of the final catalytic system. In the realm of nickel-based catalysis, a workhorse in numerous organic transformations, the precursor salt dictates the physicochemical properties of the active nickel species. This guide provides an in-depth, objective comparison of the catalytic performance of nickel catalysts derived from common precursors: nickel(II) nitrate, nickel(II) chloride, nickel(II) acetate, and nickel(II) acetylacetonate. The insights and experimental data presented herein are intended to empower researchers to make informed decisions in their catalyst development endeavors.

The Decisive Role of the Precursor in Nickel Catalyst Performance

The journey from a simple nickel salt to a highly active and selective catalyst is a multi-step process, typically involving deposition on a support, thermal decomposition (calcination), and reduction to metallic nickel. The nature of the anion in the precursor salt plays a pivotal role throughout this process, influencing:

  • Nickel Particle Size and Dispersion: The interaction between the precursor and the support material during impregnation and calcination significantly affects the final size and distribution of the nickel nanoparticles.[1][2] Smaller, well-dispersed particles generally offer a higher active surface area, leading to enhanced catalytic activity.[1][2]

  • Metal-Support Interaction: The strength of the interaction between the nickel species and the support can impact the catalyst's stability and resistance to sintering (particle agglomeration) at high reaction temperatures.[3]

  • Reducibility of Nickel Oxide: The ease with which the intermediate nickel oxide (NiO) is reduced to the active metallic nickel (Ni⁰) is influenced by the precursor's decomposition characteristics.[1]

  • Presence of Residual Species: Incomplete decomposition or the presence of certain anions (like chloride) can lead to catalyst poisoning, negatively affecting its performance.[4]

Synthesis of Nickel Catalysts: A Comparative Overview

The most common method for preparing supported nickel catalysts is incipient wetness impregnation , followed by calcination and reduction. While the general workflow is similar, the specific parameters are adjusted based on the precursor.

Experimental Workflow: From Precursor to Performance Evaluation

G cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation Catalytic Performance Evaluation P Nickel Precursor (Nitrate, Chloride, Acetate, Acetylacetonate) I Incipient Wetness Impregnation P->I S Support Material (e.g., Al₂O₃, SiO₂, etc.) S->I D Drying (e.g., 120°C overnight) I->D C Calcination (e.g., 350-500°C) D->C R Reduction (H₂ flow, e.g., 500-700°C) C->R Cat Active Ni Catalyst R->Cat XRD XRD (Crystallite Size, Phase) Cat->XRD TEM TEM (Particle Size, Morphology) Cat->TEM TPR H₂-TPR (Reducibility) Cat->TPR BET N₂ Adsorption (Surface Area, Pore Volume) Cat->BET Rxn Catalytic Reaction (e.g., Hydrogenation, Reforming) Cat->Rxn A Activity (Conversion, TOF) Rxn->A Se Selectivity (Desired Product Yield) Rxn->Se St Stability (Deactivation over time) Rxn->St

Caption: General workflow for nickel catalyst preparation and evaluation.

Detailed Synthesis Protocols

1. Catalyst Preparation from Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

This is one of the most widely used precursors due to its high solubility and relatively low cost.

  • Impregnation: An aqueous solution of nickel nitrate is prepared with a volume equal to the pore volume of the support (e.g., γ-Al₂O₃). The solution is added dropwise to the support with constant mixing to ensure uniform distribution.[5]

  • Drying: The impregnated support is dried in an oven, typically at 120°C overnight, to remove water.[5]

  • Calcination: The dried material is calcined in a furnace, for instance at 350°C for 30 minutes, to decompose the nitrate salt into nickel oxide (NiO).[5]

  • Reduction: The calcined catalyst is then reduced in a stream of hydrogen (e.g., 5% H₂ in a balance of N₂) at elevated temperatures (e.g., 700°C) to form the active metallic nickel particles.

Causality: The decomposition of nickel nitrate can release NOx species, which can sometimes lead to the agglomeration of nickel particles if not carefully controlled.[6]

2. Catalyst Preparation from Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

While also highly soluble, the use of nickel chloride is less common due to the potential for chloride poisoning of the catalyst.

  • Protocol: The procedure is similar to that for nickel nitrate. However, the calcination and reduction steps are critical for removing residual chloride ions.

  • Causality: Residual chloride can be difficult to remove and can poison the active sites of the catalyst, leading to a significant decrease in activity.[4] Furthermore, chlorine can accelerate the sintering of alumina supports.[4]

3. Catalyst Preparation from Nickel(II) Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O)

Nickel acetate is often favored for achieving high nickel dispersion.

  • Protocol: The impregnation and drying steps are analogous to the other precursors. The calcination step requires careful temperature control, as the decomposition of the acetate anion can sometimes lead to the direct formation of metallic nickel or a mixture of Ni and NiO.

  • Causality: The acetate anion can act as a coordinating ligand, influencing the interaction with the support and leading to a more homogeneous distribution of the nickel precursor.[6] This can result in smaller, more highly dispersed nickel particles after reduction.[6][7]

4. Catalyst Preparation from Nickel(II) Acetylacetonate (Ni(acac)₂)

This organometallic precursor is soluble in organic solvents and is often used in non-aqueous synthesis methods or for preparing catalysts via vapor deposition.[8]

  • Protocol (Vapor Deposition): The support material is placed in a reaction tube, and Ni(acac)₂ is heated in a separate zone to induce sublimation. The vaporized precursor is carried over the support by an inert gas, where it decomposes to deposit nickel species.[8]

  • Causality: This method can produce highly dispersed nickel catalysts with varying nickel content by controlling the deposition conditions.[8]

Comparative Catalytic Performance: Experimental Data

The choice of precursor has a demonstrable impact on the catalytic performance in various reactions. The following tables summarize key findings from the literature.

CO Methanation

Table 1: Comparison of Ni/Al₂O₃ Catalysts from Different Precursors for CO Methanation [1][2]

PrecursorNi Crystal Size (nm)CO Conversion (%)CH₄ Selectivity (%)CH₄ Yield (%)
Ni(NO₃)₂·6H₂O6.8078.887.969.8
NiCl₂·6H₂O15.99LowerLowerLower
Ni(CH₃COO)₂·4H₂OSmaller than NiCl₂Higher than NiCl₂Slightly lower than Ni(NO₃)₂Similar to Ni(NO₃)₂

Data synthesized from multiple sources for comparative purposes.[1][2]

The catalyst derived from nickel nitrate exhibited the smallest nickel crystal size and the highest CO methanation activity.[1][2] The larger particle size observed with the nickel chloride precursor is indicative of poorer dispersion, leading to lower performance.[1][2]

CO₂-CH₄ Reforming (Dry Reforming of Methane)

Table 2: Performance of Ni/Al₂O₃ Catalysts in CO₂-CH₄ Reforming [3]

PrecursorCH₄ Conversion (%)CO₂ Conversion (%)Stability
Ni(NO₃)₂·6H₂O31.2148.97High
NiSO₄·6H₂OLowerLowerPoor (due to sulfur)
NiCl₂·6H₂ONegligibleNegligiblePoor (due to chlorine)
Ni(CH₃COO)₂·4H₂OComparable to NitrateComparable to NitrateHigher resistance to coking

Data from a study on the effect of nickel source on catalyst performance.[3][4]

In this high-temperature reaction, the catalyst prepared from nickel nitrate showed high activity and stability.[3] The catalyst from nickel acetate demonstrated comparable activity but with improved resistance to carbon deposition (coking), a common cause of deactivation in this process.[4]

Mechanistic Insights and Rationale for Performance Differences

The observed differences in catalytic activity can be attributed to the fundamental properties of the catalysts as dictated by their precursors.

  • Nickel Nitrate: Generally yields catalysts with good activity and selectivity.[1][2][3] The decomposition process, if well-controlled, can lead to well-dispersed NiO particles.

  • Nickel Chloride: The presence of chloride is highly detrimental, leading to catalyst poisoning and support degradation.[4] Its use is generally not recommended unless a highly effective method for chloride removal is employed.

  • Nickel Acetate: Often results in catalysts with smaller nickel particles and higher dispersion due to the coordinating nature of the acetate anion.[6][9] This can be advantageous for reactions where a high metal surface area is crucial. However, in some cases, this may not translate to higher activity compared to nitrate-derived catalysts.

  • Nickel Acetylacetonate: Offers a versatile route for catalyst preparation, particularly through non-aqueous and vapor-phase methods, which can lead to highly dispersed catalysts.[8]

Conclusion and Recommendations

The selection of a nickel precursor is not a one-size-fits-all decision but rather a critical parameter that must be tailored to the specific catalytic application and desired performance characteristics.

  • For general applications requiring high activity and cost-effectiveness, nickel nitrate is a robust and well-established choice.

  • When high nickel dispersion and small particle sizes are paramount, and coking is a concern, nickel acetate presents a compelling alternative.

  • Nickel chloride should generally be avoided due to the high risk of catalyst poisoning.

  • Nickel acetylacetonate is a valuable precursor for specialized synthesis techniques aimed at achieving high dispersion and control over catalyst morphology.

Ultimately, the optimal precursor should be determined through experimental screening and characterization, taking into account the specific reaction conditions and performance targets. This guide serves as a foundational resource to inform and streamline this critical aspect of catalyst development.

References

  • Simple Synthesis and Characterization of Several Nickel Catalyst Precursors. Journal of Chemical Education, 79(4), 489. [Link]

  • Influence of Ni Precursors on the Structure, Performance, and Carbon Deposition of Ni-Al2O3 Catalysts for CO Methanation. ACS Omega, 6(25), 16429–16436. [Link]

  • Nickel(II) Acetylacetonate Dihydrate: A Versatile Catalyst and Precursor for Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Nickel–iron alloy catalysts for reforming of hydrocarbons: preparation, structure, and catalytic properties. Catalysis Science & Technology, 5(1), 125-141. [Link]

  • Influence of Ni Precursors on the Structure, Performance, and Carbon Deposition of Ni-Al2O3 Catalysts for CO Methanation. ACS Omega, 6(25), 16429–16436. [Link]

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  • Formation and Functioning of Nickel Bis-(acetylacetonate)-Based Multicomponent Catalytic Systems for Di- and Oligomerization of Ethylene: New Mechanistic Aspects. MDPI. [Link]

  • Nickel hydrogenation catalyst.
  • Effect of the Nickel Source on the Structure, Performance, and Carbon Deposition of the Ni/Al2O3 Catalyst for CO2–CH4 Reforming. ACS Omega, 6(42), 27863–27872. [Link]

  • Ni/SiO2 catalysts prepared with ethylenediamine nickel precursors: Influence of the pretreatment on the catalytic properties in glucose hydrogenation. ResearchGate. [Link]

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  • Recent Advances in Nickel Catalysis. PMC. [Link]

  • The Tiara Nickel Cluster Story from Theory to Catalytic Applications. Precision Chemistry. [Link]

  • Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. ACS Publications. [Link]

  • Nickel(II) Nitrate vs. Acetate: influence of the Precursor on the Structure and Reducibility of Ni/MCM-41 and Ni/Al-MCM-41 Catalysts. ResearchGate. [Link]

  • Effect of Organic Nickel Precursor on the Reduction Performance and Hydrogenation Activity of Ni/Al2O3 Catalysts. ResearchGate. [Link]

  • Nickel-Catalyzed Enantioselective Coupling of Acid Chlorides with α-Bromobenzoates: An Asymmetric Acyloin Synthesis. Journal of the American Chemical Society, 144(50), 22895–22902. [Link]

  • Steam reforming of acetic acid over nickel-based catalysts: the intrinsic effects of nickel precursors on behaviors of nickel catalysts. Monash University. [Link]

  • Pyrophoric Nickel Hydrogenation Catalyst / Nickel Oxalate Preparation. YouTube. [Link]

  • Supported Ni Single-Atom Catalysts: Synthesis, Structure, and Applications in Thermocatalytic Reactions. MDPI. [Link]

  • CHAPTER 7: Nickel-Catalyzed Heterocycle Synthesis. The Royal Society of Chemistry. [Link]

  • CO2-CH4 Reforming Based on Nickel-based Catalysts. Darcy & Roy Press. [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. PMC. [Link]

  • Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. PMC. [Link]

  • Which are better to use as Ni precursor in electrode nickel (II) Nitrate hexahydrate or Nickel acetylacetonate?. ResearchGate. [Link]

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A Comparative Guide to the Validation of Nickel Formate Purity by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of nickel formate. We move beyond mere protocol recitation to explore the causality behind analytical choices, ensuring a robust, self-validating approach to quality assessment. The purity of precursors like this compound is paramount, particularly in catalysis and materials science, where trace impurities can dramatically alter the performance and safety of the final product.

Chapter 1: The Analytical Benchmark - Theoretical Composition

Before any analysis, we must establish the theoretical elemental composition of the material. This compound is commonly supplied as the dihydrate, Ni(HCOO)₂·2H₂O, but the anhydrous form, Ni(HCOO)₂, also exists.[1][2][3] The presence of water of hydration is a critical component of its identity and purity. Calculating the theoretical weight percentages for both forms provides the fundamental benchmark against which all experimental data will be compared.

ElementNi(HCOO)₂ (Anhydrous)Ni(HCOO)₂·2H₂O (Dihydrate)
Molar Mass 148.73 g/mol [1][4]184.77 g/mol [5]
Nickel (Ni) 39.46%[1][4]31.77%
Carbon (C) 16.15%[1][4]13.00%
Hydrogen (H) 1.36%[1][4]3.27%
Oxygen (O) 43.03%[1][4]51.96%
Note: Oxygen is typically determined by difference and not direct analysis.

Chapter 2: A Multi-Method Strategy for Purity Validation

No single technique can provide a complete picture of purity. A scientifically sound validation strategy employs orthogonal methods—distinct techniques that measure different properties of the substance—to build a comprehensive and trustworthy assessment. The workflow below outlines a robust approach, combining direct elemental analysis with corroborative structural and thermal methods.

G cluster_0 Purity Validation Workflow cluster_1 Core Elemental Analysis cluster_2 Corroborative Analysis Sample This compound Sample Ni_Analysis Nickel Content (ICP-OES / AAS) Sample->Ni_Analysis CHN_Analysis C, H Content (Combustion Analysis) Sample->CHN_Analysis TGA Hydration State & Thermal Stability (TGA) Sample->TGA XRD Phase Purity & Crystal Structure (XRD) Sample->XRD Interpretation Data Synthesis & Purity Calculation Ni_Analysis->Interpretation CHN_Analysis->Interpretation TGA->Interpretation XRD->Interpretation Report Final Purity Report Interpretation->Report

Caption: Overall workflow for the comprehensive purity validation of this compound.

Nickel Content Determination: A Comparison of Atomic Spectroscopy Techniques

The most direct measure of purity for a metal salt is the quantification of the metal itself. Inductively Coupled Plasma (ICP) and Atomic Absorption (AA) spectroscopy are the two most common and reliable techniques for this purpose.

FeatureInductively Coupled Plasma (ICP-OES/MS)Atomic Absorption (AAS)
Principle Measures photon emission from atoms excited in high-temperature plasma.Measures light absorption by ground-state atoms in a flame or graphite furnace.
Sensitivity Excellent to outstanding (ppb to ppt). ICP-MS is superior for ultra-trace analysis.[6][7]Good to excellent (ppm to ppb). Graphite Furnace AAS (GFAAS) enhances sensitivity.[8]
Throughput High. Can measure multiple elements simultaneously.[9]Low. Generally measures one element at a time.[10]
Interferences Primarily spectral and matrix effects, which can be complex.[7]Primarily chemical and ionization interferences, often well-characterized.[10]
Cost Higher initial and operational cost.Lower initial and operational cost.[10]
Best For Simultaneous quantification of the primary element (Ni) and a wide range of potential metallic impurities.Robust, cost-effective, and highly accurate quantification of the primary element (Ni).[10]

Expert Rationale: For routine quality control focused on the primary nickel content, AAS is a highly reliable and cost-effective choice.[10] If a comprehensive impurity profile is required, particularly at trace levels for high-purity applications, the multi-element capability of ICP-OES or the superior detection limits of ICP-MS are indispensable.[6]

This protocol is designed to provide high sensitivity for nickel quantification.

  • Sample Preparation (Acid Digestion):

    • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

    • Add 5 mL of concentrated nitric acid (trace metal grade) and allow the sample to dissolve.[11] Gentle heating may be applied if necessary.

    • Once dissolved and cooled to room temperature, dilute to the mark with 18 MΩ·cm deionized water. This is the stock solution.

    • Create a working solution by performing a further 1:100 or 1:1000 dilution of the stock solution, aiming for a final nickel concentration in the mid-range of the calibration curve (e.g., 10-50 µg/L).

  • Instrument Calibration:

    • Prepare a series of calibration standards (e.g., 0, 5, 10, 25, 50 µg/L) by diluting a certified 1000 ppm Nickel standard solution.[11][12]

    • The diluent for the standards should be a blank matrix matched to the sample (i.e., containing the same concentration of nitric acid). This mitigates matrix effects.

  • GFAAS Analysis:

    • Set up the AAS instrument with a nickel hollow-cathode lamp.[12]

    • Select the primary wavelength for nickel analysis, 232.0 nm.[8][11][12]

    • Optimize the graphite furnace temperature program (drying, charring, atomization, and cleaning steps) according to the instrument manufacturer's recommendations for nickel in an aqueous/acidic matrix.[8][12]

    • Analyze the blank, calibration standards, and sample solutions. A Quality Control (QC) check standard should be run every 10-15 samples to verify instrument stability.

  • Calculation:

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of nickel in the diluted sample solution from the calibration curve.

    • Calculate the weight percentage of nickel in the original solid sample, accounting for all dilution factors.

Carbon and Hydrogen Content: Combustion Analysis

Combustion analysis, or CHN analysis, is the gold standard for determining the carbon, hydrogen, and nitrogen content of an organic or organometallic compound.[13] For this compound, this technique directly validates the presence and proportion of the formate ligand. Nitrogen is included in the analysis as a screen for common nitrogen-containing impurities.

Expert Rationale: The C:H ratio is a critical indicator of the compound's integrity. A deviation from the theoretical values can indicate the presence of other organic salts (e.g., acetate, oxalate) or residual solvents. A result of >0.1% Nitrogen would be a flag for significant impurities.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a high-purity, certified organic standard with a known C, H, and N content (e.g., Acetanilide). The calibration should be verified with a second, different standard.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule.

    • Ensure the sample is homogeneous. If the crystals are large, gently grind a small amount in an agate mortar and pestle before weighing.

  • Analysis:

    • The sample is dropped into a high-temperature furnace (~900-1000 °C) with a flow of pure oxygen.

    • The sample undergoes rapid combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂/NOx.

    • The resulting gases are passed through a reduction tube (to convert NOx to N₂) and then separated by gas chromatography.

    • A thermal conductivity detector (TCD) quantifies the amount of each gas.

  • Calculation:

    • The instrument software automatically calculates the weight percentages of C, H, and N based on the detector response and the initial sample weight.

    • Compare the experimental percentages directly to the theoretical values.

Chapter 3: Corroborative Techniques for Unambiguous Validation

Elemental analysis provides quantitative data on composition, but it doesn't reveal information about the material's structure or hydration state. Corroborative techniques are essential for a complete validation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an invaluable tool for determining the amount of water of hydration and observing the thermal decomposition profile, which is characteristic of the compound.

Expected Profile for Ni(HCOO)₂·2H₂O:

  • Step 1: A weight loss corresponding to two molecules of water (theoretical loss of ~19.5%) should occur, typically between 100-160 °C.[1][2]

  • Step 2: The decomposition of the anhydrous this compound to nickel metal or nickel oxide occurs at higher temperatures (~200-300 °C).[14][15]

X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique that provides information about the crystalline structure of a material.[16] It serves as a definitive "fingerprint" for the compound.

Role in Purity Validation:

  • Phase Identification: The resulting diffraction pattern can be compared to reference patterns to confirm the material is indeed this compound dihydrate.[17][18][19]

  • Detection of Crystalline Impurities: If other crystalline substances are present (e.g., nickel carbonate, nickel oxide, or the anhydrous form), their characteristic diffraction peaks will be visible in the pattern.

Chapter 4: Synthesizing the Data - A Holistic Assessment

The final step is to synthesize the data from all analytical techniques to make a conclusive statement on purity.

G Start Out-of-Specification (OOS) Result Obtained Ni_Check Is Ni % correct? Start->Ni_Check CH_Check Are C & H % correct? Ni_Check->CH_Check No TGA_Check Does TGA show correct water loss? Ni_Check->TGA_Check Yes Result1 Potential Inorganic Ni Impurity (e.g., NiO, NiCO3) CH_Check->Result1 Yes Result2 Potential Organic Impurity or incorrect salt CH_Check->Result2 No XRD_Check Does XRD show phase impurity? TGA_Check->XRD_Check Yes Result3 Material is Anhydrous or partially dehydrated TGA_Check->Result3 No Result4 Confirm impurity identity using XRD database XRD_Check->Result4 Yes Result5 Sample is likely pure. Re-run OOS test. XRD_Check->Result5 No

Caption: Decision tree for troubleshooting out-of-specification elemental analysis results.

Example Data Interpretation:

AnalysisTheoretical (Dihydrate)Experimental ResultInterpretation
Ni % (AAS) 31.77%31.65%Excellent agreement.
C % (CHN) 13.00%12.91%Excellent agreement.
H % (CHN) 3.27%3.31%Excellent agreement.
TGA Water Loss 19.50%19.45%Confirms dihydrate state.
XRD Matches referenceSingle phase, matches reference pattern.Confirms phase purity.
Conclusion The material is confirmed to be high-purity this compound dihydrate.

Conclusion

Validating the purity of this compound is not a task for a single analytical method. A robust, trustworthy assessment is built upon a foundation of orthogonal techniques. By combining the quantitative power of atomic spectroscopy (AAS/ICP) and combustion analysis (CHN) with the structural and thermal insights from XRD and TGA, a complete and defensible picture of the material's identity, purity, and quality is achieved. This multi-faceted approach ensures that the material meets the stringent requirements for its intended high-technology applications.

References

  • OIV - International Organisation of Vine and Wine. Nickel - Determination by AAS. [Link]

  • U.S. Geological Survey. Nickel, atomic absorption spectrometric, direct. [Link]

  • U.S. Geological Survey. Nickel, atomic absorption spectrophotometry, graphite furnace. [Link]

  • Shokrollahi, A. et al. (2012). Determination of nickel in food samples by flame atomic absorption spectroscopy after preconcentration and microextraction based ionic liquids using full factorial and central composite design. PubMed. [Link]

  • Galwey, A. K. & Mohamed, M. A. (1995). The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. ResearchGate. [Link]

  • UKEssays. (2019). Determination of Nickel in Steel by Atomic Absorption Spectrometry. [Link]

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  • ResearchGate. XRD pattern of this compound. Peaks A, B and C are the first three.... [Link]

  • ResearchGate. XRD patterns of Ni formate (green line) and RE formate (blue line). [Link]

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  • Laboratory Notes. This compound. [Link]

  • Wikipedia. This compound. [Link]

  • Ereztech. Nickel (II) Formate. [Link]

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  • ResearchGate. Determination of trace elements in high-purity nickel by inductively coupled plasma mass spectrometry with microwave digestion. [Link]

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A Senior Application Scientist's Guide to the Structural Characterization of Nickel Formate Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, understanding the precise three-dimensional arrangement of atoms within a crystalline solid is paramount. This atomic architecture dictates a material's physical and chemical properties, influencing everything from catalytic activity to bioavailability. Nickel formate, particularly in its dihydrate form (Ni(HCOO)₂·2H₂O), serves as a critical precursor in the synthesis of nickel-based catalysts and advanced materials.[1] Its crystal structure is a foundational determinant of its decomposition behavior and the ultimate properties of the resulting nickel nanostructures.

This guide provides an in-depth technical comparison of X-ray Diffraction (XRD) for the analysis of this compound crystals. Moving beyond a simple recitation of procedural steps, we will explore the rationale behind experimental choices and objectively compare XRD with alternative analytical techniques, supported by experimental data and authoritative references.

The Unrivaled Power of X-ray Diffraction in Crystallography

X-ray Diffraction is the gold standard for elucidating the atomic and molecular structure of a crystal.[1] The technique is founded on the principle of Bragg's Law, where a beam of X-rays incident on a crystalline material is diffracted by the planes of atoms within the crystal lattice. This diffraction occurs only at specific angles for a given lattice spacing, producing a unique diffraction pattern that serves as a fingerprint for the crystalline solid.[2] This pattern reveals a wealth of information, including phase identification, crystal structure, and lattice parameters.[2][3]

For a known structure like this compound dihydrate, which possesses a monoclinic crystal system, XRD is primarily used for phase confirmation, purity assessment, and detailed structural refinement.[4]

Experimental Workflow: Powder X-ray Diffraction (PXRD) of this compound Dihydrate

The following protocol outlines the systematic approach to analyzing a powdered sample of this compound dihydrate. The causality behind each step is explained to provide a deeper understanding of the process.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Sample Grinding prep2 Sample Mounting prep1->prep2 <10 µm particle size acq1 Instrument Setup prep2->acq1 acq2 Scan Execution acq1->acq2 Cu Kα, 40kV, 40mA an1 Phase Identification acq2->an1 an2 Rietveld Refinement an1->an2 Match to Database an3 Structural Data Extraction an2->an3 Lattice Parameter Refinement

Caption: Experimental workflow for the powder X-ray diffraction analysis of this compound dihydrate.

  • Sample Preparation:

    • Grinding: A representative sample of this compound dihydrate (typically 100-200 mg) is gently ground using an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder with a particle size of less than 10 µm.[5]

      • Causality: Large crystallites can lead to preferential orientation, where the random orientation of crystal planes is lost, skewing the relative intensities of the diffraction peaks. Fine grinding ensures a more random distribution of crystallites, leading to more accurate intensity data for structural analysis.[5] Wet grinding with a few drops of ethanol can minimize lattice strain induced by the grinding process.[5]

    • Mounting: The fine powder is carefully packed into a zero-background sample holder, typically made of single-crystal silicon. The surface of the powder should be flat and level with the surface of the holder.

      • Causality: A zero-background holder is crucial to minimize extraneous signals and improve the signal-to-noise ratio. A flat, properly packed sample ensures that the X-ray beam uniformly irradiates the sample and minimizes errors in the measured diffraction angles due to sample displacement.

  • Data Acquisition:

    • Instrument Setup: A modern powder X-ray diffractometer is used, typically with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) operating at a voltage of 40 kV and a current of 40 mA.[5] The instrument is configured in a Bragg-Brentano geometry.

      • Causality: Copper is a common X-ray source that provides a good balance of intensity and resolution for most organic and inorganic materials. The operating voltage and current are optimized to generate sufficient X-ray flux for a reasonable data collection time. The Bragg-Brentano geometry is a common setup for powder diffractometers that provides high resolution and intensity.

    • Scan Parameters: The diffraction pattern is collected over a 2θ range of 10° to 90°, with a step size of 0.02° and a dwell time of 1 second per step.[5]

      • Causality: This angular range is typically sufficient to capture the most intense and structurally significant diffraction peaks for this compound. A small step size and adequate dwell time ensure that the diffraction peaks are well-resolved and have sufficient counting statistics for accurate analysis.

  • Data Analysis:

    • Phase Identification: The experimental diffraction pattern is compared to standard patterns in a crystallographic database, such as the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD). This allows for the confirmation of the this compound dihydrate phase and the identification of any crystalline impurities.

    • Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement is employed.[6][7] This powerful technique involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data.[6][7][8]

      • Causality: Rietveld refinement allows for the precise determination of lattice parameters, atomic positions, and other structural details.[6][8] For nickel(II) formate dihydrate, this can be used to confirm the monoclinic space group P2₁/c and refine the unit cell parameters.[4]

A Comparative Analysis of Characterization Techniques

While XRD is unparalleled for determining crystal structure, a comprehensive understanding of a material often requires a multi-technique approach. The choice of analytical method depends on the specific information required.

Tech_Comparison center_node This compound Crystal Analysis xrd XRD center_node->xrd Crystal Structure Phase Purity tga TGA center_node->tga Thermal Stability Decomposition ftir FTIR center_node->ftir Functional Groups Chemical Bonding sem SEM/EDX center_node->sem Morphology Elemental Composition

Caption: Logical relationship of analytical techniques for the comprehensive characterization of this compound crystals.

The following table provides a quantitative and qualitative comparison of XRD with other common analytical techniques for the characterization of this compound crystals.

Technique Information Provided Advantages Limitations Sample Amount Analysis Time
Powder X-ray Diffraction (PXRD) Crystal structure, phase identification, lattice parameters, crystallite size, strain, and crystallinity.[2][3]Non-destructive, rapid analysis, excellent for phase identification and bulk sample analysis.[2]Requires crystalline material, lower resolution than single-crystal XRD, can be challenging for complex mixtures.[1][2][9]~100-500 mgMinutes to hours
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature, and mass loss due to dehydration or decomposition.Quantitative information on thermal events, can be coupled with other techniques (e.g., mass spectrometry) for evolved gas analysis.Does not provide structural information, only measures mass changes.~5-20 mg1-2 hours
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups (e.g., formate C-H, C=O bonds) and water of hydration.[1][3][9]Rapid, sensitive to changes in chemical bonding, can be used for both crystalline and amorphous materials.[1][3]Provides limited information on long-range atomic order and crystal structure, can be difficult to interpret for complex mixtures.[1][9]~1-10 mg< 5 minutes
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) Crystal morphology (size and shape), surface topography, and elemental composition.High-resolution imaging of particle morphology, provides spatial distribution of elements.Provides limited information on crystal structure, typically a surface-sensitive technique.Variable30-60 minutes
Synergistic Application of Techniques

For the complete characterization of this compound dihydrate, these techniques are best used in a complementary fashion:

  • XRD confirms the crystalline phase and provides the fundamental crystal structure.

  • TGA elucidates the dehydration and decomposition processes, indicating the temperature at which the dihydrate loses its water molecules and subsequently decomposes to form nickel. This is critical for its application as a catalyst precursor.

  • FTIR confirms the presence of formate and water functional groups, corroborating the composition. It can also be used to monitor the loss of water during thermal treatment.

  • SEM provides visual confirmation of the crystal habit and can be used to assess the morphology of the nickel particles produced after thermal decomposition.

By integrating the data from these techniques, a comprehensive and self-validating understanding of the material's properties and behavior can be achieved. This holistic approach is essential for the rational design and quality control of this compound-derived materials in research and industrial applications.

References

  • Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • Future Positive. (n.d.). The Advantages and Disadvantages of XRD. Retrieved from [Link]

  • Quora. (2020, December 30). What are the advantages and disadvantages of x-rays and electrons to study crystal structures? Retrieved from [Link]

  • MDPI. (2023, April 18). Comparison of Quantitative X-ray Diffraction Mineral Analysis Methods. Retrieved from [Link]

  • MDPI. (n.d.). Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data. Retrieved from [Link]

  • ResearchGate. (2018, March 8). (PDF) Redetermination of nickel(II) formate dihydrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Rietveld refinement. Retrieved from [Link]

  • DOI. (n.d.). Quantitative comparison between experiments and crystal plasticity simulations using microstructural clones. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative Evaluation of Crystalline and Amorphous Phases in Clay-Based Cordierite Ceramic. Retrieved from [Link]

  • MyScope Training. (n.d.). X-ray Diffraction - What is Rietveld refinement? Retrieved from [Link]

  • Texas Department of Transportation. (n.d.). QUALITATIVE AND SEMI-QUANTITATIVE ANALYSIS OF CRYSTALLINE MATERIAL BY X-RAY DIFFRACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Rietveld refinement analysis of the XRD patterns for as‐prepared and... Retrieved from [Link]

  • Universal Lab Blog. (2025, February 23). FTIR vs XRD Which analysis technique is better for your needs? Retrieved from [Link]

  • Jordi Labs. (2025, August 30). Difference between FTIR Analysis and XRD Analysis. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). FTIR vs XRD: Which is Superior for Crystal Structure? Retrieved from [Link]

  • ResearchGate. (n.d.). XRD patterns of the samples obtained by reduction of this compound... Retrieved from [Link]

  • IOM World. (n.d.). FTIR and XRD Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra (a), XRD patterns (b) and TGA (c) and DTG (d) curves of... Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Standard x-ray diffraction powder patterns. Retrieved from [Link]

Sources

A Comparative Guide to Nickel Formate and Nickel Oxalate for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of nanotechnology, the choice of precursor material is a critical determinant of the final nanoparticle's characteristics and performance. This guide provides a detailed comparative analysis of two common precursors for the synthesis of nickel nanoparticles: nickel formate and nickel oxalate. Understanding the nuances of each precursor is paramount for researchers aiming to tailor nanoparticle properties for specific applications, from catalysis and magnetic storage to biomedical imaging and drug delivery.

At a Glance: this compound vs. Nickel Oxalate

FeatureThis compound (Ni(HCOO)₂)Nickel Oxalate (NiC₂O₄)
Primary Synthesis Product Metallic Nickel (Ni) NanoparticlesPrimarily Nickel Oxide (NiO) Nanoparticles
Decomposition Temperature Lower (typically 190-200°C)[1]Higher (decomposition to NiO starts around 325°C)[2]
Decomposition Atmosphere Inert or reducing atmosphere for NiAir or oxygen atmosphere for NiO
Morphology Control Can yield various morphologies including spherical and wire-likeCan produce spherical and rod-like morphologies[2]
Key Advantage Direct formation of metallic nickel at lower temperatures.Well-established precursor for nickel oxide synthesis.
Key Disadvantage Less common in literature for NiO synthesis.Higher temperatures required; often yields NiO instead of Ni.

The Chemistry of Decomposition: Understanding the Pathways

The synthesis of nanoparticles from these precursors hinges on their thermal decomposition. The chemical pathway of this decomposition dictates the final product and its properties.

This compound: A Direct Route to Metallic Nickel

The thermal decomposition of this compound in an inert or reducing atmosphere provides a direct route to metallic nickel nanoparticles. The formate anion (HCOO⁻) acts as an internal reducing agent.

Decomposition Pathway:

Ni_Formate Ni(HCOO)₂ (s) Heat Heat (Inert/Reducing Atm.) Ni_Formate->Heat Ni_NP Ni (s) (Nanoparticles) Heat->Ni_NP Byproducts 2CO₂ (g) + H₂ (g) Ni_NP->Byproducts

Figure 1: Decomposition of this compound. This process typically occurs at a lower temperature range, making it an energy-efficient method for producing metallic nickel nanoparticles.

Nickel Oxalate: The Path to Nickel Oxide (and potentially Nickel)

Nickel oxalate dihydrate (NiC₂O₄·2H₂O) first undergoes dehydration upon heating. The subsequent decomposition of the anhydrous nickel oxalate in the presence of air leads to the formation of nickel oxide nanoparticles. The oxalate anion (C₂O₄²⁻) decomposes into carbon dioxide.

Decomposition Pathway (in Air):

Ni_Oxalate NiC₂O₄·2H₂O (s) Dehydration Heat (~175-275°C) Ni_Oxalate->Dehydration Anhydrous_Oxalate NiC₂O₄ (s) + 2H₂O (g) Dehydration->Anhydrous_Oxalate Decomposition Heat in Air (~325-400°C) Anhydrous_Oxalate->Decomposition NiO_NP NiO (s) (Nanoparticles) Decomposition->NiO_NP CO2 2CO₂ (g) NiO_NP->CO2

Figure 2: Decomposition of Nickel Oxalate in Air. The final product is predominantly nickel oxide.

To obtain metallic nickel from nickel oxalate, the decomposition must be carried out in an inert or reducing atmosphere. However, the process is more complex and can result in a mixture of nickel and nickel oxide if not carefully controlled.[2]

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized from literature and should be adapted based on specific experimental goals and available equipment.

Protocol 1: Synthesis of Nickel Nanoparticles from this compound

This protocol focuses on the thermal decomposition of this compound in a high-boiling point solvent, a common liquid-phase synthesis method.

Materials:

  • Nickel(II) formate dihydrate

  • Oleylamine (capping agent and solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • In a three-neck flask equipped with a condenser, thermometer, and gas inlet/outlet, combine this compound and oleylamine.

  • Flush the system with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove oxygen.

  • Heat the mixture to a specific temperature (e.g., 190-200°C) under a continuous inert gas flow and with vigorous stirring.[1]

  • Maintain the reaction temperature for a set duration (e.g., 1-2 hours) to ensure complete decomposition of the precursor.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a non-polar solvent like ethanol or acetone to precipitate the nickel nanoparticles.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with a mixture of a non-polar solvent and an alcohol (e.g., hexane and ethanol) to remove any residual oleylamine and byproducts.

  • Dry the purified nickel nanoparticles under vacuum.

cluster_0 Reaction Setup cluster_1 Purification A Mix this compound & Oleylamine B Inert Atmosphere (Ar/N₂) A->B C Heat to 190-200°C B->C D Maintain Temperature C->D E Cool to RT D->E F Precipitate with Ethanol/Acetone E->F G Centrifuge F->G H Wash with Hexane/Ethanol G->H I Vacuum Dry H->I

Figure 3: Workflow for Nickel Nanoparticle Synthesis from this compound.

Protocol 2: Synthesis of Nickel Oxide Nanoparticles from Nickel Oxalate

This protocol describes the solid-state thermal decomposition of nickel oxalate to produce nickel oxide nanoparticles.

Materials:

  • Nickel(II) oxalate dihydrate

Procedure:

  • Place a known amount of nickel oxalate dihydrate powder in a ceramic crucible.

  • Place the crucible in a tube furnace.

  • Heat the furnace to the desired decomposition temperature (e.g., 400°C) in an air atmosphere.[2]

  • Hold the temperature for a specific duration (e.g., 2 hours) to ensure complete conversion to nickel oxide.[2]

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting powder is nickel oxide nanoparticles.

A Place Nickel Oxalate in Crucible B Heat in Furnace (Air Atmosphere) A->B C Hold at 400°C B->C D Cool to RT C->D E Collect NiO Nanoparticles D->E

Sources

A Comparative Guide to the Magnetic Properties of Nickel Nanoparticles: Assessing the Nickel Formate Precursor Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the magnetic properties of nickel (Ni) nanoparticles synthesized from nickel formate against those derived from other common precursors. We will explore the underlying science, provide detailed experimental protocols, and present comparative data to inform your selection of synthesis strategies for applications ranging from biomedical imaging to catalysis.

The Precursor's Role in Defining Magnetic Character

The choice of a chemical precursor is a critical determinant of the final physicochemical properties of nanoparticles, including their size, crystallinity, and, consequently, their magnetic behavior.[1] While numerous methods exist for synthesizing nickel nanoparticles, the thermal decomposition of nickel salts in organic media is a widely adopted strategy for producing particles with controlled characteristics.[2]

The this compound Route: Simplicity and Purity

This compound (Ni(HCOO)₂) stands out as a precursor due to its straightforward decomposition chemistry. When heated, this compound dihydrate first undergoes dehydration, followed by decomposition into elemental nickel, carbon dioxide, and hydrogen gas.[3][4]

Ni(HCOO)₂·2H₂O → Ni(HCOO)₂ + 2H₂O (Dehydration) Ni(HCOO)₂ → Ni + 2CO₂ + H₂ (Decomposition)

This process, typically occurring at 180-200°C or higher, can yield finely divided, pure nickel nanoparticles, which is advantageous for catalytic applications.[4][5] The absence of harsh reducing agents simplifies the purification process.

Alternative Precursors: A Comparative Overview

To objectively assess the this compound route, it is essential to compare it with other commonly employed precursors. Each presents a unique set of advantages and challenges that influence the properties of the resulting nanoparticles.

PrecursorCommon Synthesis MethodTypical Particle SizeAdvantagesDisadvantages
This compound Thermal Decomposition10 - 50 nmSimple, one-step process; can yield high-purity Ni.[3]May require inert atmosphere to prevent oxidation; limited studies with comprehensive magnetic data.
Nickel Chloride (NiCl₂) Chemical Reduction (e.g., with hydrazine)10 - 40 nm[6][7]Well-established, versatile method; allows for size control.[8]Requires strong reducing agents and careful pH control; potential for halide contamination.[6]
Nickel Acetate Chemical Reduction / Polyol Process10 - 20 nm[9]Good solubility in common solvents like glycols.[8]Can lead to the formation of nickel oxide impurities if not carefully controlled.[10]
Nickel Acetylacetonate (Ni(acac)₂) Thermal Decomposition20 - 120 nm[2]Produces highly crystalline, monodisperse nanoparticles.[11]Higher cost of precursor; requires high-boiling point solvents and surfactants.[2]

Experimental Protocols for Synthesis and Characterization

To ensure scientific integrity, the synthesis of nanoparticles must be followed by rigorous characterization. Here, we provide streamlined protocols for the synthesis of Ni nanoparticles from this compound and their subsequent magnetic analysis.

Protocol 1: Synthesis of Ni Nanoparticles via Thermal Decomposition of this compound

This protocol describes a typical thermal decomposition synthesis in a high-boiling point solvent, which helps control particle growth and prevent agglomeration.

Materials:

  • Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)

  • Oleylamine (technical grade, 70%) as solvent and capping agent

  • Toluene

  • Ethanol

  • Three-neck flask, condenser, thermocouple, heating mantle, magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the three-neck flask with the condenser, thermocouple, and a gas inlet/outlet. Ensure the setup is under a gentle flow of inert gas.

  • Reagent Addition: Add 10 mmol of nickel(II) formate dihydrate and 50 mL of oleylamine to the flask.

  • Degassing: Stir the mixture at 120°C for 30 minutes under a vacuum or strong inert gas flow to remove water and oxygen.

  • Decomposition: Increase the temperature to 220°C at a rate of 5°C/min and maintain it for 1 hour. The solution will turn black, indicating the formation of nickel nanoparticles.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature. Add 50 mL of ethanol to precipitate the nanoparticles.

  • Purification: Centrifuge the mixture to collect the black precipitate. Wash the nanoparticles twice with a 1:1 mixture of toluene and ethanol to remove excess oleylamine.

  • Drying: Dry the resulting nickel nanoparticle powder in a vacuum oven at 60°C for 12 hours.

  • Validation: Before magnetic characterization, it is crucial to validate the synthesis. Use X-ray Diffraction (XRD) to confirm the face-centered cubic (fcc) structure of nickel and Transmission Electron Microscopy (TEM) to determine particle size and morphology.

Protocol 2: Magnetic Characterization using Vibrating Sample Magnetometry (VSM)

VSM is a standard technique for measuring the magnetic properties of materials.[12]

Materials & Equipment:

  • Dried nickel nanoparticle powder

  • Sample holder (e.g., gelatin capsule)

  • Microbalance

  • Vibrating Sample Magnetometer (VSM)

  • Calibration standard (e.g., pure nickel sphere)[13]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried Ni nanoparticle powder and pack it tightly into the bottom of the sample holder to prevent movement during vibration.[14]

  • Instrument Calibration: Calibrate the VSM using a standard reference material with a known magnetic moment to ensure the accuracy of the measurement.[13]

  • Background Subtraction: Measure the magnetic moment of an empty sample holder through a full magnetic field sweep. This background data will be subtracted from the sample measurement.[14]

  • Measurement:

    • Mount the sample in the VSM.

    • Set the measurement parameters. A typical maximum applied field for nickel nanoparticles is ±15 kOe, which is generally sufficient to achieve magnetic saturation.

    • Initiate the hysteresis (M-H) loop measurement. The instrument will sweep the magnetic field from zero to the maximum positive value, down to the maximum negative value, and back to the maximum positive value, recording the sample's magnetic moment at each step.[15]

  • Data Analysis:

    • Subtract the background data from the raw sample data.

    • Normalize the magnetic moment (in emu) by the sample mass (in g) to obtain the magnetization in emu/g.

    • From the resulting hysteresis loop, determine the key magnetic parameters:

      • Saturation Magnetization (Ms): The maximum magnetization value at the highest applied field.

      • Remanent Magnetization (Mr): The magnetization remaining when the applied field is reduced to zero.

      • Coercivity (Hc): The magnitude of the reverse field required to reduce the magnetization to zero.

Experimental Workflow Diagram

G cluster_0 Synthesis & Purification cluster_1 Validation cluster_2 Magnetic Characterization Precursor This compound Dihydrate Reaction Thermal Decomposition (220°C, 1 hr) Precursor->Reaction Solvent Oleylamine Solvent->Reaction Purification Precipitation & Washing Reaction->Purification Product Ni Nanoparticle Powder Purification->Product XRD XRD Analysis (Phase & Purity) Product->XRD TEM TEM Analysis (Size & Morphology) Product->TEM VSM_Prep VSM Sample Preparation Product->VSM_Prep VSM_Run Hysteresis Loop Measurement (VSM) VSM_Prep->VSM_Run Data_Analysis Data Analysis VSM_Run->Data_Analysis Results Ms, Mr, Hc Data_Analysis->Results

Figure 1: Experimental workflow from this compound precursor to magnetic property analysis.

Comparative Analysis of Magnetic Properties

The magnetic properties of nanoparticles are intrinsically linked to their physical characteristics, which are dictated by the synthesis route.

Key Magnetic Parameters:

  • Saturation Magnetization (Ms): An intrinsic property of a material, representing the maximum possible magnetization. For nanoparticles, Ms is often lower than the bulk value (Bulk Ni ≈ 55 emu/g) due to surface effects, such as a "magnetically dead" or disordered spin layer.[2][16]

  • Coercivity (Hc): A measure of the material's resistance to demagnetization. It is highly dependent on particle size, shape, and crystallinity. Nanoparticles typically exhibit higher coercivity than their bulk counterparts.[16]

Data Comparison

The following table consolidates representative data from the literature for nickel nanoparticles synthesized from different precursors. It is important to note that direct comparison is challenging as magnetic properties are highly sensitive to particle size.

PrecursorSynthesis MethodParticle Size (nm)Saturation Magnetization (Ms) (emu/g)Coercivity (Hc) (Oe)Reference
Nickel Chloride Chemical Reduction~2040252[6]
Nickel Chloride Chemical Reduction~123240[7]
Nickel Acetylacetonate Thermal Decomposition~23~35~300[2]
Nickel Acetylacetonate Thermal Decomposition~114~48~100[2]
Bulk Nickel --~55< 1[16]

Data for nanoparticles synthesized from this compound and nickel acetate is less consistently reported in a comparative context, highlighting a gap in the current literature.

Analysis of Trends:

  • Size Effect on Ms: As seen with the Ni(acac)₂ precursor, saturation magnetization generally increases with particle size.[2] This is attributed to the decreasing surface-to-volume ratio, which minimizes the contribution of the magnetically disordered surface layer relative to the ferromagnetic core.[2]

  • Size Effect on Hc: The relationship between coercivity and particle size is more complex. For ferromagnetic materials, Hc increases as particle size decreases from bulk, reaching a peak in the single-domain regime, before dropping to zero for superparamagnetic particles at a critical small size.[1] The data shows that nanoparticles generally have a significantly higher coercivity than bulk nickel.[16]

Visualizing the Comparison

Figure 2: Comparison of typical magnetic property ranges for Ni nanoparticles.

Conclusion

The selection of a precursor for nickel nanoparticle synthesis is a critical decision that directly impacts the material's magnetic properties.

  • This compound offers a compelling route due to its simple, clean thermal decomposition chemistry, which is capable of producing high-purity nickel nanoparticles. However, the research community would benefit from more systematic studies that directly correlate the synthesis conditions of the formate route to specific magnetic outcomes (Ms, Hc).

  • Alternative precursors like nickel chloride and nickel acetylacetonate are well-documented, providing more predictable, albeit sometimes more complex, pathways to nanoparticles with tunable magnetic properties. The chemical reduction of nickel chloride is versatile, while the thermal decomposition of nickel acetylacetonate is excellent for achieving high monodispersity.

For researchers in drug development and other fields requiring magnetic nanoparticles, the optimal synthesis strategy will depend on the specific application. If high purity is paramount and a straightforward synthesis is desired, the this compound method is a strong candidate. However, if precise tuning of magnetic response is required, established methods using precursors like Ni(acac)₂ may offer more immediate control, backed by a larger body of literature. In all cases, rigorous characterization via XRD, TEM, and VSM is non-negotiable to validate the material and understand its performance.

References

  • Journal of Chemical Reviews. (n.d.). Nickel and Cobalt Magnetic Nanoparticles (MNPs)
  • MDPI. (2024).
  • Scholars Research Library. (2010). Magnetic and Electrical Properties of Nickel Nanoparticles prepared by Hydrazine Reduction Method.
  • Scientific Research Publishing. (n.d.). The Study of Structural and Magnetic Properties of NiO Nanoparticles.
  • Journal of Chemical Reviews. (2023). Nickel and Cobalt Magnetic Nanoparticles (MNPs)
  • ACS Publications. (n.d.). Synthesis and Magnetic Properties of Nickel Nanorods.
  • ResearchGate. (2014). Preparation and characterization of magnetic nickel nanoparticles by chemical reduction reaction.
  • International Journal of Current Research. (n.d.).
  • ACS Publications. (n.d.).
  • RSC Publishing. (n.d.).
  • ACS Publications. (n.d.). Engineering Magnetic Properties of Ni Nanoparticles by Non-Magnetic Cores.
  • NIH. (n.d.). Size dependence of the magnetic properties of Ni nanoparticles prepared by thermal decomposition method.
  • ResearchGate. (2001). Synthesis and Magnetic Properties of Nickel Nanorods.
  • BenchChem. (2025).
  • ACS Publications. (n.d.).
  • OBSERVATÓRIO DE LA ECONOMÍA LATINOAMERICANA. (2024). Comparative study of two different synthesis methods of nickel ferrite nanoparticles.
  • Semantic Scholar. (2007). Preparation and magnetic properties of nickel nanoparticles via the thermal decomposition of nickel organometallic precursor in alkylamines.
  • NIH. (n.d.). Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness.
  • ResearchGate. (2010).
  • ResearchGate. (2007). Synthesis and magnetic properties of nickel and cobalt nanoparticles obtained in DMF solution.
  • PubMed Central. (2012). Preparation and magnetic properties of nano size nickel ferrite particles using hydrothermal method.
  • Wikipedia. (n.d.).
  • BenchChem. (n.d.). A Researcher's Guide to Vibrating Sample Magnetometer (VSM) Analysis of Ferrites.
  • Google Patents. (2013). Method for producing nickel nanoparticles.
  • NIH. (n.d.). Synthesis of Highly Monodisperse Nickel and Nickel Phosphide Nanoparticles.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). Vibrating sample magnetometry (VSM) of magnetic nanoparticles.
  • Neliti. (2016). Vibrating Sample Magnetometer and Its Application In Characterisation Of Magnetic Property Of The Anti Cancer Drug Magnetic Microspheres.
  • American Association of Physics Teachers. (2003).

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Nickel Formate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to ground our laboratory practices in a foundation of safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of nickel formate (Ni(HCO₂)₂), a compound recognized for its utility in catalysis and chemical synthesis, but also for its significant health and environmental hazards. Adherence to these procedures is not merely a matter of regulatory compliance but a core component of responsible scientific research.

This compound, like many nickel compounds, is classified as a carcinogen and a sensitizer, capable of causing allergic reactions upon skin contact or inhalation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its containment and proper disposal a critical responsibility for all laboratory personnel.[1][3] This guide will detail the necessary steps for waste segregation, in-laboratory chemical treatment for aqueous waste, and compliant packaging and labeling for final disposal.

Table 1: Hazard Profile & Personal Protective Equipment (PPE) for this compound Handling
Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Health Hazards Suspected of causing cancer.[1] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] May cause an allergic skin reaction.[1] Causes damage to organs through prolonged or repeated exposure.[1]Gloves: Nitrile or other chemical-resistant gloves. Eye Protection: Chemical safety goggles or a face shield.[4] Respiratory: NIOSH-approved respirator, especially when handling the powder form or creating aerosols.[1] Lab Coat: Standard laboratory coat.
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1][3]All handling and disposal procedures must prevent release into drains or the environment.[2][5]

Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound waste is a multi-step process that ensures safety at the laboratory level and compliance with environmental regulations. The workflow begins with identifying and segregating the waste streams and culminates in the transfer of properly packaged and labeled waste to a certified disposal facility.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: In-Lab Treatment (Aqueous Waste Only) cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Storage & Disposal gen This compound Waste Generated (Solid, Aqueous, Contaminated Labware) seg Segregate Waste Streams gen->seg precip Precipitate Nickel as Nickel(II) Hydroxide seg->precip Aqueous Waste pack Package Solid Waste in Compatible, Sealed Container seg->pack Solid Waste & Contaminated Items filt Filter & Separate Precipitate precip->filt filt->pack Solid Precipitate label_waste Apply RCRA Hazardous Waste Label pack->label_waste store Store in Satellite Accumulation Area label_waste->store dispose Transfer to EHS for Final Disposal store->dispose

Caption: Workflow for the safe disposal of this compound waste.

Part 1: Segregation and Collection of this compound Waste

Proper segregation at the point of generation is the most critical step in managing chemical waste. Do not mix this compound waste with other waste streams unless they are chemically compatible and designated for the same disposal protocol.

Waste Streams:

  • Solid this compound Waste: Includes surplus or expired this compound powder, residue from weighing boats, and grossly contaminated items like paper towels or bench protectors.

  • Aqueous this compound Waste: Solutions containing dissolved this compound from experimental procedures.

  • Contaminated Labware: Glassware, plasticware, and other equipment that has come into contact with this compound but cannot be effectively decontaminated.

Collect each waste stream in a designated, compatible container. For solids and labware, a high-density polyethylene (HDPE) pail or drum is suitable. For aqueous waste, use a clearly marked HDPE or glass carboy.

Part 2: In-Laboratory Treatment Protocol for Aqueous Waste

Due to its high aquatic toxicity, aqueous this compound waste should be treated in the laboratory to precipitate the nickel ions, converting them from a soluble, mobile form into an insoluble solid. This procedure significantly reduces the risk of environmental release and concentrates the hazardous component for easier disposal. The most common and direct method is precipitation as nickel(II) hydroxide by adjusting the pH.

Causality: Nickel(II) hydroxide has a very low solubility in water, particularly at alkaline pH.[6] By raising the pH of the aqueous waste with a base like sodium hydroxide (NaOH), the soluble Ni²⁺ ions react to form a solid, green precipitate of nickel(II) hydroxide (Ni(OH)₂), which can then be physically separated from the liquid. Complete precipitation of nickel hydroxide is typically achieved at a pH of 10 to 11.[5][7]

Protocol: Precipitation of Nickel from Aqueous Solution

Materials:

  • Aqueous this compound waste in a suitable container (e.g., beaker or flask).

  • 1M Sodium Hydroxide (NaOH) solution.

  • pH meter or pH indicator strips.

  • Stir plate and stir bar.

  • Vacuum filtration apparatus (Buchner funnel, filter flask, filter paper).

  • Spatula and weigh boat for collecting the solid precipitate.

Procedure:

  • Place the container of aqueous nickel waste on a stir plate in a fume hood. Add a stir bar and begin moderate stirring.

  • Slowly add 1M NaOH solution dropwise to the stirring waste solution.

  • Monitor the pH of the solution continuously. You will observe the formation of a green precipitate as the pH rises.

  • Continue adding NaOH until the pH of the solution stabilizes between 10 and 11.[5][7][8] This ensures the complete precipitation of nickel ions.

  • Allow the mixture to stir for an additional 10-15 minutes to ensure the reaction is complete, then let the precipitate settle.

  • Set up the vacuum filtration apparatus. Carefully decant the supernatant (the clear liquid layer) and pour the slurry containing the nickel hydroxide precipitate into the Buchner funnel.

  • Wash the precipitate with a small amount of deionized water to remove any residual soluble salts.

  • Allow the precipitate to dry under vacuum for several minutes.

  • Carefully remove the filter paper containing the dried nickel hydroxide precipitate. Transfer this solid into the designated solid this compound waste container.[8]

  • The remaining liquid filtrate should be tested for nickel content to ensure successful removal before it can be neutralized and disposed of as non-hazardous aqueous waste, pending verification and institutional approval.

Part 3: Containerization and Labeling

All solid this compound waste, including the precipitate from the treatment protocol, must be collected in a single, dedicated hazardous waste container. This container must be in good condition, compatible with the waste, and always kept closed except when adding waste.[9]

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste containers must be labeled correctly to ensure safe handling and disposal.[2][4]

Labeling Requirements: Your hazardous waste label must include the following information:[1][10][11]

  • The words "Hazardous Waste" .

  • Generator Information: Your institution's name and address.

  • Chemical Composition: List all contents (e.g., "Nickel(II) Hydroxide precipitate, contaminated labware").

  • Hazard Identification: Clearly indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").

Caption: Example of a compliant RCRA hazardous waste label.

Part 4: Storage and Final Disposal

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel generating the waste. The SAA should be located at or near the point of generation.

When the container is full, or if you cease generating this waste stream, arrange for its transfer to your institution's central hazardous waste storage area. Contact your Environmental Health & Safety (EHS) department to schedule a pickup. They will manage the final disposal through a licensed hazardous waste disposal company. Never dispose of this compound or its treated precipitate in the regular trash or down the sanitary sewer.[2]

Emergency Procedures: Spills and Exposures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

G cluster_small_spill Small, Contained Spill Response spill This compound Spill Occurs assess Assess Spill Size & Risk spill->assess evacuate Evacuate Area Alert Others assess->evacuate Large Spill or High Hazard ppe Don Appropriate PPE assess->ppe Small & Manageable ehs Contact EHS/Emergency Response evacuate->ehs contain Cover with Absorbent Material (e.g., sand, vermiculite) ppe->contain collect Gently Sweep into Hazardous Waste Container contain->collect decon Decontaminate Area collect->decon

Caption: Decision-making workflow for a this compound spill.

Spill Cleanup:

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Protect Yourself: Don the appropriate PPE as listed in Table 1.

  • Contain: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[5] Do not use water to clean up a dry spill, as this will create a hazardous solution.[4]

  • Collect: Carefully sweep the material into a designated hazardous waste container. Use tools that will not generate dust.

  • Decontaminate: Clean the spill area with a damp cloth, and place all cleanup materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If irritation or a rash develops, seek medical attention.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If they experience breathing difficulties, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Seek immediate medical attention.

By implementing these procedures, you contribute to a culture of safety, protect our environment, and ensure that our scientific pursuits are conducted with the utmost integrity and responsibility.

References

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  • Gelest, Inc. (2016). This compound, dihydrate - Safety Data Sheet. Retrieved from [Link]

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  • Corcoran, K. B., Rood, B. E., & Trogden, B. G. (2013). Chemical Remediation of Nickel(II) Waste: A Laboratory Experiment for General Chemistry Students. Journal of Chemical Education, 90(8), 1044-1046. Retrieved from [Link]

  • Jayashree, R. S., & Kamath, P. V. (2005). Synthesis of nickel hydroxide: Effect of precipitation conditions on phase selectivity and structural disorder. Materials Research Bulletin, 40(7), 1127-1139. Retrieved from [Link]

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Navigating the Risks: A Guide to Personal Protective Equipment for Handling Nickel Formate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Senior Application Scientist's Directive on the Safe Handling of Nickel Formate

Welcome to your essential guide on the safe handling of this compound. As researchers and scientists at the forefront of drug development, your work is paramount. Ensuring your safety is a prerequisite to discovery. This document provides a detailed, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound. This is not just a checklist; it is a framework for understanding and mitigating the risks associated with this compound.

Understanding the Hazard: Why this compound Demands Respect

This compound (Ni(HCO₂)₂) is a crystalline solid that, while crucial for various applications, presents significant health hazards. It is classified as a carcinogen, a skin irritant, a serious eye irritant, and a respiratory sensitizer.[1][2] Exposure can lead to allergic skin reactions, asthma-like symptoms if inhaled, and long-term organ damage with repeated exposure.[2][3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[4][5] Therefore, a comprehensive PPE strategy is not just recommended; it is mandatory.

The Core Principle: A Multi-Layered Defense

Effective protection against this compound relies on a multi-layered approach where each piece of PPE serves a specific function. The goal is to create a complete barrier between you and the chemical, preventing any potential exposure. This strategy is built on the hierarchy of controls, where PPE is the final, critical line of defense after engineering controls (like fume hoods) and administrative controls have been implemented.

Your Armor: Selecting the Right PPE

The selection of appropriate PPE is contingent on the specific task being performed and the potential for exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Task Required Personal Protective Equipment
Weighing and transferring solid this compound - NIOSH-certified respirator with a dust and mist (teal) cartridge or equivalent[1] - Nitrile or neoprene gloves[1] - Chemical safety goggles (contact lenses should not be worn)[1] - Lab coat or other protective clothing[1]
Working with solutions of this compound - Nitrile or neoprene gloves[1] - Chemical safety goggles[1] - Lab coat
Cleaning up spills of this compound - NIOSH-certified respirator with a dust and mist (teal) cartridge or equivalent[1] - Heavy-duty nitrile or neoprene gloves - Chemical safety goggles and a face shield[5] - Disposable coveralls or apron
Respiratory Protection: Guarding Your Lungs

Given that this compound can cause respiratory sensitization and is a suspected carcinogen upon inhalation, respiratory protection is paramount, especially when handling the solid powder.[1][2]

Protocol for Respirator Use:

  • Selection: A NIOSH-certified air-purifying respirator with a P100 (teal) filter is recommended for protection against this compound dust.[1]

  • Fit Testing: Ensure your respirator has been properly fit-tested to your face to prevent any leakage of contaminated air.

  • Seal Check: Perform a positive and negative pressure seal check every time you don your respirator.

  • Maintenance: Regularly inspect your respirator for any signs of damage. Store it in a clean, dry place away from chemical contamination.

Hand Protection: Your First Line of Contact

This compound is a skin irritant and can cause allergic skin reactions.[1][2] Therefore, appropriate gloves are essential.

Protocol for Glove Use:

  • Material: Nitrile or neoprene gloves provide adequate protection against this compound.[1]

  • Inspection: Always inspect gloves for tears or punctures before use.

  • Donning and Doffing: Don gloves before handling the chemical and doff them immediately after, avoiding contact with the outside of the glove.

  • Disposal: Dispose of used gloves in a designated hazardous waste container. Never reuse disposable gloves.

Eye and Face Protection: Shielding Your Vision

This compound is a serious eye irritant.[1]

Protocol for Eye and Face Protection:

  • Goggles: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1] Standard safety glasses are not sufficient.

  • Contact Lenses: Do not wear contact lenses when handling this compound, as they can trap the chemical against the eye.[1]

  • Face Shield: In situations with a high risk of splashing, such as cleaning up a large spill, a face shield should be worn in addition to safety goggles.[5]

Protective Clothing: A Barrier for Your Body

To prevent skin contact, appropriate protective clothing is necessary.

Protocol for Protective Clothing:

  • Lab Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.

  • Additional Protection: For tasks with a higher risk of contamination, such as large-scale transfers or spill cleanup, consider disposable coveralls.

  • Footwear: Closed-toe shoes are required in the laboratory at all times.

Operational Plan: From Handling to Disposal

A safe operational plan encompasses the entire lifecycle of the chemical in your laboratory, from initial handling to final disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set up in a Ventilated Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid this compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_solid Dispose of Solid Waste in Labeled Container cleanup_wash->disp_solid disp_liquid Dispose of Liquid Waste in Labeled Container cleanup_wash->disp_liquid

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.